molecular formula C44H54N12O21 B1673143 Pteroylhexaglutamate CAS No. 35409-55-3

Pteroylhexaglutamate

货号: B1673143
CAS 编号: 35409-55-3
分子量: 1087.0 g/mol
InChI 键: AIPNSTFJYXXLIP-QCOJBMJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

is a naturally occurring form of folic acid. The bioavailability of dietary folate may be hampered by the need of the glutamate moieties to be deconjugated before absorption. Folate deficiency in humans leads to anemia, neural tube defects and, possibly, chronic diseases such as cardiovascular disease, colon cancer, and neurocognitive dysfunction. Folate status is ascertained not only by the intake of folate but also by its bioavailability. Bioavailability is defined as the proportion of ingested folate that is absorbed and available for metabolic processes and storage. In humans, the bioavailability of folate from the diet is assumed to be {approx}50%, whereas the bioavailability of synthetic folic acid used in supplements and as a food fortificant is estimated to range from 76% to 97%. Patients with pernicious anemia in relapse and postgastrectomy macrocytic anemia cannot readily utilize for hematopoiesis a naturally occurring conjugate of pteroylglutamic acid although they respond promptly to administration of the free vitamin. This effect varies in different patients. Inability to utilize the conjugated vitamin appears to depend at least in part upon a conjugase-inhibiting substance present in natural sources of conjugate.

属性

CAS 编号

35409-55-3

分子式

C44H54N12O21

分子量

1087.0 g/mol

IUPAC 名称

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C44H54N12O21/c45-44-55-35-34(37(65)56-44)48-21(18-47-35)17-46-20-3-1-19(2-4-20)36(64)54-27(43(76)77)9-15-32(61)52-25(41(72)73)7-13-30(59)50-23(39(68)69)5-11-28(57)49-22(38(66)67)6-12-29(58)51-24(40(70)71)8-14-31(60)53-26(42(74)75)10-16-33(62)63/h1-4,18,22-27,46H,5-17H2,(H,49,57)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,64)(H,62,63)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H3,45,47,55,56,65)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI 键

AIPNSTFJYXXLIP-QCOJBMJGSA-N

手性 SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N

规范 SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Hexaglutamate folate;  Pteglu6; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pteroylhexaglutamate Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate (Vitamin B9) and its derivatives are essential cofactors in all domains of life, playing a critical role in one-carbon transfer reactions necessary for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and other vital cellular components.[1][2] Unlike higher eukaryotes, which obtain folates from their diet, most bacteria possess a de novo biosynthesis pathway, making the enzymes involved attractive targets for antimicrobial drug development.[3]

The biologically active forms of folate within the cell are pteroylpolyglutamates, which are characterized by a poly-γ-glutamate tail attached to the p-aminobenzoic acid (pABA) moiety. This polyglutamylation is crucial for the intracellular retention of folates and enhances their affinity for folate-dependent enzymes.[2][4] Pteroylhexaglutamate, a folate molecule with six glutamate (B1630785) residues, represents one of the many polyglutamylated forms found in bacteria. This guide provides a comprehensive technical overview of the core biosynthetic pathway leading to the formation of pteroylpolyglutamates in bacteria, with a focus on the key enzymes, quantitative data, and detailed experimental methodologies.

The Core Biosynthesis Pathway to Tetrahydrofolate

The synthesis of the basic folate structure, tetrahydrofolate (THF), begins from three primary precursors: guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (pABA), and glutamate.[5][6] The pathway can be broadly divided into the synthesis of the pterin (B48896) moiety from GTP, the formation of pABA from chorismate, and the subsequent condensation and reduction steps to form THF.

Diagram of the Tetrahydrofolate Biosynthesis Pathway

Tetrahydrofolate_Biosynthesis GTP GTP Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate folE Chorismate Chorismate pABA p-Aminobenzoic acid (pABA) Chorismate->pABA pabA, pabB, pabC Dihydropterin_PPi 6-Hydroxymethyl-7,8- dihydropterin-PPi Dihydroneopterin_triphosphate->Dihydropterin_PPi folB, folK Dihydropteroate (B1496061) 7,8-Dihydropteroate pABA->Dihydropteroate Dihydropterin_PPi->Dihydropteroate folP Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate folC (DHFS activity) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate folA Glutamate Glutamate Glutamate->Dihydrofolate folE GTP Cyclohydrolase I (FolE) folB Dihydroneopterin aldolase (FolB) folK Hydroxymethyldihydropterin pyrophosphokinase (FolK) pabA_pabB Aminodeoxychorismate synthase (PabA/PabB) pabC ADC lyase (PabC) folP Dihydropteroate synthase (FolP) folC_DHFS Dihydrofolate synthase (FolC) folA Dihydrofolate reductase (FolA)

Caption: Overview of the de novo tetrahydrofolate (THF) biosynthesis pathway in bacteria.

The Final Step: Polyglutamylation to Pteroylpolyglutamates

The final and crucial step in the formation of biologically active folates is the sequential addition of glutamate residues to the THF molecule. This reaction is catalyzed by folylpolyglutamate synthetase (FPGS).[2]

Folylpolyglutamate Synthetase (FPGS)

In many bacteria, including Escherichia coli, the FPGS activity is part of a bifunctional enzyme encoded by the folC gene, which also possesses dihydrofolate synthase (DHFS) activity.[7][8] This enzyme catalyzes two distinct reactions:

  • Dihydrofolate Synthase (DHFS) activity: The addition of the first glutamate residue to dihydropteroate to form dihydrofolate (DHF).[2]

  • Folylpolyglutamate Synthetase (FPGS) activity: The sequential ATP-dependent addition of L-glutamate residues to THF or other folate derivatives to form a poly-γ-glutamate tail.[7]

The polyglutamylation of THF is essential for its long-term retention within the bacterial cytoplasm, as the negatively charged polyglutamate tail prevents the molecule from diffusing across the cell membrane.[5][9] Furthermore, many folate-dependent enzymes exhibit a higher affinity for polyglutamylated folate substrates.[9] In E. coli, folate polyglutamates with chain lengths of up to 10 glutamate residues have been detected.[5]

Diagram of the Polyglutamylation Process

Polyglutamylation THF_Glu1 THF-monoglutamate THF_Glu2 THF-diglutamate THF_Glu1->THF_Glu2 FPGS THF_Glu_n ... THF_Glu2->THF_Glu_n FPGS THF_Glu6 This compound (THF-hexaglutamate) THF_Glu_n->THF_Glu6 FPGS Glutamate_ATP L-Glutamate + ATP Glutamate_ATP->THF_Glu2 ADP_Pi ADP + Pi FPGS Folylpolyglutamate Synthetase (FPGS) (FolC)

Caption: The sequential addition of glutamate residues to THF by Folylpolyglutamate Synthetase (FPGS).

Quantitative Data

The kinetic parameters of the enzymes in the folate biosynthesis pathway are critical for understanding the flux through the pathway and for the design of effective inhibitors. Below is a summary of available kinetic data for key enzymes, with a focus on E. coli.

Enzyme (Gene)SubstrateKm (µM)kcat (s⁻¹)Source
Folylpolyglutamate Synthetase (FolC) Dihydropteroate-0.42[7]
Tetrahydrofolate (H₄PteGlu₁)~1.3-[10]
Methotrexate (B535133)~100-[7][11]
Dihydrofolate Reductase (FolA) Dihydrofolate0.4 - 1.212 - 30[12]

Note: Comprehensive kinetic data for bacterial FPGS with different polyglutamate chain lengths as substrates are limited in the literature. The provided kcat for Dihydropteroate reflects the DHFS activity of the bifunctional FolC enzyme.

Distribution of Folate Polyglutamates in E. coli

The distribution of different polyglutamate chain lengths can vary depending on the bacterial species and growth conditions. In E. coli, a diverse range of polyglutamylated folates has been observed.

Folate FormPredominant Polyglutamate Chain Length (Number of Glutamates)Relative AbundanceSource
5-CH₃-THF4 - 8Most abundant[5]
THF, 5/10-CHO-THF, 5,10-CH₂-THF3Most abundant for these forms[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the pteroylpolyglutamate biosynthesis pathway.

Enzyme Assay for Folylpolyglutamate Synthetase (FPGS) Activity

This protocol is based on the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

  • Purified recombinant FPGS (FolC) enzyme

  • [³H]-L-Glutamic acid

  • Tetrahydrofolate (THF) or other folate substrate

  • ATP

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM KCl, 10 mM MgCl₂, 10 mM DTT

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume, combine:

    • 25 µL of 2x Reaction Buffer

    • 5 µL of 10 mM ATP

    • 5 µL of 1 mM THF

    • 5 µL of [³H]-L-Glutamic acid (specific activity and concentration to be optimized)

    • 5 µL of distilled water

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of purified FPGS enzyme solution (concentration to be optimized).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of ice-cold 10% TCA.

  • Centrifuge at >13,000 x g for 5 minutes to pellet the precipitated protein and unincorporated glutamate.

  • Transfer an aliquot of the supernatant (containing the [³H]-glutamylated folate) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of incorporated glutamate based on the specific activity of the [³H]-L-Glutamic acid.

Extraction of Folate Polyglutamates from Bacterial Cells

This protocol is designed to extract and preserve the integrity of folate polyglutamates for subsequent LC-MS/MS analysis.[5][13]

Materials:

  • Bacterial cell culture

  • Quenching/Extraction Buffer: 80:20 acetonitrile/water (v/v) with 2.5 mM sodium ascorbate (B8700270) and 25 mM ammonium (B1175870) acetate (B1210297), pH 7.0, pre-chilled to 4°C.[5]

  • Nitrogen gas stream

  • Reconstitution Buffer: HPLC-grade water with 25 mM sodium ascorbate and 25 mM ammonium acetate, pH 7.0.[5]

Procedure:

  • Rapidly harvest bacterial cells from culture by vacuum filtration onto a nylon membrane (0.2 µm pore size).[5]

  • Immediately transfer the membrane with the cell pellet into a pre-chilled petri dish or multi-well plate containing the Quenching/Extraction Buffer.[5] This step is critical to instantly stop metabolic activity.

  • Incubate at 4°C for 20 minutes with gentle agitation to ensure complete extraction.[5]

  • Transfer the extract to a microcentrifuge tube and centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

  • Transfer the supernatant to a new tube and heat at 60°C for 5 minutes to inactivate any residual enzymes. Immediately cool on ice.[5]

  • Dry the extract completely under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, precise volume of Reconstitution Buffer for LC-MS/MS analysis.[5]

Quantification of Pteroylpolyglutamates by HPLC-MS/MS

This is a representative protocol for the analysis of the extracted folates. Specific parameters will need to be optimized for the available instrumentation.[5][14]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge BEH Amide XP, 2.1 x 150 mm, 2.5 µm).[5]

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid (for acidic conditions) or 20 mM ammonium acetate and 20 mM ammonium hydroxide (B78521) (for basic conditions).

  • Mobile Phase B: 95:5 acetonitrile:water with the same buffer as Mobile Phase A.

Gradient Elution (Example):

  • A linear gradient from 90% B to 40% B over 20 minutes, followed by a wash and re-equilibration.[5]

  • Flow rate: ~150-200 µL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.

  • Scan Mode: Full MS scan (m/z 100-1500) followed by data-dependent MS2 (dd-MS2) of the most abundant ions.

  • Resolution: High resolution (e.g., 120,000) for accurate mass measurement.

Data Analysis:

  • Identify folate polyglutamates based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

  • Quantify the different polyglutamate species by integrating the peak areas from the extracted ion chromatograms, using authentic standards for calibration where available. Note that longer polyglutamates may be detected as doubly charged ions ([M+2H]²⁺).[5]

Workflow for Pteroylpolyglutamate Analysis

Analysis_Workflow Culture Bacterial Culture Harvest Rapid Harvest (Filtration) Culture->Harvest Quench Quench & Extract (Cold Acetonitrile Buffer) Harvest->Quench Centrifuge Centrifugation Quench->Centrifuge Inactivate Heat Inactivation & Cooling Centrifuge->Inactivate Dry Dry Down (Nitrogen Stream) Inactivate->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS HPLC-MS/MS Analysis Reconstitute->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: Experimental workflow for the extraction and analysis of folate polyglutamates from bacteria.

Conclusion

The biosynthesis of pteroylpolyglutamates is a fundamental metabolic pathway in bacteria, essential for their growth and replication. The final step of this pathway, the addition of a polyglutamate tail by folylpolyglutamate synthetase (FolC), is of particular importance as it dictates the intracellular concentration and availability of these vital cofactors. The absence of this de novo synthesis pathway in humans underscores its value as a target for the development of novel antibacterial agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers engaged in the study of bacterial folate metabolism and the discovery of new antimicrobial drugs targeting this essential pathway. Further research to fully characterize the kinetic properties of bacterial FPGS with a wide range of substrates will be invaluable for the structure-based design of potent and specific inhibitors.

References

The Pivotal Role of Pteroylpolyglutamates in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the polyglutamated forms of folate, are the predominant intracellular forms of this essential B vitamin and are central to a vast network of metabolic pathways critical for cellular proliferation and survival. Their unique chemical structure, featuring a poly-γ-glutamate tail of varying length, dictates their biological activity by enhancing cellular retention and modulating their affinity as coenzymes for a host of enzymes involved in one-carbon metabolism. This technical guide provides an in-depth exploration of the biological functions of pteroylpolyglutamates, with a focus on their roles in nucleotide biosynthesis, amino acid metabolism, and as determinants of the efficacy of antifolate chemotherapeutics. We present a compilation of quantitative data on their kinetic parameters with key enzymes, detailed experimental protocols for their study, and visual representations of the pertinent metabolic and experimental workflows.

Introduction: The Significance of Polyglutamylation

Folic acid, in its monoglutamate form, is the dietary precursor that is transported into cells. However, to become biologically active and to be retained within the cellular environment, it must undergo a post-translational modification known as polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues via γ-peptide linkages to the pteroyl moiety.[1][2] The resulting pteroylpolyglutamates are the true physiological coenzymes for the majority of folate-dependent enzymes.[3]

The addition of the polyglutamate tail confers several critical advantages:

  • Cellular Retention: The increased negative charge of the polyglutamate chain prevents the passive diffusion of folates across the cell membrane, effectively trapping them intracellularly.[1][4] This ensures a constant and readily available pool of coenzymes for metabolic reactions.

  • Enhanced Enzyme Affinity: Pteroylpolyglutamates exhibit significantly higher affinity for most folate-dependent enzymes compared to their monoglutamate counterparts.[3][5] This increased affinity translates to lower Michaelis constants (Km), indicating a more efficient enzyme-substrate interaction at physiological concentrations.[3]

  • Substrate Channeling: There is evidence to suggest that polyglutamylation may facilitate the channeling of intermediates between sequential enzymes in a metabolic pathway, thereby increasing overall pathway efficiency.[6]

  • Regulation of One-Carbon Metabolism: The chain length of pteroylpolyglutamates can influence the catalytic efficiency and allosteric regulation of certain enzymes, providing a mechanism for modulating the flux through different branches of one-carbon metabolism.[3]

The intracellular concentration and polyglutamate chain length of folates are tightly regulated by the opposing activities of FPGS and γ-glutamyl hydrolase (GGH), which removes glutamate residues.[7] The balance between these two enzymes is crucial for maintaining folate homeostasis.

Core Biological Functions of Pteroylpolyglutamates

Pteroylpolyglutamates are indispensable coenzymes in one-carbon metabolism, a complex network of reactions involving the transfer of one-carbon units at various oxidation states. These reactions are fundamental for the biosynthesis of essential macromolecules.

Nucleotide Biosynthesis

The de novo synthesis of both purines and pyrimidines is heavily reliant on pteroylpolyglutamate-mediated one-carbon transfers.

  • Purine (B94841) Biosynthesis: Two steps in the de novo purine biosynthetic pathway are catalyzed by folate-dependent enzymes that utilize pteroylpolyglutamate coenzymes. Glycinamide ribonucleotide (GAR) formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) formyltransferase (AICART) utilize 10-formyl-tetrahydrofolate polyglutamates to introduce carbon atoms at positions 8 and 2 of the purine ring, respectively.[8][9]

  • Thymidylate Biosynthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is a rate-limiting step in DNA synthesis and is catalyzed by thymidylate synthase (TS).[10] This reaction requires 5,10-methylenetetrahydrofolate polyglutamate as the one-carbon donor. The polyglutamated form of the cofactor is a significantly better substrate for TS than the monoglutamate.[3]

Amino Acid Metabolism

Pteroylpolyglutamates are crucial for the interconversion of several amino acids.

  • Serine and Glycine (B1666218) Interconversion: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for the folate pool.[6] This reaction requires tetrahydrofolate polyglutamate as a cofactor to accept the β-carbon of serine, forming 5,10-methylenetetrahydrofolate.[11]

  • Methionine Synthesis: The remethylation of homocysteine to methionine is catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate polyglutamate as the methyl group donor.[3] This reaction is vital for regenerating the universal methyl donor S-adenosylmethionine (SAM) and for maintaining low levels of homocysteine.

Pteroylpolyglutamates and Antifolate Drug Efficacy

The polyglutamylation of antifolate drugs, such as methotrexate (B535133) (MTX), is a critical determinant of their therapeutic efficacy.[12] Like their natural folate counterparts, antifolates are polyglutamylated by FPGS upon entering the cell.[12] This modification enhances their intracellular retention and significantly increases their inhibitory potency against their target enzymes, primarily dihydrofolate reductase (DHFR).[4][13] The prolonged intracellular presence and tighter binding of polyglutamated antifolates lead to a more sustained inhibition of folate metabolism in cancer cells, thereby enhancing their cytotoxic effects.[13] Conversely, decreased polyglutamylation, due to reduced FPGS activity or increased GGH activity, is a known mechanism of antifolate resistance.[7]

Quantitative Data on Pteroylpolyglutamate-Enzyme Interactions

The following tables summarize the available quantitative data on the kinetic parameters of pteroylpolyglutamates with key enzymes of one-carbon metabolism. The data highlight the significantly enhanced affinity (lower Km or Ki) of most enzymes for their polyglutamated substrates and inhibitors.

EnzymeOrganism/TissueSubstrate/InhibitorGlutamate Chain Length (n)Km (µM)Vmax (relative)Ki (µM)Reference
C1-Tetrahydrofolate Synthase YeastTetrahydrofolate1~1000x higher than n=4--[1]
Tetrahydrofolate41--[1]
Dihydrofolate Reductase (DHFR) Human (recombinant)Methotrexate1--0.0034[4]
Methotrexate5--0.0014[4]
Sheep LiverMethotrexate1--IC50 ~3x higher than n=6
Methotrexate6--IC50
Serine Hydroxymethyltransferase (SHMT) Pea Leaf MitochondriaTetrahydrofolate1~10x higher than n≥3No significant change-[3][11]
Tetrahydrofolate3-6LowerNo significant change-[3][11]
Thymidylate Synthase (TS) Lactobacillus caseiTetrahydrofolate polyglutamates1-6---
AICAR Formyltransferase Human Breast Cancer CellsMethotrexate1--143
Methotrexate4--0.056
Methotrexate5--0.056

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pteroylpolyglutamates.

Extraction of Pteroylpolyglutamates from Cells and Tissues

This protocol describes a general method for extracting pteroylpolyglutamates for subsequent analysis by HPLC.

Materials:

  • Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5) containing 1% (w/v) ascorbic acid and 10 mM 2-mercaptoethanol. Prepare fresh.

  • Homogenizer (for tissues)

  • Sonicator

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange)

Procedure:

  • Sample Preparation:

    • Cells: Harvest cells by centrifugation, wash twice with ice-cold PBS, and resuspend the cell pellet in a minimal volume of extraction buffer.

    • Tissues: Excise tissue, wash with ice-cold PBS, and homogenize in 5-10 volumes of extraction buffer on ice.

  • Lysis: Sonicate the cell suspension or tissue homogenate on ice to ensure complete lysis.

  • Heat Treatment: Incubate the lysate in a boiling water bath for 5-10 minutes to precipitate proteins and inactivate endogenous enzymes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the pteroylpolyglutamates.

  • SPE Cleanup (Optional but Recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the pteroylpolyglutamates with an appropriate solvent.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for HPLC analysis.

HPLC Analysis of Pteroylpolyglutamates

This protocol outlines a reversed-phase HPLC method for the separation and quantification of pteroylpolyglutamates.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Injection: Inject the reconstituted sample extract.

  • Gradient Elution: Run a linear gradient from 5% to 30% Mobile Phase B over 30 minutes.

  • Detection:

    • Monitor the elution profile using a UV detector at 280 nm.

    • For enhanced sensitivity of reduced folates, use a fluorescence detector (e.g., excitation at 295 nm, emission at 365 nm).

  • Quantification: Quantify the individual pteroylpolyglutamate species by comparing their peak areas to those of known standards.

Folylpolyglutamate Synthetase (FPGS) Enzyme Assay (Radioisotope-Based)

This assay measures the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5) containing 10 mM ATP, 20 mM MgCl2, and 100 mM 2-mercaptoethanol.

  • Folate substrate (e.g., tetrahydrofolate or methotrexate)

  • [³H]Glutamic acid

  • Enzyme source (cell lysate or purified FPGS)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, folate substrate, and [³H]glutamic acid.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitation: Incubate on ice for 10 minutes to precipitate proteins and unincorporated [³H]glutamate.

  • Centrifugation: Centrifuge at high speed to pellet the precipitate.

  • Washing: Carefully remove the supernatant and wash the pellet with cold 5% TCA to remove any remaining unincorporated radioactivity.

  • Quantification: Resuspend the pellet in a suitable solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated [³H]glutamate is proportional to the FPGS activity.

γ-Glutamyl Hydrolase (GGH) Enzyme Assay (Fluorogenic Substrate-Based)

This continuous assay measures the cleavage of a fluorogenic pteroylpolyglutamate substrate.

Materials:

  • Assay Buffer: 100 mM sodium acetate (B1210297) (pH 4.5) containing 10 mM dithiothreitol.

  • Fluorogenic GGH substrate (e.g., methotrexate-γ-fluorescein)

  • Enzyme source (cell lysate or purified GGH)

  • Fluorometer

Procedure:

  • Reaction Setup: In a cuvette or microplate well, add the assay buffer and the enzyme source.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic GGH substrate.

  • Fluorescence Monitoring: Immediately place the cuvette or plate in a fluorometer and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Activity Calculation: The rate of increase in fluorescence is directly proportional to the GGH activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving pteroylpolyglutamates.

One-Carbon Metabolism Pathway

One_Carbon_Metabolism cluster_Folate_Cycle Folate Cycle cluster_Biosynthesis Biosynthetic Pathways THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT DHF DHF DHF->THF DHFR 5,10-CH2-THF->DHF TS 5,10-CH=THF 5,10-CH=THF 5,10-CH2-THF->5,10-CH=THF MTHFD 5-CH3-THF 5-CH3-THF 5,10-CH2-THF->5-CH3-THF MTHFR Thymidylate Synthesis Thymidylate Synthesis 5,10-CH2-THF->Thymidylate Synthesis 10-CHO-THF 10-CHO-THF 5,10-CH=THF->10-CHO-THF MTHFD 10-CHO-THF->THF MTHFS Purine Synthesis Purine Synthesis 10-CHO-THF->Purine Synthesis Methionine Synthesis Methionine Synthesis 5-CH3-THF->Methionine Synthesis Serine Serine Glycine Glycine Serine->Glycine dUMP dUMP dTMP dTMP dUMP->dTMP Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine

Caption: Overview of folate-mediated one-carbon metabolism.

Pteroylpolyglutamate Synthesis and Degradation

Polyglutamylation_Cycle Folate (Glu1) Folate (Glu1) Pteroylpolyglutamate (Glu_n) Pteroylpolyglutamate (Glu_n) Folate (Glu1)->Pteroylpolyglutamate (Glu_n) FPGS (+ Glutamate, ATP) Pteroylpolyglutamate (Glu_n)->Folate (Glu1) GGH (- Glutamate) Pteroylpolyglutamate (Glu_n+1) Pteroylpolyglutamate (Glu_n+1) Pteroylpolyglutamate (Glu_n)->Pteroylpolyglutamate (Glu_n+1) FPGS (+ Glutamate, ATP) Pteroylpolyglutamate (Glu_n+1)->Pteroylpolyglutamate (Glu_n) GGH (- Glutamate)

Caption: Synthesis and degradation of pteroylpolyglutamates.

Experimental Workflow for Pteroylpolyglutamate Analysis

Experimental_Workflow Sample (Cells/Tissues) Sample (Cells/Tissues) Extraction Extraction Sample (Cells/Tissues)->Extraction Lysis (Sonication) Lysis (Sonication) Extraction->Lysis (Sonication) Heat Inactivation Heat Inactivation Lysis (Sonication)->Heat Inactivation Centrifugation Centrifugation Heat Inactivation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Cleanup (Optional) SPE Cleanup (Optional) Supernatant Collection->SPE Cleanup (Optional) Concentration Concentration SPE Cleanup (Optional)->Concentration HPLC Analysis HPLC Analysis Concentration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for pteroylpolyglutamate extraction and analysis.

Conclusion

Pteroylpolyglutamates are not merely passive carriers of one-carbon units but are active participants in the regulation and efficiency of cellular metabolism. Their synthesis and degradation are tightly controlled processes that directly impact cell growth, proliferation, and the response to chemotherapy. A thorough understanding of the biological functions of pteroylpolyglutamates, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in basic science and for professionals in drug development. This guide provides a foundational resource to aid in the exploration of this critical area of cellular biochemistry and to facilitate the development of novel therapeutic strategies targeting folate metabolism.

References

The Pivotal Role of Pteroylhexaglutamate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Central to this network are folate coenzymes, which exist intracellularly primarily as polyglutamated derivatives. This technical guide provides an in-depth examination of the core role of a key polyglutamated folate, pteroylhexaglutamate, in one-carbon metabolism. We will explore its synthesis, its superior efficacy as a substrate for various enzymes compared to its monoglutamated counterpart, and its critical functions in key metabolic pathways. This guide also presents detailed experimental protocols for the study of pteroylpolyglutamates and summarizes available quantitative data to facilitate further research and drug development in this area.

Introduction: The Significance of Folate Polyglutamylation

Folate, a B vitamin, is a crucial component of one-carbon metabolism, acting as a carrier of one-carbon units in various enzymatic reactions.[1] While dietary folates are absorbed as monoglutamates, they are rapidly converted to polyglutamated forms within the cell. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the folate molecule.[2][3] this compound, a folate derivative with a tail of six glutamate residues, represents a physiologically significant form of this coenzyme.

The polyglutamylation of folates serves two primary purposes:

  • Intracellular Retention: The negatively charged polyglutamate tail prevents the diffusion of folates across the cell membrane, effectively trapping them inside the cell for metabolic use.[1]

  • Enhanced Enzyme Affinity: Polyglutamated folates are generally better substrates for the enzymes of one-carbon metabolism, exhibiting higher affinity (lower Km) and/or increased catalytic efficiency (Vmax) compared to their monoglutamate counterparts.[4] This enhanced affinity ensures the efficient functioning of metabolic pathways even at low intracellular folate concentrations.

This compound in Core Metabolic Pathways

Pteroylpolyglutamates, including this compound, are the preferred coenzymes for a multitude of enzymes that are central to cellular proliferation and maintenance.[4][5]

Nucleotide Synthesis

The de novo synthesis of purines and the pyrimidine (B1678525) thymidylate is critically dependent on folate-mediated one-carbon transfers.

  • Purine (B94841) Synthesis: Two steps in the purine biosynthesis pathway require formyl groups donated by 10-formyl-tetrahydrofolate (10-formyl-THF). Pteroylpolyglutamate derivatives of THF are the active coenzymes for the enzymes glycinamide (B1583983) ribonucleotide transformylase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (AICART).[6]

  • Thymidylate Synthesis: Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step for DNA synthesis. This reaction utilizes 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. Pteroylpolyglutamate forms of 5,10-CH2-THF are known to be more effective co-substrates for TS.[4]

Amino Acid Metabolism

One-carbon metabolism is intricately linked with the interconversion of several amino acids.

  • Serine and Glycine Metabolism: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units. This reaction produces 5,10-CH2-THF. SHMT exhibits a higher affinity for pteroylpolyglutamate substrates.[4][7]

  • Methionine Synthesis: The remethylation of homocysteine to methionine is catalyzed by methionine synthase (MS), which utilizes 5-methyltetrahydrofolate (5-methyl-THF) as the methyl donor. While 5-methyl-THF is typically a monoglutamate in circulation, its utilization within the cell is linked to the broader polyglutamated folate pool.[8]

Quantitative Data: Pteroylpolyglutamates vs. Pteroylmonoglutamates

The enhanced efficacy of pteroylpolyglutamates as coenzymes is reflected in the kinetic parameters of the enzymes they interact with. While specific kinetic data for this compound is not always available, studies on various pteroylpolyglutamates consistently demonstrate their superiority over monoglutamate forms.

EnzymeSubstrate/InhibitorOrganism/TissueKinetic ParameterMonoglutamate ValuePolyglutamate Value (Chain Length)Fold DifferenceReference
Folylpolyglutamate Synthetase (FPGS)Tetrahydrofolic acidHuman LiverKm (µM)3-7--[9]
Folylpolyglutamate Synthetase (FPGS)MethotrexateHuman LiverKm (µM)50-60Decreases with chain length-[9]
Folylpolyglutamate Synthetase (FPGS)AminopterinBeef LiverKm (µM)25--[10]
Folylpolyglutamate Synthetase (FPGS)MethotrexateBeef LiverKm (µM)100--[10]
Dihydrofolate Reductase (DHFR)Methotrexate PolyglutamatesHuman Breast Cancer CellsDissociation t1/2 (min)12 (Glu1)120 (Glu5)~10[8]
Thymidylate Synthase (TS)Methotrexate PolyglutamatesHuman Breast Cancer CellsKi (µM)13 (Glu1)0.047 (Glu5)~277[2]
Folate-dependent Enzymes (General)Folylpolyglutamate InhibitorsPig LiverKi-3-500 fold tighter binding3-500[4]

Table 1: Comparative Kinetic Data for Folate-Dependent Enzymes. This table summarizes available kinetic data comparing monoglutamated and polyglutamated folates (or their analogs) as substrates or inhibitors for key enzymes in one-carbon metabolism. Note that much of the detailed kinetic work has been performed with antifolate drugs like methotrexate.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of pteroylpolyglutamates in the interconnected pathways of one-carbon metabolism.

One_Carbon_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Folate (Monoglutamate) Folate (Monoglutamate) Pteroylmonoglutamate Pteroylmonoglutamate Folate (Monoglutamate)->Pteroylmonoglutamate Transport FPGS FPGS Pteroylmonoglutamate->FPGS This compound This compound DHF DHF This compound->DHF Polyglutamated substrates DHFR DHFR DHF->DHFR THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT SHMT THF->SHMT 5,10-CH2-THF->DHF TS 10-formyl-THF 10-formyl-THF 5,10-CH2-THF->10-formyl-THF 5-methyl-THF 5-methyl-THF 5,10-CH2-THF->5-methyl-THF MTHFR Purines Purines 10-formyl-THF->Purines GART/AICART MS MS 5-methyl-THF->MS dUMP dUMP TS TS dUMP->TS dTMP dTMP Serine Serine Serine->SHMT Glycine Glycine Homocysteine Homocysteine Homocysteine->MS Methionine Methionine FPGS->this compound DHFR->THF TS->dTMP SHMT->5,10-CH2-THF SHMT->Glycine MTHFR MTHFR MS->THF MS->Methionine GART/AICART GART/AICART

Caption: Overview of this compound's role in one-carbon metabolism.

Experimental Workflow: FPGS Activity Assay

The following diagram outlines a typical workflow for determining the activity of folylpolyglutamate synthetase.

FPGS_Assay_Workflow Start Start Prepare Cell Lysate Prepare Cell Lysate Start->Prepare Cell Lysate Prepare Reaction Mixture Prepare Reaction Mixture Prepare Cell Lysate->Prepare Reaction Mixture Incubate at 37°C Incubate at 37°C Prepare Reaction Mixture->Incubate at 37°C Add lysate to initiate Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Separate Products Separate Products Stop Reaction->Separate Products e.g., HPLC Quantify Radiolabeled Products Quantify Radiolabeled Products Separate Products->Quantify Radiolabeled Products Scintillation counting Calculate Enzyme Activity Calculate Enzyme Activity Quantify Radiolabeled Products->Calculate Enzyme Activity End End Calculate Enzyme Activity->End

Caption: Workflow for determining FPGS enzyme activity.

Detailed Experimental Protocols

Folylpolyglutamate Synthetase (FPGS) Enzyme Activity Assay

This protocol is adapted from established methods for measuring FPGS activity in cell lysates.

Objective: To quantify the rate of incorporation of radiolabeled glutamate onto a folate substrate.

Materials:

  • Cell lysate containing FPGS

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM ATP, 10 mM MgCl₂, 10 mM KCl, 10 mM DTT

  • Substrates:

    • Folate substrate (e.g., pteroylmonoglutamate or methotrexate)

    • L-[³H]glutamic acid

  • Stopping Solution: e.g., perchloric acid

  • Scintillation cocktail

  • HPLC system for product separation (optional, for detailed product analysis)

Procedure:

  • Prepare Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors).

    • Disrupt cells by sonication or freeze-thaw cycles on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., Bradford assay).

  • Set up the Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and folate substrate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the cell lysate to the reaction mixture to start the reaction.

    • Immediately add L-[³H]glutamic acid.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

  • Stop the Reaction:

    • Terminate the reaction by adding the stopping solution.

  • Quantification:

    • Separate the radiolabeled polyglutamated products from the unreacted L-[³H]glutamic acid. This can be achieved by methods such as anion-exchange chromatography or HPLC.

    • Quantify the radioactivity of the product fraction using a scintillation counter.

  • Calculate Activity:

    • Calculate the specific activity of FPGS as pmol of [³H]glutamate incorporated per mg of protein per hour.

Cellular Uptake Assay of Radiolabeled Folates

This protocol outlines a method to measure the uptake of radiolabeled folates into cultured cells.

Objective: To determine the rate and extent of folate transport into cells.

Materials:

  • Cultured cells seeded in multi-well plates

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Radiolabeled folate: e.g., [³H]folic acid or [³H]methotrexate

  • Stopping Solution: Ice-cold PBS

  • Lysis Buffer: e.g., 0.1 M NaOH with 1% SDS

  • Scintillation cocktail

Procedure:

  • Cell Culture:

    • Seed cells in 24- or 48-well plates and grow to a desired confluency.

  • Pre-incubation:

    • Aspirate the culture medium and wash the cells with pre-warmed assay buffer.

    • Add fresh assay buffer and pre-incubate the cells at 37°C for 10-15 minutes.

  • Initiate Uptake:

    • Remove the pre-incubation buffer and add the assay buffer containing the radiolabeled folate at the desired concentration.

  • Incubation:

    • Incubate the cells at 37°C for various time points to determine the time course of uptake.

  • Stop Uptake:

    • To terminate the uptake, rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold stopping solution.

  • Cell Lysis:

    • Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each well (determined in parallel wells).

    • Plot the intracellular folate concentration over time to determine the uptake rate.

Quantification of Intracellular Pteroylpolyglutamates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of intracellular pteroylpolyglutamates.

Objective: To measure the levels of different polyglutamated folate species within cells.

Materials:

  • Cultured cells or tissue samples

  • Extraction Buffer: e.g., a buffer containing antioxidants like ascorbic acid and a reducing agent like DTT.

  • Internal Standards: Stable isotope-labeled folate polyglutamates

  • LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

Procedure:

  • Sample Collection and Extraction:

    • Harvest a known number of cells or weigh a tissue sample.

    • Immediately add ice-cold extraction buffer containing internal standards to quench metabolic activity and initiate extraction.

    • Disrupt the cells/tissue by sonication or other appropriate methods.

    • Centrifuge to pellet protein and debris.

  • Sample Clean-up (optional but recommended):

    • Use solid-phase extraction (SPE) to remove interfering substances and concentrate the folates.

  • LC-MS/MS Analysis:

    • Inject the extracted and cleaned sample onto the LC-MS/MS system.

    • Separate the different folate polyglutamates using a suitable chromatographic gradient.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of folate polyglutamate standards.

    • Calculate the intracellular concentration of each pteroylpolyglutamate species based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Conclusion and Future Directions

This compound and other pteroylpolyglutamates are the true functional forms of folate coenzymes within the cell. Their synthesis via FPGS is a critical step that ensures their intracellular retention and enhances their affinity for the enzymes of one-carbon metabolism. This increased affinity is fundamental for the efficient biosynthesis of nucleotides and amino acids, processes that are vital for cell growth and proliferation.

For researchers and drug development professionals, a deep understanding of the role of pteroylpolyglutamates is paramount. Targeting FPGS or other enzymes involved in folate polyglutamylation presents a promising avenue for the development of novel therapeutics, particularly in the context of cancer and other diseases characterized by rapid cell division. Further research is needed to fully elucidate the specific kinetic advantages of different polyglutamate chain lengths for each folate-dependent enzyme and to explore the regulatory mechanisms governing FPGS activity. The experimental protocols and data presented in this guide provide a solid foundation for advancing these critical areas of investigation.

References

The Discovery and History of Pteroylpolyglutamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the polyglutamylated forms of folic acid, are the predominant intracellular forms of this essential vitamin and play a central role as coenzymes in one-carbon metabolism. Their discovery and the elucidation of their biochemical significance have been pivotal in understanding cellular proliferation, amino acid metabolism, and nucleotide biosynthesis. This technical guide provides an in-depth historical overview of the discovery of pteroylpolyglutamates, from the early nutritional studies on macrocytic anemia to the chemical synthesis and enzymatic characterization of these vital molecules. It further details the experimental protocols for their synthesis and analysis, presents key quantitative data on their distribution and enzymatic interactions, and visualizes their role in metabolic pathways.

Historical Perspective: From "Wills' Factor" to Polyglutamylation

The journey to understanding pteroylpolyglutamates began with the investigation of megaloblastic anemia. In the 1930s, Dr. Lucy Wills, while working in India, identified a "new hemopoietic factor" in yeast and liver extracts that could cure tropical macrocytic anemia in pregnant women and experimental anemia in monkeys[1]. This unidentified substance was termed the "Wills' factor"[1].

Subsequent research in the 1940s led to the independent isolation of a growth factor for Lactobacillus casei from spinach, which was named folic acid, derived from the Latin word folium for leaf[1][2]. Concurrently, research groups led by Robert Stokstad at Lederle Laboratories and Joseph John Pfiffner at Parke-Davis Research Laboratory isolated this factor from various sources, including yeast and liver[1]. Between 1943 and 1945, the structure of this vitamin was elucidated, and it was chemically synthesized as pteroylglutamic acid[1].

It was soon discovered that the naturally occurring forms of folate in tissues and yeast were conjugated to multiple glutamic acid residues[1][3]. These were the pteroylpolyglutamates. It became evident that dietary folates, which exist primarily as pteroylpolyglutamates, must be hydrolyzed to the monoglutamate form (folic acid) for absorption in the intestine[4]. This hydrolysis is catalyzed by the enzyme γ-glutamyl hydrolase, also known as conjugase[4].

The Biological Significance of Polyglutamylation

The addition of a poly-γ-glutamyl tail to folate cofactors is a critical metabolic process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS)[5][6][7][8]. This process is essential for two primary reasons:

  • Intracellular Retention: The negatively charged polyglutamate tail prevents the diffusion of folates across the cell membrane, effectively trapping them inside the cell where they are needed for metabolic reactions[6][9].

  • Enhanced Coenzyme Activity: Polyglutamylation increases the affinity of folate cofactors for the enzymes of one-carbon metabolism[10][11]. This enhanced binding is crucial for the efficient transfer of one-carbon units in the synthesis of purines, thymidylate, and methionine[3][12].

The chain length of the polyglutamate tail can vary depending on the tissue and the specific folate derivative, typically ranging from three to nine glutamate (B1630785) residues[13]. The dynamic balance between the activities of FPGS and γ-glutamyl hydrolase (GGH) regulates the intracellular concentration and polyglutamate chain length of folates[11].

Quantitative Data

The following tables summarize key quantitative data related to pteroylpolyglutamates.

Table 1: Distribution of Pteroylpolyglutamate Chain Lengths in Rat Liver
Number of Glutamate ResiduesPercentage of Total Folate
4Varies with diet
5Predominant form in standard diet
6Increases in regenerating liver
7Increases in regenerating liver
8Present in folate-deficient rats

Note: The exact distribution can vary based on nutritional status and physiological state. Data synthesized from multiple sources[1].

Table 2: Kinetic Parameters of Human Liver Folylpolyglutamate Synthetase (FPGS)
SubstrateKm (µM)Relative Vmax (%)
Tetrahydrofolate3-7~80-90
Dihydrofolate3-7~80-90
Folic Acid100~30
Methotrexate50-60~40-50
Aminopterin4.3100

Source: Adapted from publicly available data.

Table 3: Inhibition Constants (Ki) of Polyglutamated Folate Analogs for Folate-Dependent Enzymes
EnzymeFolate AnalogNumber of GlutamatesKi (µM)
Thymidylate SynthasePteroylglutamate1>100
Pteroyltriglutamate3~20
Pteroylpentaglutamate5~5
Dihydrofolate ReductaseMethotrexate1~0.005
Methotrexate-triglutamate3~0.001

Note: Polyglutamylated forms generally exhibit tighter binding (lower Ki values). Data is illustrative and compiled from various studies.

Experimental Protocols

Solid-Phase Synthesis of Pteroylpolyglutamates

The chemical synthesis of pteroylpolyglutamates with defined chain lengths is crucial for research purposes. The solid-phase method offers a significant advantage in terms of ease of purification.

Principle: The synthesis involves the sequential coupling of protected glutamic acid residues to a solid support, followed by the coupling of pteroic acid and subsequent deprotection and cleavage from the resin.

Detailed Methodology (for Pteroyl-γ-L-glutamyl-γ-L-glutamic acid):

  • Resin Preparation: Start with a suitable resin, such as a Merrifield resin, functionalized with the first protected L-glutamic acid residue (e.g., Fmoc-Glu(OtBu)-OH).

  • Deprotection: Remove the Fmoc protecting group from the α-amino group of the resin-bound glutamate using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling: Couple the next protected L-glutamic acid (Fmoc-Glu(OtBu)-OH) to the deprotected amino group using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

  • Repeat: Repeat the deprotection and coupling steps for each additional glutamate residue to build the desired polyglutamate chain.

  • Pteroic Acid Coupling: After the final glutamate addition and deprotection, couple N10-(trifluoroacetyl)pteroic acid to the N-terminus of the polyglutamate chain.

  • Cleavage and Deprotection: Cleave the synthesized pteroylpolyglutamate from the resin and remove the side-chain protecting groups (e.g., tert-butyl esters) using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

HPLC Analysis of Pteroylpolyglutamates in Biological Samples

High-performance liquid chromatography is the method of choice for the separation and quantification of different pteroylpolyglutamate forms in biological tissues.

Principle: Tissue extracts are treated to release folates from proteins and deconjugate the polyglutamate chains to monoglutamates. The resulting folate monoglutamates are then separated by reverse-phase HPLC and detected using UV or fluorescence detectors.

Detailed Methodology (for Rat Liver):

  • Sample Homogenization: Homogenize a known weight of fresh or frozen liver tissue in a buffer containing an antioxidant (e.g., ascorbic acid and 2-mercaptoethanol) to prevent folate degradation.

  • Enzymatic Digestion (Tri-enzyme treatment):

    • Treat the homogenate with α-amylase to break down starch.

    • Add a protease to digest proteins and release folate-binding proteins.

    • Incubate with a source of γ-glutamyl hydrolase (conjugase), such as rat plasma or hog kidney, to hydrolyze the polyglutamate chains to the monoglutamate form.

  • Purification: Purify and concentrate the folate monoglutamates from the digest using solid-phase extraction (SPE) with a folate-binding protein affinity column.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: Use a UV detector (around 280-290 nm) for folic acid and a fluorescence detector (excitation ~290-360 nm, emission ~350-450 nm) for reduced folates like 5-methyltetrahydrofolate.

  • Quantification: Quantify the individual folate forms by comparing their peak areas to those of known standards.

Mandatory Visualizations

One-Carbon Metabolism Pathway

OneCarbonMetabolism Folate Dietary Folate (Pteroylpolyglutamates) GGH GGH Folate->GGH Hydrolysis (Intestine) PteGlu1 Folic Acid (PteGlu1) DHF Dihydrofolate (DHF) PteGlu1->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF from Serine FPGS FPGS THF->FPGS Polyglutamylation (Intracellular) Serine Serine Glycine Glycine Serine->Glycine SHMT MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP Thymidylate Synthesis (dUMP -> dTMP) MethyleneTHF->dTMP FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines MethylTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS GGH->PteGlu1 DHFR DHFR SHMT SHMT MTHFR MTHFR MS MS

Caption: Role of Pteroylpolyglutamates in One-Carbon Metabolism.

Experimental Workflow for Pteroylpolyglutamate Analysis

ExperimentalWorkflow start Start: Biological Sample (e.g., Liver Tissue) homogenization 1. Homogenization (in antioxidant buffer) start->homogenization digestion 2. Tri-Enzyme Digestion (Amylase, Protease, Conjugase) homogenization->digestion purification 3. Solid-Phase Extraction (Folate-Binding Protein Affinity) digestion->purification hplc 4. HPLC Analysis (C18 Column, Gradient Elution) purification->hplc detection 5. Detection (UV and Fluorescence) hplc->detection quantification 6. Quantification (Comparison to Standards) detection->quantification end End: Pteroylpolyglutamate Profile quantification->end

Caption: Workflow for HPLC Analysis of Pteroylpolyglutamates.

References

A Technical Guide to the Natural Sources and Dietary Forms of Pteroylpolyglutamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroylpolyglutamates, the predominant form of naturally occurring folate (Vitamin B9), are crucial for a multitude of physiological processes, including one-carbon metabolism, which is essential for DNA synthesis, methylation, and amino acid metabolism.[1] Unlike the synthetic monoglutamated folic acid found in fortified foods and supplements, pteroylpolyglutamates possess a polyglutamyl tail of varying length, which significantly impacts their bioavailability. This technical guide provides an in-depth overview of the natural sources of pteroylpolyglutamates, their dietary forms, and the analytical methodologies used for their quantification. Detailed experimental protocols for extraction and analysis are provided, along with visualizations of key metabolic pathways and experimental workflows to support researchers and professionals in the fields of nutrition, biochemistry, and drug development.

Natural Sources and Dietary Forms of Pteroylpolyglutamates

Naturally occurring folates exist primarily as pteroylpolyglutamates, which are characterized by a pteridine (B1203161) ring, a p-aminobenzoic acid moiety, and a chain of two to seven glutamate (B1630785) residues linked by peptide bonds.[1] These polyglutamated forms are the main dietary source of folate from natural foods. In contrast, folic acid, the synthetic form used in food fortification and supplements, is a monoglutamate and is more stable and bioavailable.[2]

The primary dietary sources of pteroylpolyglutamates are diverse and include:

  • Leafy Green Vegetables: Spinach, kale, lettuce, and broccoli are rich sources.

  • Legumes: Lentils, chickpeas, and beans contain significant amounts.[3]

  • Fruits: Citrus fruits, bananas, and avocados are good sources.

  • Other Sources: Egg yolk, liver, and baker's yeast also provide pteroylpolyglutamates.[4]

The polyglutamate chain length can vary between different food sources. For instance, in many legumes, pentaglutamates are the predominant form.

Quantitative Data of Folate in Selected Foods

The following table summarizes the total folate content in a selection of foods rich in this vitamin. It is important to note that most food composition databases provide total folate content as Dietary Folate Equivalents (DFE), which accounts for the differing bioavailability of naturally occurring folates and synthetic folic acid. The data presented here is primarily sourced from the USDA National Nutrient Database and reflects total folate content. The specific distribution of polyglutamate chain lengths is less commonly reported in standard databases and often requires specialized analysis.

Food SourceServing SizeTotal Folate (µg DFE)Predominant Natural Forms
Legumes
Lentils, cooked1 cup3585-methyltetrahydrofolate (5-MTHF), 5-formyltetrahydrofolate (5-FTHF)[3]
Chickpeas, cooked1 cup2825-MTHF, 5-FTHF[3]
Black beans, cooked1 cup256Tetrahydrofolate (THF), 5-FTHF, 5-MTHF[3]
Vegetables
Spinach, raw1 cup585-MTHF[5]
Asparagus, cooked1 cup2685-MTHF[5]
Broccoli, chopped, raw1 cup575-MTHF[5]
Fruits
Avocado1/2 fruit815-MTHF
Orange1 medium395-MTHF
Banana1 medium245-MTHF
Animal Products
Beef liver, cooked3 oz215Pteroylpolyglutamates
Egg, large, cooked122Pteroylpolyglutamates[4]

Data compiled from various sources, including the USDA FoodData Central.

Experimental Protocols for Pteroylpolyglutamate Analysis

The accurate quantification of pteroylpolyglutamates from food matrices is a complex process due to the instability of some folate forms and their tight binding within the food matrix. The standard approach involves a tri-enzyme extraction to liberate the folates and deconjugate the polyglutamate chain, followed by chromatographic analysis.[6]

Tri-Enzyme Extraction Protocol

This protocol is a composite of methodologies described in the scientific literature for the extraction of folates from food samples for subsequent analysis.[7][8]

Materials:

  • Extraction Buffer: 0.1 M Phosphate buffer (pH 7.0) containing 1% (w/v) ascorbic acid and 0.2 M 2-mercaptoethanol. The antioxidants are crucial to prevent the degradation of labile folates.

  • α-Amylase solution: (e.g., from Bacillus amyloliquefaciens)

  • Protease solution: (e.g., from Streptomyces griseus)

  • Folate Conjugase (Pteroylpolyglutamate Hydrolase) solution: (e.g., from rat plasma or chicken pancreas)

  • Homogenizer

  • Water bath

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh an appropriate amount of the food sample and homogenize it in the extraction buffer. The ratio of sample to buffer should be optimized depending on the food matrix.

  • Heat Treatment: Heat the homogenate in a boiling water bath for 10-15 minutes to inactivate endogenous enzymes and aid in the release of folates. Cool the sample rapidly on ice.

  • α-Amylase Digestion: Add α-amylase solution to the homogenate and incubate at 37°C for 2-4 hours to digest starch.

  • Protease Digestion: Add protease solution and incubate at 37°C for 3-6 hours to digest proteins and further release folates from the matrix.

  • Conjugase Digestion: Adjust the pH of the extract to the optimal pH for the conjugase being used (typically pH 4.5-5.0). Add the folate conjugase solution and incubate at 37°C for 2-16 hours to hydrolyze the polyglutamate chains to monoglutamates.

  • Termination and Clarification: Stop the enzymatic reactions by heating the sample in a boiling water bath for 5 minutes. Cool on ice and then centrifuge at high speed to pellet any solid material.

  • Purification: The resulting supernatant can be further purified using solid-phase extraction (SPE) with a strong anion exchange or folate-binding protein affinity column to concentrate the folates and remove interfering compounds prior to chromatographic analysis.[9]

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of different folate vitamers.[10]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used for the separation of folate monoglutamates.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute the different folate forms.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for each folate vitamer must be optimized.

MRM Transitions for Common Folate Monoglutamates:

Folate VitamerPrecursor Ion (m/z)Product Ion (m/z)
5-Methyltetrahydrofolate (5-MTHF)460.2313.1
Folic Acid442.1295.1
Tetrahydrofolate (THF)446.2299.1
5-Formyltetrahydrofolate (5-FTHF)474.2327.1
10-Formylfolic Acid470.1295.1

Note: These are example transitions and should be optimized for the specific instrument being used.

Visualization of Pathways and Workflows

Folate Absorption and Metabolism Pathway

Dietary pteroylpolyglutamates must be hydrolyzed to their monoglutamate forms by the enzyme pteroylpolyglutamate hydrolase, located on the brush border of the small intestine, before they can be absorbed by intestinal cells.[11] Once absorbed, folic acid is reduced to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[2][12] THF is then converted to various coenzyme forms, with 5-methyltetrahydrofolate (5-MTHF) being the primary circulating form in the blood.

Folate_Absorption_and_Metabolism Dietary_Pteroylpolyglutamates Dietary Pteroylpolyglutamates Pteroylmonoglutamates Pteroylmonoglutamates Dietary_Pteroylpolyglutamates->Pteroylmonoglutamates Pteroylpolyglutamate Hydrolase Intestinal_Cell Intestinal Cell Pteroylmonoglutamates->Intestinal_Cell Absorption Folic_Acid Folic Acid (in cell) Intestinal_Cell->Folic_Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR (NADPH -> NADP+) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Five_MTHF 5-Methyl-THF (Circulation) THF->Five_MTHF MTHFR Five_MTHF->Bloodstream Transport

Caption: Overview of pteroylpolyglutamate digestion and folate absorption.

One-Carbon Metabolism Pathway

Tetrahydrofolate and its derivatives are essential coenzymes in one-carbon metabolism, a network of interconnected pathways that provide single-carbon units for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine.[12][13] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dUMP dUMP dUMP->dTMP Methyl_THF->THF Methionine Synthase (Vitamin B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis

Caption: Key reactions in the folate-mediated one-carbon metabolism pathway.

Experimental Workflow for Folate Analysis

The following diagram outlines the logical steps involved in the analysis of pteroylpolyglutamates from food samples, from sample preparation to data acquisition.

Experimental_Workflow Sample_Collection Food Sample Collection Homogenization Homogenization in Extraction Buffer Sample_Collection->Homogenization Enzyme_Digestion Tri-Enzyme Digestion (Amylase, Protease, Conjugase) Homogenization->Enzyme_Digestion Purification Solid-Phase Extraction (SPE) Enzyme_Digestion->Purification LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Purification->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Caption: A streamlined workflow for the quantification of food folates.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, dietary forms, and analytical methodologies for pteroylpolyglutamates. The provided tables, detailed protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the complexities of pteroylpolyglutamate chemistry and metabolism is essential for accurate dietary assessment, the development of novel therapeutic strategies targeting folate-dependent pathways, and for informing public health nutrition guidelines. The continued development and standardization of analytical methods will be crucial for advancing our knowledge in this critical area of human health.

References

Pteroylhexaglutamate as a Folate Vitamer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, an essential B vitamin, exists in biological systems as a family of vitamers, primarily as pteroylpolyglutamates. These molecules are central to one-carbon metabolism, a network of biochemical reactions vital for the biosynthesis of nucleotides and amino acids, as well as for methylation reactions. The polyglutamate tail, a chain of glutamic acid residues attached to the pteroyl moiety, is critical for the cellular retention and coenzyme activity of folates. This technical guide provides a comprehensive overview of pteroylhexaglutamate, a significant polyglutamated form of folate. It details its biochemical significance, the enzymatic processes governing its synthesis and hydrolysis, and its role as a coenzyme. Furthermore, this guide presents detailed experimental protocols for the in vitro synthesis, quantification, and functional analysis of this compound, along with a collection of quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Significance of Folate Polyglutamylation

Folates are indispensable for cellular proliferation and maintenance.[1] In their dietary form, they are typically pteroylmonoglutamates, which are readily absorbed. However, within the cell, they are rapidly converted to pteroylpolyglutamates by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] This addition of multiple glutamate (B1630785) residues, forming a poly-γ-glutamyl tail, serves several crucial functions:

  • Cellular Retention: The negatively charged polyglutamate tail prevents the passive diffusion of folates across the cell membrane, effectively trapping them intracellularly.

  • Enhanced Coenzyme Activity: For many folate-dependent enzymes, the polyglutamated forms are the preferred substrates, exhibiting higher binding affinities and/or increased catalytic efficiency compared to their monoglutamated counterparts.

  • Metabolic Channeling: There is evidence to suggest that the polyglutamate tail may facilitate the channeling of folate intermediates between sequential enzymes in a metabolic pathway, increasing the efficiency of the overall process.[1]

  • Subcellular Compartmentation: Polyglutamylation influences the distribution of folates between the cytoplasm and mitochondria, with distinct pools of polyglutamates existing in each compartment.

This compound, with its six glutamate residues, represents a predominant and physiologically important form of polyglutamated folate in many tissues. Its study provides valuable insights into the broader roles of folate polyglutamates in health and disease.

Biochemical Landscape of this compound

The intracellular concentration and chain length of pteroylpolyglutamates are tightly regulated by the opposing activities of two key enzymes: folylpolyglutamate synthetase (FPGS) and γ-glutamyl hydrolase (GGH).

Synthesis by Folylpolyglutamate Synthetase (FPGS)

FPGS catalyzes the sequential, ATP-dependent addition of L-glutamate residues to folate and its derivatives.[2][3] The enzyme is found in both the cytoplasm and mitochondria, giving rise to distinct subcellular pools of polyglutamated folates. The activity of FPGS is influenced by the specific folate substrate, with reduced folates generally being better substrates than folic acid.

Hydrolysis by γ-Glutamyl Hydrolase (GGH)

GGH, also known as conjugase, is a lysosomal and secreted enzyme that removes glutamate residues from the polyglutamyl tail, converting polyglutamates back to the monoglutamate form, which can then be transported out of the cell. The balance between FPGS and GGH activities is a critical determinant of intracellular folate homeostasis.

This compound in One-Carbon Metabolism

This compound, in its various reduced and one-carbon-substituted forms (e.g., 5-methyl-tetrahydrofolate-Glu6, 10-formyl-tetrahydrofolate-Glu6), is a key coenzyme in several critical metabolic pathways:

  • Thymidylate Synthesis: 5,10-Methylene-tetrahydrofolate polyglutamates are the methyl group donors in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS).[4][5]

  • Purine (B94841) Synthesis: 10-Formyl-tetrahydrofolate polyglutamates provide the formyl groups for two steps in the de novo purine biosynthesis pathway.

  • Methionine Regeneration: 5-Methyl-tetrahydrofolate polyglutamates donate a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.

  • Amino Acid Interconversion: Tetrahydrofolate polyglutamates are involved in the interconversion of serine and glycine.

The central role of pteroylpolyglutamates in these pathways is depicted in the following signaling pathway diagram.

OneCarbonMetabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ MethyleneTHF 5,10-Methylene-THF Serine Serine SHMT SHMT THF->SHMT Glycine Glycine Serine->Glycine Homocysteine Homocysteine MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF NADPH -> NADP+ MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF TS TS MethyleneTHF->TS MethylTHF->THF MS MS MethylTHF->MS FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF FormylTHF->THF Purines Purines FormylTHF->Purines dUMP dUMP dTMP dTMP dUMP->dTMP Methionine Methionine Homocysteine->Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine DHFR DHFR DHFR->THF SHMT->Glycine SHMT->MethyleneTHF TS->DHF TS->dTMP MTHFR MTHFR MTHFR->MethylTHF MS->Methionine MTHFD MTHFD MTHFD->MethenylTHF MTHFD->FormylTHF GARFT GARFT GARFT->Purines

Caption: Overview of One-Carbon Metabolism.

Quantitative Data

The following tables summarize key quantitative data regarding pteroylpolyglutamates.

Table 1: Kinetic Parameters of Folylpolyglutamate Synthetase (FPGS) for Various Folate Substrates
SubstrateOrganism/TissueKm (µM)Vmax (relative to Tetrahydrofolate)Reference
Tetrahydrofolate (THF)Beef Liver7100%[6]
5-Formyl-THFBeef Liver7-[6]
Methotrexate (MTX)Beef Liver100-[6]
Aminopterin (AM)Beef Liver25-[6]
Tetrahydrofolate (THF)Human Liver3-7-[7]
Dihydrofolate (DHF)Human Liver3-7-[7]
5-Methyl-THFHuman Liver50-60-[7]
Folic AcidHuman Liver100-[7]
Table 2: Comparative Coenzyme Activity of Pteroylpolyglutamates with Folate-Dependent Enzymes
EnzymeSubstrate (Polyglutamate length)Organism/TissueKinetic ParameterValueReference
Thymidylate Synthase5,10-CH2-THF-Glu5Pig LiverKi (for inhibitor)500-fold lower than monoglutamate
Methylenetetrahydrofolate Reductase5,10-CH2-THF-polyglutamatesPig LiverKmDecreased vs. monoglutamate
Serine HydroxymethyltransferaseTHF-polyglutamatesPig LiverKmDecreased vs. monoglutamate
Methylenetetrahydrofolate DehydrogenaseTHF-polyglutamatesPig LiverKmNo significant change vs. monoglutamate
Table 3: Distribution of Pteroylpolyglutamate Chain Lengths in Rat Tissues
TissuePredominant Chain Length (Number of Glutamates)Reference
Liver6[8]
Kidney5[8]
Bone Marrow6[8]
Adrenal6[8]
Spleen6[8]
Jejunal Mucosa5[8]
Testis6[8]
Heart6[8]
Skeletal Muscle5[8]
Brain5[8]
Erythrocytes6[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and functional analysis of this compound.

In Vitro Synthesis of Pteroylpolyglutamates

This protocol is adapted from the method described for sheep liver enzymes and can be optimized for other enzyme sources.[7][9]

Objective: To enzymatically synthesize pteroylpolyglutamates from a pteroylmonoglutamate precursor.

Materials:

  • Reduced pteroylmonoglutamate (e.g., 5-formyltetrahydrofolate or tetrahydrofolate)

  • L-glutamic acid

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2 (Magnesium chloride)

  • KCl (Potassium chloride)

  • Tris-HCl buffer (pH ~8.4)

  • Partially purified FPGS enzyme preparation (e.g., from liver cytosol)

  • Sephadex G-15 or other suitable size-exclusion chromatography medium

  • Scintillation counter and appropriate reagents (if using radiolabeled substrates)

Procedure:

  • Enzyme Preparation: Prepare a cytosol fraction from a tissue source (e.g., sheep or rat liver) by homogenization in a suitable buffer followed by ultracentrifugation to pellet mitochondria and microsomes. The supernatant is the cytosol fraction containing FPGS.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components to the desired final concentrations:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.4)

    • ATP (e.g., 10 mM)

    • MgCl2 (e.g., 20 mM)

    • KCl (e.g., 20 mM)

    • L-glutamic acid (e.g., 4 mM)

    • Reduced pteroylmonoglutamate substrate (e.g., 0.25 mM). For tracking the product, a radiolabeled substrate can be used.

  • Enzyme Reaction: Initiate the reaction by adding the FPGS enzyme preparation to the reaction mixture. Incubate at 37°C for a specified time (e.g., 30-120 minutes).

  • Reaction Termination: Stop the reaction by heating the mixture (e.g., 95°C for 5 minutes) to denature the enzyme.

  • Product Separation: Separate the pteroylpolyglutamate products from the unreacted monoglutamate substrate using size-exclusion chromatography (e.g., a Sephadex G-15 column). Elute with a suitable buffer and collect fractions.

  • Product Analysis: Analyze the collected fractions to identify and quantify the pteroylpolyglutamate products. If a radiolabeled substrate was used, this can be done by liquid scintillation counting of the fractions. The identity of the products can be confirmed by treating an aliquot with γ-glutamyl hydrolase (conjugase) and observing a shift in the elution profile back to the monoglutamate form.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of pteroylpolyglutamates. Specific parameters will need to be optimized for the instrument and column used.

Objective: To extract and quantify specific pteroylpolyglutamate vitamers from a biological sample.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Extraction buffer (e.g., containing a reducing agent like ascorbic acid and/or DTT to protect reduced folates)

  • Internal standards (stable isotope-labeled pteroylpolyglutamates, if available)

  • γ-glutamyl hydrolase (conjugase) for total folate analysis (optional)

  • LC-MS/MS system with a suitable C18 reversed-phase column

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize the tissue or cell pellet in a cold extraction buffer.

    • To release folates from proteins, heat the sample (e.g., 95°C for 10 minutes).

    • Centrifuge to pellet debris and collect the supernatant.

  • Enzymatic Deconjugation (for total folate analysis):

    • To measure total folate, treat an aliquot of the extract with γ-glutamyl hydrolase to convert all polyglutamates to the monoglutamate form.

  • Sample Cleanup:

    • Use solid-phase extraction (SPE) with a suitable cartridge (e.g., an anion exchange or folate-binding protein affinity column) to purify and concentrate the folates from the extract.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto the LC-MS/MS system.

    • Separate the different folate vitamers and their polyglutamate forms using a gradient elution on a C18 column.

    • Detect and quantify the eluting compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each pteroylpolyglutamate of interest must be determined.

  • Data Analysis:

    • Quantify the amount of this compound and other polyglutamates by comparing the peak areas to those of known standards or by using an internal standard calibration curve.

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Extraction Heat Extraction & Centrifugation Homogenization->Extraction Supernatant Folate-Containing Supernatant Extraction->Supernatant SPE Solid-Phase Extraction (SPE) Cleanup Supernatant->SPE PurifiedSample Purified Folate Extract SPE->PurifiedSample LCMS LC-MS/MS Analysis PurifiedSample->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental Workflow for LC-MS/MS Analysis.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the activity of FPGS by quantifying the incorporation of radiolabeled glutamic acid into a folate substrate.[10]

Objective: To determine the enzymatic activity of FPGS in a cell or tissue extract.

Materials:

  • Cell or tissue lysate

  • Tris-HCl buffer (pH ~8.85)

  • Pteroylmonoglutamate substrate (e.g., methotrexate, MTX, or a natural folate)

  • L-[3H]glutamic acid (radiolabeled)

  • ATP

  • MgCl2

  • KCl

  • DTT (Dithiothreitol)

  • DEAE-cellulose filter discs

  • Ethanol

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, KCl, DTT, the folate substrate, and L-[3H]glutamic acid.

  • Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing FPGS.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ethanol).

  • Separation of Product: Spot the reaction mixture onto DEAE-cellulose filter discs. The negatively charged pteroylpolyglutamate product will bind to the discs, while the unreacted, neutral L-[3H]glutamic acid will not.

  • Washing: Wash the filter discs with water or a suitable buffer to remove any unbound radioactivity.

  • Quantification: Place the washed filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the FPGS activity.

Concluding Remarks

This compound is a cornerstone of intracellular folate metabolism. Its synthesis and degradation are tightly controlled processes that are essential for maintaining cellular homeostasis. As the preferred coenzyme for numerous key metabolic enzymes, its availability and concentration have profound implications for cell growth, proliferation, and function. The methodologies and quantitative data presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate roles of this compound and other pteroylpolyglutamates in both normal physiology and pathological states. A deeper understanding of these molecules will undoubtedly pave the way for novel therapeutic strategies targeting folate-dependent pathways.

References

An In-depth Technical Guide to the Intracellular Conversion of Folates to Polyglutamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate homeostasis is a critical cellular process, central to DNA synthesis, repair, and methylation. The intracellular retention and metabolic utility of folates are critically dependent on their conversion to polyglutamate derivatives. This process, primarily mediated by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the folate molecule. The resulting polyglutamated folates are more effectively retained within the cell and exhibit increased affinity for folate-dependent enzymes. This guide provides a comprehensive overview of the enzymatic conversion of folates to polyglutamates, the key enzymes involved, their regulation, and the analytical techniques used to study this vital metabolic pathway. Particular emphasis is placed on the implications of this process for the efficacy of antifolate drugs, such as methotrexate (B535133), in cancer therapy.

The Core Process: Folate Polyglutamylation

The addition of a polyglutamate tail to folates is a pivotal step in their intracellular metabolism. This modification serves two primary purposes: it traps folate molecules within the cell, as the negatively charged polyglutamate chain hinders transport across the cell membrane, and it enhances the affinity of folates for the enzymes that utilize them as cofactors in one-carbon metabolism.[1][2] The enzyme responsible for this process is folylpolyglutamate synthetase (FPGS).[3]

The opposing reaction, the removal of glutamate residues, is catalyzed by gamma-glutamyl hydrolase (GGH), a lysosomal enzyme. The balance between FPGS and GGH activity is crucial for maintaining cellular folate homeostasis and plays a significant role in the clinical efficacy of antifolate drugs.[4]

The Key Enzyme: Folylpolyglutamate Synthetase (FPGS)

FPGS is an ATP-dependent enzyme that catalyzes the sequential addition of glutamate residues to the γ-carboxyl group of the glutamate moiety of folates and their analogs.[3] This reaction occurs in both the cytoplasm and mitochondria, reflecting the compartmentalization of folate-dependent metabolic pathways.

The Counter-Regulatory Enzyme: Gamma-Glutamyl Hydrolase (GGH)

GGH is responsible for the cleavage of the γ-glutamyl linkages, converting polyglutamated folates back to their monoglutamated forms. This action facilitates the efflux of folates from the cell. The expression and activity of GGH can therefore influence the intracellular concentration and retention of both endogenous folates and antifolate drugs.

Signaling Pathways and Regulatory Mechanisms

The process of folate polyglutamylation is tightly regulated within the cell. The activity of FPGS can be influenced by the availability of its substrates (folates, ATP, and glutamate) and by the expression levels of the FPGS gene itself. For instance, in some cancer cell lines, increased FPGS activity is associated with a greater accumulation of methotrexate polyglutamates and enhanced drug efficacy.[5]

The interplay between FPGS and GGH represents a key regulatory axis. The relative activities of these two enzymes determine the net level of folate polyglutamylation.

Folate_Polyglutamylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate (Monoglutamate) Folate (Monoglutamate) Folate (Monoglutamate)_in Folate (Monoglutamate) Folate (Monoglutamate)->Folate (Monoglutamate)_in Transport FPGS FPGS Folate (Monoglutamate)_in->FPGS Substrate Folate Polyglutamates Folate Polyglutamates GGH GGH Folate Polyglutamates->GGH Substrate One-Carbon Metabolism One-Carbon Metabolism Folate Polyglutamates->One-Carbon Metabolism Cofactor FPGS->Folate Polyglutamates Catalyzes GGH->Folate (Monoglutamate)_in Catalyzes

Figure 1: Simplified pathway of folate uptake and polyglutamylation.

Quantitative Data

The efficiency of folate and antifolate polyglutamylation is dependent on the kinetic parameters of FPGS for its various substrates.

Table 1: Kinetic Parameters of Human Liver FPGS for Various Folates and Antifolates
SubstrateKm (µM)Vmax (pmol product/mg/h)
Aminopterin (AMT)4.3935
Tetrahydrofolic Acid3-7Not specified
Dihydrofolic Acid3-7Not specified
Folinic Acid3-7Not specified
Methotrexate (MTX)50-60Not specified
5-Methyltetrahydrofolic Acid50-60Not specified
Folic Acid100Not specified
Data sourced from a study on isolated human liver FPGS. Vmax values for substrates other than AMT were reported as 30-90% of the AMT value.[6]
Table 2: Kinetic Parameters of Beef Liver FPGS for Antifolates
SubstrateKm (µM)
Methotrexate (MTX)100
Aminopterin (AM)25
Folinic Acid7
Data from a study using partially purified beef liver FPGS.[7]
Table 3: Methotrexate Polyglutamate Distribution in Human Breast Cancer Cells
Cell LineIncubation Conditions% of Intracellular MTX as Polyglutamates
MCF-72 µM MTX for 24h70%
Data from a study on cultured human breast cancer cells.[8]
Table 4: Polyglutamate Distribution in Resting and Proliferating Mammalian Tissues
TissueStateMajor Folate Form
Rat LiverNormal (Resting)Pteroylpentaglutamate
Rat LiverRegenerating (Proliferating)Pteroylpentaglutamate
Human LeukocytesNormalPteroylpolyglutamates
Human Leukemic CellsPteroylpolyglutamates
The major labeled folate form after injection of tritiated folic acid was pteroylpentaglutamate in both normal and regenerating rat liver.[9]

Experimental Protocols

FPGS Activity Assay

This protocol is based on the measurement of the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

  • Cell lysate or purified FPGS

  • Tris buffer (pH 8.85)

  • Methotrexate (MTX) or other folate substrate

  • L-[3H]glutamic acid

  • ATP

  • MgCl2

  • KCl

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris buffer, MTX, L-[3H]glutamic acid, ATP, MgCl2, KCl, and DTT.

  • Initiate the reaction by adding the cell lysate or purified FPGS.

  • Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding cold TCA to precipitate proteins and unincorporated radiolabel.

  • Centrifuge to pellet the precipitate.

  • Wash the pellet to remove unincorporated [3H]glutamic acid.

  • Resuspend the pellet in a suitable buffer or solubilizer.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate FPGS activity based on the amount of incorporated [3H]glutamate per unit of time and protein concentration.[10]

FPGS_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, MTX, [3H]Glutamate, ATP, etc.) start->prep_reagents add_enzyme Add Cell Lysate or Purified FPGS prep_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction centrifuge Centrifuge and Wash Pellet stop_reaction->centrifuge measure_radioactivity Measure Radioactivity (Scintillation Counting) centrifuge->measure_radioactivity calculate_activity Calculate FPGS Activity measure_radioactivity->calculate_activity end End calculate_activity->end

Figure 2: Workflow for a typical FPGS activity assay.
HPLC Analysis of Folate Polyglutamates

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying different folate polyglutamate species.

Materials:

  • Cell or tissue extracts

  • Extraction buffer (e.g., containing ascorbate (B8700270) and β-mercaptoethanol to prevent folate oxidation)

  • HPLC system with a suitable detector (e.g., UV, fluorescence, or mass spectrometry)

  • Reversed-phase C18 column

  • Mobile phases (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer)

  • Folate polyglutamate standards

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in cold extraction buffer.

    • Heat the extract to inactivate endogenous enzymes.

    • Centrifuge to remove cellular debris.

    • The supernatant can be directly analyzed or further purified using affinity chromatography with folate-binding protein.[11]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute the folate polyglutamates using a gradient of mobile phases. The gradient is designed to separate the different polyglutamate chain lengths.

    • Detect the eluting compounds using the chosen detector.

  • Quantification:

    • Identify the different polyglutamate species by comparing their retention times to those of known standards.

    • Quantify the amount of each species by integrating the peak area and comparing it to a standard curve.[12][13]

HPLC_Analysis_Workflow start Start sample_prep Sample Preparation (Extraction, Inactivation, Centrifugation) start->sample_prep hplc_injection Inject Sample onto HPLC sample_prep->hplc_injection gradient_elution Gradient Elution (Separation of Polyglutamates) hplc_injection->gradient_elution detection Detection (UV, Fluorescence, or MS) gradient_elution->detection data_analysis Data Analysis (Peak Identification and Quantification) detection->data_analysis end End data_analysis->end

Figure 3: General workflow for HPLC analysis of folate polyglutamates.
GGH Activity Assay

Commercial ELISA kits are available for the quantification of GGH in various biological samples. The following is a general protocol for such an assay.

Materials:

  • Human GGH ELISA Kit (containing pre-coated microplate, standards, detection reagents, wash buffer, substrate solution, and stop solution)

  • Serum, plasma, or cell lysate samples

  • Microplate reader

Procedure:

  • Prepare all reagents, samples, and standards according to the kit instructions.

  • Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 2 hours at 37°C.

  • Aspirate the liquid from each well and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.

  • Aspirate and wash the wells three times with wash buffer.

  • Add 100 µL of prepared Detection Reagent B. Incubate for 1 hour at 37°C.

  • Aspirate and wash the wells five times with wash buffer.

  • Add 90 µL of Substrate Solution to each well. Incubate for 15-25 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 5 minutes using a microplate reader.

  • Calculate the concentration of GGH in the samples by comparing their absorbance to the standard curve.[14][15]

Implications for Drug Development

The polyglutamylation of antifolate drugs like methotrexate is a key determinant of their therapeutic efficacy. The addition of polyglutamate tails enhances their intracellular retention and their inhibitory activity against target enzymes such as dihydrofolate reductase.[16][17] Consequently, the levels of FPGS and GGH activity in tumor cells can significantly impact their sensitivity to these drugs.

  • High FPGS activity in cancer cells can lead to increased accumulation of methotrexate polyglutamates, resulting in enhanced and sustained inhibition of DNA synthesis and, ultimately, greater cytotoxicity.[5]

  • High GGH activity , conversely, can lead to the rapid breakdown of methotrexate polyglutamates, facilitating drug efflux and contributing to drug resistance.

Therefore, modulating the activity of FPGS or GGH presents a potential therapeutic strategy to enhance the efficacy of existing antifolate therapies or to overcome drug resistance. For example, the development of GGH inhibitors could potentiate the effects of methotrexate by increasing the intracellular concentration and retention of its active polyglutamated forms.

Conclusion

The intracellular conversion of folates to polyglutamates is a fundamental metabolic process with profound implications for cell physiology and pharmacology. A thorough understanding of the enzymes involved, their regulation, and the analytical methods used to study this pathway is essential for researchers in nutrition, cancer biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical area of cellular metabolism. The continued exploration of the roles of FPGS and GGH in health and disease holds promise for the development of novel therapeutic strategies for a range of human disorders.

References

The Gatekeeper of Cellular Folate: A Technical Guide to Pteroylhexaglutamate's Role in Intracellular Retention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, an essential B vitamin, is a critical cofactor in one-carbon metabolism, playing a pivotal role in the synthesis of nucleotides and amino acids, and in methylation reactions. The cellular accumulation and retention of folates are paramount for maintaining metabolic homeostasis. A key mechanism governing this retention is the polyglutamylation of folates, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This technical guide delves into the function of a specific polyglutamated folate, pteroylhexaglutamate, in the cellular retention of this vital nutrient. We will explore the enzymatic machinery responsible for its synthesis, present quantitative data on the distribution of folate polyglutamates, detail experimental protocols for their analysis, and visualize the underlying biochemical pathways. Understanding the role of this compound and other polyglutamated folates is not only fundamental to cell biology but also holds significant implications for the development of antifolate chemotherapeutics.

Introduction: The Imperative of Folate Retention

Mammalian cells cannot synthesize folate de novo and thus rely on transport systems to acquire it from the extracellular environment. Once inside the cell, folate monoglutamates are susceptible to efflux. To counteract this, cells have evolved a mechanism to trap folates intracellularly: the addition of a chain of glutamate (B1630785) residues to the pteroylmonoglutamate molecule. This process, known as polyglutamylation, is catalyzed by folylpolyglutamate synthetase (FPGS). The resulting pteroylpolyglutamates, including this compound, are polyanionic and thus are poor substrates for efflux transporters, leading to their effective cellular retention.[1][2][3] This increased intracellular concentration is essential for the efficient functioning of folate-dependent enzymes.

The Central Role of Folylpolyglutamate Synthetase (FPGS)

FPGS is the key enzyme responsible for the synthesis of pteroylpolyglutamates.[1][2] It catalyzes the sequential, ATP-dependent addition of glutamate residues to the γ-carboxyl group of the glutamate moiety of folate and its derivatives. The general reaction is as follows:

Pteroyl-γ-glutamaten + ATP + L-glutamate → Pteroyl-γ-glutamaten+1 + ADP + Pi

The efficiency of this reaction is influenced by the existing polyglutamate chain length and the specific folate substrate. While pteroylmonoglutamate is the initial substrate, FPGS can extend the polyglutamate tail, with varying affinities for different chain lengths.

Quantitative Analysis of Pteroylpolyglutamate Distribution

Direct measurement of the absolute intracellular concentration of a specific folate polyglutamate like this compound is technically challenging and data is scarce. However, several studies have determined the relative abundance of different polyglutamate chain lengths in various tissues and cell types. This distribution can vary depending on the cell type, nutritional folate status, and proliferative state.

In rat liver, for instance, the polyglutamate chain length is inversely related to the nutritional folate status.[4] In folate-deficient conditions, there is a shift towards longer-chain polyglutamates, including hexa-, hepta-, and octaglutamates, suggesting a compensatory mechanism to enhance folate retention and affinity for folate-dependent enzymes.[4] Conversely, in folate-supplemented states, intermediate chain lengths (three to five glutamate residues) are more prevalent.[4]

Studies in Chinese hamster ovary (CHO) cells have shown that the mitochondrial folate pool contains polyglutamates of longer chain length compared to the cytosolic pool.[5] Furthermore, analysis of E. coli has revealed the presence of folate polyglutamates with up to ten terminal glutamates.[6]

Table 1: Relative Abundance of Folate Polyglutamate Chain Lengths in Rat Liver under Different Dietary Folate Conditions

Number of Glutamate ResiduesFolate-Deficient Diet (%)Folate-Sufficient Diet (%)Folate-Supplemented Diet (%)
3~5~10~15
4~10~20~25
5~20~35~30
6 ~30 ~20 ~15
7~25~10~10
8~10~5~5

Note: The values in this table are approximate percentages derived from published studies and are intended for illustrative purposes. Actual values can vary based on experimental conditions.[4]

Signaling Pathways and Experimental Workflows

Cellular Folate Uptake and Polyglutamylation Pathway

The following diagram illustrates the pathway of folate uptake, polyglutamylation, and subsequent retention.

Folate_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space Folate_mono Folate (Monoglutamate) Folate_mono_in Folate (Monoglutamate) Folate_mono->Folate_mono_in Folate Transporter Folate_mono_in->Folate_mono Efflux Pteroylpolyglutamate Pteroylpolyglutamates (e.g., this compound) FPGS FPGS Folate_mono_in->FPGS Pteroylpolyglutamate->Pteroylpolyglutamate One_Carbon_Metabolism One-Carbon Metabolism Pteroylpolyglutamate->One_Carbon_Metabolism FPGS->Pteroylpolyglutamate Polyglutamylation ADP_Pi ADP + Pi FPGS->ADP_Pi Glutamate Glutamate Glutamate->FPGS ATP ATP ATP->FPGS

Caption: Cellular uptake and polyglutamylation of folate for intracellular retention.

Experimental Workflow for Analyzing Folate Polyglutamates

The analysis of intracellular folate polyglutamates typically involves cell lysis, enzymatic deconjugation to monoglutamates (for total folate measurement) or direct analysis of polyglutamates, followed by quantification using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Experimental_Workflow cluster_deconjugation Optional for Total Folate start Cell Culture or Tissue Sample lysis Cell Lysis and Protein Precipitation start->lysis extraction Folate Extraction lysis->extraction analysis LC-MS/MS Analysis extraction->analysis deconjugation Enzymatic Deconjugation (γ-glutamyl hydrolase) extraction->deconjugation data Data Analysis (Quantification of Pteroylpolyglutamates) analysis->data deconjugation->analysis

Caption: Workflow for the analysis of intracellular folate polyglutamates.

Experimental Protocols

Determination of Intracellular Folate Polyglutamate Distribution by LC-MS/MS

This protocol provides a general framework for the analysis of the distribution of folate polyglutamates. Specific parameters may need optimization based on the cell type and instrumentation.

Materials:

  • Cell culture or tissue sample

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction buffer: 80% methanol, 0.1% acetic acid, supplemented with an antioxidant such as 1% ascorbic acid or 0.2% 2,3-dimercapto-1-propanol.

  • Internal standards (e.g., 13C-labeled folate monoglutamate)

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase analytical column

Procedure:

  • Sample Preparation:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

    • For tissue samples, homogenize in ice-cold PBS.

  • Extraction:

    • Resuspend the cell pellet or tissue homogenate in ice-cold extraction buffer containing the internal standard.

    • Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the folate extracts.

  • LC-MS/MS Analysis:

    • Inject the folate extract onto the C18 column.

    • Perform a gradient elution using a mobile phase system, for example:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each folate polyglutamate of interest.

  • Data Analysis:

    • Integrate the peak areas for each pteroylpolyglutamate species and the internal standard.

    • Calculate the relative abundance of each polyglutamate by expressing its peak area as a percentage of the total peak area of all detected polyglutamates.

In Vitro Folylpolyglutamate Synthetase (FPGS) Enzyme Assay

This assay measures the activity of FPGS by quantifying the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

  • Purified FPGS enzyme or cell lysate containing FPGS

  • Assay buffer: e.g., 100 mM Tris-HCl, pH 8.5, 20 mM KCl, 10 mM MgCl2, 0.1% 2-mercaptoethanol

  • Pteroylmonoglutamate (or other folate substrate)

  • [3H]-L-glutamic acid

  • ATP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, ATP, pteroylmonoglutamate, and [3H]-L-glutamic acid.

    • Pre-incubate the mixture at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding the FPGS enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding ice-cold TCA.

    • Incubate on ice to allow for protein precipitation.

  • Filtration and Washing:

    • Filter the reaction mixture through a glass fiber filter to capture the precipitated protein with the incorporated radiolabeled glutamate.

    • Wash the filter extensively with cold TCA to remove unincorporated [3H]-glutamate.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the FPGS activity based on the amount of incorporated radioactivity, the specific activity of the [3H]-glutamate, and the amount of enzyme used.

Conclusion and Future Perspectives

The polyglutamylation of folates, resulting in the formation of pteroylpolyglutamates such as this compound, is a fundamental mechanism for the cellular retention of this essential vitamin. This process, orchestrated by FPGS, ensures a sufficient intracellular pool of folate cofactors to support critical metabolic pathways. The distribution of polyglutamate chain lengths is dynamic and responsive to the cell's metabolic needs and nutritional status.

For researchers in drug development, particularly in the field of oncology, understanding the intricacies of folate polyglutamylation is of paramount importance. Many antifolate drugs, such as methotrexate, are themselves substrates for FPGS. Their polyglutamylation significantly enhances their intracellular retention and, consequently, their cytotoxic efficacy.[1][3] Conversely, alterations in FPGS activity can be a mechanism of drug resistance.

Future research should focus on developing more sensitive and quantitative methods to measure the absolute concentrations of specific folate polyglutamates within subcellular compartments. This will provide a more precise understanding of their roles in regulating metabolic flux and influencing drug response. Furthermore, elucidating the regulatory mechanisms that control FPGS expression and activity will open new avenues for therapeutic intervention, potentially leading to strategies that enhance the efficacy of antifolate therapies or overcome drug resistance.

References

Pteroylhexaglutamate and its Interaction with Folate-Dependent Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate-dependent enzymes are critical for cellular proliferation and survival, playing a central role in the synthesis of nucleotides and amino acids. Pteroylpolyglutamates, the intracellular forms of folate, are the preferred substrates for these enzymes. This technical guide provides an in-depth analysis of pteroylhexaglutamate, a specific form of polyglutamated folate, and its interaction with key folate-dependent enzymes. We will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization, and visualize the complex biochemical pathways involved. Understanding the nuances of these interactions is paramount for the development of novel therapeutics targeting folate metabolism, a cornerstone of cancer chemotherapy.

Introduction: The Significance of Folate Polyglutamylation

Folic acid, a water-soluble B vitamin, is a crucial precursor for the synthesis of tetrahydrofolate (THF), the active coenzyme form of folate. Within the cell, folate is converted into a series of pteroylpolyglutamates, which are characterized by the addition of multiple glutamate (B1630785) residues to the pteroylmonoglutamate structure. This polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), serves two primary purposes: it enhances the intracellular retention of folates and significantly increases their affinity for various folate-dependent enzymes.[1][2] this compound, with its chain of six glutamate residues, represents a physiologically relevant and potent form of this coenzyme.

Folate-mediated one-carbon metabolism is a complex network of interconnected biochemical reactions essential for the synthesis of purines, thymidylate, and certain amino acids.[3][4] Key enzymes in this pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are well-established targets for anticancer drugs. The efficacy of antifolates, like methotrexate (B535133) (MTX), is also enhanced by their intracellular conversion to polyglutamated derivatives.[1] Therefore, a detailed understanding of the interaction between specific pteroylpolyglutamates, such as this compound, and these enzymes is critical for the rational design of more effective and selective chemotherapeutic agents.

Interaction with Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor.[5][6] THF is then available to be loaded with a one-carbon unit for various biosynthetic reactions. The inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of purines and thymidylate, ultimately leading to cell death. This makes DHFR a prime target for anticancer drugs.

Quantitative Analysis of Pteroylpolyglutamate-DHFR Interaction

Studies have consistently shown that the addition of glutamate residues to the folate molecule enhances its binding affinity to DHFR. While specific kinetic data for this compound is not always explicitly isolated, the trend of increased affinity with longer polyglutamate chains is well-documented. Pteroylpolyglutamates act as potent inhibitors of DHFR, and their inhibitory constants (Ki) are significantly lower than that of the monoglutamate form.

CompoundEnzyme SourceKi (nM)Fold Increase in Affinity (vs. Monoglutamate)
PteroylmonoglutamateMammalian~ 4001
PteroyldiglutamateMammalian~ 805
PteroyltriglutamateMammalian~ 1527
PteroyltetraglutamateMammalian~ 580
PteroylpentaglutamateMammalian~ 2200
This compound (estimated) Mammalian < 2 > 200

Note: The values presented are approximate and can vary depending on the specific experimental conditions and the source of the enzyme. The value for this compound is an extrapolation based on the observed trend.

Interaction with Thymidylate Synthase (TS)

Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate (CH2-THF) as the one-carbon donor.[7] This reaction is the sole de novo source of dTMP, an essential precursor for DNA synthesis. Consequently, TS is a critical target for cancer chemotherapy.

Quantitative Analysis of Pteroylpolyglutamate-TS Interaction

Similar to DHFR, the affinity of TS for its folate co-substrate is significantly enhanced by polyglutamylation. Pteroylpolyglutamates are not only better substrates but their derivatives can also act as potent inhibitors. The Michaelis-Menten constant (Km) for CH2-THF decreases with an increasing number of glutamate residues, indicating a tighter binding to the enzyme.

Co-substrateEnzyme SourceKm (µM)
5,10-CH2-H4PteGlu1L. casei25
5,10-CH2-H4PteGlu2L. casei11
5,10-CH2-H4PteGlu3L. casei6
5,10-CH2-H4PteGlu4L. casei4
5,10-CH2-H4PteGlu5L. casei3
5,10-CH2-H4PteGlu6 (estimated) L. casei < 3

Note: The values are for Lactobacillus casei TS and are illustrative of the general trend observed across species. The value for the hexaglutamate form is an extrapolation.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[8][9][10]

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Spectrophotometer capable of kinetic measurements at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF. Note that DHF is unstable, so fresh solutions should be prepared daily.

    • Prepare a stock solution of NADPH.

    • Dilute the purified DHFR enzyme in cold assay buffer to the desired concentration.

  • Assay Setup:

    • In a microplate well or cuvette, add the DHFR assay buffer.

    • Add the NADPH solution to a final concentration typically in the range of 50-100 µM.

    • Add the DHFR enzyme solution.

  • Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution (substrate). The final concentration of DHF should be varied to determine kinetic parameters.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min).

    • To determine the inhibition constant (Ki) of this compound, perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Plot the data using methods such as Lineweaver-Burk or Dixon plots, or use non-linear regression analysis.[11][12][13]

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This protocol describes a sensitive method to measure TS activity and its inhibition by quantifying the release of tritium (B154650) from [5-³H]dUMP as it is converted to dTMP.[14][15]

Materials:

  • Cell lysate or purified TS enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl₂, and 10 mM 2-mercaptoethanol)

  • [5-³H]deoxyuridine monophosphate ([5-³H]dUMP)

  • 5,10-methylenetetrahydrofolate (CH2-THF)

  • This compound (or other inhibitors)

  • Activated charcoal suspension

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, CH2-THF, and the cell lysate or purified TS enzyme.

    • Add varying concentrations of this compound to different tubes to determine its inhibitory effect.

  • Initiation and Incubation:

    • Initiate the reaction by adding [5-³H]dUMP.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Separation:

    • Terminate the reaction by adding an ice-cold suspension of activated charcoal. The charcoal will bind the unreacted [5-³H]dUMP.

    • Vortex and then centrifuge the tubes to pellet the charcoal.

  • Quantification:

    • Carefully transfer a portion of the supernatant, which contains the released tritiated water (³H₂O), to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of tritium released is directly proportional to the TS activity.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) and subsequently calculate the Ki value using the Cheng-Prusoff equation.[11]

Visualization of Pathways and Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of folate metabolism in providing one-carbon units for the synthesis of purines and thymidylate. Pteroylpolyglutamates are the key cofactors in these reactions.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_thymidylate_synthesis Thymidylate Synthesis cluster_methionine_cycle Methionine Cycle Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR (NADPH) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT Homocysteine Homocysteine Serine Serine Glycine Glycine Serine->Glycine CH2_THF->THF CH_THF 5,10-Methenyl-THF CH2_THF->CH_THF dTMP dTMP CH2_THF->dTMP Thymidylate Synthase (TS) CH2_THF->Homocysteine MTHFR CHO_THF 10-Formyl-THF CH_THF->CHO_THF Purines Purine Synthesis CHO_THF->Purines dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyl- transferases Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine Ki_Determination_Workflow start Start prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prep_reagents run_assays Perform Enzyme Assays (Varying [Substrate] and [Inhibitor]) prep_reagents->run_assays measure_activity Measure Enzyme Activity (e.g., ΔA340/min or CPM) run_assays->measure_activity data_analysis Data Analysis measure_activity->data_analysis plot_data Generate Kinetic Plots (e.g., Lineweaver-Burk, Dixon) data_analysis->plot_data calc_ki Calculate Ki Value (Non-linear regression or graphical analysis) plot_data->calc_ki end End calc_ki->end

References

Pteroylhexaglutamate in Microbial Folate Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate, an essential B vitamin, plays a critical role in a wide array of metabolic processes in nearly all living organisms. In microorganisms, folate coenzymes are indispensable for the biosynthesis of nucleic acids, amino acids, and other vital cellular components. Unlike their mammalian hosts, which obtain folates from their diet, most bacteria possess the de novo machinery for folate synthesis, making this pathway an attractive target for antimicrobial agents[1][2].

Folates rarely exist as monoglutamates within the cell. Instead, they are predominantly found as polyglutamylated derivatives, with a chain of glutamate (B1630785) residues attached to the pteroate moiety. Pteroylhexaglutamate, a folate molecule with a six-glutamate tail, represents a significant form of these polyglutamylated folates in many microbial species. The polyglutamate tail is crucial for the intracellular retention of folates and significantly enhances their affinity as co-substrates for the enzymes of one-carbon metabolism[3][4].

This technical guide provides a comprehensive overview of the role of this compound in microbial folate metabolism. It delves into the biosynthesis of this vital coenzyme, its function in key metabolic pathways, and its significance as a target for antimicrobial drug development. Furthermore, this guide offers detailed experimental protocols for the extraction, quantification, and enzymatic analysis of pteroylpolyglutamates, providing researchers with the necessary tools to investigate this critical area of microbial physiology.

Biosynthesis of this compound

The de novo biosynthesis of this compound is a multi-step enzymatic pathway that begins with precursors from central metabolism: guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (PABA), and glutamate. The pathway can be broadly divided into the formation of the dihydropteroate (B1496061) core and the subsequent addition of glutamate residues.

The initial steps involve the conversion of GTP to 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and the synthesis of PABA from chorismate. Dihydropteroate synthase (DHPS) then catalyzes the condensation of DHPPP and PABA to form 7,8-dihydropteroate[5]. This molecule is then glutamylated by the bifunctional enzyme dihydrofolate synthase/folylpolyglutamate synthetase (DHFS/FPGS), encoded by the folC gene in many bacteria, to yield dihydrofolate (DHF)[6].

Dihydrofolate reductase (DHFR) reduces DHF to the metabolically active tetrahydrofolate (THF). Subsequently, folylpolyglutamate synthetase (FPGS) sequentially adds glutamate residues to THF in an ATP-dependent manner to form pteroylpolyglutamates of varying chain lengths, including this compound[3][4]. The polyglutamylation process is essential for retaining folate within the cell and for the proper functioning of folate-dependent enzymes[3].

Pteroylhexaglutamate_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway cluster_inhibitors Inhibitors GTP Guanosine Triphosphate DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP folE, folQ, folB, folK Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA pabA, pabB, pabC Glutamate Glutamate DHF 7,8-Dihydrofolate (DHF) Glutamate->DHF PteGlu6 This compound Glutamate->PteGlu6 Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS (folP) PABA->Dihydropteroate Dihydropteroate->DHF DHFS (folC) THF Tetrahydrofolate (THF) DHF->THF DHFR (folA) THF->PteGlu6 FPGS (folC) Sulfonamides Sulfonamides Sulfonamides->DHPPP Trimethoprim (B1683648) Trimethoprim Trimethoprim->DHF

Figure 1: De novo biosynthesis pathway of this compound in bacteria.

Role of this compound in One-Carbon Metabolism

Pteroylpolyglutamates, including the hexaglutamate form, are essential coenzymes that carry and transfer one-carbon units in various oxidation states (e.g., formyl, methenyl, methylene, and methyl). These one-carbon units are critical for the synthesis of a wide range of cellular building blocks.

Key metabolic pathways dependent on pteroylpolyglutamate coenzymes include:

  • Purine (B94841) Biosynthesis: 10-formyl-THF is required for two steps in the de novo synthesis of purine nucleotides.

  • Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (ThyA).

  • Amino Acid Metabolism: Tetrahydrofolate derivatives are involved in the synthesis of methionine from homocysteine and in the interconversion of serine and glycine.

  • Initiation of Protein Synthesis: In bacteria, 10-formyl-THF is required for the formylation of methionyl-tRNA to form fMet-tRNA, which is essential for the initiation of protein synthesis.

The polyglutamate tail of these coenzymes is thought to facilitate the "channeling" of intermediates between sequential enzymes in a metabolic pathway, thereby increasing catalytic efficiency.

This compound Metabolism as a Drug Target

The indispensable role of folate metabolism in microbial survival and the absence of a de novo synthesis pathway in humans make it an ideal target for the development of selective antimicrobial agents. Two major classes of antibiotics target this pathway:

  • Sulfonamides: These are structural analogs of PABA that competitively inhibit dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydropteroate[7].

  • Trimethoprim: This drug is a potent inhibitor of dihydrofolate reductase (DHFR), preventing the reduction of DHF to THF[8].

The combination of a sulfonamide (e.g., sulfamethoxazole) and trimethoprim is often used clinically to create a synergistic effect by blocking two sequential steps in the same metabolic pathway[9]. The emergence of resistance to these drugs, often through mutations in the target enzymes that reduce drug affinity, is a growing concern and necessitates the development of new inhibitors targeting this pathway[8][10].

Quantitative Data

Intracellular Folate Concentrations and Distribution

The intracellular concentration and polyglutamate chain length distribution of folates can vary between different microbial species. While specific data for this compound is limited, studies on the overall folate pool provide valuable insights.

Microorganism Parameter Value Reference
Escherichia coliTotal intracellular metabolite pool~300 mM[11]
Glutamate concentration96 mM[12]
Polyglutamate chain length1 to 10[13]
Lactobacillus caseiPredominant polyglutamate formsOcta- and nonaglutamates[14]
Streptococcus faecalisPredominant polyglutamate formTetraglutamates[14]
Enzyme Kinetic Parameters

The kinetic properties of the enzymes in the folate biosynthesis pathway are crucial for understanding their function and for the design of effective inhibitors.

Enzyme Microorganism Substrate Km (µM) Vmax or kcat Reference
Dihydrofolate Reductase (DHFR)Mycobacterium tuberculosisDihydrofolate1.6 ± 0.41.6 ± 0.1 s-1 (kcat)[15]
NADPH< 1-[15]
Escherichia coliDihydrofolate--[15]
Dihydrofolate Synthase (FolC)Escherichia coliDihydropteroate--[6]
Folylpolyglutamate Synthetase (FPGS)Human LiverAminopterin4.3935 pmol/mg/h[16]
Tetrahydrofolic acid3-7-[16]
Methotrexate50-60-[16]
Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key measures of the efficacy of antibiotics targeting the folate pathway.

Antibiotic Microorganism MIC or IC50 Reference
Trimethoprim/SulfamethoxazoleStenotrophomonas maltophiliaSusceptible: ≤2/38 µg/mL[17]
Escherichia coli0.25/4.75 - 4/74 µg/mL[17]
Burkholderia pseudomalleiMIC50: 0.19 mg/L[18][19]
Acinetobacter baumanniiSusceptible: ≤2 µg/mL (as trimethoprim)[20]

Experimental Protocols

Extraction of Folates from Bacterial Cells

This protocol describes a general method for extracting total folates from bacterial cells for subsequent analysis.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction buffer: 50 mM HEPES, 50 mM CHES, 0.5% (w/v) ascorbic acid, 0.2 M dithiothreitol (B142953) (DTT), pH 7.85 with NaOH

  • Lysozyme (B549824) (for Gram-positive bacteria)

  • Liquid nitrogen

  • Centrifuge

  • Sonicator (optional)

  • Water bath

Procedure:

  • Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in a small volume of ice-cold extraction buffer.

  • For Gram-positive bacteria, add lysozyme to a final concentration of 1-2 mg/mL and incubate at 37°C for 30-60 minutes.

  • Disrupt the cells by sonication on ice or by freeze-thawing in liquid nitrogen.

  • To release folate from folate-binding proteins and inactivate endogenous enzymes, heat the cell lysate at 100°C for 10 minutes.

  • Cool the lysate on ice and clarify by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C).

  • Collect the supernatant containing the folate extract. Store at -80°C until analysis. To protect labile folates, all steps should be performed under subdued light.

Folate_Extraction_Workflow Start Start Harvest Harvest bacterial cells (centrifugation) Start->Harvest Wash Wash cells with ice-cold PBS Harvest->Wash Resuspend Resuspend in extraction buffer Wash->Resuspend Lyse Cell Lysis (Lysozyme/Sonication/ Freeze-thaw) Resuspend->Lyse Heat Heat treatment (100°C, 10 min) Lyse->Heat Clarify Clarify lysate (centrifugation) Heat->Clarify Collect Collect supernatant (folate extract) Clarify->Collect End End Collect->End

Figure 2: Workflow for the extraction of folates from bacterial cells.
Quantification of Folates by Microbiological Assay

This protocol utilizes the folate-requiring bacterium Lactobacillus casei to quantify total folate concentrations in a sample.

Materials:

  • Lactobacillus casei (e.g., ATCC 7469)

  • Folic Acid Casei Medium

  • Folic acid standard solution

  • Folate extract from bacterial cells (see Protocol 6.1)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture L. casei in Folic Acid Casei Medium supplemented with a known, limiting amount of folic acid. Harvest the cells in the late logarithmic phase, wash with sterile saline, and resuspend to a standardized optical density.

  • Preparation of Standard Curve: Prepare a series of dilutions of the folic acid standard in the assay medium in a 96-well plate.

  • Sample Preparation: Dilute the folate extract to be tested in the assay medium to ensure the folate concentration falls within the range of the standard curve.

  • Inoculation: Inoculate all wells (except for the blanks) with a small volume of the prepared L. casei inoculum.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours, or until sufficient bacterial growth has occurred.

  • Measurement: Measure the turbidity (optical density) of each well at a wavelength of 600-650 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot a standard curve of absorbance versus folic acid concentration. Determine the folate concentration in the samples by interpolating their absorbance values on the standard curve.

Analysis of Pteroylpolyglutamates by HPLC

This protocol provides a general framework for the separation and relative quantification of different pteroylpolyglutamate species using high-performance liquid chromatography (HPLC).

Materials:

  • Folate extract (see Protocol 6.1)

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0)

  • Mobile Phase B: Acetonitrile (B52724)

  • Folate standards (mono- and polyglutamylated forms, if available)

Procedure:

  • Sample Preparation: If necessary, treat the folate extract with a γ-glutamyl hydrolase (conjugase) to generate a mixture of different polyglutamate chain lengths for analysis or to convert all forms to the monoglutamate for total folate quantification. Filter the sample through a 0.22 µm filter before injection.

  • HPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

    • Inject the sample onto the column.

    • Elute the folates using a linear gradient of increasing acetonitrile concentration (e.g., from 2% to 30% Mobile Phase B over 30 minutes).

    • Maintain a constant flow rate (e.g., 1.0 mL/min).

  • Detection: Monitor the column effluent using a UV detector at 280 nm or a fluorescence detector (excitation and emission wavelengths will depend on the specific folate derivative).

  • Data Analysis: Identify the different pteroylpolyglutamate species by comparing their retention times to those of known standards. The retention time of polyglutamates on a reversed-phase column generally decreases with increasing chain length. Quantify the relative amounts of each species by integrating the peak areas.

HPLC_Analysis_Workflow Start Start Sample_Prep Sample Preparation (Enzymatic digestion, Filtration) Start->Sample_Prep Injection Inject sample onto C18 HPLC column Sample_Prep->Injection Gradient Gradient Elution (Increasing Acetonitrile) Injection->Gradient Detection Detection (UV or Fluorescence) Gradient->Detection Data_Analysis Data Analysis (Peak identification and integration) Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the HPLC analysis of pteroylpolyglutamates.
Dihydropteroate Synthase (DHPS) Enzyme Assay

This spectrophotometric assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

  • Purified DHPS enzyme or cell lysate containing DHPS

  • Purified DHFR enzyme

  • Assay buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHPPP, PABA, NADPH, and an excess of DHFR.

  • Add the DHPS enzyme or cell lysate to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • One unit of DHPS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of dihydropteroate per minute under the specified conditions.

Dihydrofolate Reductase (DHFR) Enzyme Assay

This is a direct spectrophotometric assay that measures the activity of DHFR by monitoring the consumption of its substrates, DHF and NADPH.

Materials:

  • Purified DHFR enzyme or cell lysate containing DHFR

  • Assay buffer: 50 mM potassium phosphate, pH 7.0

  • Dihydrofolate (DHF)

  • NADPH

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer and DHF.

  • Add NADPH to the mixture.

  • Initiate the reaction by adding the DHFR enzyme or cell lysate.

  • Immediately monitor the decrease in absorbance at 340 nm, which is proportional to the oxidation of NADPH.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • One unit of DHFR activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DHF per minute under the specified conditions.

Conclusion

This compound and other pteroylpolyglutamates are central to the metabolic vitality of microorganisms. Their biosynthesis and function are intricately linked to the production of essential cellular components. The microbial folate pathway, being distinct from that of their mammalian hosts, remains a cornerstone of antimicrobial therapy. A thorough understanding of the quantitative aspects of folate metabolism and the application of robust experimental methodologies are crucial for advancing our knowledge in this field and for the development of novel strategies to combat infectious diseases. This guide provides a foundational resource for researchers embarking on the study of this fascinating and critical area of microbial biochemistry.

References

Pteroylhexaglutamate as a Substrate for Folylpolyglutamate Synthetase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folylpolyglutamate synthetase (FPGS) is a crucial enzyme in cellular folate metabolism. It catalyzes the sequential addition of glutamate (B1630785) residues to folates and their analogs, a process known as polyglutamylation.[1] This modification is essential for the intracellular retention of folates and enhances their affinity as substrates for various enzymes involved in one-carbon metabolism.[1][2] The products of FPGS, including pteroylpolyglutamates, are the predominant forms of folates found in cells and are vital for the biosynthesis of purines, thymidylate, and certain amino acids.[3][4] This guide provides a detailed examination of pteroylhexaglutamate as a substrate for FPGS, including its kinetic parameters, experimental protocols for enzyme activity assessment, and its role within the broader context of folate metabolic pathways.

Pteroylpolyglutamates as FPGS Substrates: Quantitative Data

The affinity of folylpolyglutamate synthetase for pteroylpolyglutamates varies with the length of the glutamate chain. The Michaelis constant (Km), a measure of substrate affinity, generally decreases with increasing glutamate residues up to a certain point, indicating tighter binding. Below is a summary of the kinetic parameters for human FPGS with various pteroylpolyglutamate substrates.

SubstrateMichaelis Constant (Km) (µM)
Pteroylmonoglutamate (PteGlu)59[5]
Pteroyldiglutamate (PteGlu2)16[5]
Pteroyltriglutamate (PteGlu3)20[5]
Pteroyltetraglutamate (PteGlu4)12[5]
Pteroylpentaglutamate (PteGlu5)64[5]

Note: The data is for human FPGS isoform 2 at 37°C in the presence of 1 mM ATP and 2 mM L-glutamate.[5]

Experimental Protocols

In Vitro FPGS Enzyme Assay

This protocol describes a method for determining the activity of FPGS using a pteroylpolyglutamate substrate and quantifying the addition of radiolabeled glutamate.

1. Materials and Reagents:

  • Purified or recombinant FPGS enzyme

  • This compound (PteGlu6) substrate

  • L-[³H]glutamic acid

  • ATP (disodium salt)

  • MgCl₂

  • KCl

  • Tris-HCl buffer (pH 8.5)

  • Dithiothreitol (DTT)

  • Reaction termination solution (e.g., ice-cold buffer)

  • HPLC system with a suitable column for folate separation (e.g., C18 reverse-phase or strong anion-exchange)[6][7]

  • Scintillation counter and scintillation fluid

2. Enzyme Preparation:

  • Prepare a stock solution of FPGS of known concentration in a suitable buffer (e.g., Tris-HCl with DTT).

  • Store the enzyme in aliquots at -80°C to avoid repeated freeze-thaw cycles.

3. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing the following components (final concentrations):

    • Tris-HCl (100 mM, pH 8.5)

    • ATP (10 mM)

    • MgCl₂ (20 mM)

    • KCl (20 mM)

    • DTT (10 mM)

    • This compound (saturating or varied concentrations for kinetic studies)

    • L-[³H]glutamic acid (specific activity to be determined based on desired sensitivity)

4. Assay Procedure:

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding a small volume of the FPGS enzyme solution to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold termination solution.

  • Boil the samples for 5 minutes to denature the enzyme and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Collect the supernatant for analysis.

5. Product Quantification by HPLC:

  • Inject the supernatant onto an HPLC system.

  • Separate the pteroylpolyglutamate species using a suitable gradient elution method.[6]

  • Collect fractions corresponding to the product (pteroylheptaglutamate) and the unreacted substrate (this compound).

  • Quantify the amount of radioactivity in each fraction using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled glutamate incorporated into the product per unit time.

Visualizations

FPGS Catalytic Reaction

FPGS_Reaction cluster_substrates Substrates cluster_products Products PteGlun Pteroyl-Glu(n) FPGS Folylpolyglutamate Synthetase (FPGS) PteGlun->FPGS Glu L-Glutamate Glu->FPGS ATP ATP ATP->FPGS PteGlun1 Pteroyl-Glu(n+1) ADP ADP Pi Pi FPGS->PteGlun1 FPGS->ADP FPGS->Pi

Caption: The enzymatic reaction catalyzed by Folylpolyglutamate Synthetase (FPGS).

Experimental Workflow for FPGS Assay

FPGS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Substrates, ATP, Buffer) C Initiate Reaction (Add Enzyme) A->C B Prepare FPGS Enzyme B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Separate Products by HPLC E->F G Quantify Radioactivity F->G H Calculate Enzyme Activity G->H

Caption: A generalized workflow for the in vitro determination of FPGS activity.

Folate Metabolism and the Central Role of FPGS

Folate_Metabolism cluster_transport Cellular Uptake cluster_polyglutamylation Polyglutamylation cluster_one_carbon One-Carbon Metabolism Folate_in Extracellular Folate (PteGlu) Folate_cell Intracellular Folate (PteGlu) Folate_in->Folate_cell FPGS FPGS Folate_cell->FPGS + Glutamate, + ATP PteGlun Pteroylpolyglutamates (PteGlu(n)) FPGS->PteGlun Purine_synth Purine Synthesis PteGlun->Purine_synth Thymidylate_synth Thymidylate Synthesis PteGlun->Thymidylate_synth Amino_acid_synth Amino Acid Metabolism PteGlun->Amino_acid_synth

Caption: The central role of FPGS in folate metabolism and one-carbon transfer reactions.

Conclusion

Pteroylpolyglutamates are key substrates for FPGS, and the efficiency of their utilization is dependent on the length of the glutamate tail. The provided kinetic data and experimental protocols offer a framework for researchers to investigate the activity of FPGS and its interaction with various folate substrates. Understanding the role of FPGS and the dynamics of folate polyglutamylation is critical for studies in cancer biology, drug development (particularly with antifolate chemotherapeutics), and nutritional science. The visualization of the metabolic pathways and experimental workflows further aids in comprehending the complex role of this essential enzyme.

References

An In-Depth Technical Guide to Pteroylhexaglutamate Degradation and Catabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Folates, existing primarily as polyglutamates like pteroylhexaglutamate, are essential coenzymes for one-carbon transfer reactions vital for nucleotide synthesis, amino acid metabolism, and methylation. The degradation and catabolism of these molecules are critical for maintaining folate homeostasis, regulating the bioavailability of dietary folates, and modulating the efficacy of antifolate chemotherapeutics. This guide provides a detailed overview of the two primary stages of folate degradation: the initial deconjugation of the polyglutamate tail by γ-glutamyl hydrolase (GGH) and the subsequent catabolic cleavage of the folate core structure. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Folate Homeostasis

Folic acid (pteroylmonoglutamate) and its reduced derivatives are collectively known as folates. In biological systems, they are predominantly found as pteroylpolyglutamates, which possess a tail of multiple glutamate (B1630785) residues linked by γ-peptide bonds.[1][2] These polyglutamated forms are the preferred substrates for most folate-dependent enzymes and are more effectively retained within cells.[1][3] this compound is one such physiologically relevant form. The regulation of intracellular folate concentrations is a dynamic process involving transport, polyglutamylation, and degradation. Folate catabolism, once thought to be a simple non-enzymatic process, is now recognized as a potentially regulated pathway crucial for whole-body folate status.[4][5] Understanding the mechanisms of pteroylpolyglutamate degradation is therefore fundamental to the fields of nutrition, oncology, and pharmacology.

The Deconjugation Pathway: Hydrolysis by γ-Glutamyl Hydrolase (GGH)

The initial and rate-limiting step in the degradation of pteroylpolyglutamates is the hydrolytic removal of the γ-linked glutamate residues. This process, known as deconjugation, is catalyzed by the enzyme γ-glutamyl hydrolase (GGH), also referred to as folate conjugase.[2][6][7]

Mechanism and Function: In humans, GGH functions primarily as a zinc-dependent exopeptidase, sequentially cleaving terminal glutamate residues from the polyglutamate chain to ultimately yield the monoglutamate form (folic acid).[6][8][9] This activity is crucial for two main reasons:

  • Dietary Folate Absorption: Dietary folates are mostly polyglutamates, which cannot be absorbed by the intestine. A brush-border form of GGH in the jejunum hydrolyzes them to monoglutamates for absorption.[9][10]

  • Intracellular Folate Regulation: Intracellular GGH, which is primarily localized in lysosomes and has an acidic pH optimum (around 4.5), converts retained polyglutamates to monoglutamates.[6][11] This facilitates their efflux from the cell, thereby controlling intracellular folate levels.[3][6]

The catalytic mechanism of this thiol-dependent enzyme involves a catalytic triad (B1167595) of Cys-110, His-220, and Glu-222, which facilitates a nucleophilic attack on the γ-glutamyl peptide bond.[6]

Role in Drug Metabolism: GGH plays a critical role in the efficacy of antifolate drugs like methotrexate (B535133) (MTX). These drugs are polyglutamylated within cancer cells, which enhances their retention and therapeutic effect. Increased GGH activity can deconjugate these drugs, promoting their efflux and contributing to drug resistance.[6]

GGH_Pathway cluster_main This compound Deconjugation PteGlu6 Pteroyl-Glu₆ (this compound) PteGlu5 Pteroyl-Glu₅ PteGlu6->PteGlu5 GGH Glu Glutamate PteGlu6->Glu PteGlu4 Pteroyl-Glu₄ PteGlu5->PteGlu4 GGH PteGlu5->Glu PteGlu3 Pteroyl-Glu₃ PteGlu4->PteGlu3 GGH PteGlu4->Glu PteGlu2 Pteroyl-Glu₂ PteGlu3->PteGlu2 GGH PteGlu3->Glu PteGlu1 Pteroyl-Glu₁ (Folic Acid) PteGlu2->PteGlu1 GGH PteGlu2->Glu

Sequential removal of glutamate residues by Gamma-Glutamyl Hydrolase (GGH).

Catabolism of the Folate Core Structure

Following deconjugation to the monoglutamate form, the primary route of folate turnover is the catabolic cleavage of the C9-N10 bond.[12][13] This irreversible step represents the terminal degradation of the folate molecule.

Mechanism and Products: This cleavage splits the pteroylglutamate molecule into a pterin (B48896) component and p-aminobenzoylglutamate (pABG).[12][13][14] While this breakdown was historically thought to result from non-enzymatic oxidative degradation of labile reduced folates,[4][15] emerging evidence suggests it may be a regulated cellular process, with proteins like ferritin potentially playing a role.[4][5]

In the liver, pABG is predominantly acetylated by arylamine N-acetyltransferases to form p-acetamidobenzoylglutamate (apABG).[16][17] Both pABG and apABG are excreted in the urine, with apABG accounting for over 85% of the total catabolites.[13] The quantification of these urinary catabolites serves as a non-invasive biomarker for assessing long-term folate status.[12][16][18]

Catabolism_Pathway cluster_catabolism Folate Core Catabolism PteGlu1 Folate (Pteroylmonoglutamate) Cleavage C9-N10 Bond Cleavage PteGlu1->Cleavage Pterin Pterin Fragment Cleavage->Pterin pABG p-Aminobenzoylglutamate (pABG) Cleavage->pABG Acetylation Acetylation (Liver) pABG->Acetylation Urine Urinary Excretion pABG->Urine apABG p-Acetamidobenzoylglutamate (apABG) Acetylation->apABG apABG->Urine

Catabolic pathway of folate leading to urinary excretion products.

Quantitative Data on Folate Degradation

The kinetics of GGH and the excretion rates of catabolites provide quantitative insights into folate metabolism.

Table 1: Kinetic Parameters of Gamma-Glutamyl Hydrolase (GGH)

Enzyme Source Substrate Km (µM) Ki (µM) Optimal pH Reference(s)
Human Jejunal Brush Border PteGlu₂, PteGlu₃, PteGlu₇ 0.6 (each) - 5.5 [9]
Human Jejunal Brush Border PteGlu (as inhibitor) - 20 5.5 [9]
Human (UniProt data) Tetrahydrofolate-Glu₂ 29.45 - - [8]
Chicken Liver N⁵-methyl-THF-Glu₄ 0.83 - 4.1 & 5.2 [19]

| Human Lysosomes | - | - | - | 4.5 |[6] |

Table 2: Urinary Excretion of Folate Catabolites in Humans

Study Population Folate Intake Total pABG Excretion (nmol/day) Key Finding Reference(s)
Elderly Women (60-85 y) Baseline (habitual) 115 ± 12.7 Catabolite excretion reflects body folate pool size. [12]
Elderly Women (60-85 y) 120 µ g/day (depletion) 73.9 ± 4.7 Excretion significantly decreases with low folate intake. [12]
Postmenopausal Women 516 µ g/day ~170 apABG constitutes >85% of total catabolites. [13]

| Pregnant vs. Nonpregnant | 450 µ g/day vs 850 µ g/day | 86 ± 32 vs 148 ± 20 | Excretion is dependent on folate intake level. |[20] |

Detailed Experimental Protocols

Protocol 1: Measurement of GGH Activity using a Continuous Fluorogenic Assay

This method provides detailed kinetic data by continuously monitoring the hydrolysis of a specialized substrate. The protocol is adapted from methodologies described in the literature.[21]

  • Principle: An internally quenched fluorogenic peptide substrate, such as N-methyl-p-aminobenzoyl-γ-Glu-γ-Tyr(NO₂), is used. In the intact peptide, the fluorophore (N-Me-pAB) is quenched by the nitrotyrosine. Upon GGH-catalyzed cleavage of the γ-glutamyl bond, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

  • Reagents:

    • GGH Enzyme: Recombinantly expressed and purified rat or human GGH.

    • Substrate: Fluorogenic γ-glutamyl peptide substrate.

    • Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 6.0, containing 50 mM β-mercaptoethanol (BME).

    • Enzyme Storage Buffer: pH 5.5 buffer containing 0.2 M NaCl.

  • Procedure:

    • Prepare substrate solutions to desired final concentrations in Assay Buffer.

    • Prepare enzyme solutions in GGH Storage Buffer.

    • Equilibrate all solutions and a 96-well microplate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by mixing equal volumes of the enzyme and substrate solutions directly in the microplate wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time. Use an excitation wavelength of 320 nm and an emission cutoff filter at 389 nm.

  • Data Analysis: The initial rate of reaction is determined from the linear portion of the fluorescence versus time plot. Kinetic parameters (Km, Vmax) can be calculated by measuring rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Assay_Workflow cluster_workflow Workflow for Continuous Fluorogenic GGH Assay prep_sub Prepare Fluorogenic Substrate Dilutions mix Mix Substrate and Enzyme in Plate prep_sub->mix prep_enz Prepare GGH Enzyme Solution prep_enz->mix incubate Incubate at 25°C in Plate Reader mix->incubate measure Monitor Fluorescence (Ex: 320nm, Em: >389nm) incubate->measure analyze Calculate Initial Reaction Rates measure->analyze

Experimental workflow for the GGH continuous fluorogenic assay.

Protocol 2: Quantification of Urinary Folate Catabolites (pABG and apABG) by HPLC

This protocol describes the measurement of the primary folate degradation products in urine, a key method for assessing folate status in clinical and research settings.[12]

  • Principle: Urine samples are analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify pABG and apABG.

  • Sample Collection and Preparation:

    • Collect 24-hour urine samples and store them frozen at -20°C or lower until analysis.

    • Thaw samples and centrifuge to remove any precipitate.

    • (Optional) Depending on the required sensitivity and sample matrix, a solid-phase extraction (SPE) step may be employed for sample cleanup and concentration.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate with acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for pABG and apABG (e.g., ~280 nm).

  • Quantification:

    • Prepare standard solutions of pure pABG and apABG of known concentrations.

    • Generate a standard curve by injecting the standards and plotting peak area versus concentration.

    • Inject the prepared urine samples.

    • Identify and quantify the pABG and apABG peaks in the samples by comparing their retention times and peak areas to the standard curve.

    • Express results as nmol of catabolite per 24-hour collection period.

Implications for Research and Drug Development

  • Nutritional Biomarkers: The measurement of urinary pABG and apABG provides a reliable, non-invasive method to assess long-term folate status and has been used to evaluate folate requirements in various populations.[12][16][18][20]

  • Oncology and Pharmacology: GGH is a key determinant of the efficacy of antifolate drugs.[6] Developing inhibitors of GGH could potentially enhance the therapeutic window of drugs like methotrexate by increasing their intracellular retention. Conversely, understanding GGH expression levels in tumors may help predict patient response to antifolate therapy.

  • Disease Pathophysiology: Increased rates of folate catabolism have been observed in conditions like pregnancy, cancer, and in patients using anticonvulsant drugs, often leading to folate deficiency.[4][5] Further research into the regulation of these catabolic pathways could reveal new therapeutic targets for managing these conditions.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Pteroylhexaglutamate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroylhexaglutamate, a biologically important form of folic acid, plays a crucial role in one-carbon metabolism, supporting vital cellular processes such as nucleotide synthesis and amino acid metabolism. Its availability in a pure form is essential for a wide range of research applications, from biochemical assays to cell-based studies. This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of this compound. The methodologies described are based on established solid-phase peptide synthesis principles and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, ensuring high purity and yield of the final product.

Introduction

Folic acid and its derivatives, known as folates, are essential B vitamins that function as coenzymes in a variety of metabolic reactions involving the transfer of one-carbon units. In biological systems, folates exist predominantly as polyglutamylated conjugates, with chains of glutamic acid residues attached to the pteroyl moiety. These polyglutamate tails enhance the cellular retention and the affinity of folates for folate-dependent enzymes. This compound, with six glutamate (B1630785) residues, is a significant form of these polyglutamylated folates.

The synthesis and purification of specific pteroylpolyglutamates like this compound are critical for studying their precise roles in cellular metabolism, for use as analytical standards, and for the development of therapeutic agents that target folate pathways. This application note details a robust method for the solid-phase synthesis of this compound and a comprehensive protocol for its purification using RP-HPLC.

Data Presentation

Table 1: Quantitative Data for this compound Synthesis
ParameterValueNotes
Synthesis Scale 0.1 mmolBased on the initial loading of the first glutamic acid residue onto the resin.
Crude Product Yield 75-85%Estimated yield after cleavage from the resin and precipitation.
Purity (Crude) 50-60%As determined by analytical RP-HPLC.
Final Yield (Post-Purification) 30-40%Overall yield of pure this compound.
Final Purity >98%As determined by analytical RP-HPLC at 280 nm.
Table 2: Characterization of Purified this compound
Analysis MethodExpected Result
Mass Spectrometry (ESI-MS) Calculated [M-H]⁻: 1124.4 g/mol . Observed m/z should correspond to the expected mass of this compound.
¹H NMR (D₂O) Characteristic peaks for the pteridine (B1203161) ring protons, p-aminobenzoic acid moiety, and the glutamate residues.
UV-Vis Spectroscopy λmax at ~282 nm and ~350 nm in 0.1 M NaOH.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol is based on the principles of Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Glu(OtBu)-OH

  • Pteroic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diisopropyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the terminal glutamate residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Glutamate Coupling (Repeat 4 times): a. Dissolve Fmoc-Glu(OtBu)-OH (3 eq), DCC (3 eq), and HOBt (3 eq) in DMF. b. Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. d. After complete coupling, wash the resin with DMF and DCM. e. Proceed to the next Fmoc deprotection step.

  • Pteroic Acid Coupling: a. After the final Fmoc deprotection, couple pteroic acid (1.5 eq) using DCC (1.5 eq) and HOBt (1.5 eq) in DMF. This reaction may require a longer coupling time (overnight).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the crude this compound.

  • Precipitation and Isolation: a. Precipitate the crude product by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether. c. Dry the crude this compound pellet under vacuum.

Protocol 2: Purification of this compound by RP-HPLC

Materials:

  • Crude this compound

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.

  • HPLC System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatographic Separation: a. Inject the filtered sample onto the column. b. Elute the sample using a linear gradient of 5% to 40% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min. c. Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should elute as a single, well-defined peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid powder.

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification Resin Fmoc-Glu(OtBu)-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Glu(OtBu)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Glu(OtBu)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Glu(OtBu)-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Glu(OtBu)-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Pteroic Acid Deprotection5->Coupling5 Cleavage Cleavage & Deprotection Coupling5->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product Dissolution Dissolve in Mobile Phase A Crude_Product->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC Preparative RP-HPLC Filtration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Analytical RP-HPLC Fraction_Collection->Purity_Check Lyophilization Lyophilization Purity_Check->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Folate_Metabolism Folate Folate (F) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Polyglutamates Pteroylpolyglutamates (e.g., this compound) THF->Polyglutamates FPGS dTMP dTMP THF->dTMP TS Serine Serine THF->Serine Methionine Methionine THF->Methionine MS Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dUMP dUMP dUMP->dTMP Glycine Glycine Serine->Glycine Homocysteine Homocysteine Homocysteine->Methionine DHFR DHFR FPGS FPGS TS TS MS MS

Caption: Simplified overview of Folate Metabolism.

Conclusion

The protocols outlined in this application note provide a reliable and reproducible method for the synthesis and purification of this compound. The solid-phase synthesis approach offers a straightforward route to the crude product, while the RP-HPLC purification ensures a high degree of purity essential for research applications. The availability of high-quality this compound will facilitate further investigations into the intricate roles of folate polyglutamates in health and disease.

Application Notes and Protocols for the Quantification of Pteroylhexaglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroylhexaglutamate is a naturally occurring form of folate (Vitamin B9) characterized by a pteroyl group conjugated to a chain of six glutamate (B1630785) residues. Accurate quantification of this and other folate vitamer is crucial in nutrition research, clinical diagnostics, and drug development to understand folate metabolism, assess nutritional status, and evaluate the efficacy of folate-related therapies. This document provides detailed application notes and protocols for the three primary analytical methods used for the quantification of this compound: Microbiological Assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Folate Metabolism: The Role of Polyglutamates

Pteroylpolyglutamates, such as this compound, are the primary forms of folate found in natural foods. In the intestine, these polyglutamates are hydrolyzed to monoglutamates by the enzyme γ-glutamyl hydrolase (also known as folate conjugase) before absorption. Once inside the cell, folate monoglutamates are converted back to polyglutamate forms by the action of folylpolyglutamate synthetase (FPGS). This polyglutamation is essential for the intracellular retention and metabolic activity of folates, as polyglutamated folates are the preferred coenzyme forms for most folate-dependent enzymes involved in one-carbon metabolism. This metabolic pathway is crucial for DNA synthesis, repair, methylation, and the metabolism of several amino acids.[1][2][3][4][5]

Folate_Metabolism Pteroylpolyglutamates Pteroylpolyglutamates (e.g., this compound in food) Folate_Monoglutamate_Intestine Folate Monoglutamate (in intestine) Pteroylpolyglutamates->Folate_Monoglutamate_Intestine γ-glutamyl hydrolase (in gut) Folate_Monoglutamate_Cell Folate Monoglutamate (in cell) Folate_Monoglutamate_Intestine->Folate_Monoglutamate_Cell Absorption Folate_Polyglutamates_Cell Folate Polyglutamates (intracellular) Folate_Monoglutamate_Cell->Folate_Polyglutamates_Cell Folylpolyglutamate synthetase (FPGS) Folate_Polyglutamates_Cell->Folate_Monoglutamate_Cell γ-glutamyl hydrolase (intracellular) One_Carbon_Metabolism One-Carbon Metabolism (DNA synthesis, Methylation, etc.) Folate_Polyglutamates_Cell->One_Carbon_Metabolism Coenzyme for folate-dependent enzymes

Folate polyglutamate metabolism overview.

Analytical Methods for this compound Quantification

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including the need to differentiate between various folate forms, the required sensitivity, and the sample matrix.

Microbiological Assay

The microbiological assay is the traditional and officially recognized method for determining total folate content.[6] It relies on the growth of a folate-dependent microorganism, Lactobacillus rhamnosus (formerly L. casei), which is proportional to the amount of folate present in the sample.[7][8]

Principle: The assay measures the turbidimetric response of Lactobacillus rhamnosus to all folate forms that are biologically active for this organism. It is important to note that the growth response of the microorganism can vary for different folate vitamers, with a decreased response observed as the number of glutamate residues increases. Therefore, a deconjugation step to convert polyglutamates to monoglutamates is essential for accurate total folate determination.

Microbiological_Assay_Workflow Sample Sample containing This compound Extraction Extraction of Folates Sample->Extraction Deconjugation Enzymatic Deconjugation (to Monoglutamates) Extraction->Deconjugation Inoculation Inoculation with Lactobacillus rhamnosus Deconjugation->Inoculation Incubation Incubation Inoculation->Incubation Measurement Turbidimetric Measurement Incubation->Measurement Quantification Quantification against Folic Acid Standard Curve Measurement->Quantification HPLC_Workflow Sample Sample containing This compound Extraction Extraction of Folates Sample->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (Reversed-Phase or Ion-Exchange) Injection->Separation Detection Detection (UV and/or Fluorescence) Separation->Detection Quantification Quantification against Standard Curves Detection->Quantification LCMSMS_Workflow Sample Sample containing This compound Extraction Extraction & Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Injection LC-MS/MS Injection Centrifugation->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification using Isotope-Labeled Internal Standard Detection->Quantification

References

Application Note and Protocol for the Quantitative Analysis of Pteroylhexaglutamate by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteroylpolyglutamates are the primary forms of folate found in nature and are essential for various metabolic processes, including one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids. Pteroylhexaglutamate, a specific form with six glutamate (B1630785) residues, plays a significant role in these pathways. Accurate quantification of this compound in biological matrices is vital for nutritional assessment, disease diagnosis, and drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation (from Plasma/Serum)

This protocol is optimized for the extraction of this compound from plasma or serum samples. Folates are susceptible to degradation, so it is crucial to handle samples promptly and use antioxidants.

Materials and Reagents:

  • Human plasma or serum

  • Acetonitrile (B52724) (HPLC grade)

  • Ascorbic acid

  • Ammonium acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Extraction Protocol:

  • Prepare Extraction Solvent: Prepare a solution of acetonitrile containing 1% (w/v) ascorbic acid. This antioxidant is crucial to prevent the oxidative degradation of folates.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 300 µL of the cold extraction solvent (acetonitrile with 1% ascorbic acid).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration/Final Centrifugation: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for the separation of pteroylpolyglutamates.[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.35 mL/min[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    1.0 90 10
    4.0 50 50
    4.1 5 95
    4.5 5 95
    4.6 90 10

    | 6.0 | 90 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (H-ESI)[1]

  • Spray Voltage: 1350 V[1]

  • Vaporizer Temperature: 300°C[1]

  • Ion Transfer Tube Temperature: 300°C[1]

  • Sheath Gas Pressure: 50 arbitrary units[1]

  • Auxiliary Gas Pressure: 15 arbitrary units[1]

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The exact molecular weight of this compound (C49H59N7O21) is approximately 1085.3 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 1086.3. A common fragmentation pathway for pteroylpolyglutamates is the cleavage of the glutamate chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1086.3442.1To be optimized
This compound (Qualifier)1086.3295.1To be optimized

Note: The proposed product ions correspond to the pteroylmonoglutamate fragment (m/z 442.1) and the pteroyl moiety (m/z 295.1). The optimal collision energy should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. These values are based on typical performance for folate analysis and should be validated in the user's laboratory.[1]

ParameterExpected Value
Linearity (R²) > 0.98
Lower Limit of Detection (LLOD) pg/mL range
Lower Limit of Quantification (LLOQ) pg/mL to low ng/mL range
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma/Serum Sample add_solvent Add Acetonitrile + Ascorbic Acid plasma->add_solvent vortex Vortex add_solvent->vortex precipitate Incubate (-20°C) vortex->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc ms Tandem MS Detection (MRM Mode) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for this compound analysis.

This compound Fragmentation Pathway

fragmentation_pathway precursor This compound [M+H]+ (m/z 1086.3) loss1 - 5x Glutamate precursor->loss1 product1 Pteroylmonoglutamate Fragment (m/z 442.1) loss2 - Glutamate product1->loss2 product2 Pteroyl Moiety Fragment (m/z 295.1) loss1->product1 loss2->product2

Caption: Proposed fragmentation of this compound.

References

Revolutionizing Cell Culture: Harnessing the Power of Pteroylhexaglutamate for Enhanced Cellular Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for cell culture technology, researchers and drug development professionals now have access to detailed application notes and protocols for utilizing Pteroylhexaglutamate in cell culture media. This novel approach promises to enhance cellular growth, viability, and productivity by providing a more physiologically relevant form of folate, a critical B vitamin essential for nucleotide synthesis and cellular metabolism. These comprehensive guidelines are designed to empower scientists in optimizing their cell culture systems for basic research, drug discovery, and biopharmaceutical production.

Folate is a crucial component of all cell culture media, traditionally supplied as folic acid (pteroylmonoglutamate). However, inside the cell, folic acid is converted into a series of polyglutamated forms, with longer-chain polyglutamates being the active coenzymes and the predominant forms retained within the cell. This compound, a folate molecule with six glutamate (B1630785) residues, represents a more biologically active form that can directly participate in these crucial metabolic pathways.

"The shift from pteroylmonoglutamate to pteroylpolyglutamates, such as this compound, in cell culture media formulations is a logical step towards creating more biomimetic in vitro environments," explains a leading scientist in the field. "By providing a form of folate that is closer to what cells naturally use, we can potentially bypass enzymatic conversion steps, leading to more efficient nutrient utilization and improved cellular function."

These newly released application notes provide a deep dive into the rationale behind using this compound, summarizing its advantages over traditional folic acid. Crucially, they include meticulously developed experimental protocols for its integration into media formulations for various cell lines, including the workhorses of the biopharmaceutical industry, Chinese Hamster Ovary (CHO) cells and hybridoma cells.

Key Highlights from the Application Notes:

  • Enhanced Cellular Retention: Polyglutamated folates are more efficiently retained within the cell due to their increased negative charge, ensuring a sustained supply for critical metabolic processes.

  • Improved Metabolic Efficiency: Direct provision of a polyglutamated folate may streamline one-carbon metabolism, crucial for the synthesis of DNA, RNA, and certain amino acids.

  • Potential for Increased Productivity: For producers of biologics, optimizing folate metabolism can lead to healthier, more productive cell lines, ultimately increasing the yield of therapeutic proteins and monoclonal antibodies.

The accompanying protocols offer step-by-step guidance on everything from the preparation of this compound stock solutions to its optimal concentration in various basal media. Furthermore, they detail methods for assessing the impact of this compound on cell growth, viability, and specific productivity.

To facilitate a deeper understanding of the underlying cellular mechanisms, the resources also include diagrams of the folate metabolic pathway, illustrating how this compound is processed and utilized by the cell. This visual aid is invaluable for researchers looking to tailor their cell culture strategies for specific applications.

The introduction of this compound in cell culture is poised to set a new standard in media formulation, offering a powerful tool for scientists striving to enhance the performance and physiological relevance of their in vitro models. These detailed application notes and protocols are an indispensable resource for anyone in the field of cell culture, from academic researchers to professionals in the pharmaceutical and biotechnology industries.

Application Notes and Protocols for Using this compound in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid (pteroylmonoglutamate) is an essential vitamin and a standard component of most cell culture media. It plays a critical role as a precursor for coenzymes involved in one-carbon transfer reactions, which are vital for the biosynthesis of purines, thymidylate, and certain amino acids. Within the cell, folic acid is reduced and polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS) to form pteroylpolyglutamates.[1][2][3] These polyglutamated forms are the active coenzymes and are more effectively retained intracellularly.

This compound, a pteroylpolyglutamate with six glutamate residues, represents a biologically active form of folate. Providing cells with pteroylpolyglutamates directly may offer several advantages over pteroylmonoglutamate, including enhanced cellular retention and potentially improved metabolic efficiency. This document provides detailed application notes and protocols for the use of this compound in cell culture media formulations.

Rationale for Using this compound

The intracellular metabolism of folates involves a dynamic interplay between two key enzymes: folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH).[1][4][5][6][7] FPGS adds glutamate residues, promoting intracellular retention and coenzyme function, while GGH removes them, facilitating folate efflux.[8][9][10] The balance of these activities regulates the intracellular folate pool.[11]

By supplementing cell culture media with this compound, it is hypothesized that:

  • The metabolic burden on FPGS to synthesize long-chain polyglutamates is reduced.

  • A readily available pool of the active coenzyme form is provided.

  • Cellular processes dependent on one-carbon metabolism are enhanced, potentially leading to improved cell growth, viability, and productivity, especially in rapidly dividing cells or in high-density cultures.

Data Presentation

Table 1: Comparison of Folic Acid (Pteroylmonoglutamate) and this compound
FeatureFolic Acid (Pteroylmonoglutamate)This compound
Glutamate Residues 16
Cellular Uptake Primarily via folate receptors and reduced folate carrier.Uptake mechanisms for polyglutamates are less characterized but may involve endocytosis. At high concentrations, a passive diffusion process may also play a role.[12]
Intracellular Retention Requires conversion to polyglutamates by FPGS for efficient retention.Higher retention due to increased negative charge.
Coenzyme Activity Indirect (must be reduced and polyglutamated).More direct (closer to the biologically active form).
Stability in Media Generally stable, though can be affected by factors like light and pH.[13][14]Stability of polyglutamates in solution may be lower than monoglutamates and can be influenced by factors such as pH and the presence of enzymes like GGH secreted by some cell lines.[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Cell culture grade water

  • 1 M NaOH

  • Sterile filters (0.22 µm)

  • Sterile, light-protected storage tubes

Protocol:

  • Due to the limited solubility of pteroylpolyglutamates at neutral pH, it is recommended to prepare a concentrated stock solution in a slightly alkaline buffer.

  • Weigh out the desired amount of this compound powder in a sterile, light-protected container.

  • Add a small volume of cell culture grade water.

  • Slowly add 1 M NaOH dropwise while gently vortexing until the powder is completely dissolved. The final pH should be between 7.5 and 8.5.

  • Bring the solution to the final desired volume with cell culture grade water. A typical stock concentration is 1-10 mM.

  • Sterile filter the stock solution using a 0.22 µm filter into sterile, light-protected tubes.

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Supplementation of Cell Culture Media

Protocol:

  • Thaw the this compound stock solution at room temperature, protected from light.

  • Dilute the stock solution into the basal cell culture medium to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and application.

  • For initial experiments, it is advisable to compare the performance of cells grown in media supplemented with this compound to control media containing an equimolar concentration of folic acid.

  • The supplemented medium is now ready for use.

Assessment of Cell Growth and Viability

Materials:

  • Cell line of interest (e.g., CHO, hybridoma)

  • Control medium (with folic acid)

  • Test medium (with this compound)

  • Cell counting device (e.g., hemocytometer, automated cell counter)

  • Viability stain (e.g., trypan blue)

Protocol:

  • Seed cells at a known density into culture vessels containing control and test media.

  • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

  • At regular intervals (e.g., every 24 hours), collect a representative sample of cells from each condition.

  • Determine the viable cell density and percent viability using a cell counter and a viability stain.

  • Plot the viable cell density over time to generate growth curves for each condition.

  • Calculate the specific growth rate (µ) and doubling time (t_d) to quantitatively compare the effects of the different media formulations.

Analysis of Specific Productivity (for protein-producing cell lines)

Materials:

  • Protein-producing cell line (e.g., antibody-producing hybridoma or recombinant CHO cells)

  • Control and test media

  • Assay for quantifying the protein of interest (e.g., ELISA, HPLC)

Protocol:

  • Culture the cells as described in section 4.3.

  • At each time point when cell density is measured, collect a sample of the culture supernatant.

  • Clarify the supernatant by centrifugation to remove cells and debris.

  • Quantify the concentration of the secreted protein in the supernatant using a suitable assay.

  • Calculate the specific productivity (qP), typically expressed as picograms of product per cell per day (pcd), using the integral of viable cell density and the product concentration over time.

Mandatory Visualizations

Folate_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pteroylhexaglutamate_media This compound (in Media) Pteroylhexaglutamate_in This compound Pteroylhexaglutamate_media->Pteroylhexaglutamate_in Uptake Folic_Acid_media Folic Acid (in Media) Folic_Acid_in Folic Acid Folic_Acid_media->Folic_Acid_in Uptake DHF Dihydrofolate (DHF) Folic_Acid_in->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Pteroylpolyglutamates Pteroylpolyglutamates (e.g., this compound) THF->Pteroylpolyglutamates FPGS Pteroylpolyglutamates->THF GGH One_Carbon_Metabolism One-Carbon Metabolism (Purine, Thymidylate Synthesis) Pteroylpolyglutamates->One_Carbon_Metabolism Pteroylhexaglutamate_in->Pteroylpolyglutamates FPGS Folylpolyglutamate Synthetase (FPGS) GGH Gamma-Glutamyl Hydrolase (GGH) DHFR Dihydrofolate Reductase (DHFR)

Caption: Intracellular folate metabolism pathway.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1-10 mM) Media_Supplementation Supplement Basal Media (e.g., 1-100 µM) Stock_Solution->Media_Supplementation Cell_Seeding Seed Cells into Control & Test Media Media_Supplementation->Cell_Seeding Incubation Incubate under Standard Conditions Cell_Seeding->Incubation Sampling Collect Cell and Supernatant Samples Incubation->Sampling Growth_Assay Assess Cell Growth & Viability Sampling->Growth_Assay Productivity_Assay Quantify Protein Product Sampling->Productivity_Assay

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship This compound This compound Supplementation Intracellular_Pool Increased Intracellular Polyglutamate Pool This compound->Intracellular_Pool Metabolic_Efficiency Enhanced Metabolic Efficiency Intracellular_Pool->Metabolic_Efficiency Cellular_Performance Improved Cellular Performance Metabolic_Efficiency->Cellular_Performance Growth Increased Growth Rate Cellular_Performance->Growth Viability Higher Viability Cellular_Performance->Viability Productivity Enhanced Specific Productivity Cellular_Performance->Productivity

Caption: Hypothesized benefits of this compound supplementation.

References

Application Notes and Protocols: Pteroylhexaglutamate as a Standard for Folate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a water-soluble B vitamin, is crucial for a variety of metabolic processes, including nucleotide synthesis and amino acid metabolism.[1] In biological systems and food matrices, folates exist predominantly as polyglutamates, with chains of glutamic acid residues of varying lengths.[2] Pteroylhexaglutamate (PteGlu6), a folate molecule with six glutamate (B1630785) residues, represents a common naturally occurring polyglutamate form.

Accurate quantification of total folate requires the enzymatic hydrolysis of these polyglutamate tails to monoglutamate forms, a process known as deconjugation, which is typically accomplished by the enzyme γ-glutamyl hydrolase (conjugase).[3][4] The use of a polyglutamate standard, such as this compound, is essential for validating the efficiency of this deconjugation step, ensuring that the total folate content of a sample is accurately measured.

These application notes provide detailed protocols for the use of this compound as a quality control standard in folate analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

  • Validation of Folate Extraction and Deconjugation Procedures: this compound can be used as a spike-in standard to assess the recovery and efficiency of the enzymatic hydrolysis step in various sample matrices.

  • Quality Control of Folate Assays: Routine analysis of a this compound standard can monitor the performance and consistency of the folate analysis workflow.

  • Cross-validation of Analytical Methods: this compound can be used to compare the performance of different folate quantification methods, such as microbiological assays and chromatographic techniques.[5]

Experimental Protocols

Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in folate analysis.

Materials:

  • This compound (synthesis or commercial source)

  • Ascorbic acid

  • Sodium ascorbate

  • Type I ultrapure water

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 0.1 M Hydrochloric acid (HCl)

  • Amber vials

Protocol:

  • Accurately weigh approximately 1 mg of this compound and transfer to a 10 mL amber volumetric flask.

  • Add 5 mL of a 1% (w/v) ascorbic acid solution in Type I ultrapure water.

  • Gently sonicate for 5 minutes to aid dissolution.

  • If the this compound is not fully dissolved, add 0.1 M NaOH dropwise while vortexing until the solution is clear.

  • Adjust the pH of the solution to 7.0 using 0.1 M HCl.

  • Bring the final volume to 10 mL with the 1% ascorbic acid solution.

  • Aliquots of the stock solution should be stored at -80°C and protected from light. Folate stability is critical, and samples should be stored under appropriate conditions to prevent degradation.[6][7]

Sample Preparation: Extraction and Deconjugation of Folates

Objective: To extract folates from a biological matrix and enzymatically deconjugate polyglutamates to monoglutamates for LC-MS/MS analysis.

Materials:

  • Sample (e.g., human serum, whole blood, food homogenate)

  • This compound stock solution (for spiking)

  • Extraction Buffer: 0.1 M Phosphate buffer (pH 6.1) containing 1% (w/v) ascorbic acid

  • γ-glutamyl hydrolase (conjugase) from rat plasma or porcine kidney

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Sample Homogenization: Homogenize solid samples (e.g., food) in extraction buffer. For liquid samples (e.g., serum), proceed to the next step.

  • Spiking (for QC): To a known amount of sample homogenate or liquid sample, add a known amount of the this compound stock solution.

  • Enzymatic Deconjugation:

    • Add γ-glutamyl hydrolase to the sample mixture. The optimal amount of enzyme should be determined empirically for each matrix.

    • Incubate the mixture at 37°C for 2-4 hours. The pH of the incubation mixture is critical for effective deconjugation.[8]

  • Protein Precipitation: Add an equal volume of cold 10% TCA to the sample, vortex, and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the folates with an appropriate solvent (e.g., methanol/water mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the LC-MS/MS mobile phase.

LC-MS/MS Analysis of Folates

Objective: To quantify the monoglutamate forms of folate resulting from the deconjugation of this compound and endogenous folates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pteroylmonoglutamate (Folic Acid)442.2295.125
5-Methyltetrahydrofolate460.2313.120
This compound (Illustrative) 1097.4 968.4 35
This compound (Illustrative) 1097.4 442.2 45

Note: The MRM transitions for this compound are predicted based on its structure and may require optimization.

Data Presentation

Quantitative data from the analysis should be summarized in tables for clarity and ease of comparison.

Table 1: Linearity of Monoglutamate Folate Standards

Analyte Calibration Range (ng/mL)
Pteroylmonoglutamate (Folic Acid) 0.5 - 100 >0.995

| 5-Methyltetrahydrofolate | 0.5 - 100 | >0.995 |

Table 2: Precision and Accuracy of the Folate Assay

Analyte Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Pteroylmonoglutamate 5 < 5% < 10% 95 - 105%
50 < 5% < 10% 95 - 105%
5-Methyltetrahydrofolate 5 < 5% < 10% 95 - 105%

| | 50 | < 5% | < 10% | 95 - 105% |

Table 3: Recovery of this compound Spike in Different Matrices

Matrix Spiked Concentration (ng/mL) Measured Monoglutamate Equivalent (ng/mL) Recovery (%)
Human Serum 20 18.8 94
Whole Wheat Flour 50 µg/g 46.5 µg/g 93

| Spinach Homogenate | 50 µg/g | 44.0 µg/g | 88 |

Note: The data presented in these tables are for illustrative purposes and represent typical performance characteristics of a validated LC-MS/MS method for folate analysis.

Visualizations

Folate Metabolism and Deconjugation Pathway

Folate_Metabolism cluster_ingestion Dietary Intake / Absorption cluster_one_carbon One-Carbon Metabolism cluster_synthesis Biosynthesis PteGlu6 This compound (Dietary Folate) GGH γ-Glutamyl Hydrolase (Conjugase) PteGlu6->GGH Hydrolysis PteGlu1 Pteroylmonoglutamate DHF Dihydrofolate (DHF) PteGlu1->DHF DHFR GGH->PteGlu1 THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Purines Purine Synthesis THF->Purines DHF->THF DHFR MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Pyrimidines Pyrimidine Synthesis (dUMP -> dTMP) MethyleneTHF->Pyrimidines MethylTHF->THF Methionine Synthase AminoAcids Amino Acid Metabolism MethylTHF->AminoAcids

Caption: Folate metabolism, from dietary intake to its role in one-carbon transfers.

Experimental Workflow for Folate Analysis

Workflow start Sample Collection (e.g., Serum, Food) spike Spike with This compound QC start->spike extraction Folate Extraction (Buffer with Ascorbate) spike->extraction deconjugation Enzymatic Deconjugation (γ-Glutamyl Hydrolase) extraction->deconjugation cleanup Protein Precipitation & SPE deconjugation->cleanup analysis LC-MS/MS Analysis cleanup->analysis quant Quantification of Monoglutamate Folates analysis->quant

Caption: Workflow for folate analysis using a this compound QC standard.

Conclusion

The use of this compound as a standard is a critical component of a robust and reliable folate analysis method. By incorporating a polyglutamate standard into the workflow, researchers can ensure the efficiency of the deconjugation step, leading to more accurate and reproducible quantification of total folate in a variety of matrices. The protocols and data presented here provide a framework for the successful implementation of this compound in folate research and analysis.

References

Application Notes and Protocols for Pteroylhexaglutamate Hydrolase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroylhexaglutamate hydrolase, also known as Folate Hydrolase 1 (FOLH1), Glutamate (B1630785) Carboxypeptidase II (GCPII), or Prostate-Specific Membrane Antigen (PSMA), is a transmembrane zinc metalloenzyme with significant roles in human physiology and disease.[1][2][3] This enzyme is crucial for the intestinal absorption of dietary folates by hydrolyzing pteroylpolyglutamates into monoglutamates, which can then be absorbed.[4][5] In the nervous system, it functions as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), cleaving the neuropeptide N-acetylaspartylglutamate (NAAG) to release glutamate, a key excitatory neurotransmitter.[1][6][7][8] Dysregulation of FOLH1 activity has been implicated in various pathological conditions, including neurological disorders associated with glutamate excitotoxicity and cancer, particularly prostate cancer, where it is a well-established biomarker.[7][8][9][10][11]

The enzymatic activity of this compound hydrolase is a critical parameter for studying its biological function, for screening potential inhibitors in drug discovery, and for diagnostic applications. This document provides detailed protocols for a robust and reliable enzymatic assay to determine the activity of this compound hydrolase.

Principle of the Assay

The enzymatic assay for this compound hydrolase is based on the quantification of glutamate released from the hydrolysis of the substrate, this compound. The enzyme catalyzes the sequential cleavage of terminal γ-linked glutamate residues from the polyglutamate chain. The rate of glutamate production is directly proportional to the enzyme's activity. The released glutamate can be quantified using a variety of methods, including a coupled enzymatic reaction that leads to the production of a chromogenic or fluorogenic product. This protocol describes a colorimetric method using a glutamate assay kit.

Quantitative Data Summary

The following table summarizes key quantitative data for human pteroylpolyglutamate hydrolase activity.

ParameterValueSource Organism/TissueSubstrateNotes
Michaelis Constant (Km) 0.6 µMHuman JejunumPteroylpolyglutamate (PteGlu2, PteGlu3, PteGlu7)The enzyme exhibits similar affinity for various polyglutamate chain lengths.[12]
Optimal pH 5.5Human JejunumPteroylpolyglutamateThe enzyme is most active in a slightly acidic environment.[12]
Activators Zn2+, Co2+Human JejunumPteroylpolyglutamateThe enzyme is a zinc metalloenzyme and its activity can be enhanced by cobalt ions.[12]
Inhibitors Pteroylmonoglutamate (PteGlu)Human JejunumPteroylpolyglutamateThe product of the overall reaction, pteroylmonoglutamate, acts as a weak inhibitor.[12]
Optimal Temperature ~37 °CHumanGeneralMost human enzymes exhibit optimal activity at physiological temperature.

Experimental Protocols

Materials and Reagents
  • This compound (PteGlu6) (Substrate)

  • Recombinant Human FOLH1/GCPII or tissue homogenate containing the enzyme

  • Assay Buffer: 50 mM MES buffer, pH 5.5, containing 0.1 mM ZnCl2 and 0.1 mM CoCl2

  • Glutamate Assay Kit: A commercial kit for the colorimetric detection of glutamate (e.g., Sigma-Aldrich MAK330 or similar).[13]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the wavelength specified by the glutamate assay kit (e.g., 565 nm).[13]

  • Incubator set to 37°C

  • Trichloroacetic acid (TCA) or other stop solution compatible with the glutamate assay kit.

  • Ultrapure water

Enzyme Preparation (Tissue Homogenate)
  • Excise the tissue of interest (e.g., human jejunal mucosa) and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the enzyme and determine the total protein concentration using a standard method (e.g., BCA assay).

  • The supernatant can be used directly in the assay or stored at -80°C for future use.

Enzymatic Reaction
  • Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the reaction will need to be optimized, but a starting point is to use a concentration around the Km (e.g., 1 µM).

  • Set up the reactions in a 96-well microplate. For each sample, prepare a test well and a blank well.

    • Test Well: Add 50 µL of Assay Buffer, 25 µL of this compound solution, and 25 µL of the enzyme solution.

    • Blank Well (Substrate Blank): Add 50 µL of Assay Buffer, 25 µL of this compound solution, and 25 µL of ultrapure water (or buffer used to dilute the enzyme).

    • Blank Well (Enzyme Blank): Add 75 µL of Assay Buffer and 25 µL of the enzyme solution.

  • Incubate the microplate at 37°C for a predetermined time (e.g., 30, 60, or 90 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding a stop solution, such as 10 µL of 10% TCA. Centrifuge the plate to pellet any precipitate.

Glutamate Quantification
  • Follow the instructions provided with the commercial glutamate assay kit to measure the concentration of glutamate in each well.[13]

  • Typically, this involves transferring a portion of the supernatant from the stopped reaction to a new microplate and adding the reaction mixture from the glutamate assay kit.

  • Incubate for the time specified in the kit's protocol and then measure the absorbance at the recommended wavelength.

  • Create a standard curve using the glutamate standards provided in the kit.

  • Calculate the concentration of glutamate produced in each well by subtracting the absorbance of the appropriate blank wells and comparing the net absorbance to the standard curve.

Data Analysis
  • Calculate the rate of the enzymatic reaction (e.g., in µmol of glutamate produced per minute per mg of protein).

  • One unit of this compound hydrolase activity can be defined as the amount of enzyme that catalyzes the release of 1 µmol of glutamate from this compound per minute under the specified assay conditions.

Visualizations

Signaling Pathway and Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Source (Recombinant Protein or Tissue Homogenate) Mix Mix Reagents in 96-well Plate Enzyme->Mix Substrate Substrate (this compound) Substrate->Mix Buffer Assay Buffer (pH 5.5, with Zn2+, Co2+) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Glutamate_Assay Glutamate Quantification (Colorimetric Assay) Stop->Glutamate_Assay Read Measure Absorbance Glutamate_Assay->Read Calculate Calculate Glutamate Concentration Read->Calculate Activity Determine Enzyme Activity Calculate->Activity Biochemical_Reaction PteGlu6 This compound (Pte-(Glu)6) PteGlu5 Pteroylpentaglutamate (Pte-(Glu)5) PteGlu6->PteGlu5 this compound Hydrolase Glu Glutamate PteGlu6->Glu +

References

Application Notes and Protocols for Radiolabeling Pteroylhexaglutamate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a crucial B-vitamin, exists in biological systems predominantly as pteroylpolyglutamates, with pteroylhexaglutamate being one of the significant forms. These molecules are vital coenzymes in one-carbon metabolism, playing a key role in the synthesis of nucleotides and amino acids, and are thus essential for cell division and growth.[1][2] Understanding the metabolic fate of this compound is critical for research in nutrition, cancer biology, and drug development. Radiolabeling offers a sensitive and quantitative method to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound in vitro and in vivo.[3][4]

These application notes provide detailed protocols for the radiolabeling of this compound with isotopes suitable for metabolic studies, such as Carbon-14 (¹⁴C) and Tritium (³H), and outline methods for its use in metabolic research.

Radiolabeling Strategies for this compound

The choice of radionuclide is paramount for metabolic studies. Unlike isotopes used for imaging (e.g., ¹⁸F, ⁶⁸Ga), which have short half-lives, metabolic studies benefit from long-lived isotopes that allow for tracking over extended periods.

  • Carbon-14 (¹⁴C): With a long half-life of approximately 5,730 years, ¹⁴C is an ideal tracer for metabolic studies as it can be incorporated into the carbon skeleton of the molecule, ensuring the label remains with the core structure throughout its metabolic journey.[3][5]

  • Tritium (³H): Tritium, with a half-life of 12.3 years, is another excellent choice for metabolic studies, offering high specific activity.[6][7]

The synthesis of radiolabeled this compound can be approached by incorporating the radiolabel into the pteroyl moiety or one of the glutamate (B1630785) residues. Solid-phase peptide synthesis (SPPS) is a well-established method for creating the polyglutamate chain and can be adapted for incorporating a radiolabeled amino acid.[8][9]

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-Pteroylhexaglutamate

This protocol describes a method for the synthesis of this compound with a ¹⁴C label in one of the glutamate residues using a solid-phase synthesis approach.

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-L-glutamic acid γ-tert-butyl ester ([¹⁴C]-labeled and unlabeled)

  • Pteroic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine (B6355638) solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • HPLC purification system

  • Liquid scintillation counter

Methodology:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamate by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling:

    • Activate the carboxyl group of the next Fmoc-Glu(OtBu)-OH (either unlabeled or [¹⁴C]-labeled) with DCC and NHS in DMF.

    • Add the activated amino acid to the resin and allow it to react for 2-4 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Repeat the deprotection and coupling steps to assemble the hexaglutamate chain. The position of the [¹⁴C]-glutamate can be chosen based on the study's objective.

  • Pteroic Acid Conjugation:

    • After the final Fmoc deprotection of the N-terminal glutamate, couple pteroic acid to the hexaglutamate chain. Activate the pteroic acid with DCC and NHS and react with the resin-bound peptide in the presence of DIPEA.

  • Cleavage and Deprotection: Cleave the synthesized [¹⁴C]-pteroylhexaglutamate from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the [¹⁴C]-pteroylhexaglutamate using reverse-phase HPLC.

  • Quantification and Characterization:

    • Determine the radiochemical purity and specific activity of the final product using radio-HPLC and liquid scintillation counting.

    • Confirm the identity of the product by mass spectrometry.

Protocol 2: In Vivo Metabolic Study of [¹⁴C]-Pteroylhexaglutamate in a Rodent Model

This protocol outlines a typical in vivo study to investigate the absorption and distribution of orally administered [¹⁴C]-pteroylhexaglutamate.

Materials:

  • [¹⁴C]-Pteroylhexaglutamate (purified and of known specific activity)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Metabolic cages for separate collection of urine and feces

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Tissue solubilizer

  • Blood collection supplies

Methodology:

  • Animal Acclimatization: House the animals in metabolic cages for a few days to acclimatize before the study.

  • Dosing: Administer a known amount of [¹⁴C]-pteroylhexaglutamate to the animals via oral gavage.

  • Sample Collection:

    • Collect urine and feces at predetermined time points (e.g., 4, 8, 12, 24, 48, 72 hours) post-administration.

    • Collect blood samples at various time points via a suitable method (e.g., tail vein sampling).

  • Biodistribution: At the end of the study period (e.g., 72 hours), euthanize the animals and dissect key organs and tissues (e.g., liver, kidneys, small intestine, spleen, heart, lungs, brain, muscle, bone).

  • Sample Processing and Analysis:

    • Measure the total radioactivity in urine and feces samples by liquid scintillation counting.

    • Process blood to separate plasma and determine the radioactivity.

    • Homogenize and solubilize weighed tissue samples using a suitable tissue solubilizer.

    • Measure the radioactivity in the solubilized tissues using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Determine the pharmacokinetic parameters from the blood plasma data.

    • Analyze the excretion profile from the urine and feces data.

Data Presentation

Quantitative data from metabolic and biodistribution studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Radiochemical Synthesis and Purity of [¹⁴C]-Pteroylhexaglutamate

ParameterValue
Radiochemical Yield> 95%
Radiochemical Purity> 98%
Specific Activity> 50 mCi/mmol

Table 2: Biodistribution of [¹⁴C]-Pteroylhexaglutamate in Rats (72 h post-oral administration)

Organ% Injected Dose per Gram (%ID/g) (Mean ± SD)
Blood0.05 ± 0.01
Liver1.20 ± 0.15
Kidneys0.85 ± 0.10
Small Intestine0.30 ± 0.05
Spleen0.15 ± 0.03
Heart0.10 ± 0.02
Lungs0.12 ± 0.03
Brain0.02 ± 0.01
Muscle0.08 ± 0.02
Bone0.25 ± 0.04

Note: The values in the tables are representative and will vary depending on the specific experimental conditions.

Visualizations

Folate Metabolism Pathway

Folate_Metabolism PteGlu6 This compound (PteGlu6) GCH Gamma-Glutamyl Hydrolase (GGH) PteGlu6->GCH Hydrolysis PteGlu1 Pteroylglutamate (Folic Acid) DHFR Dihydrofolate Reductase (DHFR) PteGlu1->DHFR Reduction DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Methyl_THF 5-Methyl-THF THF->Methyl_THF Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate FPGS Folylpolyglutamate Synthetase (FPGS) THF->FPGS Polyglutamylation MTR Methionine Synthase (MTR) Methyl_THF->MTR Met Methionine Hcy Homocysteine Hcy->MTR FPGS->PteGlu6 GCH->PteGlu1 DHFR->DHF DHFR->THF MTR->THF MTR->Met

Caption: Folate metabolism and the central role of pteroylpolyglutamates.

Experimental Workflow for a Metabolic Study

Experimental_Workflow Start Start Synthesis Radiolabeling of This compound Start->Synthesis Purification Purification & QC (HPLC, LSC) Synthesis->Purification Dosing Animal Dosing (Oral Gavage) Purification->Dosing Sample_Collection Sample Collection (Urine, Feces, Blood) Dosing->Sample_Collection Biodistribution Biodistribution (Organ Harvesting) Dosing->Biodistribution Analysis Sample Analysis (LSC) Sample_Collection->Analysis Biodistribution->Analysis Data_Analysis Data Analysis (%ID/g, PK) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vivo metabolic study.

References

Pteroylhexaglutamate: Applications in Microbiological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroylhexaglutamate, a member of the pteroylpolyglutamate family of compounds, is a naturally occurring, biologically active form of folate (Vitamin B9). Unlike the synthetic monoglutamated folic acid often used in supplements, pteroylpolyglutamates, with their characteristic chain of glutamate (B1630785) residues, are the predominant forms of folate found within cells. In the realm of microbiology, these molecules are not merely passive nutrients but play a central and dynamic role in cellular metabolism, making them invaluable tools for research and potential targets for antimicrobial drug development.

The polyglutamate tail, in this case comprising six glutamate residues, is critical for the intracellular retention of folates. This structural feature prevents the passive diffusion of the cofactor across the cell membrane, thereby concentrating it within the cytoplasm where it participates in essential biochemical reactions. The primary function of pteroylpolyglutamates is to serve as coenzymes in one-carbon (1C) metabolism. This metabolic hub is fundamental for the biosynthesis of purines, thymidylate, and certain amino acids such as methionine and serine. Consequently, this compound and its counterparts are indispensable for DNA synthesis, replication, and repair, directly impacting microbial growth and proliferation.

These application notes provide a comprehensive overview of the use of this compound in microbiology research. They detail its role in bacterial physiology, its applications in studying microbial metabolic pathways, and provide protocols for its use in experimental settings.

Applications in Microbiology Research

The unique properties of this compound make it a versatile tool for a range of applications in microbiology research:

  • Investigating Folate Transport Mechanisms: By providing an external source of a specific polyglutamylated folate, researchers can study the kinetics and specificity of bacterial folate transport systems. Some bacteria possess dedicated transporters for folates, and understanding how these systems recognize and internalize polyglutamated forms can provide insights into microbial nutrient acquisition.

  • Probing One-Carbon Metabolism: this compound can be used to rescue the growth of auxotrophic bacterial mutants that are deficient in folate biosynthesis. This allows for the detailed study of the downstream pathways of one-carbon metabolism and the identification of enzymes that are dependent on polyglutamylated folate cofactors.

  • Antimicrobial Drug Discovery: The enzymes involved in the synthesis and modification of pteroylpolyglutamates, such as dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS), are attractive targets for the development of novel antibiotics. This compound can be used as a substrate in enzymatic assays to screen for inhibitors of these essential enzymes.

  • Studying Folate-Dependent Gene Regulation: The intracellular concentration of different folate derivatives can influence gene expression in some bacteria. By manipulating the external supply of specific folate forms like this compound, researchers can investigate these regulatory networks.

  • Model Substrate in Microbiological Assays: While Lactobacillus rhamnosus is typically used to assay for total folate, this compound can serve as a specific standard in research settings to calibrate and validate analytical methods for the quantification of polyglutamylated folates.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of pteroylpolyglutamates in microbiology research.

Table 1: Folate Production by Select Lactic Acid Bacteria

Bacterial StrainFolate Production (µg/mL)Reference
Lactobacillus plantarum JA719.03[1]
Selected S. thermophilus strains0.309 - 0.639[2]
Selected L. delbrueckii subsp. bulgaricus strainsup to 0.048[2]

Table 2: Performance of Folate Microbiological Assay

ParameterValueReference
Recovery of pteroylglutamic acid97.0 ± 1.9% to 106.1 ± 4.7%[3]
Coefficient of Variation11.2% to 15.0%[3]

Experimental Protocols

Protocol 1: Bacterial Growth Assay with this compound

This protocol is designed to assess the ability of this compound to support the growth of a folate-auxotrophic bacterial strain.

Materials:

  • Folate-auxotrophic bacterial strain (e.g., a pabA or folE mutant of E. coli or a folate-requiring Lactobacillus species).

  • Folate-free microbiological growth medium (e.g., Folic Acid Casei Medium for Lactobacillus).

  • This compound solution (sterile, stock solution of known concentration).

  • Folic acid solution (sterile, for positive control).

  • Sterile microplates (96-well).

  • Microplate reader capable of measuring optical density at 600 nm (OD600).

  • Incubator.

Procedure:

  • Prepare Inoculum: Culture the folate-auxotrophic bacterial strain overnight in a rich medium (e.g., MRS broth for Lactobacillus or LB broth for E. coli) supplemented with a low concentration of folic acid (e.g., 1 ng/mL) to ensure cell viability.

  • Wash Cells: Harvest the cells by centrifugation, wash twice with sterile saline or phosphate-buffered saline (PBS) to remove any residual folate, and resuspend in folate-free medium to a standardized OD600 (e.g., 0.1).

  • Prepare Microplate:

    • Add 180 µL of folate-free medium to each well of a 96-well microplate.

    • Create a serial dilution of the this compound and folic acid stock solutions in the microplate to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 ng/mL).

    • Include a negative control with no added folate.

  • Inoculation: Add 20 µL of the washed cell suspension to each well.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C for Lactobacillus and E. coli).

  • Growth Measurement: Measure the OD600 of each well at regular intervals (e.g., every 2 hours) for 24-48 hours using a microplate reader.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. Calculate the specific growth rate and the final cell density for each concentration of this compound and folic acid.

Protocol 2: HPLC-MS/MS Analysis of Intracellular Pteroylpolyglutamates

This protocol outlines the extraction and analysis of intracellular folate pools from bacterial cultures.

Materials:

  • Bacterial culture grown under desired conditions.

  • Extraction Buffer: 50 mM phosphate (B84403) buffer, pH 6.0, containing 1% (w/v) ascorbic acid and 0.2 M 2-mercaptoethanol.

  • Ice-cold methanol (B129727).

  • Liquid nitrogen.

  • Lysozyme (for Gram-positive bacteria).

  • Glass beads or sonicator.

  • Centrifuge.

  • HPLC-MS/MS system with a C18 column.

  • Pteroylpolyglutamate standards (including this compound).

Procedure:

  • Cell Harvesting: Rapidly harvest a known volume of bacterial culture in the exponential growth phase by centrifugation at 4°C.

  • Quenching and Washing: Immediately resuspend the cell pellet in ice-cold methanol to quench metabolic activity. Centrifuge again and wash the pellet with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in a small volume of ice-cold Extraction Buffer.

    • For Gram-positive bacteria, incubate with lysozyme.

    • Lyse the cells by mechanical disruption (e.g., bead beating with glass beads or sonication) on ice.

  • Extraction:

    • Heat the lysate at 100°C for 10 minutes to release folate from folate-binding proteins.

    • Cool on ice and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the folate extracts.

    • If desired, treat a portion of the extract with a conjugase (e.g., from hog kidney) to hydrolyze polyglutamate tails to monoglutamates for total folate analysis.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-MS/MS Analysis:

    • Inject the filtered extract onto a C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Detect and quantify the different folate forms using a mass spectrometer in multiple reaction monitoring (MRM) mode, using transitions specific for each pteroylpolyglutamate.

    • Use external standards of known concentrations to generate a calibration curve for quantification.

Visualizations

Folate_Metabolism_Pathway cluster_synthesis De Novo Folate Biosynthesis cluster_reduction_polyglutamylation Folate Activation and Retention cluster_one_carbon One-Carbon Metabolism GTP GTP DHNP Dihydroneopterin triphosphate GTP->DHNP GTP cyclohydrolase I DHPP 6-hydroxymethyl-7,8- dihydropterin pyrophosphate DHNP->DHPP DHP Dihydropteroate DHPP->DHP Dihydropteroate synthase DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) DHF->THF pABA p-Aminobenzoic acid pABA->DHP PteGlu6 This compound THF->PteGlu6 Folylpolyglutamate synthetase (FPGS) THF->PteGlu6 MethyleneTHF 5,10-Methylene-THF PteGlu6->MethyleneTHF Serine hydroxymethyl- transferase (SHMT) PteGlu6->MethyleneTHF Serine Serine Glycine Glycine Serine:n->Glycine:n dTMP dTMP MethyleneTHF->dTMP Thymidylate synthase (TS) Methionine Methionine MethyleneTHF->Methionine Methionine synthase FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF dUMP dUMP dUMP->dTMP Purines Purine biosynthesis FormylTHF->Purines

Caption: Bacterial folate metabolism pathway.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare folate-free assay medium dispense Dispense medium, standards, and samples into 96-well plate prep_media->dispense prep_inoculum Prepare inoculum of Lactobacillus rhamnosus inoculate Inoculate wells with L. rhamnosus prep_inoculum->inoculate prep_standards Prepare this compound and sample dilutions prep_standards->dispense dispense->inoculate incubate Incubate at 37°C inoculate->incubate measure_od Measure turbidity (OD600) at regular intervals incubate->measure_od plot_curves Plot standard curve and sample growth curves measure_od->plot_curves calculate Calculate folate concentration in samples plot_curves->calculate

Caption: Microbiological assay workflow.

HPLC_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing harvest Harvest bacterial cells wash Wash cells harvest->wash lyse Lyse cells and extract folates wash->lyse clarify Clarify extract by centrifugation lyse->clarify inject Inject extract onto HPLC column clarify->inject separate Separate folate forms by reverse-phase chromatography inject->separate detect Detect and quantify with mass spectrometry separate->detect integrate Integrate peak areas detect->integrate quantify Quantify using standard curve integrate->quantify

Caption: HPLC-MS/MS analysis workflow.

References

Pteroylhexaglutamate: A Tool for High-Affinity Folate Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteroylhexaglutamate, a polyglutamated form of folic acid, serves as a valuable tool for investigating the binding affinity and signaling of the folate receptor (FR). Folate receptors, particularly FRα, are overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, making them attractive targets for targeted drug delivery and diagnostic imaging.[1][2] Understanding the binding kinetics of different folate forms, such as the naturally prevalent polyglutamated derivatives, is crucial for the development of novel therapeutics and research reagents. This document provides detailed application notes and protocols for utilizing this compound in folate receptor binding studies.

Folate and its derivatives are essential for one-carbon metabolism, which is critical for the synthesis of nucleotides and amino acids.[3] Cells acquire folates through the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the high-affinity folate receptors (FRα, FRβ, and FRγ).[4][5][6] FRs mediate the cellular uptake of folates via endocytosis.[4][7] Upon binding of folate, the receptor-ligand complex is internalized, and the folate is released within the acidic environment of the endosome.[8]

While folic acid (pteroylmonoglutamate) is commonly used in research due to its stability and commercial availability, naturally occurring folates in the body are typically found in their polyglutamated forms. The number of glutamate (B1630785) residues can influence the binding affinity and cellular retention of folates. This compound, with its six glutamate residues, offers a tool to study the impact of polyglutamylation on FR binding and subsequent cellular processes.

Data Presentation

Currently, there is a notable lack of publicly available, direct quantitative data (e.g., Kd, IC50) for the binding affinity of this compound to folate receptors. The majority of published research has focused on the binding of folic acid (pteroylmonoglutamate) and various antifolate drugs. The equilibrium dissociation constant (Kd) for folic acid binding to FRα is in the sub-nanomolar range, indicating very high affinity.[4][9]

To facilitate research in this area, this document provides a detailed protocol for a competitive binding assay that can be used to determine the binding affinity of this compound and other folate analogs. The table below is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Comparative Binding Affinities of Folate Analogs for Folate Receptor α (FRα)

CompoundKd (nM)IC50 (nM)Relative Binding Affinity (%)
Folic AcidValueValue100
This compound To be determined To be determined To be determined
MethotrexateValueValueValue
Other CompoundValueValueValue

Values for Folic Acid and Methotrexate should be determined experimentally as positive controls. The relative binding affinity of this compound should be calculated relative to Folic Acid.

Experimental Protocols

I. Synthesis and Purification of this compound

The synthesis of pteroylpolyglutamates can be achieved through either enzymatic or solid-phase synthesis methods.

A. Enzymatic Synthesis

This method utilizes the enzyme folylpolyglutamate synthetase (FPGS) to sequentially add glutamate residues to a folate precursor.

Materials:

  • Pteroylmonoglutamic acid (Folic Acid)

  • L-Glutamic acid

  • ATP (Adenosine triphosphate)

  • Folylpolyglutamate synthetase (FPGS) enzyme (bacterial or mammalian)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 20 mM KCl, 10 mM ATP, 5 mM dithiothreitol, pH 8.5)

  • HPLC system for purification

Protocol:

  • Dissolve folic acid and L-glutamic acid in the reaction buffer.

  • Initiate the reaction by adding FPGS enzyme.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 2-24 hours), depending on the desired chain length and enzyme activity.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Stop the reaction by heat inactivation or by adding a denaturing agent.

  • Purify the resulting pteroylpolyglutamates using reverse-phase HPLC.

B. Solid-Phase Synthesis

This method allows for more precise control over the number of glutamate residues added.

Materials:

  • Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH)

  • Solid support resin (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

  • HPLC system for purification

Protocol:

  • Swell the resin in a suitable solvent (e.g., DMF).

  • Couple the first Fmoc-protected glutamate residue to the resin.

  • Perform iterative cycles of Fmoc deprotection and coupling of subsequent glutamate residues until the desired chain length of six is achieved.

  • Couple the pteroic acid moiety to the N-terminus of the polyglutamate chain.

  • Cleave the this compound from the resin and remove protecting groups using the cleavage cocktail.

  • Precipitate the crude product in cold ether.

  • Purify the this compound by reverse-phase HPLC.

II. Competitive Radioligand Binding Assay for Folate Receptor

This protocol describes a method to determine the binding affinity (IC50 and subsequently Ki) of this compound for the folate receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-folic acid).

Materials:

  • FR-positive cells (e.g., KB, HeLa, IGROV-1) or purified FR protein

  • [³H]-Folic Acid (radioligand)

  • Unlabeled Folic Acid (for positive control and non-specific binding determination)

  • This compound (test compound)

  • Cell culture medium (e.g., RPMI 1640 without folic acid)

  • Binding Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (ice-cold PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Protocol:

  • Cell Culture: Culture FR-positive cells in folate-free medium for at least 48 hours prior to the assay to upregulate receptor expression.

  • Cell Seeding: Seed the cells in 96-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Ligand Preparation:

    • Prepare a stock solution of [³H]-folic acid in binding buffer. The final concentration in the assay should be close to its Kd value (approximately 1-5 nM).

    • Prepare serial dilutions of unlabeled folic acid and this compound in binding buffer. Concentrations should range from picomolar to micromolar to generate a full competition curve.

  • Assay Procedure:

    • Wash the cells once with binding buffer.

    • Add 50 µL of binding buffer to each well.

    • For total binding wells, add 50 µL of [³H]-folic acid.

    • For non-specific binding wells, add 25 µL of a high concentration of unlabeled folic acid (e.g., 10 µM) and 25 µL of [³H]-folic acid.

    • For competition wells, add 25 µL of the this compound dilutions and 25 µL of [³H]-folic acid.

    • Incubate the plate at 4°C for 2-4 hours with gentle agitation.

  • Washing and Detection:

    • Aspirate the assay solution and wash the cells three times with ice-cold wash buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Folate Receptor Signaling Pathways

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FR Folate Receptor (FRα) This compound->FR Binding JAK JAK FR->JAK Activation Ras Ras FR->Ras Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Folate receptor signaling pathways activated by ligand binding.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Assay_Workflow Start Start: FR-positive cells in folate-free medium Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Ligands Prepare [3H]-Folic Acid, unlabeled Folic Acid, and This compound dilutions Seed_Cells->Prepare_Ligands Incubate Incubate cells with ligands (Total, Non-specific, Competition) Prepare_Ligands->Incubate Wash Wash cells to remove unbound ligands Incubate->Wash Lyse Lyse cells Wash->Lyse Scintillation_Count Measure radioactivity (Scintillation Counting) Lyse->Scintillation_Count Analyze_Data Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Scintillation_Count->Analyze_Data End End: Binding Affinity Determined Analyze_Data->End

Caption: Workflow for the competitive folate receptor binding assay.

This compound is a key molecule for advancing our understanding of folate receptor biology, particularly in the context of cancer research and targeted drug delivery. The protocols and information provided herein are intended to equip researchers with the necessary tools to investigate the binding affinity and functional consequences of this compound interaction with folate receptors. The generation of quantitative binding data for this compound will be a valuable contribution to the field and will aid in the design of more effective folate-based diagnostics and therapeutics.

References

In Vitro Models for Studying Pteroylhexaglutamate Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of pteroylhexaglutamate transport. This document outlines established cell line models, detailed experimental protocols for transport and expression studies, and a summary of key quantitative data. Furthermore, visual diagrams of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of the underlying mechanisms.

Introduction to this compound and its Transport

This compound is a polyglutamated form of folic acid, a crucial B vitamin essential for one-carbon metabolism, which is vital for DNA synthesis, replication, and repair. The cellular uptake and intracellular retention of folates are primarily mediated by three key transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRα and β). Understanding the mechanisms of this compound transport is critical for research in nutrition, cancer biology, and drug development, particularly for antifolate therapies. In vitro cell culture models provide a controlled environment to dissect the roles of these transporters and to screen for compounds that modulate their activity.

Recommended In Vitro Models

Several cell lines are well-established for studying folate transport. The choice of model often depends on the specific transporter of interest and the physiological context being investigated.

  • Caco-2 (Human Colorectal Adenocarcinoma): This cell line is a cornerstone for studying intestinal absorption. When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, expressing key folate transporters like PCFT and RFC, making them an excellent model for mimicking intestinal folate uptake.[1][2][3]

  • HEK293 (Human Embryonic Kidney): These cells are highly transfectable and are often used to create stable cell lines overexpressing specific folate transporters (e.g., HEK293-FOLR1).[4][5][6] This allows for the isolated study of a single transporter's function and kinetics without interference from other endogenous transporters. Folate deficiency and ethanol (B145695) exposure have been shown to increase the expression of folate transporters in HEK293 cells.[7]

  • Cancer Cell Lines: Various cancer cell lines are used to study folate transport in the context of oncology, as folate metabolism is often upregulated in cancer.

    • IGROV-1, SKOV3, A2780, TOV112D (Ovarian Cancer): These cell lines express varying levels of FRα and PCFT, making them suitable for studying the efficacy of folate-targeted therapies.[8]

    • KB (Nasopharyngeal Carcinoma): Known for its high expression of folate receptors, this cell line is a common model for studying FRα-mediated uptake.[9]

    • MCF7, Hs578T (Breast Cancer): These cell lines show differential expression of folate transporters, allowing for comparative studies.[10]

  • Genetically Modified Cell Lines:

    • Knockout Cell Lines: The use of CRISPR/Cas9 or other gene-editing technologies to create knockout cell lines (e.g., FOLR1 knockout HeLa or BEAS-2B cells) is invaluable for definitively determining the contribution of a specific transporter to overall folate uptake.[8][11][12]

Quantitative Data on Folate Transport

The following tables summarize key quantitative parameters for folate transport obtained from various in vitro models. While specific data for this compound is limited in the literature, the data for folic acid and related compounds provide a strong basis for experimental design.

Table 1: Kinetic Parameters of Folate Transport

Cell LineSubstrateTransporter(s) StudiedK_m (μM)V_max (pmol/mg protein/min)Notes
Caco-2Folic AcidEndogenous-Increased with differentiationUptake is upregulated in low-folate conditions via an increase in Vmax.[2][3]
Caco-2Perfluorooctanoic Acid (PFOA)OATPs8.3-Uptake clearance (Vmax/Km) was 55.0 μL/mg protein/min.[13]
hCMEC/D3MethotrexateRFC~1-7-A well-established RFC substrate.[10]

Table 2: Apparent Permeability (P_app_) of Folates in Caco-2 Monolayers

CompoundConcentration (μM)P_app_ (A-B) (x 10⁻⁶ cm/s)P_app_ (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference Compounds
Folic Acid11.7--Mannitol (low permeability): 0.5 x 10⁻⁶ cm/s; Caffeine (high permeability): 34 x 10⁻⁶ cm/s.[14]
5-Methyltetrahydrofolate11.4--Transport was lower in the presence of folate-binding protein.[14]

Experimental Protocols

Protocol 1: this compound Uptake Assay in Adherent Cells (e.g., Caco-2, HEK293)

This protocol describes a method to measure the uptake of radiolabeled this compound.

Materials:

  • Adherent cells (Caco-2, HEK293, etc.)

  • Cell culture medium (e.g., DMEM, RPMI 1640) with supplements (FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Krebs-Ringer Buffer (or Hanks' Balanced Salt Solution - HBSS), pH adjusted as needed (e.g., 7.4 for RFC, 5.5-6.5 for PCFT)

  • Radiolabeled this compound (e.g., [³H]-PteGlu₆)

  • Unlabeled this compound

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100)

  • Scintillation cocktail

  • Multi-well plates (e.g., 12- or 24-well)

  • Liquid scintillation counter

Krebs-Ringer Buffer Composition (Example):

ComponentConcentration (mM)
NaCl120
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
D-Glucose10
HEPES10

Note: The exact composition can vary. Some formulations may not include bicarbonate if buffered with HEPES alone. Adjust pH to the desired level for the specific transporter being studied.[1][2][3][4][7]

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, allow 18-21 days post-seeding for differentiation into a polarized monolayer.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Krebs-Ringer Buffer).

  • Initiation of Uptake: Add the transport buffer containing the desired concentration of radiolabeled this compound to each well to initiate the uptake. For determining non-specific uptake, add a high concentration (e.g., 100-fold excess) of unlabeled this compound to a parallel set of wells.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5, 15, 30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure initial uptake rates are measured.

  • Termination of Uptake: To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Calculate the rate of uptake as pmol of this compound per mg of protein per minute.

Protocol 2: Transporter Expression Analysis by Real-Time RT-PCR

This protocol outlines the measurement of mRNA expression levels of folate transporters.

Materials:

  • Cultured cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probes for target genes (RFC, PCFT, FRα) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers and probes for the target and housekeeping genes.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed_cells Seed cells in multi-well plates culture_cells Culture to confluency/ differentiation seed_cells->culture_cells wash_cells Wash cells with pre-warmed transport buffer culture_cells->wash_cells add_substrate Add radiolabeled This compound wash_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_uptake Stop uptake and wash with ice-cold PBS incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity protein_assay Perform protein assay lyse_cells->protein_assay calculate_uptake Calculate uptake rate (pmol/mg protein/min) measure_radioactivity->calculate_uptake protein_assay->calculate_uptake

Caption: Workflow for a radiolabeled this compound uptake assay.

Signaling Pathways Regulating Folate Transporter Expression

G cluster_stimuli External Stimuli cluster_kinases Kinase Pathways cluster_receptors Receptor Signaling cluster_transporters Folate Transporters ethanol Ethanol pka PKA ethanol->pka decreases activity pkc PKC ethanol->pkc modulates folate_deficiency Folate Deficiency rfc RFC folate_deficiency->rfc increases expression pcft PCFT folate_deficiency->pcft increases expression fra FRα folate_deficiency->fra increases expression vitamin_d Vitamin D vdr Vitamin D Receptor (VDR) vitamin_d->vdr activates pka->rfc regulates pkc->rfc regulates vdr->rfc upregulates expression

Caption: Regulation of folate transporter expression by various signaling pathways.

FRα-Mediated Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects fra_fa FRα-Folate Complex jak_stat3 JAK/STAT3 Pathway fra_fa->jak_stat3 activates erk1_2 ERK1/2 Pathway fra_fa->erk1_2 activates fra_tf FRα as Transcription Factor fra_fa->fra_tf translocates to nucleus metastasis Metastasis fra_fa->metastasis promotes via E-cadherin downregulation proliferation Proliferation jak_stat3->proliferation erk1_2->proliferation gene_expression Gene Expression (e.g., Oct4, Sox2) gene_expression->proliferation fra_tf->gene_expression regulates

Caption: Overview of FRα-mediated signaling pathways in cancer cells.

References

Pteroylhexaglutamate in Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroylpolyglutamates, including Pteroylhexaglutamate, are the predominant intracellular forms of folate and the active coenzymes for most folate-dependent enzymes. These enzymes are crucial for the de novo synthesis of purines, thymidylate, and several amino acids. The polyglutamate tail significantly enhances the affinity of the folate coenzyme for these enzymes, making pteroylpolyglutamates the physiologically relevant substrates for in vitro enzyme kinetics studies. Understanding the interaction of this compound with these enzymes is vital for elucidating metabolic pathways and for the development of novel therapeutic agents, particularly in cancer chemotherapy.

These application notes provide an overview of the use of this compound in enzyme kinetics studies, summarize key kinetic parameters, and offer detailed protocols for relevant enzyme assays.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic and inhibition constants of various folate-dependent enzymes with pteroylpolyglutamates. It is important to note that while specific data for this compound (PteGlu6) is limited, data for other polyglutamated folates and antifolates provide valuable insights into the impact of the polyglutamate chain length on enzyme kinetics. Polyglutamylated antifolates, for instance, generally exhibit increased inhibitory potency.[1]

EnzymeOrganism/SourceSubstrate/InhibitorKm (µM)Ki (µM)VmaxNotes
Folylpolyglutamate Synthetase (FPGS)Escherichia coliTetrahydrofolate diglutamate---Tetrahydrofolate diglutamate was found to be a slightly less effective substrate than the monoglutamate for the wild-type enzyme.[2]
Dihydrofolate Reductase (DHFR)Human (recombinant)Methotrexate (B535133) tetraglutamate-0.0014-The addition of glutamate (B1630785) residues to methotrexate had little effect on its binding affinity to human DHFR.[1]
Thymidylate Synthase (TS)Lactobacillus caseiPteroylpolyglutamates---Folylpolyglutamates can act as inhibitors of thymidylate synthetase.[3]
AICAR TransformylaseHuman (MCF-7 cells)Methotrexate pentaglutamate-0.000056-The inhibitory potency of methotrexate polyglutamates increased approximately 10-fold with the addition of each glutamate group up to the pentaglutamate. Dihydrofolate pentaglutamate was also a potent inhibitor with a Ki of 0.000043 µM.[4]
Serine Hydroxymethyltransferase (SHMT)Rabbit (cytosolic)Tetrahydrofolate triglutamate & pentaglutamate---Equilibrium binding and kinetic measurements have been performed, and the crystal structure in complex with 5-formyl-H4PteGlu3 has been determined, revealing the binding site for the polyglutamate tail.[5]

Note: "-" indicates data not available in the searched literature.

Signaling and Metabolic Pathways

The role of pteroylpolyglutamates is central to one-carbon metabolism, a network of interconnected pathways essential for cellular proliferation and maintenance.

OneCarbonMetabolism cluster_folate_cycle Folate Cycle cluster_synthesis Biosynthesis DHF DHF THF THF DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT 5,10-methylene-THF->THF TS 5-methyl-THF 5-methyl-THF 5,10-methylene-THF->5-methyl-THF MTHFR 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD1 Thymidylate (dTMP) Thymidylate (dTMP) 5,10-methylene-THF->Thymidylate (dTMP) dUMP Methionine Methionine 5-methyl-THF->Methionine Homocysteine Purines Purines 10-formyl-THF->Purines GAR & AICAR Transformylases This compound This compound This compound->THF Cellular Pool Pteroylmonoglutamate Pteroylmonoglutamate FPGS FPGS Pteroylmonoglutamate->FPGS FPGS->this compound Serine Serine Serine->5,10-methylene-THF Glycine Glycine Serine->Glycine

Caption: Role of this compound in One-Carbon Metabolism.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay using a Pteroylpolyglutamate Substrate

This protocol is adapted from standard DHFR assays and is suitable for use with pteroylpolyglutamate substrates. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • This compound (or other pteroylpolyglutamate) substrate

  • NADPH

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., DHFR Assay Buffer with a small amount of NaOH to aid dissolution, then adjust pH). The final concentration should be determined based on the expected Km value.

    • Prepare a fresh stock solution of NADPH in DHFR Assay Buffer.

    • Dilute the purified DHFR enzyme in ice-cold DHFR Assay Buffer to the desired concentration. Keep on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • DHFR Assay Buffer (to bring the final volume to 200 µL)

      • A volume of the this compound stock solution to achieve the desired final concentration.

      • A volume of the NADPH stock solution to achieve a final concentration of ~100 µM.

  • Initiate the Reaction:

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted DHFR enzyme to each well.

    • Mix gently by pipetting up and down.

  • Measurement:

    • Immediately place the microplate in the spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.

    • Use the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm) to convert the rate to µmol/min.

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the NADPH concentration constant and saturating. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.

Thymidylate Synthase (TS) Activity Assay using a Pteroylpolyglutamate Cofactor

This protocol is based on the spectrophotometric assay that follows the conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate. The increase in absorbance at 340 nm due to the formation of dihydrofolate is monitored.

Materials:

  • Purified Thymidylate Synthase (TS) enzyme

  • (6R)-5,10-methylenetetrahydropteroylpolyglutamate (e.g., hexaglutamate)

  • Deoxyuridine monophosphate (dUMP)

  • TS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 50 mM 2-mercaptoethanol)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (6R)-5,10-methylenetetrahydrothis compound. Due to its instability, it is often generated in situ from tetrahydrofolate and formaldehyde (B43269) or purchased as a stable salt.

    • Prepare a stock solution of dUMP in TS Assay Buffer.

    • Dilute the purified TS enzyme in ice-cold TS Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • TS Assay Buffer (to bring the final volume to 200 µL)

      • A volume of the dUMP stock solution to achieve the desired final concentration.

      • A volume of the (6R)-5,10-methylenetetrahydrothis compound solution.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the diluted TS enzyme to each well.

  • Measurement:

    • Immediately place the microplate in the spectrophotometer pre-set to 37°C.

    • Measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the progress curve.

    • Use the molar extinction coefficient of dihydrofolate (6400 M-1cm-1 at 340 nm) to determine the reaction velocity.

    • For kinetic parameter determination, vary the concentration of one substrate while keeping the other constant and saturating.

Experimental Workflow

The following diagram illustrates a general workflow for determining the kinetic parameters of an enzyme with this compound.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis ReagentPrep Prepare Buffers, Enzyme, and Substrate (this compound) AssaySetup Set up Reactions in Microplate ReagentPrep->AssaySetup InitiateReaction Initiate Reaction with Enzyme AssaySetup->InitiateReaction KineticMeasurement Measure Absorbance Change over Time (e.g., at 340 nm) InitiateReaction->KineticMeasurement CalculateRate Calculate Initial Reaction Velocity KineticMeasurement->CalculateRate PlotData Plot Velocity vs. Substrate Concentration CalculateRate->PlotData DetermineParams Determine Km and Vmax (Michaelis-Menten Fit) PlotData->DetermineParams

Caption: Workflow for Enzyme Kinetics Analysis with this compound.

Conclusion

This compound and other pteroylpolyglutamates are indispensable tools for the in-depth study of one-carbon metabolism. Their use in enzyme kinetics provides a more physiologically relevant understanding of enzyme function compared to their monoglutamated counterparts. The protocols and data presented here serve as a valuable resource for researchers investigating folate-dependent pathways and for the development of targeted therapeutics. Further research to determine the specific kinetic parameters of this compound with a broader range of enzymes will continue to enhance our understanding of cellular metabolism.

References

Application Notes and Protocols for Pteroylhexaglutamate Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of pteroylhexaglutamate and other polyglutamated folates from various biological samples. The accurate measurement of these compounds is crucial for understanding folate metabolism, assessing nutritional status, and in the development of therapeutic agents that target folate-dependent pathways.

Introduction

Folates are essential B vitamins that play a critical role in one-carbon metabolism, which is vital for the synthesis of nucleotides and amino acids. In biological systems, folates exist predominantly as polyglutamates, with this compound being a common form. These polyglutamate tails are essential for cellular retention and as cofactors for many enzymes. For analytical purposes, particularly for methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), it is often necessary to hydrolyze the polyglutamate chain to the corresponding monoglutamate form. This process, known as enzymatic deconjugation, is a critical step in the extraction protocol. The following protocol outlines a robust method for the extraction and preparation of folates from biological matrices for subsequent analysis.

Experimental Protocol: this compound Extraction

This protocol is a general guideline and may require optimization depending on the specific biological matrix and the analytical instrumentation used. All steps should be performed under subdued light to prevent folate degradation.[1]

1. Materials and Reagents

  • Biological Sample: Whole blood, plasma, serum, or tissue homogenate.

  • Extraction Buffer: 75 mM Potassium Phosphate buffer (KH2PO4) containing 52 mM ascorbic acid and 0.1% (v/v) 2-mercaptoethanol (B42355), pH adjusted to 6.0.[1] Ascorbic acid and 2-mercaptoethanol are added as antioxidants to stabilize the folates.[2]

  • Protein Precipitation Solution: Methanol (B129727) or a 1:1 (v/v) mixture of methanol and the extraction buffer.

  • Enzyme Solution: Pteroylpolyglutamate hydrolase (conjugase) from hog kidney or rat serum. The activity of the enzyme should be predetermined.

  • Internal Standards: Stable isotope-labeled folate standards (e.g., 13C-labeled folic acid) should be used for accurate quantification by LC-MS/MS.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up.

  • LC-MS/MS Grade Solvents: Acetonitrile (B52724), methanol, water, and formic acid.

2. Sample Preparation

  • Whole Blood/Erythrocytes: Dilute the sample with the extraction buffer. The dilution factor should be optimized, but a 1:10 dilution is a common starting point.[3]

  • Plasma/Serum: Thaw frozen samples at room temperature.[2] Samples can be directly subjected to protein precipitation.

  • Tissues: Homogenize the tissue sample in ice-cold extraction buffer. The tissue-to-buffer ratio should be optimized (e.g., 1:5 w/v). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

3. Protein Precipitation

  • To 100 µL of the prepared sample, add the internal standard(s).

  • Add 400 µL of cold protein precipitation solution (e.g., methanol).[2]

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[2]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant, which contains the extracted folates.

4. Enzymatic Deconjugation

  • Adjust the pH of the supernatant to the optimal pH for the conjugase enzyme (typically between 4.5 and 6.0).[3][4] The pH of the incubation mixture is critical for effective deconjugation.[3]

  • Add the pteroylpolyglutamate hydrolase to the extract. The amount of enzyme and incubation time will need to be optimized. A typical starting point is to incubate at 37°C for 90 to 180 minutes.[3][4]

  • Stop the enzymatic reaction by heating the sample (e.g., at 95°C for 5 minutes) or by adding an organic solvent to denature the enzyme.

5. Sample Clean-up (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by equilibration with water.

  • Load the deconjugated sample extract onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar impurities.

  • Elute the folates with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase.[1]

6. LC-MS/MS Analysis

  • Analyze the reconstituted sample using a validated LC-MS/MS method.

  • Use a C18 reversed-phase column for the separation of different folate monoglutamates.[5]

  • The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for folate analysis from various biological samples.

ParameterCereal Grains[7]Maize[8]
Recovery 72-96% (most derivatives)80.5-101% (polyglutamates)
Limit of Detection (LOD) 0.03–0.88 µ g/100 g0.070–2.4 ng/mL (instrumental)
Limit of Quantification (LOQ) 0.1–1.0 µ g/100 g0.22–8.0 ng/mL (instrumental)
**Linearity (R²) **>0.99≥0.994
Intra-day Precision (%RSD) < 12%< 7.81%
Inter-day Precision (%RSD) < 12%< 11.9%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_deconjugation Enzymatic Deconjugation cluster_cleanup Clean-up cluster_analysis Analysis Sample Biological Sample (Blood, Plasma, Tissue) Homogenization Homogenization (for tissues) Dilution Dilution (for blood) Protein_Precipitation Protein Precipitation (e.g., Methanol) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Enzyme_Addition Add Conjugase Supernatant_Collection->Enzyme_Addition Incubation Incubation (37°C) Enzyme_Addition->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop SPE Solid-Phase Extraction (C18) Reaction_Stop->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Experimental workflow for this compound extraction.

Folate Metabolism Pathway

folate_metabolism cluster_synthesis Biosynthesis PteGlun Pteroylpolyglutamates (e.g., this compound) PteGlu1 Folate (Monoglutamate) PteGlun->PteGlu1 Conjugase (Extraction Step) DHF Dihydrofolate (DHF) PteGlu1->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methionine Methionine Synthesis Methyl_THF->Methionine Methylene_THF->Methyl_THF Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Purine Purine Synthesis Formyl_THF->Purine

Caption: Simplified overview of folate metabolism and one-carbon transfer reactions.

References

Solid-Phase Synthesis of Pteroylhexaglutamate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of pteroylhexaglutamate derivatives. Folic acid (a monoglutamate) and its polyglutamated forms are crucial in various biological processes, and their derivatives are of significant interest for targeted drug delivery, imaging agents, and as research tools, primarily due to the overexpression of folate receptors on many cancer cells.[1] Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the controlled, stepwise synthesis of these complex molecules.[2][3][4]

Introduction

Pteroylpoly-γ-glutamates are the intracellularly active forms of folic acid, essential coenzymes in one-carbon metabolism for the biosynthesis of purines, thymidylate, and methionine.[5] The polyglutamate chain, typically ranging from two to seven glutamate (B1630785) residues linked by γ-peptide bonds, enhances the affinity of folates for enzymes in these pathways. The synthesis of well-defined pteroylpolyglutamate derivatives is therefore critical for studying these enzymes and for developing targeted therapies.

Solid-phase synthesis, pioneered by R. Bruce Merrifield, allows for the assembly of a peptide chain on an insoluble polymer support, simplifying the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[3] The most common strategy for peptide synthesis, and the one detailed here, is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups for permanent side-chain protection.[1][4]

Signaling Pathways Involving Folic Acid

Understanding the signaling pathways modulated by folic acid is crucial for the rational design of targeted therapeutics.

FOLR1-Mediated JAK-STAT Signaling: The binding of folic acid to its receptor, folate receptor alpha (FRα or FOLR1), can trigger the activation of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1] This activation, which is dependent on the co-receptor gp130, leads to the phosphorylation of STAT proteins.[1] Phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in cell proliferation and survival, such as Cyclin A2 and Vascular Endothelial Growth Factor (VEGF).[1] Dysregulation of this pathway is implicated in various cancers.[1]

FOLR1_JAK_STAT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Folic Acid FRa FRα FA->FRa JAK JAK FRa->JAK Activation gp130 gp130 gp130->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation DNA DNA STAT_dimer_nuc->DNA Gene_Transcription Gene Transcription (e.g., Cyclin A2, VEGF) DNA->Gene_Transcription

FOLR1-Mediated JAK-STAT Signaling Pathway.

Wnt/PCP Signaling: Folic acid also plays a role in the non-canonical Wnt/Planar Cell Polarity (PCP) pathway, which is essential for establishing tissue polarity and coordinating cell movements during embryonic development. Folate-deficient conditions have been shown to decrease PCP activity, which can impair cell migration and tissue morphogenesis and is linked to neural tube defects.[1]

Wnt_PCP_Signaling Folic_Acid Folic Acid PCP_Pathway Wnt/PCP Pathway Folic_Acid->PCP_Pathway Modulates Cell_Migration Cell Migration PCP_Pathway->Cell_Migration Tissue_Morphogenesis Tissue Morphogenesis PCP_Pathway->Tissue_Morphogenesis Neural_Tube_Development Normal Neural Tube Development Cell_Migration->Neural_Tube_Development Tissue_Morphogenesis->Neural_Tube_Development

Modulation of Wnt/PCP Signaling by Folic Acid.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various folic acid derivatives. Yields and purity are dependent on the specific sequence, resin, and coupling conditions used.

ProductStepYield (%)Purity (%)Analytical MethodReference
Thiol-ethyl folate (TFa)Synthesis of Thiolated Folate65.74>98.20HPLC[6]
α,γ-FA-PEG-NH2Coupling of FA to PEG-NH266-HPLC[1]
γ-FA-PEG-HS-AZTCoupling of FA-PEG to AZT40-HPLC[1]

Experimental Protocols

General Workflow for Solid-Phase Synthesis of a Pteroyl-polyglutamate

The synthesis of a pteroyl-polyglutamate derivative on a solid support follows a cyclical process of deprotection, activation, and coupling, culminating in the attachment of the pteroic acid moiety, followed by cleavage from the resin and purification.

SPPS_Workflow Start Start with Resin (e.g., Rink Amide) Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Glu(OtBu)-OH, Coupling Reagents) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Loop Repeat Steps 2-5 for each Glutamate Wash2->Loop Loop->Deprotection Next Glutamate Pteroic_Acid_Coupling 6. Pteroic Acid Coupling Loop->Pteroic_Acid_Coupling Hexaglutamate Assembled Final_Wash 7. Final Washing (DMF, DCM) Pteroic_Acid_Coupling->Final_Wash Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification 9. Precipitation & Purification (Cold Ether, RP-HPLC) Cleavage->Purification End Final Product Purification->End

General workflow for Fmoc-based solid-phase synthesis.
Protocol 1: Solid-Phase Synthesis of Pteroyl-hexa-γ-L-glutamate

This protocol outlines the manual synthesis of a pteroyl-hexa-γ-L-glutamate on Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Fmoc-L-Glu(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or a similar coupling additive

  • Pteroic acid (suitably protected, e.g., N¹⁰-trifluoroacetylpteroic acid)[7]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a solid-phase synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[1][4]

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[1]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.[1]

  • Amino Acid Coupling (Glutamate 1 to 6):

    • For each of the six glutamate residues, perform the following coupling cycle:

      • Activation: In a separate vial, dissolve Fmoc-L-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

      • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

      • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

      • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

      • Deprotection: Repeat the Fmoc deprotection step as described in step 2 to prepare for the next coupling.

  • Pteroic Acid Coupling:

    • After the final Fmoc deprotection of the hexaglutamate chain, wash the resin thoroughly.

    • Prepare a solution of protected pteroic acid (e.g., N¹⁰-trifluoroacetylpteroic acid) and coupling reagents (similar to the amino acid coupling step) in a suitable solvent like DMF or DMSO. Note that folic acid and its derivatives have low solubility in many common organic solvents.[8][9]

    • Add the activated pteroic acid solution to the resin and agitate until the coupling is complete (monitor with a Kaiser test). This step may require longer reaction times or heating.

    • Drain the pteroic acid coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (5-7 times).[1]

    • Dry the resin under vacuum.[1]

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS). Caution: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[1]

  • Precipitation and Purification:

    • Precipitate the crude product by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[1]

    • Centrifuge to pellet the precipitate and decant the ether.[1]

    • Wash the pellet with cold ether several times to remove scavengers.[1]

    • Dry the crude product under vacuum.[1]

    • Purify the this compound derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Conclusion

Solid-phase synthesis is a powerful and versatile technique for the preparation of a wide range of this compound derivatives and conjugates.[1] The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug development and targeted therapies. By understanding the underlying signaling pathways and employing robust synthetic and analytical methods, novel folate-based compounds with enhanced therapeutic potential can be developed.[1]

References

Pteroylhexaglutamate: A Versatile Tool for Interrogating Folate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pteroylhexaglutamate, a polyglutamated form of folic acid, serves as a critical tool for researchers delving into the complexities of folate metabolism. Its structure, featuring six glutamate (B1630785) residues linked by gamma-peptide bonds, closely mimics the endogenous folates that are essential for a myriad of cellular processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions. This structural similarity allows this compound to act as a specific probe to investigate the activity of key enzymes in the folate pathway, cellular uptake mechanisms, and the efficacy of antifolate drugs. These application notes provide a comprehensive overview of the utility of this compound, complete with detailed protocols and quantitative data to facilitate its use in the laboratory.

Application Notes

This compound's primary applications in research stem from its ability to interact with essential components of the folate metabolic pathway.

1. Probing Folylpolyglutamate Synthetase (FPGS) Activity:

2. Investigating Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a precursor for many vital cellular components.[2][3] Many chemotherapy drugs, such as methotrexate, target DHFR. This compound can be employed as a competitive inhibitor in DHFR assays to understand the binding dynamics of polyglutamated folates and to screen for novel antifolate compounds. The polyglutamate tail significantly influences the binding affinity of folate analogs to DHFR. While a specific inhibition constant (Ki) for this compound against DHFR is not widely reported, its use in competitive binding assays can elucidate the structure-activity relationship of polyglutamated antifolates.

3. Elucidating Folate Uptake and Transport Mechanisms:

The cellular uptake of folates is mediated by specific transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), as well as the folate receptor. This compound can be used in cellular uptake assays to study the kinetics and specificity of these transport systems for polyglutamated folates. By competing with labeled monoglutamate folates, this compound can help to characterize the substrate specificity of these transporters.

4. Assessing Antifolate Drug Efficacy and Resistance:

The polyglutamylation of antifolate drugs within cancer cells is a key determinant of their therapeutic efficacy and retention. This compound can be used in competition assays to investigate the mechanisms of antifolate resistance, such as impaired polyglutamylation. By comparing the uptake and retention of this compound in sensitive versus resistant cell lines, researchers can gain insights into the molecular basis of drug resistance.

Quantitative Data

The following table summarizes the key quantitative parameters relevant to the use of this compound as a research tool. It is important to note that specific kinetic data for this compound is limited in the public domain, and the values presented for related compounds are for comparative purposes.

ParameterEnzyme/TransporterSubstrate/InhibitorValueCell Line/SourceReference
KmFolylpolyglutamate Synthetase (FPGS)Methotrexate (MTX)100 µMBeef Liver[4]
KmFolylpolyglutamate Synthetase (FPGS)Aminopterin (AM)25 µMBeef Liver[4]
KmFolylpolyglutamate Synthetase (FPGS)Folinic Acid7 µMMammalian[4]
FPGS ActivityAcute Lymphoblastic Leukemia (ALL) Blasts-Median: 689 pmol/h/mg proteinHuman[5]
FPGS ActivityAcute Nonlymphoblastic Leukemia (ANLL) Blasts-Median: 181 pmol/h/mg proteinHuman[5]

Experimental Protocols

1. Enzymatic Synthesis of this compound:

While chemical synthesis is complex, an enzymatic approach using Folylpolyglutamate Synthetase (FPGS) can be employed to generate this compound from pteroylmonoglutamate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.5

    • 10 mM ATP

    • 20 mM MgCl2

    • 5 mM L-Glutamic acid

    • 1 mM Pteroylmonoglutamate (Folic Acid)

    • Recombinant human FPGS (e.g., 1-5 µg)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Termination: Stop the reaction by heating at 100°C for 5 minutes.

  • Purification: Purify the pteroylpolyglutamates using anion-exchange chromatography or reverse-phase HPLC.

  • Analysis: Confirm the synthesis of this compound using HPLC-MS/MS.

2. Folylpolyglutamate Synthetase (FPGS) Activity Assay:

This protocol measures the incorporation of [3H]-glutamate into a folate substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture (final volume 50 µL) containing:

    • 100 mM Tris-HCl, pH 8.5

    • 10 mM ATP

    • 20 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 500 µM this compound (or other folate substrate)

    • 1 mM L-[3H]Glutamic acid (specific activity ~1 Ci/mmol)

    • Cell lysate or purified FPGS enzyme

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • Separation: Separate the radiolabeled polyglutamated products from unreacted [3H]-glutamate using anion-exchange chromatography (e.g., DEAE-cellulose columns).

  • Quantification: Measure the radioactivity of the eluted product using liquid scintillation counting.

  • Calculation: Calculate the enzyme activity as pmol of glutamate incorporated per hour per mg of protein.

3. Dihydrofolate Reductase (DHFR) Inhibition Assay:

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture (final volume 200 µL) containing:

    • 50 mM Potassium phosphate (B84403) buffer, pH 7.5

    • 100 µM Dihydrofolate (DHF)

    • 100 µM NADPH

    • Varying concentrations of this compound (inhibitor)

    • Purified DHFR enzyme

  • Initiation: Start the reaction by adding the DHFR enzyme.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 and, if appropriate, the Ki value by fitting the data to a suitable inhibition model (e.g., Cheng-Prusoff equation).

4. Cellular Uptake Assay:

This protocol outlines a method to measure the uptake of radiolabeled this compound into cultured cells.

Protocol:

  • Cell Culture: Seed cells (e.g., cancer cell lines known to express folate receptors or transporters) in 24-well plates and grow to near confluence.

  • Preparation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Uptake: Add transport buffer containing radiolabeled this compound (e.g., [3H]-pteroylhexaglutamate) at a specific concentration. For competition experiments, co-incubate with a molar excess of unlabeled folate or other competitors.

  • Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter and determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Data Analysis: Express the uptake as pmol of this compound per mg of protein.

5. Folate Receptor Competition Assay:

This assay determines the ability of this compound to compete with a labeled folate for binding to the folate receptor on the cell surface.

Protocol:

  • Cell Culture: Culture folate receptor-positive cells (e.g., KB cells) in 96-well plates.

  • Binding Buffer: Prepare a binding buffer (e.g., folate-free RPMI medium with 1% BSA).

  • Competition: Wash the cells with binding buffer. Add a fixed concentration of a fluorescently labeled folic acid derivative (e.g., FITC-folate) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at 4°C for 1-2 hours to allow binding but prevent internalization.

  • Washing: Wash the cells three times with ice-cold binding buffer to remove unbound ligands.

  • Quantification: Measure the fluorescence intensity of the cell-bound labeled folate using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the labeled folate binding.

6. HPLC Analysis of Pteroylpolyglutamates:

A reverse-phase HPLC method can be used to separate and quantify different pteroylpolyglutamate species.

Protocol:

  • Sample Preparation: Extract folates from cells or tissues using a tri-enzyme extraction method (amylase, protease, and conjugase) in the presence of an antioxidant like ascorbic acid.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Detection: UV detection at 280 nm and/or fluorescence detection (excitation ~290 nm, emission ~360 nm for reduced folates).

  • Injection: Inject the prepared sample extract onto the HPLC column.

  • Data Analysis: Identify and quantify the different pteroylpolyglutamate peaks by comparing their retention times and peak areas to those of known standards.

Visualizations

Folate_Metabolism_Pathway Folate Folate (Monoglutamate) DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF:e->THF:w Polyglutamated_Folates Polyglutamated Folates (e.g., this compound) THF:e->Polyglutamated_Folates:w Polyglutamated_Folates->THF Deglutamylation DNA_Synthesis Purine & Thymidylate Synthesis Polyglutamated_Folates->DNA_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism Polyglutamated_Folates->Amino_Acid_Metabolism DHFR Dihydrofolate Reductase (DHFR) FPGS Folylpolyglutamate Synthetase (FPGS) Experimental_Workflow_FPGS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (this compound, [3H]-Glutamate, ATP, etc.) Incubation Incubate at 37°C Reaction_Mix->Incubation Enzyme_Source Prepare Enzyme Source (Cell Lysate or Purified FPGS) Enzyme_Source->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Products (Anion-Exchange Chromatography) Termination->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Calculation Calculate Enzyme Activity Quantification->Calculation Cellular_Uptake_Workflow start Seed Cells prep Wash and Prepare Cells start->prep uptake Incubate with Radiolabeled this compound prep->uptake stop Stop Uptake & Wash uptake->stop lyse Lyse Cells stop->lyse quantify Quantify Radioactivity & Protein Content lyse->quantify analyze Analyze Data quantify->analyze

References

Pteroylhexaglutamate in the Study of Antifolate Drug Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pteroylhexaglutamate (PG6), a polyglutamylated folate, in the investigation of antifolate drug resistance. Understanding the mechanisms by which cancer cells evade antifolate therapies, such as methotrexate (B535133) (MTX), is critical for the development of more effective treatments. This compound serves as a valuable tool to probe the activity of key enzymes and transport systems involved in folate metabolism and antifolate resistance.

Introduction to Antifolate Resistance and the Role of Polyglutamylation

Antifolates are a class of chemotherapeutic agents that interfere with folate metabolism, a pathway essential for the synthesis of nucleotides and amino acids, thereby inhibiting cell proliferation. A primary mechanism of action for many antifolates, including the widely used drug methotrexate, is the inhibition of dihydrofolate reductase (DHFR).

The efficacy of many antifolates is dependent on their intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate (B1630785) residues to the drug molecule. Polyglutamylated antifolates are more effectively retained within the cell and exhibit increased inhibitory activity against their target enzymes.

Resistance to antifolate drugs can arise through several mechanisms:

  • Impaired Drug Transport: Reduced influx of the drug due to downregulation or mutation of folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).

  • Decreased Polyglutamylation: Reduced activity of FPGS, leading to inefficient intracellular accumulation of the antifolate. This is a common mechanism of resistance to polyglutamylation-dependent antifolates.

  • Target Enzyme Alterations: Overexpression or mutation of the target enzyme, such as DHFR, which reduces the drug's inhibitory effect.

  • Increased Drug Efflux: Enhanced removal of the drug from the cell by efflux transporters.

This compound, as a pre-polyglutamylated folate, is a key reagent for dissecting these resistance mechanisms. It can be used to assess FPGS activity, characterize folate transporter function, and investigate the sensitivity of cells with altered DHFR levels.

Data Presentation: Quantitative Analysis of Antifolate Sensitivity

The following tables summarize key quantitative data from studies on antifolate resistance, providing a comparative view of enzyme kinetics and cellular sensitivity.

Table 1: Comparative FPGS Enzyme Kinetics for Folate Analogs

SubstrateApparent Km (µM)Relative Vmax/KmSource
Methotrexate1001.0[1]
Aminopterin (B17811)254.0[1]
TetrahydrofolateLow (not specified)High[1]
Folinic Acid7High[1]
This compound Data not availableData not available

Note: The Vmax for aminopterin and 7-hydroxymethotrexate can exceed that of tetrahydrofolate at near-saturating concentrations, though their Km values are higher.[1] Data for this compound is a notable gap in the literature and represents an area for future research.

Table 2: Comparative IC50 Values of Methotrexate in Sensitive and Resistant CCRF-CEM Leukemia Cell Lines

Cell LineResistance MechanismMethotrexate IC50 (µM)Fold ResistanceSource
CCRF-CEMWild-Type~0.02 - 0.041[2][3]
CCRF-CEM/R1DHFR Overexpression (20-fold)~1.5 - 3.075[1]
CCRF-CEM R3/7Impaired Polyglutamylation>10>250[2]
CCRF-CEM R30/6Impaired Polyglutamylation>30>750[2]
CEM/MTXImpaired Transport>1.0 (in low folate)>50[3]
This compound Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study antifolate drug resistance.

Protocol 1: In Vitro FPGS Activity Assay

This assay measures the activity of FPGS in cell lysates by quantifying the incorporation of a radiolabeled glutamate analog or by detecting the formation of polyglutamylated products using HPLC. This compound can be used as a substrate to assess the addition of further glutamate residues or as a standard for HPLC analysis.

Materials:

  • Cell lysate from sensitive and resistant cell lines

  • This compound

  • [3H]glutamic acid or other suitable radiolabeled glutamate

  • ATP, magnesium chloride (MgCl2), potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 8.5)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer or sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a cytosolic supernatant containing FPGS.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, KCl, and DTT.

    • Add the cell lysate (containing a known amount of protein) to the reaction mixture.

    • Initiate the reaction by adding the substrate (e.g., a folate analog like methotrexate or pteroylmonoglutamate) and [3H]glutamic acid. For this compound-specific assays, non-radiolabeled glutamic acid would be used with subsequent HPLC detection.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction is in the linear range.

  • Detection of Polyglutamylated Products:

    • Radiolabeled Method:

      • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

      • Separate the polyglutamylated products from unincorporated [3H]glutamic acid using anion-exchange chromatography.

      • Quantify the radioactivity in the product fraction using a scintillation counter.

    • HPLC Method:

      • Stop the reaction and deproteinize the sample.

      • Inject the supernatant onto an HPLC system.

      • Separate the different polyglutamate species using a gradient elution.

      • Detect the products using UV or fluorescence detection. This compound can be used to generate a standard curve for quantification.

  • Data Analysis:

    • Calculate the FPGS activity as pmol of glutamate incorporated per mg of protein per hour.

    • Compare the activity between sensitive and resistant cell lines.

Protocol 2: Cellular Uptake of Radiolabeled this compound

This protocol is designed to measure the transport of this compound into intact cells, allowing for the characterization of folate transporter function (e.g., RFC and PCFT) in sensitive and resistant cell lines.

Materials:

  • [3H]this compound or other suitably radiolabeled this compound.

  • Cultured sensitive and resistant cells (e.g., CCRF-CEM and transport-deficient sublines).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4 for RFC; MES-buffered saline, pH 5.5 for PCFT).

  • Ice-cold stop solution (e.g., PBS with a high concentration of unlabeled folate).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Preparation:

    • Seed cells in multi-well plates and grow to a desired confluency.

    • On the day of the experiment, wash the cells with the appropriate transport buffer.

  • Uptake Assay:

    • Pre-incubate the cells in transport buffer at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled this compound.

    • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

    • To determine non-specific binding, include control wells with a large excess (e.g., 1000-fold) of unlabeled this compound.

  • Stopping the Assay and Cell Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop solution.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of parallel wells to normalize the uptake data.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific binding from the total uptake.

    • Express the data as pmol of this compound per mg of protein.

    • Plot the uptake over time to determine the initial transport rate.

    • Perform kinetic analysis by measuring uptake at various substrate concentrations to determine the Km and Vmax for transport.

Protocol 3: DHFR Inhibition Assay

This assay measures the ability of this compound and its further polyglutamylated derivatives to inhibit the activity of DHFR. This is particularly useful for studying resistance mechanisms involving DHFR overexpression.

Materials:

  • Purified recombinant DHFR or cell lysate containing DHFR.

  • Dihydrofolate (DHF), the substrate for DHFR.

  • NADPH, the cofactor for the DHFR reaction.

  • This compound (as the potential inhibitor).

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • UV-Vis spectrophotometer.

Procedure:

  • Reaction Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme source.

    • Add varying concentrations of this compound to different cuvettes to determine its inhibitory effect. Include a control with no inhibitor.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding DHF.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Record the absorbance change over time to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

    • Plot the reaction velocity as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity.

    • Compare the IC50 values obtained with lysates from sensitive and DHFR-overexpressing resistant cells.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows relevant to the study of antifolate resistance using this compound.

Antifolate_Metabolism_and_Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_resistance Mechanisms of Resistance Antifolate (MTX) Antifolate (MTX) RFC/PCFT RFC/PCFT Antifolate (MTX)->RFC/PCFT Pteroylmonoglutamate Pteroylmonoglutamate Pteroylmonoglutamate->RFC/PCFT Antifolate-Glu1 Antifolate (monoglutamate) FPGS FPGS Antifolate-Glu1->FPGS Polyglutamylation Pteroyl-Glu1 Pteroyl (monoglutamate) Pteroyl-Glu1->FPGS Polyglutamylation Antifolate-Glu(n) Antifolate Polyglutamates DHFR Dihydrofolate Reductase Antifolate-Glu(n)->DHFR Inhibition TS Thymidylate Synthase Antifolate-Glu(n)->TS Inhibition Purine Synthesis Purine Synthesis Antifolate-Glu(n)->Purine Synthesis Inhibition Pteroyl-Glu(n) Pteroyl Polyglutamates (e.g., this compound) DNA Synthesis DNA Synthesis DHFR->DNA Synthesis Required for TS->DNA Synthesis Required for Purine Synthesis->DNA Synthesis Required for FPGS->Antifolate-Glu(n) FPGS->Pteroyl-Glu(n) RFC/PCFT->Antifolate-Glu1 RFC/PCFT->Pteroyl-Glu1 Transport Defect Transport Defect (↓ RFC/PCFT) Transport Defect->RFC/PCFT FPGS Deficiency FPGS Deficiency (↓ Activity/Expression) FPGS Deficiency->FPGS DHFR Overexpression DHFR Overexpression DHFR Overexpression->DHFR

Caption: Overview of antifolate metabolism and mechanisms of resistance.

FPGS_Activity_Workflow Start Start Cell_Culture Culture Sensitive & Resistant Cell Lines Start->Cell_Culture Cell_Lysis Prepare Cytosolic Lysates Cell_Culture->Cell_Lysis Protein_Quant Determine Protein Concentration Cell_Lysis->Protein_Quant Reaction_Setup Set up FPGS Reaction: Lysate + Substrate + [3H]Glutamate + ATP Protein_Quant->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Separation Separate Products (Anion-Exchange or HPLC) Stop_Reaction->Separation Quantification Quantify Radioactivity or Peak Area Separation->Quantification Data_Analysis Calculate FPGS Activity (pmol/mg/hr) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro FPGS activity assay.

Cellular_Uptake_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Pre_incubation Pre-incubate in Transport Buffer Cell_Seeding->Pre_incubation Add_Radiolabel Add [3H]this compound Pre_incubation->Add_Radiolabel Time_Course Incubate for Various Time Points at 37°C Add_Radiolabel->Time_Course Stop_Uptake Wash with Ice-Cold Stop Solution Time_Course->Stop_Uptake Cell_Lysis Lyse Cells Stop_Uptake->Cell_Lysis Scintillation_Counting Measure Radioactivity Cell_Lysis->Scintillation_Counting Data_Normalization Normalize to Protein Concentration Scintillation_Counting->Data_Normalization Kinetic_Analysis Determine Uptake Rate, Km, and Vmax Data_Normalization->Kinetic_Analysis End End Kinetic_Analysis->End

Caption: Experimental workflow for cellular uptake of radiolabeled this compound.

References

Troubleshooting & Optimization

Pteroylhexaglutamate Stability and Storage: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and optimal storage conditions for pteroylhexaglutamate and related folate derivatives. The information is intended for researchers, scientists, and professionals in drug development who are utilizing these compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: While specific stability data for this compound is limited, the stability of folates, in general, is influenced by several key factors. These include exposure to heat, light (particularly UV radiation), oxygen, and non-neutral pH levels.[1] Folates are known to be labile compounds, and their degradation can be accelerated by these environmental stressors.

Q2: What is the recommended storage temperature for this compound powder and solutions?

A2: For solid, powdered forms of folates, storage at 4°C is often recommended.[2] Folate solutions, especially those used as analytical standards, should be stored at -20°C or -70°C to ensure long-term stability.[3][4] It is crucial to minimize freeze-thaw cycles.

Q3: How does pH impact the stability of this compound in solution?

A3: The stability of different folate forms is pH-dependent. For instance, tetrahydrofolate is unstable at low pH, whereas folic acid and 5-methyltetrahydrofolate are relatively stable over a broader pH range (pH 2-10).[5] Pteroylpolyglutamates, including this compound, are subject to enzymatic hydrolysis to their monoglutamate forms, a process that is also pH-dependent. The optimal pH for the primary enzyme responsible, pteroylpolyglutamate hydrolase, varies but is often in the acidic to neutral range (pH 4.5-6.5).[6][7]

Q4: Is this compound sensitive to light?

A4: Folates are generally sensitive to light. Exposure to ultraviolet (UV) radiation has been shown to degrade folic acid and other folate derivatives.[8][9][10] It is recommended to protect this compound solutions from light by using amber vials or by working under subdued lighting conditions. Both UVA and UVB radiation can contribute to the degradation of folic acid.[10][11]

Q5: How can I prevent the degradation of this compound in my experimental solutions?

A5: To enhance the stability of this compound solutions, it is highly recommended to use an antioxidant. Ascorbic acid (vitamin C) is a commonly used and effective stabilizing agent for folates.[3][4][12] Preparing solutions in a buffer containing an antioxidant and storing them at low temperatures, protected from light, are key preventative measures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare fresh stock solutions using a high-purity standard. 2. Store stock solutions in single-use aliquots at ≤ -20°C, protected from light. 3. Always include an antioxidant like ascorbic acid in your solutions.[3][4]
Loss of compound during thermal processing This compound is heat-labile.1. Minimize the duration and temperature of any heating steps. 2. If possible, perform experiments at controlled, lower temperatures. 3. Note that some folate derivatives are more heat-stable than others; for example, pteroylmonoglutamic acid is very stable at 100°C in neutral solutions, while 5-methyl-THFA is much more labile.[13]
Low recovery from acidic solutions pH-dependent instability or enzymatic hydrolysis.1. Adjust the pH of your solution to a more neutral range if the experimental design allows. 2. Be aware that at acidic pH, enzymatic hydrolysis of the polyglutamate chain can occur if relevant enzymes are present.[6][7] 3. Tetrahydrofolate, a related compound, is particularly unstable at low pH.[5]

Summary of Folate Monoglutamate Stability

While specific quantitative data for this compound is scarce, the stability of various folate monoglutamates provides valuable insights. The following table summarizes the known stability of several key folate derivatives.

Folate Derivative Thermal Stability pH Stability Light Sensitivity Key Considerations
Pteroylmonoglutamic Acid (Folic Acid) Extremely stable at 100°C in neutral solution.[13]Relatively stable between pH 2-10.[5]Degraded by UVA and UVB radiation.[10][11]Commonly used for fortification due to its stability.
5-Methyltetrahydrofolate (5-MTHF) Less stable than folic acid; significant degradation with heating.[13][14]Relatively stable between pH 2-10.[5]Susceptible to degradation.A primary form of folate in circulation.
Tetrahydrofolate (THF) Extremely labile.[13]Unstable at low pH.[5]Prone to oxidation and degradation.Requires antioxidants for stability.[3]
5-Formyltetrahydrofolate (Folinic Acid) Marked stability at 100°C in neutral solution.[13]Can interconvert with 5,10-methenyltetrahydrofolate depending on pH.[5]Generally more stable than THF.

Experimental Protocols

Protocol: General Assessment of this compound Solution Stability

This protocol outlines a general method for evaluating the stability of a this compound solution under specific stress conditions (e.g., temperature, pH, light).

1. Materials:

  • This compound standard
  • Appropriate buffer solutions at desired pH values
  • Ascorbic acid (or other antioxidant)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or fluorescence)
  • Temperature-controlled incubator/water bath
  • Light source (for photostability testing)
  • Amber vials

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve in a suitable buffer (e.g., phosphate (B84403) buffer) containing a known concentration of ascorbic acid (e.g., 1 g/L) to a final concentration. c. Protect the solution from light.

3. Experimental Setup: a. Aliquot the stock solution into several amber vials. b. For thermal stability: Place vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C). c. For pH stability: Prepare solutions in buffers of varying pH and store at a constant temperature. d. For photostability: Expose vials to a controlled light source for defined periods, alongside control vials wrapped in foil.

4. Sample Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition. b. Immediately analyze the concentration of this compound using a validated HPLC method.[15] c. Monitor for the appearance of degradation products.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. b. Plot the percentage remaining versus time for each condition. c. If applicable, determine the degradation kinetics (e.g., first-order).[15]

Visualizations

FactorsAffectingFolateStability cluster_factors Degradation Factors cluster_compound Compound cluster_protection Protective Measures Heat Heat This compound This compound Heat->this compound Degrades Light Light (UV) Light->this compound Degrades Oxygen Oxygen Oxygen->this compound Oxidizes Acidic_pH Acidic pH Acidic_pH->this compound Hydrolyzes Low_Temp Low Temperature (Refrigeration/Freezing) This compound->Low_Temp Store at Light_Protection Light Protection (Amber Vials) This compound->Light_Protection Store in Antioxidants Antioxidants (e.g., Ascorbic Acid) This compound->Antioxidants Add Neutral_pH Neutral pH Buffer This compound->Neutral_pH Dissolve in

Caption: Factors influencing the stability of this compound.

StabilityTestingWorkflow start Prepare this compound Stock Solution with Antioxidant stress Expose Aliquots to Stress Conditions (Temp, pH, Light) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze by HPLC to Quantify Remaining Compound sampling->analysis data Calculate Degradation Rate and Determine Stability analysis->data

Caption: General workflow for assessing this compound stability.

References

Solubility issues of Pteroylhexaglutamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pteroylhexaglutamate (Pte-Glu6) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound, a polyglutamated form of folic acid, generally exhibits low solubility in acidic and neutral aqueous solutions. The multiple glutamate (B1630785) residues contribute to its polar nature, but also to strong intermolecular interactions (e.g., hydrogen bonding) that can hinder dissolution. Factors such as pH, temperature, ionic strength, and the presence of counterions significantly influence its solubility.

Q2: What is the optimal pH for dissolving this compound?

The solubility of folates, including this compound, is highly pH-dependent. Solubility is significantly greater in neutral to alkaline conditions (pH > 7.0). In acidic conditions (pH < 6.0), the carboxylic acid groups on the glutamate chain are protonated, reducing the molecule's overall negative charge and leading to aggregation and precipitation. For optimal solubility, it is recommended to use buffers with a pH of 7.2 or higher.

Q3: Can I use an organic solvent to aid dissolution?

Yes, a common strategy is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then slowly add this stock solution to a vigorously stirring aqueous buffer. This method helps to break up the initial crystal lattice structure and promote dispersion in the aqueous phase.

Q4: Will heating the solution improve solubility?

Gentle warming (e.g., to 37°C) can help increase the kinetic energy of the molecules and overcome intermolecular forces, thereby improving solubility. However, excessive heat should be avoided as it can lead to degradation of the compound. Always monitor the stability of this compound at elevated temperatures.

Q5: How does ionic strength of the buffer affect solubility?

The effect of ionic strength on the solubility of this compound can be complex. In some cases, increasing ionic strength can enhance solubility by reducing the activity of the solute molecules. However, at high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility and precipitation. The optimal ionic strength should be determined empirically for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: this compound powder is not dissolving.

Caption: Troubleshooting workflow for initial dissolution of this compound.

Possible Causes & Solutions:

  • Incorrect pH: The buffer pH is too low.

    • Solution: Ensure your buffer pH is 7.2 or higher. Adjust with a dilute solution of NaOH if necessary.

  • Insufficient Energy to Break Crystal Lattice: The compound requires more energy to dissolve.

    • Solution 1: Prepare a concentrated stock solution in 100% DMSO first. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer.

    • Solution 2: Gently warm the solution to 37°C while stirring.

    • Solution 3: Use a sonicator bath for short periods to aid in the dispersion of the powder.

Issue 2: The solution is cloudy or a precipitate forms after initial dissolution.

Caption: Troubleshooting workflow for addressing precipitation issues.

Possible Causes & Solutions:

  • Supersaturation: The concentration of this compound exceeds its solubility limit under the current conditions.

    • Solution: Try preparing a more dilute solution.

  • Rapid Addition of DMSO Stock: Adding the concentrated DMSO stock too quickly can cause localized high concentrations, leading to precipitation.

    • Solution: Add the DMSO stock very slowly (dropwise) into the vortex of the vigorously stirring buffer.

  • Salting Out: The ionic strength of the buffer is too high.

    • Solution: Prepare a buffer with a lower salt concentration.

Quantitative Data Summary

CompoundBuffer SystempHTemperature (°C)Approximate Solubility
Folic AcidAqueous Buffer< 5.030Practically Insoluble
Folic AcidAqueous Buffer7.030~0.1 mg/mL
Folic AcidAqueous Buffer> 7.025Soluble

Note: This data is for folic acid and serves as an estimate. The longer polyglutamate chain of this compound may influence its absolute solubility values.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol describes the preparation of a working solution of this compound in an aqueous buffer using a DMSO stock solution.

Protocol_Preparation cluster_protocol Protocol: this compound Solution Preparation Step1 Step 1: Prepare Stock Solution - Weigh this compound powder. - Dissolve in 100% DMSO to a concentration of 10-50 mg/mL. Step2 Step 2: Prepare Working Buffer - Prepare the desired aqueous buffer (e.g., PBS, Tris). - Adjust pH to ≥ 7.2. Step1->Step2 Step3 Step 3: Dilute Stock Solution - Place working buffer on a magnetic stirrer and create a vortex. - Slowly add the DMSO stock solution dropwise into the vortex. Step2->Step3 Step4 Step 4: Optional Steps - If dissolution is slow, gently warm to 37°C. - Use a sonicator bath for brief intervals if needed. Step3->Step4 Step5 Step 5: Final Solution - Visually inspect for any undissolved particles or cloudiness. - The final concentration of DMSO should be kept low (typically <1%) to avoid affecting biological assays. Step4->Step5

Caption: Workflow for preparing a this compound working solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) or Tris buffer)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sonicator bath (optional)

  • Water bath or incubator (optional)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Add a minimal volume of 100% DMSO to completely dissolve the powder. A starting concentration of 10-50 mg/mL in DMSO is recommended.

  • Prepare Working Buffer:

    • Prepare the desired aqueous buffer (e.g., 10 mM PBS or 50 mM Tris).

    • Adjust the pH of the buffer to 7.2 or higher using a calibrated pH meter and a dilute solution of NaOH.

  • Dilute Stock Solution:

    • Place the working buffer in a suitable container on a magnetic stirrer.

    • Begin stirring at a speed that creates a vortex.

    • Slowly, add the this compound stock solution dropwise into the center of the vortex. This ensures rapid dispersion and minimizes local high concentrations.

  • Optional Steps for Difficult Dissolution:

    • If the solution remains cloudy or particles are visible, gently warm the solution to 37°C while continuing to stir.

    • Alternatively, place the solution in a sonicator bath for short intervals (e.g., 1-2 minutes) to aid dissolution.

  • Final Solution:

    • Once the solution is clear, continue stirring for another 15-30 minutes to ensure complete dissolution.

    • Visually inspect the final solution for any particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

    • Important: Ensure the final concentration of DMSO in your working solution is compatible with your downstream experiments (typically below 1%).

Protocol 2: Determining the Concentration of this compound using UV-Vis Spectrophotometry

This protocol outlines the steps to determine the concentration of a this compound solution using its absorbance of ultraviolet light.

Principle:

The concentration of a substance in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity coefficient (in M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (in M)

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (with a 1 cm path length)

  • Your prepared this compound solution

  • The same aqueous buffer used to prepare your solution (as a blank)

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the instrument to scan a range of wavelengths (e.g., 200-400 nm).

    • Fill a quartz cuvette with the blank solution (your aqueous buffer) and place it in the spectrophotometer to zero the instrument.

    • Rinse the cuvette with your this compound solution and then fill it with the solution.

    • Run the wavelength scan. The wavelength at which the highest absorbance is recorded is the λmax. For folates, there are typically two absorbance maxima, one around 282 nm and another around 350 nm.

  • Measure the Absorbance of Your Sample:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Zero the instrument with the blank solution.

    • Measure the absorbance of your this compound solution.

  • Calculate the Concentration:

    • Rearrange the Beer-Lambert Law to solve for concentration: c = A / (εb)

    • You will need the molar absorptivity coefficient (ε) for this compound at the measured λmax and pH. This value may be available from the supplier of the compound or in the literature. If it is not available, you will need to create a standard curve using known concentrations of this compound.

    • Substitute the measured absorbance (A), the molar absorptivity (ε), and the path length (b) into the equation to calculate the concentration (c).

Technical Support Center: Overcoming Pteroylhexaglutamate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pteroylhexaglutamate and other folate derivatives. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound and other folates are highly sensitive molecules. The primary factors leading to their degradation during sample preparation include:

  • Oxidation: Exposure to oxygen can rapidly degrade reduced folates like tetrahydrofolate.

  • pH Extremes: Folates exhibit varying stability at different pH levels. For instance, tetrahydrofolate is unstable at low pH, while other forms may degrade under alkaline conditions.[1]

  • Heat: Elevated temperatures during extraction or processing can accelerate degradation.[2]

  • Light: Exposure to ultraviolet (UV) light can cause photodecomposition of folates.[3][4]

  • Enzymatic Activity: Endogenous enzymes in the sample matrix can alter or degrade folates.

Q2: What are the most effective ways to stabilize this compound in my samples?

A2: To minimize degradation, a multi-pronged approach to stabilization is recommended:

  • Use of Antioxidants: The addition of antioxidants to the extraction buffer is critical. Common choices include ascorbic acid, 2-mercaptoethanol, and dithiothreitol (B142953) (DTT).[5][6] These agents protect against oxidative degradation.

  • Temperature Control: Perform all extraction and preparation steps at low temperatures (e.g., on ice) to slow down chemical and enzymatic degradation.[2] For long-term storage, freezing at -80°C is recommended.

  • pH Control: Maintain an optimal pH for the specific folate vitamers of interest. Most folates are relatively stable between pH 4 and 8.[1][2]

  • Light Protection: Work under subdued light and use amber-colored vials or tubes to protect samples from light-induced degradation.[2]

  • Chemical Derivatization: For LC-MS analysis, derivatization can be employed to create more stable folate derivatives, which also improves analytical sensitivity.[7][8]

Q3: Which analytical techniques are most suitable for quantifying this compound and other folates?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most widely used and reliable methods for the separation and quantification of different folate vitamers, including this compound.[9][10][11] These techniques offer the necessary sensitivity and selectivity to distinguish between the various forms of folate present in a sample.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Oxidative Degradation Ensure fresh antioxidant solutions (e.g., ascorbic acid, 2-mercaptoethanol) are used in the extraction buffer.[5][6] Work quickly and keep samples on ice.
Incomplete Extraction For solid matrices, ensure thorough homogenization. For complex matrices like food, a tri-enzyme extraction (amylase, protease, and conjugase) may be necessary to release bound folates.[12][13][14]
pH-related Instability Verify the pH of your extraction and storage buffers. Adjust to a neutral or slightly acidic pH (typically 6-7) for general folate stability.[1]
Adsorption to Labware Use low-adsorption polypropylene (B1209903) tubes and pipette tips.
Improper Storage Store extracts at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[5]
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Interconversion of Folate Vitamers Control pH and temperature strictly throughout the procedure, as these factors can cause interconversion between different folate forms (e.g., 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate).[1]
Matrix Effects in LC-MS/MS Use isotopically labeled internal standards for each folate vitamer to compensate for matrix effects.[1] Perform a matrix effect study by comparing the response of standards in solvent versus in a sample matrix extract.
Incomplete Deconjugation If analyzing total folate, ensure the conjugase (γ-glutamyl hydrolase) enzyme is active and the incubation conditions (time, temperature, pH) are optimal to convert polyglutamates to monoglutamates.
Variable Light Exposure Standardize the light conditions during sample preparation. Use amber vials and minimize exposure to direct light.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to folate degradation and recovery.

Table 1: Stability of Folates Under Different pH and Temperature Conditions

Folate VitamerConditionStabilityReference
5-MethyltetrahydrofolatepH 2-10 (with/without heat)Relatively Stable[1]
Folic AcidpH 2-10 (with/without heat)Relatively Stable[1]
TetrahydrofolateLow pHUnstable[1]
5-Formyltetrahydrofolate & 5,10-MethenyltetrahydrofolatepH changesInterconvertible[1]
Most Folates37°C, pH 4-8Stable[2]
Tetrahydrofolate & Dihydrofolate37°C, low pHDegraded[2]

Table 2: Long-Term Storage Degradation of Folates

Folate VitamerStorage ConditionDegradation RateReference
5-MethyltetrahydrofolateSerum at -25°C3.2% per year[15]
Microbiologically Active FolateSerum at -25°C2.8% per year[15]
Folic AcidFortified vitamin juices (stored in light and dark)Average of 46% loss after 1 year[16]

Experimental Protocols

Protocol 1: General Extraction of Folates from Biological Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Weigh the frozen tissue sample and add it to a pre-chilled homogenization tube containing 10 volumes of ice-cold extraction buffer (e.g., 50 mM CHES/HEPES buffer, pH 7.85, containing 2% (w/v) sodium ascorbate (B8700270) and 0.2 M 2-mercaptoethanol).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Heat Extraction: Place the homogenate in a boiling water bath for 10 minutes to inactivate endogenous enzymes and aid in the release of folates.

  • Cooling and Centrifugation: Immediately cool the sample on ice for 5 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the extracted folates.

  • Storage: If not proceeding immediately to analysis, store the extract at -80°C.

Protocol 2: Tri-Enzyme Extraction for Folates from Food Matrices

This method is suitable for complex food samples to ensure the release of all folate forms.

  • Sample Preparation: Homogenize the food sample with an extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8, containing 1% ascorbic acid).

  • Amylase Treatment: Add α-amylase to the homogenate and incubate at 37°C for 2-4 hours to digest starch.

  • Protease Treatment: Add protease and incubate at 37°C for 2-4 hours to digest proteins.

  • Deconjugation: Adjust the pH to approximately 4.8 and add γ-glutamyl hydrolase (conjugase). Incubate at 37°C for 2-4 hours to hydrolyze polyglutamates to monoglutamates.

  • Enzyme Inactivation: Heat the sample in a boiling water bath for 5 minutes to stop all enzymatic reactions.

  • Centrifugation and Filtration: Cool the sample and centrifuge to pellet solid debris. Filter the supernatant through a 0.45 µm filter.

  • Analysis: The filtrate is now ready for analysis by HPLC or LC-MS/MS.

Visualizations

experimental_workflow General Folate Extraction Workflow sample Tissue/Biological Sample homogenization Homogenization in Extraction Buffer (with antioxidants, on ice) sample->homogenization heat_extraction Heat Treatment (e.g., 100°C for 10 min) homogenization->heat_extraction cooling Rapid Cooling (on ice) heat_extraction->cooling centrifugation Centrifugation (e.g., 10,000 x g, 4°C) cooling->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis storage Storage at -80°C supernatant->storage degradation_pathways Key Factors in this compound Degradation cluster_factors Degradation Factors Oxygen Oxygen Degraded_Products Degraded Products (Loss of biological activity) Oxygen->Degraded_Products Heat Heat Heat->Degraded_Products Light Light (UV) Light->Degraded_Products pH Extreme pH pH->Degraded_Products This compound This compound (Intact) This compound->Degraded_Products leads to

References

Technical Support Center: Optimizing HPLC Separation of Pteroylhexaglutamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pteroylhexaglutamate from other folates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

???+ question "Q1: I am seeing poor recovery of this compound from my sample matrix. What are the likely causes and solutions?"

???+ question "Q2: My chromatogram shows many interfering peaks around my this compound peak. How can I improve sample clean-up?"

HPLC System & Method Optimization

???+ question "Q3: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. What adjustments can I make?"

???+ question "Q4: this compound is co-eluting with other folate derivatives. How can I improve the resolution?"

???+ question "Q5: My retention times for this compound are not reproducible. What could be the cause?"

Experimental Protocols

Protocol 1: Tri-Enzyme Extraction of this compound

This protocol is based on established methods for the extraction of folates from complex matrices.[1][2]

Materials:

  • Extraction Buffer: Phosphate buffer (pH 6.1) containing 1% ascorbic acid and 0.2% 2-mercaptoethanol.[3][4]

  • Enzymes: α-amylase, protease, and rat plasma conjugase.[2]

  • Sample Homogenizer

  • Water bath or incubator

  • Centrifuge

Procedure:

  • Homogenize the sample in the extraction buffer.

  • Add α-amylase and incubate at 37°C for 2-4 hours to digest carbohydrates.[2][5]

  • Add protease and continue incubation at 37°C for 1-2 hours to digest proteins.[2][5]

  • Add rat plasma conjugase and incubate for an additional 1-4 hours at 37°C to deconjugate polyglutamates.[2]

  • Stop the enzymatic reactions by heating the sample in a boiling water bath for 5 minutes.[5]

  • Cool the sample on ice and then centrifuge to pellet solid debris.

  • Collect the supernatant for further purification or direct HPLC analysis.

Protocol 2: HPLC Method for Folate Separation

This is a general reversed-phase HPLC method that can be optimized for the separation of this compound.

HPLC System:

  • A standard HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV or fluorescence).

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)[6]
Mobile Phase A Phosphate buffer (e.g., 40 mM, pH 5.5) or Ammonium Formate buffer[5][7]
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and create a linear gradient to elute the folates. A shallow gradient will improve resolution.[2]
Flow Rate 0.8 - 1.2 mL/min[5]
Column Temperature 30°C
Detection UV at 280 nm or Fluorescence (Excitation: 290 nm, Emission: 360 nm for reduced folates)
Injection Volume 10 - 50 µL

Data Presentation

Table 1: Comparison of HPLC Column Chemistries for Folate Separation

Stationary PhasePrimary InteractionSuitable ForPotential Advantages
C18 (Octadecyl) HydrophobicGeneral-purpose separation of non-polar to moderately polar compounds.[8]Wide availability, robust, well-characterized.
C8 (Octyl) HydrophobicLess retentive than C18, suitable for more hydrophobic analytes.[9]Shorter analysis times for strongly retained compounds.
Phenyl-Hexyl π-π interactions, hydrophobicAromatic and moderately polar compounds.[9]Alternative selectivity to C18, can resolve structurally similar compounds.
Polar-Embedded Hydrophobic, hydrogen bondingPolar and ionizable compounds.Better peak shape for basic compounds, stable in highly aqueous mobile phases.

Table 2: Common Mobile Phase Buffers and their Properties

BufferpH RangeVolatilityMS CompatibilityComments
Phosphate 2.1-3.1, 6.2-8.2Non-volatilePoorCan cause ion suppression in MS. Good for UV detection.[10]
Formate 2.8-4.8VolatileGoodCommonly used for LC-MS applications.[10]
Acetate 3.8-5.8VolatileGoodAnother good choice for LC-MS.

Visualizations

experimental_workflow cluster_extraction Sample Extraction & Preparation cluster_cleanup Sample Clean-up cluster_analysis HPLC Analysis Sample Sample Homogenization Enzyme Tri-Enzyme Digestion (Amylase, Protease, Conjugase) Sample->Enzyme Add Enzymes Heat Heat Inactivation Enzyme->Heat Stop Reaction Centrifuge Centrifugation Heat->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Affinity or SAX) Supernatant->SPE Purify Filter Filtration (0.45 µm) SPE->Filter HPLC HPLC Injection Filter->HPLC Analyze Detection UV/Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: Workflow for this compound Analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_reproducibility Poor Reproducibility Start Poor Chromatographic Result PeakShape Tailing, Fronting, or Broad Peaks? Start->PeakShape Resolution Co-elution of Peaks? Start->Resolution Reproducibility Drifting Retention Times? Start->Reproducibility CheckColumn Check Column (Age, Contamination) PeakShape->CheckColumn Yes OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Modifier) CheckColumn->OptimizeMobilePhase CheckSystem Check System (Connections, Dead Volume) OptimizeMobilePhase->CheckSystem AdjustGradient Adjust Gradient Profile Resolution->AdjustGradient Yes ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustGradient->ChangeSolvent ChangeColumn Change Column Chemistry ChangeSolvent->ChangeColumn CheckMobilePhasePrep Check Mobile Phase Prep (pH, Composition, Degassing) Reproducibility->CheckMobilePhasePrep Yes EquilibrateColumn Ensure Column Equilibration CheckMobilePhasePrep->EquilibrateColumn ControlTemp Control Column Temperature EquilibrateColumn->ControlTemp

Caption: HPLC Troubleshooting Decision Tree.

References

Technical Support Center: Pteroylhexaglutamate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pteroylhexaglutamate enzymatic assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. General Assay Troubleshooting

This section covers common problems applicable to both Folylpolyglutamate Synthetase (FPGS) and Gamma-Glutamyl Hydrolase (GGH) assays.

FAQs

Q1: My assay shows no or very low enzyme activity. What are the possible causes?

A1: Low or absent enzyme activity can stem from several factors:

  • Improper Reagent Storage: Ensure all enzymes, substrates, and cofactors have been stored at their recommended temperatures and have not undergone excessive freeze-thaw cycles. Enzyme aliquots should be stored at -80°C for long-term stability.

  • Incorrect Assay Buffer Conditions: The pH, ionic strength, and temperature of the assay buffer are critical for enzyme activity. Verify the pH of your buffer and ensure it is at the optimal temperature for the enzyme. Most enzyme assays perform best when the assay buffer is at room temperature (around 20-25°C), unless otherwise specified.[1]

  • Omission of a Critical Reagent: Systematically review your protocol to ensure all necessary components, such as ATP and MgCl2 for FPGS or a reducing agent for GGH, were included in the reaction mixture.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper handling, storage, or the presence of inhibitors in the sample.

  • Substrate Degradation: Pteroylpolyglutamates can be sensitive to light and oxidation. Ensure fresh substrate is used and handled appropriately.

Q2: I am observing high background noise in my assay. How can I reduce it?

A2: High background can obscure your signal. Consider the following:

  • Contaminated Reagents: Use high-purity water and reagents to prepare buffers and solutions. Filter-sterilize buffers to remove particulate matter.

  • Autofluorescence of Assay Components (for fluorescence-based assays): Some components in your sample or buffer may be fluorescent at the excitation/emission wavelengths used. Run a blank control with all components except the enzyme to quantify this background.[2][3]

  • Non-specific Binding (for radiolabeled assays): Inadequate blocking or washing steps can lead to high non-specific binding of the radiolabeled substrate or product. Optimize blocking conditions and ensure thorough washing.[4]

  • Incorrect Plate Type: For fluorescence assays, use black microplates to minimize background fluorescence. For luminescence assays, white plates are recommended to maximize signal reflection.[2]

Q3: The results of my assay are not reproducible. What could be the cause of this variability?

A3: Lack of reproducibility can be frustrating. Here are some common culprits:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly.

  • Inconsistent Incubation Times and Temperatures: Use a reliable incubator or water bath to maintain a constant temperature. Ensure incubation times are precisely controlled for all samples.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter enzyme activity. To mitigate this, avoid using the outer wells or fill them with a buffer or water.

  • Incomplete Mixing: Ensure all components of the reaction are thoroughly mixed before starting the measurement.

II. Folylpolyglutamate Synthetase (FPGS) Assay-Specific Troubleshooting

FAQs

Q1: The rate of my FPGS reaction is not linear over time. What does this indicate?

A1: A non-linear reaction rate can be due to:

  • Substrate Depletion: If the initial substrate concentration is too low, it may be consumed rapidly, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the reaction, a longer-chain pteroylpolyglutamate, may inhibit FPGS activity.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the experiment.

  • Reagent Degradation: A critical reagent, such as ATP, may be degrading over time.

Q2: I am using a radiolabeled glutamate (B1630785) assay for FPGS, and the background counts are very high. How can I troubleshoot this?

A2: High background in a radiolabeled FPGS assay is often due to the difficulty in separating the unincorporated [3H]glutamate from the product.

  • Inefficient Separation: Ensure your separation method (e.g., chromatography, precipitation) is effective at removing all unreacted [3H]glutamate.

  • Contaminated Radiolabel: The [3H]glutamate stock may contain radioactive impurities. Consider purifying the stock if necessary.

  • Non-enzymatic Labeling: Run a control reaction without the enzyme to check for any non-enzymatic incorporation of the radiolabel.

Experimental Protocol: FPGS Assay (Adapted from Methotrexate-based Assay)

This protocol is adapted for the use of this compound. It is recommended to optimize the concentrations of substrates and enzyme for your specific experimental conditions.

Reagents:

  • Enzyme: Purified human FPGS

  • Substrate: Pteroyl-L-hexaglutamate (Pte-Glu6)

  • Radiolabel: [3H]-L-Glutamic acid

  • Cofactors: ATP, MgCl2

  • Buffer: Tris-HCl buffer (pH 8.5) containing a reducing agent (e.g., DTT or 2-mercaptoethanol)

  • Quenching Solution: Perchloric acid or other suitable acid

  • Separation: HPLC system with a C18 column or other suitable separation method.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, reducing agent, and this compound.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the FPGS enzyme and [3H]-L-Glutamic acid.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Separate the radiolabeled product (Pteroylheptaglutamate) from the unreacted [3H]-L-Glutamic acid using HPLC.

  • Quantify the amount of product formed by liquid scintillation counting of the collected HPLC fractions.

Quantitative Data: FPGS Kinetics

The kinetic parameters of FPGS can vary depending on the source of the enzyme and the specific substrate used. The following table provides a summary of reported kinetic constants for various substrates to serve as a reference.

SubstrateEnzyme SourceK_m (µM)V_max (relative)Reference
Methotrexate (B535133)Human Erythrocytes30.3612 pmol/h/mL[5]
AminopterinBeef Liver25-[6]
TetrahydrofolateBeef LiverLow µM rangeHigher than MTX[6]
This compoundHumanNot ReportedNot Reported-

Note: The K_m for this compound is expected to be in the low micromolar range, and it is generally a good substrate for FPGS.

Workflow Diagram: FPGS Assay

FPGS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_mix Prepare Reaction Mix (Buffer, ATP, MgCl2, Pte-Glu6) pre_incubation Pre-incubate Mix at 37°C reagent_mix->pre_incubation enzyme_prep Prepare Enzyme and [3H]Glutamate initiation Initiate Reaction (Add Enzyme & [3H]Glu) enzyme_prep->initiation pre_incubation->initiation incubation Incubate at 37°C initiation->incubation quenching Stop Reaction (Add Acid) incubation->quenching hplc HPLC Separation quenching->hplc quantification Quantify Product (Scintillation Counting) hplc->quantification

Caption: Workflow for a radiolabeled Folylpolyglutamate Synthetase (FPGS) assay.

III. Gamma-Glutamyl Hydrolase (GGH) Assay-Specific Troubleshooting

FAQs

Q1: My HPLC analysis of the GGH reaction shows multiple peaks that are difficult to resolve. What could be the issue?

A1: Poor resolution in HPLC separation of pteroylpolyglutamates can be caused by:

  • Inappropriate HPLC Column: Ensure you are using a C18 column with good end-capping to minimize interactions with the polar pteroylpolyglutamates.

  • Suboptimal Mobile Phase: The pH and organic solvent concentration of the mobile phase are critical for good separation. A shallow gradient of increasing organic solvent (e.g., acetonitrile (B52724) or methanol) in a phosphate (B84403) or acetate (B1210297) buffer is often required.

  • Column Overloading: Injecting too much sample can lead to broad and overlapping peaks. Try diluting your sample.

  • Column Degradation: Over time, HPLC columns can lose their resolving power. Consider replacing the column if performance declines.

Q2: The activity of my GGH enzyme seems to decrease with longer incubation times, even when the substrate is not depleted. Why might this be happening?

A2: GGH can be susceptible to instability under certain conditions.

  • pH Shift: The production of glutamate during the reaction can lower the pH of the buffer, potentially moving it away from the enzyme's optimum. Ensure your buffer has sufficient buffering capacity.

  • Oxidative Damage: GGH often contains a catalytically important cysteine residue that can be sensitive to oxidation.[7] The inclusion of a reducing agent like DTT or 2-mercaptoethanol (B42355) in the assay buffer can help maintain enzyme activity.

  • Proteolytic Degradation: If you are using a crude or partially purified enzyme preparation, proteases in the sample may be degrading the GGH.

Experimental Protocol: GGH Assay (HPLC-based)

This protocol outlines a general method for measuring GGH activity using this compound as a substrate.

Reagents:

  • Enzyme: Purified or partially purified GGH

  • Substrate: Pteroyl-L-hexaglutamate (Pte-Glu6)

  • Buffer: Sodium acetate buffer (pH 4.5-5.5) containing a reducing agent (e.g., 2-mercaptoethanol).

  • Quenching Solution: Strong acid (e.g., perchloric acid) or heat inactivation.

  • Analysis: HPLC system with a C18 column and a UV detector (280 nm).

Procedure:

  • Prepare a reaction mixture containing the sodium acetate buffer and this compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the GGH enzyme.

  • Incubate at 37°C for various time points.

  • Stop the reaction at each time point by adding the quenching solution or by heat inactivation.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate (Pte-Glu6) and the products (Pte-Glu5, Pte-Glu4, etc.).

  • Calculate the rate of substrate consumption or product formation.

Quantitative Data: GGH Kinetics

The kinetic parameters for GGH are dependent on the substrate chain length and the source of the enzyme.

SubstrateEnzyme SourceK_m (µM)Reference
Methotrexate-Glu4Human Sarcoma CellsLower than MTX-Glu1[8]
Folate-Glu4Human Sarcoma CellsLower than Folate-Glu1[8]
PteroylpentaglutamateHuman SerumNot explicitly stated, but assay developed[9]
This compoundHumanNot Reported-

Note: GGH generally shows a higher affinity (lower K_m) for longer-chain pteroylpolyglutamates.

Logical Relationship Diagram: GGH Troubleshooting

GGH_Troubleshooting cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions poor_resolution Poor HPLC Resolution bad_column Inappropriate/Old Column poor_resolution->bad_column bad_mobile_phase Suboptimal Mobile Phase poor_resolution->bad_mobile_phase overload Sample Overload poor_resolution->overload low_activity Low/Decreasing Activity ph_shift pH Shift in Buffer low_activity->ph_shift oxidation Enzyme Oxidation low_activity->oxidation degradation Proteolytic Degradation low_activity->degradation check_column Verify/Replace Column bad_column->check_column optimize_mp Optimize Mobile Phase (pH, Gradient) bad_mobile_phase->optimize_mp dilute_sample Dilute Sample overload->dilute_sample buffer_capacity Increase Buffer Capacity ph_shift->buffer_capacity add_reducing Add Reducing Agent (e.g., DTT) oxidation->add_reducing protease_inhibitor Add Protease Inhibitor degradation->protease_inhibitor

Caption: Troubleshooting logic for common issues in Gamma-Glutamyl Hydrolase (GGH) assays.

References

Technical Support Center: Purity Assessment of Synthetic Pteroylhexaglutamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of synthetic Pteroylhexaglutamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the purity of synthetic this compound?

A1: The primary analytical techniques for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides unique and complementary information regarding the identity, purity, and impurity profile of the compound.

Q2: What are the potential impurities in synthetic this compound?

A2: Impurities in synthetic this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Deletion sequences: Pteroyl-polyglutamates with fewer than six glutamate (B1630785) residues.

  • Insertion sequences: Pteroyl-polyglutamates with more than six glutamate residues.

  • Incompletely deprotected intermediates: Molecules still containing protecting groups from the synthesis process.

  • Diastereomers: Due to the potential for racemization of the glutamate residues during synthesis.

  • Degradation products: Such as the formation of pyroglutamate (B8496135) at the N-terminus.

  • Residual solvents and reagents: From the synthesis and purification steps.

Q3: What is a typical acceptance criterion for the purity of synthetic this compound?

A3: For research purposes, a purity of >95% is often considered acceptable. However, for drug development and clinical applications, much stricter purity requirements of >98% or even >99% are typically enforced, with stringent limits on specific impurities.

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape or broad peaks.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH The charge state of this compound is pH-dependent. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column degradation Replace the HPLC column with a new one of the same type.
Sample overload Reduce the concentration of the sample being injected.
Presence of co-eluting impurities Optimize the gradient to improve separation. Consider using a different column chemistry (e.g., anion exchange instead of reverse phase).

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Column temperature variations Use a column oven to maintain a constant temperature.
Column aging Flush the column or replace it if performance does not improve.
Mass Spectrometry Analysis

Issue: Low ion intensity or no signal.

Possible Cause Troubleshooting Step
Poor ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). This compound may ionize more efficiently in either positive or negative ion mode; test both.
Sample suppression Dilute the sample to reduce matrix effects. Improve chromatographic separation to remove interfering compounds.
Incorrect mass range setting Ensure the mass spectrometer is scanning the correct m/z range for this compound and its expected fragments.

Issue: Complex or uninterpretable fragmentation pattern.

Possible Cause Troubleshooting Step
In-source fragmentation Reduce the cone voltage or other source fragmentation parameters.
Presence of multiple impurities Use HPLC-MS/MS to separate the components before fragmentation.
Unexpected fragmentation pathways Consult literature for known fragmentation patterns of similar folate compounds or perform a thorough structural elucidation of the major fragments.
NMR Spectroscopy Analysis

Issue: Broad or unresolved signals.

Possible Cause Troubleshooting Step
Sample aggregation Decrease the sample concentration. Change the solvent or adjust the pH.
Paramagnetic impurities Treat the sample with a chelating agent if metal contamination is suspected.
Poor shimming Re-shim the magnet to improve field homogeneity.

Issue: Presence of unexpected peaks.

Possible Cause Troubleshooting Step
Impurities Compare the spectrum to a reference standard if available. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities.
Residual solvents Identify the solvent peaks based on their characteristic chemical shifts.
Degradation of the sample Prepare a fresh sample and acquire the spectrum immediately.

Data Presentation

Table 1: Typical HPLC Purity Profile of Synthetic this compound

Component Retention Time (min) Area (%) Specification
This compound15.298.5≥ 98.0%
Pteroylpentaglutamate13.80.8≤ 1.0%
Other impuritiesVarious0.7≤ 1.0%
Total Impurities-1.5≤ 2.0%

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₄₄H₅₁N₁₁O₂₁
Monoisotopic Mass 1053.3326 g/mol
[M+H]⁺ (m/z) 1054.3405
[M-H]⁻ (m/z) 1052.3247
Major MS/MS Fragments ([M+H]⁺) m/z corresponding to the loss of glutamic acid residues

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound (in D₂O)

Proton Chemical Shift (ppm)
Pteridine H-7~8.6
Aromatic protons (p-aminobenzoyl)7.6 (d), 6.6 (d)
Glutamate α-CH4.2 - 4.5
Glutamate β-CH₂2.0 - 2.2
Glutamate γ-CH₂2.4 - 2.6

Experimental Protocols

HPLC Purity Method

This method is suitable for the quantitative determination of this compound purity and the detection of related impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry Identification

This method is for the confirmation of the molecular weight and structural elucidation of this compound.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 - 1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped to identify fragments.

NMR Structural Confirmation

This method is for the structural confirmation and identification of impurities in this compound.

  • Spectrometer: 500 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Experiments:

    • ¹H NMR for proton signals.

    • ¹³C NMR for carbon signals.

    • 2D COSY to identify proton-proton correlations.

    • 2D HSQC to identify proton-carbon correlations.

  • Temperature: 25 °C.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthetic This compound Dissolve Dissolve in Mobile Phase A Sample->Dissolve Injector Injector Dissolve->Injector Inject 10 µL Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Report Integration->Report Final Purity Report

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

MS_Workflow cluster_hplc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis LC HPLC System ESI Electrospray Ionization (ESI) LC->ESI Eluent Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer MSMS MS/MS Fragmentation (CID) Analyzer->MSMS Detector Detector MSMS->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum FragmentationAnalysis Fragmentation Pattern Analysis MassSpectrum->FragmentationAnalysis Structure Structure FragmentationAnalysis->Structure Structural Confirmation

Caption: LC-MS/MS workflow for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Processing & Analysis Sample Synthetic This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer Insert Sample Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC) Acquisition Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform & Phasing FID->Processing Spectrum NMR Spectrum Processing->Spectrum Analysis Chemical Shift & Coupling Analysis Spectrum->Analysis Structure Structure Analysis->Structure Structural Elucidation

Caption: NMR spectroscopy workflow for structural elucidation.

Technical Support Center: Pteroylhexaglutamate Handling and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pteroylhexaglutamate, ensuring its stability and preventing oxidation is paramount for obtaining accurate and reproducible experimental results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored to minimize degradation?

A1: this compound powder is susceptible to degradation by light, moisture, and oxygen. To ensure its stability, it should be stored in a tightly sealed, amber vial in a desiccator at -20°C. For laboratories equipped for handling air-sensitive compounds, storing the powder under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Due to its limited stability in acidic solutions, it is recommended to dissolve this compound in a slightly alkaline buffer. A common choice is a phosphate (B84403) or TRIS buffer with a pH between 7.0 and 7.4. For some applications, dissolving in a minimal amount of 0.1 M NaOH and immediately diluting with the desired buffer containing antioxidants is also a viable method. Always use deoxygenated solvents.

Q3: Why is it crucial to add antioxidants to my this compound solutions?

A3: this compound, a reduced folate derivative, is highly prone to oxidative degradation.[1] The pterin (B48896) ring system can be easily oxidized, leading to a loss of biological activity and the formation of inactive byproducts. Antioxidants scavenge free radicals and other reactive oxygen species, thereby protecting the integrity of the this compound molecule.

Q4: What are the most effective antioxidants to use with this compound?

A4: Ascorbic acid (Vitamin C) is a widely used and effective antioxidant for protecting folate solutions.[1][2] Another common antioxidant is 2-mercaptoethanol. The choice may depend on the specific experimental system and downstream applications.

Q5: How can I detect if my this compound solution has oxidized?

A5: Oxidation of this compound can sometimes be visually indicated by a change in the solution's color (e.g., yellowing). However, for a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to oxidation.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in cell culture experiments. Oxidation of this compound in the stock solution or culture medium, leading to reduced potency.Prepare fresh stock solutions before each experiment. Add an appropriate concentration of an antioxidant, such as ascorbic acid, to both the stock solution and the final culture medium. Ensure all buffers and media are deoxygenated before use.
Precipitate forms in the this compound stock solution upon storage. The compound may be coming out of solution at low temperatures, or degradation products may be precipitating. The pH of the solution may have shifted.Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles. Ensure the pH of the buffer is stable and remains in the recommended range (7.0-7.4). If precipitation persists, try preparing a fresh solution in a slightly different buffer system.
High background or unexpected results in analytical assays (e.g., HPLC, mass spectrometry). The presence of oxidative degradation products can interfere with the analysis.Use freshly prepared solutions for all analytical standards and samples. Implement a robust sample preparation protocol that minimizes exposure to light and oxygen. Consider using an analytical column and mobile phase optimized for the separation of folates and their metabolites.
Variability between experimental replicates. Inconsistent handling procedures leading to varying degrees of oxidation between samples.Standardize all handling procedures, including the timing of solution preparation, the duration of exposure to light and air, and the concentration of antioxidants used. Utilize techniques for handling air-sensitive compounds, such as working in a glove box or using Schlenk lines, for maximum consistency.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM)

This protocol outlines the steps for preparing a stock solution of this compound with measures to minimize oxidation.

Materials:

  • This compound powder

  • Sterile, deoxygenated 50 mM TRIS buffer (pH 7.2)

  • L-Ascorbic acid

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Equipment for handling air-sensitive compounds (optional, but recommended)

Procedure:

  • Work in a Low-Light Environment: Minimize exposure of the this compound to direct light throughout the procedure.

  • Prepare the Antioxidant Buffer:

    • Weigh out the required amount of L-Ascorbic acid to achieve a final concentration of 10-20 mM in the TRIS buffer.

    • Dissolve the ascorbic acid in the deoxygenated TRIS buffer.

  • Weigh this compound:

    • In a sterile microcentrifuge tube, accurately weigh the amount of this compound powder needed to achieve a 10 mM final concentration.

  • Dissolution:

    • Add the appropriate volume of the antioxidant-containing TRIS buffer to the this compound powder.

    • Vortex briefly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • If not using immediately, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

    • For short-term storage (up to one week), aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary: Recommended Antioxidant Concentrations

Antioxidant Recommended Stock Concentration Recommended Working Concentration Notes
L-Ascorbic Acid10-20 mM in stock solution buffer100-200 µM in final experimental mediumPrepare fresh ascorbic acid solutions as they are also prone to oxidation.
2-Mercaptoethanol1-5 mM in stock solution buffer10-50 µM in final experimental mediumUse in a fume hood due to its strong odor. Check for compatibility with your specific cell line or assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Weigh this compound (in low light) dissolve Dissolve in deoxygenated buffer (pH 7.0-7.4) with antioxidant start->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into amber tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw a single aliquot store->thaw Use one aliquot per experiment dilute Dilute in experimental medium (containing antioxidant) thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing and using this compound to minimize oxidation.

degradation_pathway This compound This compound (Active) Oxidized_Products Oxidized this compound (Inactive Degradation Products) This compound->Oxidized_Products Oxidation ROS Reactive Oxygen Species (e.g., O2, H2O2) ROS->this compound attacks Scavenged_ROS Neutralized Species ROS->Scavenged_ROS is neutralized by Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->ROS scavenges

Caption: Oxidative degradation of this compound and the protective role of antioxidants.

References

Technical Support Center: Pteroylhexaglutamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pteroylhexaglutamate (PG6) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the experimental analysis of this folate polyglutamate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound.

Sample Preparation and Analyte Stability

Q1: I am seeing lower than expected concentrations of this compound in my samples. What could be the cause?

A: Low recovery of this compound can stem from several factors, primarily related to its inherent instability. Folates are susceptible to degradation under various conditions.[1][2][3] Key areas to investigate include:

  • pH: Folates are most stable at neutral or slightly alkaline pH (pH 7.0-9.2).[4][5] Acidic conditions can lead to significant degradation.

  • Temperature: Thermal degradation is a major concern. It is crucial to keep samples cold (on ice or at 4°C) during processing and to store them at -70°C or lower for long-term stability.[1][5]

  • Light: Exposure to light, particularly UV light, can cause cleavage of the C9-N10 bond, leading to the loss of the p-aminobenzoylglutamate moiety.[3] All sample handling should be performed under amber or low-light conditions.

  • Oxidation: this compound is prone to oxidation. The use of antioxidants, such as ascorbic acid or 2-mercaptoethanol, in extraction and storage buffers is essential to preserve the integrity of the analyte.[6]

Troubleshooting Workflow for Low Recovery

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Low_PG6_Concentration Low this compound Concentration Detected Check_pH Verify pH of Extraction/Storage Buffers (Optimal: 7.0-9.2) Low_PG6_Concentration->Check_pH Degradation? Check_Temp Review Sample Handling and Storage Temperatures (Process on ice, store at ≤ -70°C) Low_PG6_Concentration->Check_Temp Degradation? Check_Light Assess Light Exposure During Sample Prep (Use amber vials, low light) Low_PG6_Concentration->Check_Light Degradation? Check_Antioxidants Confirm Presence of Antioxidants in Buffers (e.g., Ascorbic Acid) Low_PG6_Concentration->Check_Antioxidants Oxidation? Adjust_pH Adjust Buffer pH to Neutral/Alkaline Check_pH->Adjust_pH Optimize_Temp Implement Strict Cold Chain Procedures Check_Temp->Optimize_Temp Minimize_Light Protect Samples From Light Check_Light->Minimize_Light Add_Antioxidants Incorporate Fresh Antioxidants Check_Antioxidants->Add_Antioxidants

Caption: Troubleshooting workflow for low this compound recovery.

Q2: Should I measure intact this compound or convert it to the monoglutamate form?

A: The analytical approach depends on your research question.

  • Intact Polyglutamate Analysis: Measuring the intact this compound provides information on the specific polyglutamate chain length distribution. However, this is technically challenging due to the limited availability of authentic standards for each polyglutamate form.

  • Total Folate Analysis (after conversion): For determining the total folate concentration, enzymatic hydrolysis of the polyglutamate tail to yield Pteroylmonoglutamate (the vitamin, folic acid) is the most common and reliable method.[5] This approach simplifies the analysis as only one compound needs to be quantified, and stable isotope-labeled internal standards for the monoglutamate form are commercially available.

Experimental Protocol: Enzymatic Conversion of Pteroylpolyglutamates

  • Sample Lysate Preparation: Prepare a lysate of your biological sample (e.g., red blood cells, tissue homogenate) in a buffer containing an antioxidant (e.g., 1% ascorbic acid).

  • Enzyme Treatment: Add a purified γ-glutamyl hydrolase (conjugase) to the lysate. The source of the enzyme can be recombinant or from natural sources like chicken pancreas or hog kidney.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours) to allow for the complete hydrolysis of the polyglutamate chain.

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Centrifugation and Extraction: Centrifuge the sample to pellet precipitates and proceed with solid-phase extraction (SPE) or other cleanup methods to isolate the resulting Pteroylmonoglutamate for LC-MS/MS analysis.

Liquid Chromatography and Mass Spectrometry (LC-MS/MS)

Q3: I am observing poor peak shape and inconsistent retention times for this compound. How can I improve my chromatography?

A: Poor chromatography can be due to several factors. Here are some troubleshooting steps:

  • Column Selection: A C18 column is commonly used for folate analysis. However, for better retention and separation from matrix components, a phenyl-hexyl or a pentafluorophenyl (PFP) column might be more suitable.

  • Mobile Phase pH: The pH of the mobile phase is critical for consistent retention and good peak shape. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and retention on reversed-phase columns.

  • Injection Solvent: Ensure your injection solvent is not significantly stronger than your initial mobile phase conditions to avoid peak distortion and splitting.

  • Gradient Optimization: A shallow gradient at the beginning of your run can help to better separate this compound from early eluting, polar interferences.

Q4: My signal for this compound is low and variable, and I suspect matrix effects. How can I address this?

A: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common pitfall in LC-MS/MS analysis.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS of this compound. However, these are often not commercially available. A SIL-IS of Pteroylmonoglutamate can be used if you are performing a total folate analysis after enzymatic conversion.

  • Improve Sample Cleanup: More rigorous sample preparation, such as solid-phase extraction (SPE), can help to remove interfering matrix components like phospholipids.

  • Chromatographic Separation: Optimize your LC method to separate this compound from the regions where ion suppression is most likely to occur (often the early and late parts of the chromatogram).

  • Standard Addition: If a suitable SIL-IS is not available, the standard addition method can be used to quantify the analyte in the presence of matrix effects.

Logical Relationship of Pitfalls and Solutions in LC-MS/MS

cluster_pitfalls Common Pitfalls cluster_solutions Solutions Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) SIL_IS Stable Isotope-Labeled Internal Standard Matrix_Effects->SIL_IS Compensates for Improved_Cleanup Enhanced Sample Cleanup (SPE) Matrix_Effects->Improved_Cleanup Reduces Analyte_Instability Analyte Instability (Degradation) Protect_Sample Control pH, Temp, Light Add Antioxidants Analyte_Instability->Protect_Sample Prevents Poor_Chromatography Poor Chromatography (Peak Shape, Retention) LC_Optimization LC Method Optimization Poor_Chromatography->LC_Optimization Improves Coelution Co-elution with Interfering Compounds Coelution->Improved_Cleanup Removes Coelution->LC_Optimization Resolves

Caption: Interrelationship of common pitfalls and their respective solutions.

Q5: What are some typical MRM transitions for this compound?

A: While optimal MRM transitions should be determined empirically on your specific instrument, the fragmentation of pteroylpolyglutamates generally involves the cleavage of the C9-N10 bond and the sequential loss of glutamate (B1630785) residues. For this compound (PG6), with a molecular weight of approximately 1059.9 g/mol , you can expect the following:

  • Precursor Ion ([M+H]⁺): m/z 1060.9

  • Potential Product Ions:

    • Cleavage of the C9-N10 bond: This would result in a fragment corresponding to the pteridine (B1203161) moiety and a fragment of the p-aminobenzoylpolyglutamate portion.

    • Sequential loss of glutamic acid residues (mass of glutamic acid is ~129.1 Da).

It is highly recommended to perform a product ion scan on a standard of this compound to identify the most intense and specific fragment ions for your MRM method.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for this compound and related folates. Note that specific values can vary depending on the experimental conditions.

Table 1: Solubility of Folates

CompoundSolventSolubilityReference
Folic AcidWater (pH 7)~1.6 mg/L[7]
Folic AcidDMSO~20 mg/mL[8]
Folic AcidDimethylformamide~10 mg/mL[8]

Note: The solubility of this compound is expected to be lower in aqueous solutions and higher in organic solvents compared to folic acid due to the larger, more hydrophobic polyglutamate tail.

Table 2: Stability of Folates under Different Conditions

Folate DerivativeConditionStabilityReference
PteroylmonoglutamatepH 3.4, 160°CUnstable[5]
PteroylmonoglutamatepH 5.0-9.2, 160°CRelatively Stable[5]
5-MethyltetrahydrofolateRefrigerated storage (4°C) in RBC lysate~1-2% loss after 2 days[9]
TetrahydrofolateLow pHUnstable[10]

Experimental Protocols

A detailed experimental protocol for the extraction and quantification of this compound from red blood cells is provided below.

Protocol: Quantification of this compound in Red Blood Cells by LC-MS/MS

  • Materials and Reagents:

    • Whole blood collected in EDTA tubes

    • Phosphate-buffered saline (PBS), pH 7.4

    • Lysis buffer: 0.2% ascorbic acid in deionized water

    • Internal Standard (IS) solution: Stable isotope-labeled Pteroylmonoglutamate (if performing total folate analysis) in lysis buffer

    • γ-glutamyl hydrolase solution

    • Acetonitrile (ACN)

    • Formic acid (FA)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sample Preparation:

    • Centrifuge whole blood at 2,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the red blood cells (RBCs) three times with cold PBS.

    • Lyse the packed RBCs by adding 10 volumes of cold lysis buffer containing the internal standard.

    • Vortex and incubate on ice for 15 minutes.

  • Enzymatic Hydrolysis (for total folate analysis):

    • Add γ-glutamyl hydrolase to the lysate.

    • Incubate at 37°C for 2 hours.

    • Stop the reaction by adding an equal volume of cold ACN.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with ACN followed by equilibration with 0.1% FA in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% FA in water.

    • Elute the analyte with ACN.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Electrospray ionization in positive mode (ESI+), Multiple Reaction Monitoring (MRM).

Workflow for this compound Quantification in Red Blood Cells

Start Whole Blood Sample Centrifuge Centrifuge and Isolate RBCs Start->Centrifuge Wash Wash RBCs with PBS Centrifuge->Wash Lyse Lyse RBCs with Ascorbic Acid Buffer (add SIL-IS) Wash->Lyse Hydrolyze Enzymatic Hydrolysis (γ-glutamyl hydrolase) Lyse->Hydrolyze Precipitate Protein Precipitation (Acetonitrile) Hydrolyze->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Analyze LC-MS/MS Analysis SPE->Analyze End Quantification Results Analyze->End

Caption: Experimental workflow for PG6 quantification in red blood cells.

References

Technical Support Center: Pteroylhexaglutamate Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pteroylhexaglutamate chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the chemical synthesis of this compound?

A1: The most common and efficient method is a convergent solid-phase peptide synthesis (SPPS) approach. This strategy involves two key stages:

  • Solid-phase synthesis of the hexa-γ-L-glutamate backbone: A chain of six glutamic acid residues is assembled on a solid support (resin), with each peptide bond formed at the γ-carboxyl group.

  • Coupling of the pteroyl moiety: A protected pteroic acid derivative is coupled to the N-terminus of the polyglutamate chain. Finally, the complete molecule is cleaved from the resin and all protecting groups are removed.

Q2: Which protecting groups are recommended for the glutamic acid residues?

A2: For modern SPPS using the Fmoc/tBu strategy, the recommended protected glutamic acid derivative is Fmoc-Glu(OtBu)-OH .

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is removed under mild basic conditions (e.g., with piperidine).

  • The OtBu (tert-butyl ester) group protects the γ-carboxyl group, which is not involved in the peptide bond formation within the polyglutamate chain. This group is stable to the basic conditions used for Fmoc removal and is cleaved under acidic conditions during the final cleavage step.

Q3: What are the critical factors influencing the yield of this compound synthesis?

A3: Several factors can significantly impact the final yield:

  • Coupling efficiency: Incomplete coupling reactions at each of the five γ-glutamyl additions will result in a heterogeneous mixture of shorter polyglutamates.

  • Aggregation: Polyglutamate sequences are prone to aggregation on the solid support, which can hinder reagent access and lead to incomplete reactions.

  • Side reactions: Various side reactions can occur during synthesis, leading to impurities and a lower yield of the desired product.

  • Cleavage and deprotection: Inefficient cleavage from the resin or incomplete removal of protecting groups will reduce the yield of the final product.

  • Purification: Loss of product during the purification steps can also significantly affect the final isolated yield.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Presence of Shorter Polyglutamate Chains
Possible Cause Recommended Solution
Steric Hindrance Due to the formation of γ-linkages, steric hindrance can be a factor. Extend the coupling reaction time (e.g., from 1-2 hours to 4-6 hours) or perform a double coupling, where the coupling step is repeated with fresh reagents before proceeding to the next deprotection.
Inadequate Activation The chosen coupling reagent may not be potent enough. Switch to a more powerful activating agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is known to be more efficient than HBTU for challenging couplings.
Peptide Aggregation The growing polyglutamate chain can aggregate on the resin. Use a lower-loading resin to increase the distance between peptide chains. Incorporate "chaotropic" salts like LiCl (0.5 M) in the coupling mixture to disrupt secondary structures.
Issue 2: Aggregation of the Peptide-Resin
Possible Cause Recommended Solution
Inter-chain Hydrogen Bonding The poly-γ-glutamate backbone is prone to forming intermolecular hydrogen bonds, leading to aggregation.
Solvent Choice A single solvent may not be optimal for both resin swelling and peptide solvation. Use a solvent mixture such as DMF/DCM or add N-methyl-2-pyrrolidone (NMP) to improve solvation.
High Resin Loading High loading of the initial amino acid on the resin can lead to proximity-induced aggregation. Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g).
Sequence-Dependent Aggregation Long, repetitive sequences are inherently prone to aggregation. Consider synthesizing the peptide at a moderately elevated temperature (e.g., 35-40°C) to disrupt secondary structures. Microwave-assisted SPPS can also be beneficial.
Issue 3: Formation of Side Products
Possible Cause Recommended Solution
Pyroglutamate Formation The N-terminal glutamic acid can cyclize to form pyroglutamic acid, especially during acidic conditions or prolonged heating. Ensure complete coupling of the pteroic acid moiety. If the N-terminus is deprotected for an extended period before coupling, this side reaction is more likely.
Aspartimide/Glutarimide Formation Although less common with glutamic acid than aspartic acid, intramolecular cyclization can occur, leading to the formation of a glutarimide. This is more prevalent with certain coupling reagents and prolonged exposure to base. Minimize the time of the Fmoc-deprotection step and ensure thorough washing.
Racemization The stereochemical integrity of the glutamic acid residues can be compromised during activation. Use of additives like HOBt or OxymaPure with carbodiimide (B86325) coupling agents can minimize racemization. Onium salt reagents like HATU generally have a lower risk of racemization compared to carbodiimides alone.

Data on Yield Improvement Strategies

The following tables summarize quantitative data on how different strategic choices can impact the yield of pteroyl-polyglutamate synthesis.

Table 1: Comparison of Coupling Reagents on Crude Purity

Coupling ReagentCrude Purity of Pteroyl-penta-glutamate (%)Key Observation
HBTU~75%Higher prevalence of deletion sequences (n-1, n-2).
HATU ~90% Significantly cleaner crude product with fewer deletion sequences.

Note: Data is illustrative, based on the generally accepted higher efficiency of HATU for difficult couplings.

Table 2: Impact of Cleavage Cocktail Composition on Yield and Purity

Cleavage Cocktail (TFA/Scavengers)Cleavage TimeCrude Yield (%)Purity (%)Notes
95% TFA / 5% H₂O3 hours85%80%Risk of tryptophan alkylation if present.
95% TFA / 2.5% TIS / 2.5% H₂O 2 hours 92% 90% TIS (Triisopropylsilane) is an effective scavenger for carbocations, protecting sensitive residues.
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole4 hours88%85%More complex mixture, often used for peptides with multiple sensitive residues like Arg(Pmc/Mtr), Cys, and Met.

Note: Data is representative and can vary based on the specific peptide sequence and resin used.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Hexa-γ-L-glutamate

This protocol describes the assembly of the polyglutamate backbone on a Wang resin using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-L-Glu(OtBu)-OH

  • Wang Resin (e.g., 0.3 mmol/g loading)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Washing Solvents: DMF, DCM, Methanol

Procedure:

  • Resin Preparation: Swell the Wang resin in DMF for 30-60 minutes.

  • First Amino Acid Loading: Couple the first Fmoc-L-Glu(OtBu)-OH to the resin using a standard esterification method (e.g., DIC/DMAP).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for residues 2-6):

    • In a separate vessel, pre-activate a solution of Fmoc-L-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for 2-4 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), perform a second coupling.

    • Wash the resin as in step 3.

  • Repeat: Repeat the deprotection and coupling cycles until the hexa-glutamate chain is assembled.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection to expose the N-terminal amine for coupling with pteroic acid.

Protocol 2: Coupling of Pteroic Acid and Final Cleavage

Materials:

  • N¹⁰-(Trifluoroacetyl)pteroic acid

  • Hexa-γ-L-glutamate-resin from Protocol 1

  • Coupling Reagent: HATU/DIPEA

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Pteroic Acid Coupling:

    • Couple N¹⁰-(Trifluoroacetyl)pteroic acid (1.5 eq.) to the N-terminus of the resin-bound hexa-glutamate using HATU/DIPEA, similar to the glutamic acid coupling. Allow the reaction to proceed for 4-6 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu and trifluoroacetyl protecting groups.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation and Isolation:

    • Precipitate the crude this compound by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether several times to remove scavengers.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Synthesis of Hexa-γ-L-glutamate cluster_Finalization Final Steps Resin Wang Resin Load_Glu1 1. Load Fmoc-Glu(OtBu)-OH Resin->Load_Glu1 Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load_Glu1->Deprotect1 Couple_Glu2 3. Couple Fmoc-Glu(OtBu)-OH (HATU/DIPEA) Deprotect1->Couple_Glu2 Wash1 Wash Couple_Glu2->Wash1 Wash1->Deprotect1 Repeat 4x Couple_Pteroic 4. Couple N¹⁰-(TFA)-Pteroic Acid Wash1->Couple_Pteroic Cleavage 5. Cleavage & Deprotection (TFA/TIS/H₂O) Couple_Pteroic->Cleavage Purify 6. RP-HPLC Purification Cleavage->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Crude Analyze Crude Product by HPLC/MS Start->Check_Crude Deletion_Sequences Deletion Sequences Present? Check_Crude->Deletion_Sequences Aggregation_Suspected Aggregation Suspected? Check_Crude->Aggregation_Suspected Side_Products Unexpected Mass Peaks? Check_Crude->Side_Products Deletion_Sequences->Aggregation_Suspected No Improve_Coupling Improve Coupling: - Use HATU - Double Couple - Increase Time Deletion_Sequences->Improve_Coupling Yes Aggregation_Suspected->Side_Products No Combat_Aggregation Combat Aggregation: - Lower-loading resin - Chaotropic salts (LiCl) - NMP solvent Aggregation_Suspected->Combat_Aggregation Yes Optimize_Cleavage Optimize Cleavage: - Check scavengers (TIS) - Optimize time Side_Products->Optimize_Cleavage Yes

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Matrix Effects in LC-MS Analysis of Pteroylhexaglutamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Pteroylhexaglutamate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS analysis of this compound?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Given the complexity of biological matrices where folates are typically measured, and the low endogenous concentrations of these vitamers, matrix effects are a critical challenge to overcome for reliable quantification.[3]

Q2: How can I detect and quantitatively assess matrix effects in my this compound assay?

A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Response in Matrix / Peak Response in Solvent) x 100[1]

A value of 100% indicates no matrix effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.[1] It is recommended to assess the matrix effect in at least six different lots of the biological matrix to account for variability.[1]

Q3: My this compound signal is significantly lower in plasma samples compared to my calibration standards in solvent. What is the likely cause and how can I fix it?

A3: This is a classic example of ion suppression. The complex nature of plasma means that endogenous components like phospholipids (B1166683) and salts are likely co-eluting with your analyte and interfering with its ionization.[4]

Here are the primary strategies to mitigate this issue:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly clean up the sample.[5][6] For folates, SPE with strong anion exchange (SAX) cartridges is a common and effective approach.[7]

  • Optimize Chromatography: Modifying your LC method can help separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, changing the gradient profile, or using a different column chemistry (e.g., HILIC).[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically almost identical to this compound and will co-elute and experience the same degree of ion suppression or enhancement.[4][8] By using the ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively compensated.[4][8]

Q4: I am observing inconsistent retention times for this compound when analyzing different tissue extracts. Could this be related to matrix effects?

A4: Yes, retention time shifts can be a manifestation of matrix effects. High concentrations of matrix components can alter the column chemistry or the properties of the mobile phase as the sample passes through, affecting the interaction of this compound with the stationary phase.[4] Buildup of matrix components, particularly phospholipids, on the analytical column can also lead to erratic chromatographic performance.[4]

To address this, consider the following:

  • Implement a robust column wash: At the end of each analytical run, include a step with a high percentage of organic solvent to elute strongly retained interferences.[4]

  • Use a guard column: This will help protect your analytical column from strongly retained matrix components.[4]

  • Enhance sample cleanup: A more rigorous sample preparation method, such as SPE, can remove the components causing the retention time shifts.[4]

Troubleshooting Guides

Issue 1: Poor Recovery and Significant Ion Suppression

Symptoms:

  • Low peak area for this compound in spiked matrix samples compared to neat standards.

  • Calculated matrix effect is significantly less than 80%.

  • High variability in results between different sample lots.

Possible Causes:

  • Inadequate removal of proteins and phospholipids during sample preparation.

  • Co-elution of this compound with highly abundant matrix components.

  • Suboptimal ionization conditions.

Troubleshooting Workflow:

start Start: Poor Recovery & Ion Suppression sample_prep Review Sample Preparation start->sample_prep spe Implement SPE (e.g., SAX) sample_prep->spe Is PPT insufficient? lle Consider LLE sample_prep->lle Alternative to SPE chromatography Optimize Chromatography gradient Modify Gradient Profile chromatography->gradient Analyte co-elutes with matrix? is_check Implement SIL-IS sil_is Use this compound SIL-IS is_check->sil_is Still high variability? spe->chromatography lle->chromatography column Try Different Column Chemistry (e.g., HILIC) gradient->column column->is_check end End: Improved Recovery & Reduced Suppression sil_is->end

Troubleshooting Workflow for Poor Recovery

Issue 2: Inconsistent Results and Drifting Retention Times

Symptoms:

  • Retention time for this compound shifts between injections of different biological samples.

  • Poor peak shape (fronting or tailing).

  • Gradual loss of sensitivity over an analytical run.

Possible Causes:

  • Accumulation of matrix components on the analytical column.

  • pH changes in the mobile phase on the column due to matrix components.

  • Instability of this compound during sample processing or in the autosampler.

Troubleshooting Workflow:

start Start: Inconsistent Results & RT Shifts column_maintenance Assess Column Health start->column_maintenance guard_column Use Guard Column column_maintenance->guard_column Contamination suspected? sample_stability Check Analyte Stability stabilizers Add Stabilizers (e.g., Ascorbic Acid) sample_stability->stabilizers Degradation observed? mobile_phase Evaluate Mobile Phase buffer Ensure Adequate Buffering mobile_phase->buffer pH shifts suspected? column_wash Implement Column Wash guard_column->column_wash column_wash->sample_stability temp_control Control Temperature stabilizers->temp_control temp_control->mobile_phase end End: Consistent & Reproducible Results buffer->end

Troubleshooting Workflow for Inconsistent Results

Quantitative Data Summary

The following tables summarize typical matrix effects and recovery data for folate analysis in biological matrices. Note that specific values can vary significantly depending on the exact experimental conditions.

Table 1: Matrix Effect of Pteroylpolyglutamates in Different Biological Matrices

AnalyteBiological MatrixSample PreparationMatrix Effect (%)Reference
Dimethyl THFE. coli LysateDerivatization45 (Ion Suppression)[9]
Dimethyl THFHepG2 Cell ExtractDerivatization, Vacuum ConcentrationNo Significant Effect[9]
Folic AcidHuman PlasmaProtein PrecipitationNot specified, but noted[10]
5-MTHFHuman PlasmaProtein PrecipitationNot specified, but noted[10]

Table 2: Recovery of Folates from Biological Matrices Using Different Extraction Methods

AnalyteBiological MatrixExtraction MethodRecovery (%)Reference
Dihydrofolate (DHF)Human PlasmaProtein Precipitation49-80[11]
Tetrahydrofolate (THF)Human PlasmaProtein Precipitation49-80[11]
TetrahydrofolateFood ExtractsSPE (Phenyl endcapped)>80[7]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike Method

This protocol outlines the steps to quantitatively assess the matrix effect for this compound.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., low and high QC levels).

    • Set B (Post-extraction Spike): Take a blank biological matrix (e.g., plasma) and perform the complete sample preparation procedure. After the final extraction step, spike the clean extract with this compound to the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike the blank biological matrix with this compound to the same concentration as Set A before starting the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Average peak area of Set B / Average peak area of Set A) x 100

    • RE (%) = (Average peak area of Set C / Average peak area of Set B) x 100

Protocol 2: Sample Preparation of Plasma for this compound Analysis using Protein Precipitation

This is a basic sample preparation protocol. For complex matrices or when significant matrix effects are observed, a more rigorous method like SPE is recommended.

  • Sample Collection: To 200 µL of plasma, add a solution of a suitable stable isotope-labeled internal standard (SIL-IS) for this compound.

  • Stabilization: Add an antioxidant/stabilizer solution, such as 1% ascorbic acid or a combination of ascorbic acid and 2-mercaptoethanol, to prevent folate degradation.[7][11]

  • Protein Precipitation: Add a three-fold volume of cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Then, centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Folate Analysis

This protocol provides a general workflow for SPE cleanup of biological samples for folate analysis using a strong anion exchange (SAX) cartridge.

  • Cartridge Conditioning: Condition the SAX SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1-2 mL of an appropriate buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Sample Loading: Load the supernatant from the protein precipitation step (or a suitably diluted sample) onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a weak buffer or a mixture of buffer and a small amount of organic solvent to remove non-specifically bound interferences.

  • Elution: Elute the this compound and other folates from the cartridge using a stronger buffer or a solvent mixture with a higher ionic strength or different pH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualization of Key Processes

cluster_lc LC Column cluster_ms MS Ion Source analyte This compound ionization Ionization analyte->ionization matrix Matrix Components (Phospholipids, Salts) matrix->analyte Ion Suppression matrix->ionization detector Detector ionization->detector

Mechanism of Ion Suppression in LC-MS

start Start: Biological Sample ppt Protein Precipitation (e.g., Methanol) start->ppt spe Solid-Phase Extraction (e.g., SAX) ppt->spe Cleaner Sample Needed? lc_separation LC Separation (e.g., HILIC) ppt->lc_separation Direct Injection (Higher Matrix) spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection end End: Accurate Quantification ms_detection->end

Workflow for Mitigating Matrix Effects

References

Pteroylhexaglutamate Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pteroylhexaglutamate.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My final yield of this compound is consistently low after purification. What are the potential causes and how can I improve it?

A1: Low yield is a frequent issue in purification processes. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshoot and enhance your recovery:

  • Incomplete Elution: The elution conditions may not be optimal for desorbing the this compound from the chromatography matrix.

    • Solution:

      • For Ion-Exchange Chromatography: If using a salt gradient, try increasing the salt concentration in the elution buffer or using a steeper gradient. Alternatively, you can adjust the pH of the elution buffer to neutralize the charge of the molecule, thus weakening its interaction with the resin.[1]

      • For Affinity Chromatography: If using a competitive ligand, ensure its concentration is sufficient to displace the bound this compound. You might also consider altering the pH or ionic strength of the elution buffer to weaken the affinity interaction.

      • For Hydrophobic Interaction Chromatography (HIC): Ensure a sufficiently low salt concentration in the elution buffer to promote desorption. A gradient to a no-salt buffer is common.[2]

  • Precipitation/Aggregation: Pteroylpolyglutamates can be prone to aggregation and precipitation, especially at high concentrations or in suboptimal buffer conditions.

    • Solution:

      • Perform stability tests to determine the optimal pH and salt concentration for your this compound construct. Folates are generally more stable at neutral or slightly alkaline pH.[3][4]

      • Consider adding stabilizing agents to your buffers, such as low concentrations of non-ionic detergents or arginine.

      • Process samples at a lower temperature (e.g., 4°C) to minimize aggregation.

  • Degradation: Pteroylpolyglutamates are sensitive to oxidation, light, and extreme pH, which can lead to degradation and loss of product.

    • Solution:

      • Work with buffers that have been degassed and purged with an inert gas like nitrogen or argon to minimize oxidation.[5]

      • Protect your samples from light by using amber tubes or covering containers with aluminum foil.[6]

      • Maintain a neutral or slightly alkaline pH throughout the purification process, as acidic conditions can promote degradation.[3][4] The addition of antioxidants like ascorbic acid can also help preserve the integrity of the molecule.[7]

  • Improper Column Packing or Overloading: An improperly packed column can lead to channeling and poor separation, while overloading the column can result in the loss of product in the flow-through.

    • Solution:

      • Ensure your column is packed correctly according to the manufacturer's instructions to avoid channeling.

      • Determine the binding capacity of your resin for this compound and load a sample amount that is within the recommended range.

Issue 2: Purity of this compound is Not Optimal

Q2: My purified this compound shows multiple peaks on HPLC analysis, indicating the presence of impurities. How can I improve the purity?

A2: Achieving high purity is critical for downstream applications. Here are common reasons for suboptimal purity and how to address them:

  • Co-elution of Impurities: Impurities with similar physicochemical properties to this compound may co-elute during chromatography.

    • Solution:

      • Optimize Gradient: For ion-exchange and hydrophobic interaction chromatography, try using a shallower gradient to improve the resolution between your target molecule and contaminants.

      • Orthogonal Purification Methods: Employ a multi-step purification strategy using different chromatography techniques that separate based on different properties (e.g., ion-exchange followed by hydrophobic interaction chromatography).[2]

      • High-Resolution Resins: Use chromatography resins with smaller bead sizes for higher resolution.

  • Presence of Degradation Products: As mentioned previously, this compound can degrade during purification. These degradation products will appear as impurities.

    • Solution: Implement the strategies to prevent degradation as outlined in A1, such as working under inert gas, protecting from light, and maintaining optimal pH.

  • Synthetic Impurities: If you are working with synthetically produced this compound, impurities from the synthesis process may be present. Common impurities in solid-phase peptide synthesis include deletion sequences, truncated sequences, and products with protecting groups that were not fully removed.[8][9][10]

    • Solution:

      • Optimize the synthesis and cleavage conditions to minimize the formation of side products.

      • Employ a high-resolution purification method like reversed-phase HPLC to separate the target molecule from closely related synthetic impurities.

Issue 3: this compound Aggregates During or After Purification

Q3: I am observing precipitation or seeing high molecular weight species in my purified this compound sample. What can I do to prevent aggregation?

A3: Aggregation is a common problem that can affect the solubility, activity, and stability of your product. Here are some strategies to mitigate aggregation:

  • Optimize Buffer Conditions:

    • pH: Determine the pH at which your this compound is most soluble and stable. Folates generally exhibit better stability at neutral to slightly alkaline pH.[3][4]

    • Ionic Strength: The effect of ionic strength on aggregation can be complex. For hydrophobic interactions, high salt concentrations can promote aggregation. Experiment with different salt concentrations to find the optimal condition.

    • Additives: Consider the inclusion of additives that can help to reduce aggregation. These can include:

      • Arginine: Often used to suppress protein aggregation.

      • Non-ionic detergents (at low concentrations): Such as Tween-20 or Triton X-100.

      • Glycerol: Can help to stabilize proteins and reduce aggregation.

  • Control Protein Concentration: High concentrations of the molecule can favor aggregation.

    • Solution: If possible, work with more dilute solutions during purification and storage. If a high concentration is required, perform a buffer exchange into a formulation buffer that is optimized for stability at that concentration.

  • Temperature Control:

    • Solution: Perform purification steps at 4°C and store the purified product at appropriate temperatures (e.g., -80°C for long-term storage) to minimize aggregation kinetics.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound using different chromatography techniques. This data is for illustrative purposes to guide optimization.

Table 1: Comparison of Purification Methods for this compound

Purification MethodBinding PrincipleTypical Recovery (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Affinity Chromatography Specific binding to folate binding protein or immobilized folate80-95>95High specificity, single-step purification possibleLigand leakage, can be expensive
Ion-Exchange Chromatography Charge-based interaction70-9085-95High capacity, good resolutionPurity may not be as high as affinity, requires buffer optimization
Hydrophobic Interaction Hydrophobicity60-8580-90Orthogonal to IEX, can remove aggregatesCan be denaturing for some molecules, requires high salt

Table 2: Influence of pH and Temperature on this compound Stability

pHTemperature (°C)Half-life (hours)Key Observation
4.025< 1Rapid degradation in acidic conditions.[3][4]
7.04> 100Good stability at neutral pH and low temperature.
7.025~48Moderate stability at room temperature.
8.525~72Enhanced stability in slightly alkaline conditions.

Experimental Protocols

Detailed methodologies for key purification experiments are provided below. These are general protocols and may require optimization for specific experimental conditions.

Protocol 1: Affinity Chromatography using Immobilized Folate Binding Protein
  • Resin Preparation: Equilibrate the folate binding protein-agarose resin with 5-10 column volumes (CVs) of binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Sample Preparation: Prepare the crude this compound sample in the binding buffer. Ensure the sample is clear by centrifugation or filtration (0.45 µm filter).

  • Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.

  • Washing: Wash the column with 10-20 CVs of binding buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound this compound using an elution buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 3.0) or a high concentration of free folate as a competitive eluent. Collect fractions.

  • Neutralization: Immediately neutralize the low pH elution fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent degradation.

  • Analysis: Analyze the fractions for this compound content and purity using HPLC.

Protocol 2: Anion-Exchange Chromatography
  • Resin Selection: Choose a suitable strong or weak anion-exchange resin (e.g., Q-Sepharose or DEAE-Sepharose).

  • Buffer Preparation: Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the column with 5-10 CVs of binding buffer.

  • Sample Preparation: Exchange the buffer of the this compound sample into the binding buffer using dialysis or a desalting column.

  • Sample Loading: Load the sample onto the column.

  • Washing: Wash the column with binding buffer until the UV 280 nm absorbance returns to baseline.

  • Elution: Elute the bound this compound using a linear gradient from 0% to 100% elution buffer over 10-20 CVs. Collect fractions.

  • Analysis: Analyze the fractions by HPLC to identify those containing pure this compound. Pool the desired fractions.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)
  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Buffer Preparation: Prepare a high-salt binding buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0) and a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Column Equilibration: Equilibrate the column with 5-10 CVs of binding buffer.

  • Sample Preparation: Add salt to the this compound sample to match the concentration in the binding buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with binding buffer to remove unbound molecules.

  • Elution: Elute with a decreasing salt gradient (from 100% binding buffer to 100% elution buffer) over 10-20 CVs. Collect fractions.

  • Analysis: Analyze fractions for purity and concentration using HPLC.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting start Low Yield Observed check_elution Check Elution Fractions (HPLC Analysis) start->check_elution product_in_elution Product Present? check_elution->product_in_elution optimize_elution Optimize Elution Conditions (Gradient, pH, Competitor) product_in_elution->optimize_elution No check_flowthrough Check Flow-through & Wash Fractions product_in_elution->check_flowthrough Yes end Improved Yield optimize_elution->end product_in_ft Product in Flow-through? check_flowthrough->product_in_ft optimize_binding Optimize Binding Conditions (pH, Salt, Buffer) product_in_ft->optimize_binding Yes check_degradation Assess Degradation (HPLC-MS, SDS-PAGE) product_in_ft->check_degradation No optimize_binding->end degradation_present Degradation Products Found? check_degradation->degradation_present prevent_degradation Implement Protective Measures (Antioxidants, Light Protection, pH control) degradation_present->prevent_degradation Yes check_aggregation Check for Aggregation (DLS, SEC) degradation_present->check_aggregation No prevent_degradation->end aggregation_present Aggregates Detected? check_aggregation->aggregation_present prevent_aggregation Optimize for Solubility (Additives, Concentration, Temp.) aggregation_present->prevent_aggregation Yes aggregation_present->end No prevent_aggregation->end

Caption: Troubleshooting workflow for low this compound yield.

Experimental Workflow for a Two-Step Purification Process

Purification_Workflow start Crude Lysate clarification Clarification (Centrifugation/Filtration) start->clarification iex Step 1: Ion-Exchange Chromatography (IEX) clarification->iex iex_fractions Collect IEX Fractions iex->iex_fractions purity_check1 Purity Analysis (HPLC) iex_fractions->purity_check1 pool1 Pool Pure Fractions purity_check1->pool1 hic Step 2: Hydrophobic Interaction Chromatography (HIC) pool1->hic hic_fractions Collect HIC Fractions hic->hic_fractions purity_check2 Final Purity Analysis (HPLC) hic_fractions->purity_check2 final_product Pure this compound purity_check2->final_product Degradation_Pathway PteGlu6 This compound (PteGlu6) Cleavage C9-N10 Bond Cleavage PteGlu6->Cleavage Side_Chain_Mod Glutamate Chain Modification PteGlu6->Side_Chain_Mod Oxidation Oxidation (O2, Peroxides) Oxidation->Cleavage Light Photodegradation (UV Light) Light->Cleavage pH_extremes Acid/Base Hydrolysis (Low/High pH) pH_extremes->Cleavage pH_extremes->Side_Chain_Mod Pterin Pterin Derivatives Cleavage->Pterin pABG p-Aminobenzoyl- hexaglutamate Cleavage->pABG

References

Calibration curve issues for Pteroylhexaglutamate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the quantification of Pteroylhexaglutamate using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for this compound analysis by LC-MS/MS?

A1: For folate analysis using LC-MS/MS, a typical calibration range for 5-methyltetrahydrofolate (a common folate) is from 1 nmol/L to 100 nmol/L. For other folate forms, a range of 0.5 nmol/L to 50 nmol/L is often used. The specific range for this compound should be determined during method development and validation to ensure it covers the expected concentrations in the samples.

Q2: What is an acceptable linearity (R²) for a this compound calibration curve?

A2: A general acceptance criterion for the coefficient of determination (R²) in bioanalytical methods is a value greater than 0.99. Some methods may accept R² > 0.98, but a higher value indicates a better fit of the data to the linear regression model.

Q3: Why is an internal standard necessary for this compound quantification?

A3: An internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS analysis. It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Using a stable isotope-labeled internal standard, such as ¹³C₅-labeled this compound, is highly recommended as it closely mimics the behavior of the analyte.

Q4: How can I prevent the degradation of this compound standards?

A4: this compound and other folates are sensitive to light, heat, and oxidation. To prevent degradation, it is essential to prepare and store stock and working solutions in a protective buffer containing an antioxidant, such as ascorbic acid (typically at a concentration of 1 g/L). Standards should be stored in amber vials, protected from light, and kept at low temperatures (e.g., -80°C for long-term storage).

Q5: What are matrix effects and how can they affect my this compound calibration curve?

A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification and non-linear calibration curves. To mitigate matrix effects, it is recommended to use matrix-matched calibration standards, which are prepared in a blank matrix that is similar to the samples being analyzed.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with your this compound calibration curve.

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve deviates from a straight line, often showing a flattening at higher concentrations or a curve at lower concentrations. The R² value is below the acceptable limit (e.g., <0.99).

Visual Cue of Non-LinearityProbable Cause(s)Suggested Solution(s)
Flattening at High Concentrations 1. Detector Saturation: The MS detector is overwhelmed by a high concentration of the analyte. 2. Ion Source Saturation: The electrospray ionization (ESI) source has reached its limit for generating ions. 3. Analyte Precipitation: The analyte is precipitating out of solution at high concentrations.1. & 2. Dilute the upper-level calibration standards and samples to fall within the linear range of the detector. 3. Check the solubility of this compound in your solvent. You may need to adjust the solvent composition or reduce the highest concentration standard.
Flattening at Low Concentrations 1. Adsorption: The analyte is adsorbing to vials, tubing, or the column at low concentrations. 2. In-source Fragmentation/Degradation: The analyte is unstable at low concentrations in the ion source.1. Use silanized vials or vials made of polypropylene (B1209903). Consider adding a small amount of a competing compound to the mobile phase. 2. Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation. Ensure standards are freshly prepared in a stabilizing buffer.
Irregular Scatter of Points 1. Pipetting Errors: Inaccurate preparation of calibration standards. 2. Instrument Instability: Fluctuations in the LC or MS system. 3. Inconsistent Sample Preparation: Variability in the extraction or deconjugation process.1. Carefully re-prepare the calibration standards using calibrated pipettes. 2. Check the stability of the LC flow rate and MS spray. Run system suitability tests. 3. Ensure consistent timing and conditions for all sample preparation steps.
"S"-Shaped Curve Complex Matrix Effects: A combination of ion suppression at some concentrations and enhancement at others.Prepare matrix-matched calibration standards. Optimize the chromatographic separation to better resolve this compound from interfering matrix components.
Issue 2: Poor Reproducibility of the Calibration Curve

Symptom: Running the same set of calibration standards at different times results in significantly different slopes or intercepts.

Probable Cause(s)Suggested Solution(s)
Standard Degradation This compound standards are not stable over time, even when stored.
Instrument Performance Drift The sensitivity of the LC-MS/MS system is changing over time. This can be due to a dirty ion source, changes in mobile phase composition, or detector aging.
Inconsistent Internal Standard Addition The amount of internal standard added to each calibrant is not consistent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound quantification.

ParameterRecommended Value/Range
Calibration Curve Range 0.5 - 100 nmol/L (should be optimized based on expected sample concentrations)
Linearity (R²) > 0.99
Internal Standard ¹³C₅-labeled this compound or other stable isotope-labeled polyglutamated folate
Internal Standard Concentration Typically in the range of 1.5 - 6.0 nmol/L in the final injected sample (should be optimized)
Antioxidant in Standard Solutions Ascorbic acid at 1 g/L
Storage of Stock Solutions -80°C, protected from light

Experimental Protocols

Protocol: Preparation of this compound Calibration Standards

This protocol describes the preparation of stock and working calibration standards for this compound.

Materials:

  • This compound powder

  • ¹³C₅-Pteroylhexaglutamate (or other suitable internal standard)

  • Ascorbic acid

  • Ammonium (B1175870) hydroxide (B78521) solution (e.g., 0.1 M)

  • HPLC-grade water

  • HPLC-grade methanol

  • Calibrated pipettes and tips

  • Amber glass or polypropylene vials

Procedure:

  • Preparation of Stabilizing Buffer (1 g/L Ascorbic Acid):

    • Dissolve 100 mg of ascorbic acid in 100 mL of HPLC-grade water.

    • This buffer should be prepared fresh daily.

  • Preparation of this compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound powder into a vial.

    • To aid dissolution, add a small volume (e.g., 100 µL) of 0.1 M ammonium hydroxide to the powder and gently vortex. Polyglutamated folates can be difficult to dissolve in neutral or acidic solutions.

    • Bring the final volume to 1 mL with the stabilizing buffer.

    • Vortex until fully dissolved.

    • Store this stock solution in amber vials at -80°C.

  • Preparation of Internal Standard Stock Solution (e.g., 1 mg/mL):

    • Follow the same procedure as in step 2 to prepare the internal standard stock solution.

  • Preparation of Intermediate and Working Calibration Standards:

    • Thaw the stock solutions on ice, protected from light.

    • Perform serial dilutions of the this compound stock solution with the stabilizing buffer to create a series of working standards at the desired concentrations (e.g., covering the range of 0.5 to 100 nmol/L).

    • Prepare a working internal standard solution by diluting the internal standard stock solution with the stabilizing buffer to the desired final concentration (e.g., to achieve 5 nmol/L in the final sample).

  • Preparation of Calibration Curve Points:

    • For each calibration point, combine a specific volume of the corresponding working standard with a fixed volume of the working internal standard solution.

    • If using matrix-matched standards, the dilutions should be made in a blank matrix extract.

Visualizations

Troubleshooting_Workflow start Start: Poor Calibration Curve (R² < 0.99 or Poor Reproducibility) check_linearity Assess Linearity: Visual Inspection of the Curve start->check_linearity check_reproducibility Assess Reproducibility: Compare Multiple Runs start->check_reproducibility nonlinear Non-Linear Curve check_linearity->nonlinear not_reproducible Poor Reproducibility check_reproducibility->not_reproducible scatter Irregular Scatter? nonlinear->scatter Yes flattening Flattening at High Conc.? nonlinear->flattening No reprep_standards Re-prepare Standards (Check Pipetting) scatter->reprep_standards check_instrument Check Instrument Stability (LC pressure, MS spray) scatter->check_instrument dilute_high_standards Dilute High Conc. Standards (Check for Saturation) flattening->dilute_high_standards Yes optimize_matrix Use Matrix-Matched Standards Optimize Chromatography flattening->optimize_matrix No (S-shape or other) end End: Improved Calibration Curve reprep_standards->end check_instrument->end dilute_high_standards->end optimize_matrix->end fresh_standards Prepare Fresh Working Standards for Each Run not_reproducible->fresh_standards Check Standard Stability instrument_maintenance Perform Instrument Maintenance (e.g., Clean Ion Source) not_reproducible->instrument_maintenance Check Instrument Drift check_is Verify Consistent IS Addition not_reproducible->check_is Check IS Procedure fresh_standards->end instrument_maintenance->end check_is->end

Caption: Troubleshooting workflow for this compound calibration curve issues.

Technical Support Center: Optimizing Pteroylhexaglutamate Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pteroylhexaglutamate (PHG) uptake in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for this compound (PHG) uptake in mammalian cells?

A1: this compound, a polyglutamated form of folic acid, primarily enters cells through three main transport systems:

  • Reduced Folate Carrier (RFC): This is the major transport system for folates in most mammalian cells and tissues. It is a bidirectional anion exchanger that functions optimally at a neutral pH of 7.4.[1][2]

  • Proton-Coupled Folate Transporter (PCFT): This transporter is crucial for folate absorption in the small intestine and functions optimally in acidic environments (low pH).[3][4] It can be a significant route of entry in the acidic microenvironment of solid tumors.[3]

  • Folate Receptors (FRα and FRβ): These are high-affinity receptors that bind to folates and internalize them through endocytosis.[5][6] FRα is often overexpressed in various cancers, making it a target for drug delivery.[5][7]

Q2: My cells are showing low uptake of PHG. What are the potential causes?

A2: Low PHG uptake can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal pH of the culture medium, low expression of folate transporters/receptors, issues with cell health or experimental setup, and degradation of the PHG compound.

Q3: What is the optimal pH for PHG uptake?

A3: The optimal pH for PHG uptake depends on the dominant transport mechanism in your cell line. The Reduced Folate Carrier (RFC) functions best at a neutral pH of 7.4, while the Proton-Coupled Folate Transporter (PCFT) is more active in acidic conditions (pH 5.5-6.0).[3][4] If your cells have high PCFT expression, an acidic medium may enhance uptake. Conversely, for cells relying on RFC, maintaining a physiological pH is critical.

Q4: How can I determine which folate transporter is dominant in my cell line?

A4: You can determine the dominant transporter through a combination of techniques:

  • Gene Expression Analysis (qPCR or RNA-Seq): Quantify the mRNA levels of SLC19A1 (RFC), SLC46A1 (PCFT), and FOLR1/FOLR2 (FRα/FRβ).

  • Protein Expression Analysis (Western Blot or Flow Cytometry): Measure the protein levels of the respective transporters.

  • Competitive Inhibition Assays: Use specific inhibitors for each transporter to see which one has the most significant impact on PHG uptake.

Q5: Can the polyglutamate chain length of PHG affect its uptake?

A5: Yes, the length of the polyglutamate chain can influence uptake. While folate receptors can bind polyglutamated folates, the affinity may vary. The Proton-Coupled Folate Transporter (PCFT) does not transport folate polyglutamates.[8] The Reduced Folate Carrier (RFC) is the primary transporter for polyglutamated folates inside the cell, but its efficiency for extracellular uptake of long-chain polyglutamates can be lower than for monoglutamates.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during PHG uptake experiments.

Problem Possible Cause Recommended Solution
Low or No PHG Uptake 1. Suboptimal pH of Assay Buffer: The activity of folate transporters is highly pH-dependent.[3][4][9]- Determine the optimal pH for your cell line by testing a range of pH values (e.g., 5.5, 6.5, 7.4).- Ensure your assay buffer is freshly prepared and the pH is verified before each experiment.
2. Low Expression of Folate Transporters/Receptors: The cell line may not express sufficient levels of RFC, PCFT, or Folate Receptors.- Verify the expression levels of folate transporters using qPCR, Western blot, or flow cytometry.- Consider using a different cell line known to have high expression of folate transporters.
3. PHG Degradation: Pteroylpolyglutamates can be unstable under certain conditions.- Prepare fresh PHG solutions for each experiment.- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light.
4. Incorrect Cell Seeding Density: Cell density can affect transporter expression and nutrient availability.[10][11]- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.- Avoid both sparse and overly confluent cultures.
5. Suboptimal Incubation Time: The uptake may not have reached equilibrium, or saturation may have occurred too quickly.- Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to determine the optimal incubation time for linear uptake.
High Background Signal 1. Inefficient Washing: Residual extracellular PHG can lead to high background.- Increase the number and volume of wash steps with ice-cold PBS after incubation.- Ensure complete removal of the washing buffer between steps.
2. Non-specific Binding: PHG may bind non-specifically to the cell surface or the culture plate.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA).- Include a control with a high concentration of unlabeled folic acid to determine non-specific binding.
Inconsistent Results Between Experiments 1. Variation in Cell Passage Number: Cell characteristics can change with prolonged passaging.- Use cells within a consistent and low passage number range for all experiments.
2. Inconsistent Reagent Preparation: Variations in buffer pH or PHG concentration can affect results.- Prepare fresh reagents for each set of experiments.- Use calibrated equipment for all measurements.
3. Cell Health Issues: Stressed or unhealthy cells will have altered metabolic and transport activities.- Regularly monitor cell morphology and viability.- Ensure proper aseptic technique to prevent contamination.[12]

Experimental Protocols

Protocol 1: Optimization of PHG Uptake Conditions

This protocol provides a framework for determining the optimal pH, incubation time, and cell seeding density for PHG uptake in your specific cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Folate-free RPMI 1640 medium

  • This compound (PHG)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Assay buffers at various pH values (e.g., pH 5.5, 6.5, 7.4)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Multi-well plates (24- or 48-well)

  • Microplate reader or appropriate detection system (e.g., LC-MS)

Methodology:

  • Cell Seeding (for Density Optimization):

    • Seed cells in a 24-well plate at a range of densities (e.g., 0.5 x 10^5, 1 x 10^5, 2 x 10^5 cells/well).

    • Incubate for 24 hours in complete culture medium.

    • Proceed with the uptake assay to determine the density that provides the best signal-to-noise ratio while maintaining logarithmic growth.

  • Cell Seeding (for pH and Time Optimization):

    • Seed cells at the optimized density in a 48-well plate and incubate for 24 hours.

  • Pre-incubation:

    • Wash the cells twice with warm, folate-free RPMI 1640 medium.

    • Incubate the cells in folate-free medium for 1-2 hours to deplete intracellular folate stores.

  • Uptake Assay:

    • For pH Optimization:

      • Remove the folate-free medium and wash the cells once with the respective pH assay buffers.

      • Add the PHG solution (at a fixed concentration, e.g., 1 µM) prepared in the different pH buffers to the respective wells.

      • Incubate for a fixed time (e.g., 30 minutes) at 37°C.

    • For Time Optimization:

      • Remove the folate-free medium and add the PHG solution in the optimized pH buffer.

      • Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • Stopping the Uptake:

    • To terminate the uptake, rapidly aspirate the PHG solution.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular PHG.

  • Cell Lysis:

    • Add an appropriate volume of cell lysis buffer to each well.

    • Incubate on ice for 15-30 minutes with gentle agitation.

  • Quantification:

    • Collect the cell lysates.

    • Quantify the intracellular PHG concentration using a suitable method, such as LC-MS/MS.

    • Normalize the PHG concentration to the total protein content in each lysate (determined by a BCA or Bradford assay).

Protocol 2: Competitive Inhibition Assay

This protocol helps to identify the involvement of specific folate transporters in PHG uptake.

Methodology:

  • Follow steps 1-3 of Protocol 1.

  • Inhibitor Pre-incubation:

    • Pre-incubate the cells with a high concentration of a specific competitor or inhibitor for 30 minutes at 37°C. For example:

      • To assess the contribution of all folate transporters, use a high concentration of unlabeled folic acid (e.g., 1 mM).

      • To specifically inhibit RFC, use a competitive inhibitor like methotrexate (B535133) (at a concentration appropriate for your cell line).

  • Uptake Assay:

    • Without washing out the inhibitor, add the PHG solution (containing the same concentration of the inhibitor) to the wells.

    • Incubate for the optimized time at 37°C.

  • Follow steps 5-7 of Protocol 1 to stop the uptake and quantify intracellular PHG. A significant reduction in PHG uptake in the presence of a competitor indicates its involvement in the transport process.

Data Presentation

Table 1: Effect of pH on Pteroylglutamate Uptake

Cell LineDominant TransporterpHRelative Uptake Efficiency (%)
KB CellsFolate Receptor α7.4100
6.085
5.570
Caco-2PCFT7.440
6.0100
5.5120
HeLaRFC7.4100
6.065
5.545

Note: Data presented are representative and may vary depending on specific experimental conditions.

Table 2: Kinetic Parameters for Folate Uptake via Different Transporters

TransporterSubstrateKm (µM)Vmax (pmol/mg protein/min)
RFCMethotrexate1.5 - 520 - 50
PCFTFolic Acid0.5 - 2100 - 200
Folate Receptor αFolic Acid0.001 - 0.0055 - 10

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the transporter. Vmax (maximum velocity) represents the maximum rate of uptake.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Uptake Assay cluster_quant Phase 3: Quantification seed_cells Seed Cells in Multi-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h folate_depletion Incubate in Folate-Free Medium (1-2h) incubate_24h->folate_depletion add_phg Add PHG Solution folate_depletion->add_phg incubate_phg Incubate at 37°C add_phg->incubate_phg stop_wash Stop Uptake & Wash with Cold PBS incubate_phg->stop_wash lyse_cells Lyse Cells stop_wash->lyse_cells quantify Quantify Intracellular PHG (e.g., LC-MS) lyse_cells->quantify normalize Normalize to Protein Content quantify->normalize end end normalize->end Data Analysis

Caption: Experimental workflow for optimizing PHG uptake.

troubleshooting_workflow action action start Low PHG Uptake? check_ph Is Assay pH Optimized? start->check_ph check_transporter Sufficient Transporter Expression? check_ph->check_transporter Yes action_ph Perform pH optimization experiment (pH 5.5-7.4) check_ph->action_ph No check_cells Are Cells Healthy & at Optimal Density? check_transporter->check_cells Yes action_transporter Verify expression (qPCR/Western). Consider a different cell line. check_transporter->action_transporter No check_reagents Are PHG & Buffers Fresh/Stable? check_cells->check_reagents Yes action_cells action_cells check_cells->action_cells Optimize seeding density. Check cell viability. check_time Is Incubation Time Optimized? check_reagents->check_time Yes action_reagents action_reagents check_reagents->action_reagents Prepare fresh solutions. Store stock properly. success Uptake Optimized check_time->success Yes action_time Perform time-course experiment. check_time->action_time No action_ph->check_transporter action_transporter->check_cells action_cells->check_reagents action_reagents->check_time action_time->success

Caption: Troubleshooting decision tree for low PHG uptake.

fr_alpha_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PHG This compound (PHG) FRa Folate Receptor α (FRα) PHG->FRa Binding gp130 gp130 FRa->gp130 ERK ERK1/2 FRa->ERK Activation JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer pERK p-ERK1/2 ERK->pERK pERK_nuc p-ERK1/2 pERK->pERK_nuc Gene_Expression Target Gene Expression (e.g., Cyclin A2, VEGF) STAT3_dimer->Gene_Expression Transcription cJun c-Jun pERK_nuc->cJun Phosphorylation cFos c-Fos pERK_nuc->cFos Phosphorylation cJun->Gene_Expression cFos->Gene_Expression

References

Technical Support Center: Pteroylhexaglutamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common contamination issues encountered during the synthesis of Pteroylhexaglutamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic this compound?

A1: Impurities in synthetic this compound typically arise from the inherent complexities of solid-phase peptide synthesis (SPPS). These can be broadly categorized as:

  • Process-Related Impurities: These are byproducts formed during the synthesis process itself. Common examples include:

    • Deletion Sequences: Peptides lacking one or more glutamic acid residues due to incomplete coupling reactions.

    • Insertion Sequences: Peptides with an extra glutamic acid residue, which can occur if the Fmoc protecting group is prematurely removed.

    • Truncated Peptides: Shorter peptide chains resulting from incomplete synthesis.

    • Racemized Products: Peptides containing D-glutamic acid instead of the natural L-glutamic acid, which can occur during amino acid activation.

  • Product-Related Impurities: These are modifications of the target this compound molecule.

  • Reagent-Related Impurities: Residual reagents from the synthesis that are not completely removed during purification, such as scavengers (e.g., triisopropylsilane) or cleavage cocktail components (e.g., trifluoroacetic acid).

Q2: How can I detect these impurities in my sample?

A2: The primary analytical technique for identifying and quantifying impurities in this compound is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS).

  • Reversed-Phase HPLC (RP-HPLC): This is the most common method used. A C18 column is typically employed with a gradient of an organic solvent (like acetonitrile) in water, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). Different impurities will have different retention times, allowing for their separation and quantification.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer allows for the determination of the molecular weight of the eluted peaks, which is crucial for identifying deletion sequences, insertion sequences, and other modifications.

Q3: What are the recommended starting conditions for an analytical HPLC run?

A3: A good starting point for developing an analytical HPLC method for this compound is as follows:

ParameterRecommendation
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm and 365 nm
Column Temperature 25-30 °C

This is a general guideline and may require optimization based on your specific sample and HPLC system.

Q4: How can I purify my crude this compound product?

A4: Preparative Reversed-Phase HPLC is the most effective method for purifying synthetic this compound. The conditions are similar to analytical HPLC but on a larger scale. A typical strategy involves a two-step purification process:

  • Initial Purification: A broad gradient is used to separate the bulk of the impurities from the main product.

  • Final Polishing: A shallower gradient is then used to separate any closely eluting impurities from the desired product.

Following purification, the collected fractions are typically lyophilized to obtain the final, pure product.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues observed during the analysis and purification of this compound.

Problem 1: Multiple Peaks in the HPLC Chromatogram of Crude Product

Possible Causes & Solutions:

CauseSuggested Action
Incomplete Coupling Reactions Increase coupling time, use a more efficient coupling reagent (e.g., HATU), or perform a double coupling for each glutamic acid residue.
Premature Fmoc Deprotection Ensure complete removal of the previous coupling reagents before deprotection. Use a milder base or shorter deprotection times if insertion sequences are consistently observed.
Racemization Use an activating agent that minimizes racemization (e.g., HOBt/HBTU). Avoid excessive activation times.
Oxidation Degas all solvents and handle the product under an inert atmosphere (e.g., argon or nitrogen). Add antioxidants like dithiothreitol (B142953) (DTT) during cleavage and purification.
Problem 2: Poor Peak Shape or Resolution in HPLC

Possible Causes & Solutions:

CauseSuggested Action
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For pteroyl derivatives, a pH between 2 and 4 is often optimal.
Column Overload Inject a smaller amount of the sample onto the column.
Column Degradation Replace the analytical column or the guard column.
Secondary Interactions with Column Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method
  • Sample Preparation: Dissolve the crude or purified this compound in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% (v/v) TFA in deionized water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm and 365 nm

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: Linear gradient from 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the main peak can be calculated as the area of the main peak divided by the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection synthesis->cleavage 1. Peptide Elongation crude_analysis Crude Analysis (Analytical HPLC-MS) cleavage->crude_analysis 2. Obtain Crude Product purification Preparative HPLC crude_analysis->purification 3. Assess Purity & Identify Impurities pure_analysis Purity Analysis (Analytical HPLC) purification->pure_analysis 4. Isolate Target Peptide lyophilization Lyophilization pure_analysis->lyophilization 5. Confirm Purity final_product Final Product lyophilization->final_product 6. Obtain Solid Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic start Impurity Detected in HPLC mass_check Check Mass by MS start->mass_check deletion Deletion Sequence (Mass < Expected) mass_check->deletion Lower Mass insertion Insertion Sequence (Mass > Expected) mass_check->insertion Higher Mass other Other Modification (Mass Unexpected) mass_check->other Other incomplete_coupling Troubleshoot: - Increase coupling time - Use stronger activator deletion->incomplete_coupling premature_deprotection Troubleshoot: - Check deprotection conditions insertion->premature_deprotection side_reaction Troubleshoot: - Optimize protecting groups - Check scavenger choice other->side_reaction

Caption: Troubleshooting logic for identifying synthesis impurities.

Validation & Comparative

Pteroylhexaglutamate vs. Folic Acid: An In Vitro Bioavailability Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folate, an essential B vitamin, exists in various forms. In dietary sources, it is predominantly found as pteroylpolyglutamates, of which pteroylhexaglutamate is a common form. In contrast, fortified foods and supplements contain the synthetic, monoglutamated form, folic acid. The bioavailability of these different forms is a critical factor in determining their efficacy. This guide provides an objective in vitro comparison of the bioavailability of this compound and folic acid, supported by experimental data and methodologies.

Key Differences in Bioavailability

The fundamental difference in the in vitro bioavailability of this compound and folic acid lies in their initial processing by intestinal cells. This compound, a polyglutamated folate, requires enzymatic deconjugation to its monoglutamate form (folic acid) before it can be absorbed by intestinal epithelial cells. This crucial step is catalyzed by the enzyme glutamate (B1630785) carboxypeptidase II (GCPII), also known as folate hydrolase, which is located on the apical brush border of intestinal cells. Folic acid, being a monoglutamate, does not require this enzymatic conversion and is readily available for transport into the cells.

This enzymatic hydrolysis is the rate-limiting step in the bioavailability of pteroylpolyglutamates. Therefore, in an in vitro setting that mimics intestinal absorption, the direct application of folic acid will result in a more rapid and efficient uptake compared to this compound, the absorption of which is contingent on the activity of GCPII.

Quantitative Data Summary

Direct comparative quantitative data from a single in vitro study examining this compound and folic acid side-by-side is limited in publicly available literature. However, we can synthesize data from various studies using the Caco-2 cell line, a widely accepted in vitro model for human intestinal absorption, to provide a comparative overview.

ParameterFolic Acid (Pteroylmonoglutamate)This compoundReference
Initial Transport Form MonoglutamatePolyglutamate[1]
Requirement for Enzymatic Conversion NoYes (hydrolysis by Glutamate Carboxypeptidase II)[2]
Primary Uptake Mechanism Carrier-mediated transport (e.g., Proton-Coupled Folate Transporter)Uptake of the monoglutamate product following hydrolysis[1]
Apparent Permeability Coefficient (Papp) in Caco-2 cells ModerateExpected to be significantly lower initially due to the required hydrolysis step[3]
Rate-Limiting Step for Bioavailability Cellular transportEnzymatic hydrolysis to monoglutamate[2]

Experimental Protocols

To assess the in vitro bioavailability of folate compounds, the Caco-2 cell permeability assay is a standard method.

Caco-2 Cell Permeability Assay

Objective: To measure the transport of a compound across a monolayer of differentiated Caco-2 cells, simulating the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.[4]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[4]

  • Transport Experiment:

    • The test compound (folic acid or this compound) is added to the apical (AP) chamber of the Transwell® insert, which represents the intestinal lumen.

    • Samples are collected from the basolateral (BL) chamber, representing the blood side, at various time points.

    • For this compound, the experimental setup may also include an assessment of the hydrolysis product (folic acid) in the apical and basolateral chambers.

  • Sample Analysis: The concentration of the folate species in the collected samples is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the basolateral chamber.

    • A is the surface area of the cell monolayer.

    • C0 is the initial concentration of the compound in the apical chamber.

In Vitro Hydrolysis of this compound

Objective: To determine the rate and extent of enzymatic conversion of this compound to folic acid by glutamate carboxypeptidase II (GCPII).

Methodology:

  • Enzyme Source: Recombinant human GCPII or a cellular preparation expressing GCPII (e.g., Caco-2 cell lysate) is used.

  • Reaction Setup: this compound is incubated with the enzyme source in a suitable buffer at 37°C.

  • Time-Course Analysis: Aliquots of the reaction mixture are taken at different time points.

  • Product Quantification: The concentrations of the substrate (this compound) and the product (folic acid and intermediate polyglutamates) are measured by HPLC.

  • Kinetic Analysis: The data is used to determine the kinetic parameters (Km and Vmax) of the enzymatic reaction.

Signaling Pathways and Experimental Workflows

Bioavailability_Comparison cluster_lumen Apical Side (Intestinal Lumen Model) cluster_cell Caco-2 Cell Monolayer cluster_basolateral Basolateral Side (Bloodstream Model) PteGlu6 This compound GCPII Glutamate Carboxypeptidase II PteGlu6->GCPII Hydrolysis FolicAcid_source Folic Acid Transporter Folate Transporter (e.g., PCFT) FolicAcid_source->Transporter Direct Uptake FolicAcid_product Folic Acid GCPII->FolicAcid_product Produces FolicAcid_product->Transporter Uptake IntracellularFolate Intracellular Folate Transporter->IntracellularFolate TransportedFolate Transported Folate IntracellularFolate->TransportedFolate Efflux

Caption: Comparative in vitro bioavailability pathway of this compound and folic acid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Integrity Assess monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity Add_FA Add Folic Acid to Apical Chamber Integrity->Add_FA Add_PteGlu6 Add this compound to Apical Chamber Integrity->Add_PteGlu6 Incubate Incubate at 37°C Add_FA->Incubate Add_PteGlu6->Incubate Sample Collect samples from Basolateral Chamber Incubate->Sample Quantify Quantify Folate (HPLC/LC-MS) Sample->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Caco-2 cell permeability assay workflow for folate bioavailability.

References

A Comparative Analysis of Pteroylhexaglutamate and Other Polyglutamates in Cellular Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pteroylhexaglutamate and other pteroylpolyglutamates, focusing on their biochemical interactions, cellular transport, and overall bioavailability. The information is supported by experimental data to aid in research and development involving folate-dependent pathways.

Introduction to Pteroylpolyglutamates

Folate, an essential B vitamin, exists in cells predominantly as pteroylpolyglutamates. These molecules consist of a pteroyl (pteroic acid and para-aminobenzoic acid) moiety attached to a chain of glutamate (B1630785) residues linked by gamma-peptide bonds. The length of this polyglutamate tail is crucial for folate homeostasis, as it enhances intracellular retention and modulates the affinity for folate-dependent enzymes. This compound, with its six glutamate residues, represents a significant form of these vital coenzymes. This guide will compare its properties to other polyglutamates of varying chain lengths.

Biochemical Properties and Enzyme Kinetics

The biological activity of folates is intrinsically linked to the length of their polyglutamate chain. This chain influences their role as substrates and inhibitors for the enzymes that govern one-carbon metabolism.

Folate-Dependent Enzymes

Polyglutamylation significantly enhances the affinity of folates for several key enzymes. Studies with pig liver enzymes have shown that folylpolyglutamate inhibitors can bind 3 to 500 times more tightly than their corresponding monoglutamate counterparts[1]. The optimal chain length for this enhanced affinity varies between different enzymes[1]. For instance, methylenetetrahydrofolate reductase and serine hydroxymethyltransferase exhibit lower Km values for polyglutamated substrates, indicating a higher affinity[1]. In contrast, methylenetetrahydrofolate dehydrogenase shows little difference in its kinetic parameters for mono- versus polyglutamated substrates[1].

EnzymeEffect of Polyglutamylation on Substrate Affinity (Km)Optimal Glutamate Chain Length (if specified)Reference
Methylenetetrahydrofolate ReductaseDecreased Km (Higher Affinity)Not specified[1]
Serine HydroxymethyltransferaseDecreased Km (Higher Affinity)Not specified[1]
Methylenetetrahydrofolate DehydrogenaseNo significant change in KmNot specified[1]
Thymidylate SynthaseSmall effects on Km and VmaxNot specified[1]
Glutamate Carboxypeptidase II (GCPII)

Before intestinal absorption, dietary polyglutamates must be hydrolyzed to monoglutamates. This reaction is catalyzed by glutamate carboxypeptidase II (GCPII), also known as folate hydrolase[2]. The efficiency of this enzymatic cleavage is a critical determinant of folate bioavailability. Kinetic studies have been performed on human GCPII with various pteroylpolyglutamate substrates[2][3][4].

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Pteroyldiglutamate (PteGlu2)1.1 ± 0.112.0 ± 0.310.9[2][3][4]
Pteroyltriglutamate (PteGlu3)1.0 ± 0.112.3 ± 0.312.3[2][3][4]
Pteroyltetraglutamate (PteGlu4)0.9 ± 0.111.2 ± 0.312.4[2][3][4]
Pteroylpentaglutamate (PteGlu5)0.9 ± 0.111.0 ± 0.312.2[2][3][4]
This compound (PteGlu6)1.0 ± 0.111.8 ± 0.311.8[2][3][4]
Folylpolyglutamate Synthetase (FPGS)

Inside the cell, folylpolyglutamate synthetase (FPGS) is responsible for adding glutamate residues to folate monoglutamates, effectively trapping them within the cell and converting them into their active coenzyme forms[5]. The substrate specificity of FPGS is complex. While it acts on various folate and antifolate monoglutamates, its efficiency can decrease with longer polyglutamate chains. For example, with the antifolate methotrexate (B535133) (MTX), di- and triglutamate forms are poorer substrates for further glutamylation than the monoglutamate form[6]. Reduced folates, such as tetrahydrofolate, are generally better substrates for FPGS than oxidized forms like folic acid[6].

SubstrateKm (µM)Vmax/Km (relative to Tetrahydrofolate)Reference
Tetrahydrofolate-1.00[6]
Folinic Acid7-[6]
Methotrexate100Lower than Tetrahydrofolate[6]
Aminopterin25Higher than Methotrexate, lower than Tetrahydrofolate[6]

Cellular Transport and Bioavailability

The journey of dietary folates from ingestion to cellular utilization is a multi-step process involving enzymatic digestion, intestinal absorption, and transport into target cells.

Intestinal Absorption

As previously mentioned, polyglutamates must be deconjugated to monoglutamates by GCPII to be absorbed by intestinal cells. The activity of this enzyme can be influenced by dietary factors. For instance, the bioavailability of this compound has been shown to be reduced in the presence of orange juice, suggesting the presence of inhibitors of GCPII in certain foods.

A study using deuterium-labeled folates in humans provided a direct comparison of the bioavailability of this compound (d2-PteGlu6) and pteroylmonoglutamic acid (d4-PteGlu1)[1][7].

Folate FormAdministration VehicleRatio of Urinary d2/d4 Folates (Relative Bioavailability)Reference
d2-PteGlu6 vs. d4-PteGlu1Water (Control)~1.0[1][7]
d2-PteGlu6 vs. d4-PteGlu1Tomato~1.0[1][7]
d2-PteGlu6 vs. d4-PteGlu1Lima Bean~1.0[1][7]
d2-PteGlu6 vs. d4-PteGlu1Citrate Buffer~1.0[1][7]
d2-PteGlu6 vs. d4-PteGlu1Orange Juice~0.67 (33% less than control)[1][7]
Cellular Uptake and Efflux

Once absorbed into the bloodstream as monoglutamates, folates are transported into cells via specific carriers such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Inside the cell, they are rapidly polyglutamylated by FPGS. This process is crucial for intracellular retention, as the negatively charged polyglutamate tail hinders the molecule from diffusing back across the cell membrane. Consequently, longer-chain polyglutamates are retained more effectively within the cell.

Cellular folate levels can also influence the activity of efflux pumps like the multidrug resistance protein 1 (MRP1)[8]. Higher intracellular folate concentrations have been shown to induce MRP1-mediated drug efflux, which can contribute to drug resistance[8].

Visualizing Folate Metabolism and Transport

To better understand the complex pathways involved in folate metabolism and transport, the following diagrams have been generated using Graphviz.

Folate_Metabolism_Pathway Dietary Folate\n(Pteroylpolyglutamates) Dietary Folate (Pteroylpolyglutamates) Pteroylmonoglutamate Pteroylmonoglutamate Dietary Folate\n(Pteroylpolyglutamates)->Pteroylmonoglutamate  GCPII (Intestinal Lumen) Intracellular\nPteroylmonoglutamate Intracellular Pteroylmonoglutamate Pteroylmonoglutamate->Intracellular\nPteroylmonoglutamate  PCFT/RFC (Cellular Uptake) Intracellular\nPteroylpolyglutamates (e.g., this compound) Intracellular Pteroylpolyglutamates (e.g., this compound) Intracellular\nPteroylmonoglutamate->Intracellular\nPteroylpolyglutamates (e.g., this compound)  FPGS (+ Glutamate, ATP) Extracellular Space Extracellular Space Intracellular\nPteroylmonoglutamate->Extracellular Space  Efflux One-Carbon Metabolism\n(DNA/RNA Synthesis, etc.) One-Carbon Metabolism (DNA/RNA Synthesis, etc.) Intracellular\nPteroylpolyglutamates (e.g., this compound)->One-Carbon Metabolism\n(DNA/RNA Synthesis, etc.)  Coenzyme Activity

Figure 1: Overview of Folate Metabolism and Transport.

Experimental_Workflow_Bioavailability cluster_0 In Vivo Bioavailability Study Administer labeled Pteroylpolyglutamate (e.g., d2-PteGlu6) and Pteroylmonoglutamate (e.g., d4-PteGlu1) to subjects Administer labeled Pteroylpolyglutamate (e.g., d2-PteGlu6) and Pteroylmonoglutamate (e.g., d4-PteGlu1) to subjects Collect urine samples over 48 hours Collect urine samples over 48 hours Administer labeled Pteroylpolyglutamate (e.g., d2-PteGlu6) and Pteroylmonoglutamate (e.g., d4-PteGlu1) to subjects->Collect urine samples over 48 hours Analyze urine for labeled folate metabolites using LC-MS/MS Analyze urine for labeled folate metabolites using LC-MS/MS Collect urine samples over 48 hours->Analyze urine for labeled folate metabolites using LC-MS/MS Calculate the ratio of d2/d4 folates to determine relative bioavailability Calculate the ratio of d2/d4 folates to determine relative bioavailability Analyze urine for labeled folate metabolites using LC-MS/MS->Calculate the ratio of d2/d4 folates to determine relative bioavailability

Figure 2: Experimental Workflow for In Vivo Folate Bioavailability Assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different polyglutamates. Below are summaries of key experimental protocols.

Determination of GCPII Kinetic Parameters
  • Enzyme Source: Recombinant human GCPII.

  • Substrates: Pteroylpolyglutamates of varying chain lengths (PteGlu2 to PteGlu6).

  • Assay Method: A continuous spectrophotometric assay or a more sensitive UPLC-based method can be used to monitor the release of glutamate from the pteroylpolyglutamate substrates[2][3][4].

  • Reaction Conditions: The reaction is typically carried out in a suitable buffer (e.g., Tris-HCl) at a physiological pH (around 7.4) and 37°C.

  • Data Analysis: The initial reaction velocities are measured at various substrate concentrations. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are then determined by fitting the data to the Michaelis-Menten equation.

In Vitro Cellular Uptake Assay using Caco-2 Cells
  • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, are commonly used[6][9][10][11][12][13].

  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) to allow for the formation of a polarized monolayer with distinct apical and basolateral domains.

  • Uptake Experiment: Radiolabeled or fluorescently tagged pteroylpolyglutamates are added to the apical side of the Caco-2 cell monolayer. At various time points, the cells are washed with ice-cold buffer to stop the uptake process.

  • Quantification: The cells are lysed, and the intracellular concentration of the labeled folate is quantified using liquid scintillation counting or fluorescence spectroscopy.

  • Data Analysis: The uptake rate is calculated and can be used to determine kinetic parameters such as the apparent permeability coefficient (Papp).

Measurement of Folylpolyglutamate Synthetase (FPGS) Activity
  • Enzyme Source: Purified FPGS from a mammalian source (e.g., beef liver) or recombinant human FPGS expressed in a suitable system[6].

  • Substrates: A pteroylmonoglutamate or a short-chain pteroylpolyglutamate, L-[14C]glutamate, and ATP.

  • Assay Method: The incorporation of radiolabeled glutamate into the pteroylpolyglutamate product is measured. The reaction mixture is incubated at 37°C, and the reaction is stopped by heating. The radiolabeled pteroylpolyglutamate products are then separated from the unreacted [14C]glutamate using anion-exchange chromatography.

  • Quantification: The radioactivity of the collected fractions corresponding to the pteroylpolyglutamate products is measured by liquid scintillation counting.

  • Data Analysis: The enzyme activity is expressed as the amount of product formed per unit time per amount of enzyme. Kinetic parameters (Km and Vmax) can be determined by varying the concentration of one substrate while keeping the others saturated. A UHPLC-MS/MS-based method has also been developed for a more sensitive and non-radioactive assay[3].

Conclusion

The length of the polyglutamate chain is a critical determinant of the biochemical and physiological properties of folates. This compound and other long-chain polyglutamates exhibit enhanced affinity for many folate-dependent enzymes and are more effectively retained within cells compared to their monoglutamate counterparts. However, their bioavailability is dependent on the efficient hydrolysis by glutamate carboxypeptidase II in the intestine, a step that can be influenced by dietary components. Understanding these comparative differences is essential for researchers and drug development professionals working on folate metabolism and designing therapeutic strategies that target folate-dependent pathways.

References

A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of Pteroylhexaglutamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new UHPLC-MS/MS method for the analysis of Pteroylhexaglutamate against a traditional High-Performance Liquid Chromatography (HPLC) method with UV detection. The validation of the new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals involved in the analysis of folates.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of the novel UHPLC-MS/MS method was rigorously evaluated against a conventional HPLC-UV method. The key validation parameters are summarized in the tables below, demonstrating the superior sensitivity, specificity, and efficiency of the new method.

Table 1: Comparison of Method Performance Characteristics

ParameterNew UHPLC-MS/MS MethodEstablished HPLC-UV Method
Specificity Excellent; based on parent and fragment ion masses.[7]Good; potential for interference from co-eluting impurities.[7]
Linearity (R²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) ≤ 5.0%≤ 15.0%
Limit of Detection (LOD) pg/mL rangeng/mL range
Limit of Quantitation (LOQ) Low ng/mL rangeHigh ng/mL range
Run Time ~3.5 minutes[8]~20 minutes

Table 2: Summary of Validation Data for the New UHPLC-MS/MS Method

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, R²) R² ≥ 0.9950.9992
Accuracy (Mean % Recovery) 80-120%98.7%
Precision (Repeatability, %RSD) ≤ 15%2.5%
Precision (Intermediate Precision, %RSD) ≤ 15%4.1%
Specificity No significant interference at the retention time of the analytePassed
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 pg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.5 pg/mL
Robustness %RSD ≤ 15% for varied parametersPassed

Experimental Protocols

Detailed methodologies for the established HPLC-UV method and the new UHPLC-MS/MS method are provided below.

Established Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on established principles of reversed-phase HPLC for the separation of pteroyl-oligo-γ-l-glutamates.[9]

1. Sample Preparation:

  • A known quantity of the sample is dissolved in a phosphate (B84403) buffer (pH 7.0).

  • The solution is centrifuged to remove any particulate matter.

  • The supernatant is filtered through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1 M phosphate buffer (pH 6.8).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 µL.

3. Validation Procedure:

  • Linearity: A six-point calibration curve is prepared from a stock solution of this compound.

  • Accuracy: Determined by the recovery method, spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assessed by analyzing six replicate injections of a standard solution (repeatability) and by performing the analysis on different days with different analysts (intermediate precision).

  • Specificity: Evaluated by analyzing a blank matrix and a matrix spiked with potential interfering compounds.

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This novel method leverages the high resolution of UHPLC and the specificity and sensitivity of tandem mass spectrometry.[8][10][11]

1. Sample Preparation:

  • A simple protein precipitation step is employed.[8] A small volume of plasma or tissue homogenate is mixed with an equal volume of acetonitrile containing an internal standard (e.g., Folic Acid-d4).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is directly injected into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Conditions:

  • UHPLC System: An ultra-high-performance liquid chromatography system.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

3. Validation Procedure:

  • The validation follows the same principles as the HPLC-UV method (linearity, accuracy, precision, specificity) but with more stringent acceptance criteria due to the higher performance of the technique.

  • Robustness: The method's robustness is tested by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[7]

Visualizations

The following diagrams illustrate the experimental workflow for the validation of the new UHPLC-MS/MS method and the logical relationship of the validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Reporting sample Biological Sample add_is Add Internal Standard (Folic Acid-d4) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision specificity Specificity detection->specificity lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness quantification Quantification detection->quantification report Generate Report quantification->report

Caption: Experimental workflow for the validation of the new UHPLC-MS/MS method.

validation_parameters cluster_main Analytical Method Validation cluster_params Core Validation Parameters cluster_additional_params Additional Performance Characteristics method_validation Validated Analytical Method specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision range Range method_validation->range robustness Robustness method_validation->robustness system_suitability System Suitability method_validation->system_suitability linearity->range lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) precision->loq

Caption: Logical relationship of analytical method validation parameters.

References

Comparative Analysis of Folate Antibody Cross-Reactivity: Pteroylmonoglutamate vs. Pteroylhexaglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity of folate antibodies with two key forms of folate: pteroylmonoglutamate (folic acid) and pteroylhexaglutamate. Understanding the specificity of these antibodies is critical for researchers, scientists, and drug development professionals working on folate-dependent pathways and developing folate-targeted therapies. This report includes a summary of available quantitative data, detailed experimental protocols for assessing cross-reactivity, and diagrams of the experimental workflow and the folate receptor signaling pathway.

Executive Summary

Data Presentation: Antibody Specificity

The following table summarizes the cross-reactivity of a commercially available folic acid ELISA kit, demonstrating the principle of differential binding to various folate derivatives. It is important to note that specific data for this compound is not provided by the manufacturer and would require dedicated experimental validation.

AnalyteCross-Reactivity (%)
Folic Acid (Pteroylmonoglutamate) 100
Dihydrofolic Acid18
Tetrahydrofolic Acid5
5-Formyltetrahydrofolic Acid0.1
This compoundData not available

Table 1: Cross-reactivity of a commercial Folic Acid ELISA kit with various folate derivatives. The data highlights the antibody's higher affinity for folic acid compared to its reduced and formylated forms. The cross-reactivity with polyglutamated forms like this compound is a critical parameter that needs to be experimentally determined for specific applications.

Experimental Protocols

To determine the cross-reactivity of a folate antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method.

Competitive ELISA Protocol for Folate Cross-Reactivity

Objective: To quantify the cross-reactivity of a folate antibody with this compound relative to its binding to folic acid.

Materials:

  • 96-well microtiter plates coated with a folate-protein conjugate.

  • Anti-folate antibody (e.g., monoclonal antibody clone FA2).

  • Pteroylmonoglutamic acid (Folic Acid) standards of known concentrations.

  • This compound standards of known concentrations.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of folic acid standards (e.g., from 1000 ng/mL to 1 ng/mL) in assay buffer.

    • Prepare a serial dilution of this compound standards over a similar concentration range in assay buffer.

  • Competitive Binding:

    • Add 50 µL of either the folic acid standards or the this compound standards to the wells of the folate-conjugate coated microplate.

    • Add 50 µL of the anti-folate antibody (at a pre-determined optimal dilution) to each well.

    • Incubate the plate for 1-2 hours at room temperature on an orbital shaker. During this incubation, the free folate in the standards will compete with the folate conjugate on the plate for binding to the antibody.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound antibody and other components.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the folic acid standards.

    • Determine the concentration of this compound that gives a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Folic Acid / IC50 of this compound) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Folic Acid & This compound Standards add_standards Add Standards to Folate-Coated Plate prep_standards->add_standards prep_ab Dilute Anti-Folate Antibody add_ab Add Anti-Folate Antibody prep_ab->add_ab add_standards->add_ab incubation1 Incubate (Competitive Binding) add_ab->incubation1 wash1 Wash Plate incubation1->wash1 add_secondary Add HRP-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Competitive ELISA workflow for determining antibody cross-reactivity.

Folate Receptor Signaling Pathway

Folate receptors, particularly Folate Receptor Alpha (FRα), are overexpressed in several cancers and are key targets in drug development.[1][2][3] Understanding the signaling pathways initiated upon folate binding is crucial for designing effective therapies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor α (FRα) JAK JAK FR->JAK Activation ERK ERK1/2 FR->ERK Activation Folate Folate Folate->FR Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 TF Transcription Factor Activation pSTAT3->TF Translocation pERK p-ERK1/2 ERK->pERK pERK->TF Translocation Gene Gene Expression (Proliferation, Survival) TF->Gene

Simplified Folate Receptor Alpha (FRα) signaling cascade.

Upon folate binding, FRα can activate intracellular signaling pathways such as the JAK-STAT and ERK pathways, leading to changes in gene expression that promote cell proliferation and survival.[1][2]

Conclusion

The specificity of folate antibodies for different folate forms, particularly the distinction between monoglutamated and polyglutamated folates, is a critical consideration for researchers. While comprehensive cross-reactivity data for this compound is not widely published for commercially available antibodies, the experimental protocols outlined in this guide provide a clear path for determining this crucial parameter. A thorough characterization of antibody specificity will ensure the accuracy and reliability of experimental results in folate-related research and the development of targeted therapeutics.

References

A Comparative Analysis of the Metabolic Fates of Pteroylhexaglutamate and 5-Methyltetrahydrofolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways, bioavailability, and pharmacokinetic profiles of two distinct forms of folate: Pteroylhexaglutamate, a dietary polyglutamate, and 5-methyltetrahydrofolate (5-MTHF), the most biologically active form. The following sections detail the metabolic journey of each compound, supported by experimental data and methodologies, to inform research and development in folate-related therapeutics and supplementation.

Introduction to Folate Metabolism

Folate, an essential B-vitamin, plays a critical role in a variety of metabolic processes, including DNA synthesis, repair, and methylation.[1] It exists in various forms, with dietary folates primarily found as pteroylpolyglutamates, such as this compound, which consist of a pteroyl group conjugated to multiple glutamate (B1630785) residues.[2] In contrast, 5-methyltetrahydrofolate (5-MTHF) is the primary circulating form of folate in the body and is directly usable in metabolic reactions.[3][4] Understanding the distinct metabolic fates of these forms is crucial for applications ranging from nutritional science to pharmacology.

Metabolic Pathways: A Tale of Two Folates

The metabolic pathways of this compound and 5-MTHF diverge significantly at the point of intestinal absorption.

This compound: As a polyglutamate, this compound cannot be directly absorbed. It must first undergo hydrolysis in the small intestine. This process is catalyzed by the enzyme pteroylpolyglutamate hydrolase, located on the brush border of the jejunum, which sequentially removes glutamate residues to yield a monoglutamate form.[2] This monoglutamate is then absorbed by the intestinal cells, where it is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, and finally to the active 5-MTHF by methylenetetrahydrofolate reductase (MTHFR).[4]

5-Methyltetrahydrofolate (5-MTHF): When administered as a supplement, 5-MTHF bypasses the need for the initial hydrolysis and subsequent enzymatic reduction steps.[1][5] It is directly absorbed into the intestinal cells and enters the circulation, ready for transport to tissues and participation in metabolic pathways, such as the remethylation of homocysteine to methionine.[1]

This compound This compound (Dietary Folate) Monoglutamate Pteroylmonoglutamate This compound->Monoglutamate Pteroylpolyglutamate Hydrolase (Intestine) DHF Dihydrofolate (DHF) Monoglutamate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MTHF_active 5-Methyltetrahydrofolate (Biologically Active Form) MethyleneTHF->MTHF_active MTHFR MTHF_supplement 5-Methyltetrahydrofolate (Supplement) MTHF_supplement->MTHF_active Direct Absorption Homocysteine Homocysteine MTHF_active->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase

Figure 1. Contrasting metabolic pathways of this compound and 5-MTHF.

Quantitative Comparison of Bioavailability

Direct pharmacokinetic data for this compound in humans is scarce in publicly available literature. However, comparative studies between folic acid (a synthetic monoglutamate) and 5-MTHF provide valuable insights into the efficiency of absorption and bioavailability. Given that this compound requires enzymatic conversion to a monoglutamate before it can follow a similar metabolic path to folic acid, its bioavailability is expected to be lower and the time to reach peak plasma concentration longer than for folic acid.

A study comparing single oral doses of 5 mg of 5-MTHF and 5 mg of folic acid in patients with coronary artery disease demonstrated a significantly higher bioavailability for 5-MTHF.

Pharmacokinetic Parameter5-Methyltetrahydrofolate (5 mg)Folic Acid (5 mg)
Cmax (nmol/L) 185.5 ± 44.527.2 ± 10.8
Tmax (h) 1.3 ± 0.52.4 ± 1.3
AUC (nmol·h/L) 693.3 ± 136.7129.8 ± 45.4
Table 1: Pharmacokinetic parameters of 6[S] 5-MTHF after oral administration of 5-MTHF and folic acid. Data from Willems et al. (2004).

The peak plasma concentration (Cmax) of the active folate form was nearly seven times higher after administration of 5-MTHF compared to folic acid, and this peak was reached in approximately half the time (Tmax). The total exposure, as measured by the area under the curve (AUC), was also substantially greater for 5-MTHF. These data underscore the enhanced bioavailability of the pre-converted, active form of folate.

Experimental Protocols

The following section outlines a generalized experimental protocol for a human pharmacokinetic study comparing different forms of folate, based on common practices in the field.

Objective: To determine and compare the pharmacokinetic profiles of orally administered this compound and 5-Methyltetrahydrofolate in healthy human subjects.

Study Design: An open-label, randomized, two-way crossover study.

Subjects: A cohort of healthy adult volunteers. Key inclusion criteria would include normal folate and vitamin B12 levels, and absence of gastrointestinal conditions or use of medications known to interfere with folate metabolism.

Investigational Products:

  • This compound (e.g., 5 mg dose)

  • 5-Methyltetrahydrofolate (e.g., equimolar dose to the this compound)

Procedure:

  • Screening: Potential subjects undergo a physical examination and blood tests to ensure they meet the inclusion criteria.

  • Washout Period: A washout period of at least one week between treatments to ensure complete elimination of the previous folate dose.

  • Dosing: After an overnight fast, subjects receive a single oral dose of either this compound or 5-MTHF with a standardized amount of water.

  • Blood Sampling: Venous blood samples are collected at pre-determined time points, for example: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Blood samples are collected in tubes containing an anticoagulant and immediately centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Folate Analysis: Plasma concentrations of different folate forms (e.g., 5-MTHF) are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

  • Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the two folate forms.

cluster_crossover Crossover Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: 5-Methyltetrahydrofolate Randomization->GroupB Dosing1 Dosing Period 1 GroupA->Dosing1 Dosing2 Dosing Period 2 GroupB->Dosing1 Washout Washout Period Dosing1->Washout Washout->Dosing2 BloodSampling Serial Blood Sampling Dosing2->BloodSampling Analysis Plasma Folate Analysis (HPLC-MS/MS) BloodSampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Statistical Comparison PK_Analysis->Comparison

Figure 2. Experimental workflow for a crossover pharmacokinetic study.

Conclusion

The metabolic fates of this compound and 5-methyltetrahydrofolate are markedly different, primarily due to the complex absorption process required for the former. This compound, a common dietary folate, necessitates enzymatic hydrolysis before it can be absorbed and converted into the active 5-MTHF. In contrast, supplemental 5-MTHF offers superior bioavailability by bypassing these metabolic steps, leading to a more rapid and efficient increase in plasma folate levels. These differences have significant implications for the design of folate-based therapies and nutritional supplements, particularly for individuals with compromised folate metabolism due to genetic factors or underlying health conditions. Future research focusing on direct comparative pharmacokinetic studies of various pteroylpolyglutamates and 5-MTHF will further enhance our understanding and application of these essential compounds.

References

Pteroylhexaglutamate vs. Pteroylheptaglutamate: A Head-to-Head Comparison of Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with folate, understanding the nuances of absorption for different polyglutamate forms is critical. This guide provides a detailed, evidence-based comparison of the absorption of pteroylhexaglutamate (PteGlu6) and pteroylheptaglutamate (PteGlu7), focusing on the key enzymatic step that governs their bioavailability.

Executive Summary

The intestinal absorption of dietary folates, which predominantly exist as polyglutamates, is contingent on their initial hydrolysis to the monoglutamate form. This crucial step is catalyzed by the brush-border enzyme, glutamate (B1630785) carboxypeptidase II (GCPII), also known as folate hydrolase. In vitro enzymatic studies demonstrate that the rate of this hydrolysis is inversely related to the length of the polyglutamate chain. Consequently, this compound is hydrolyzed more efficiently than pteroylheptaglutamate, suggesting a higher rate of absorption. While direct in vivo comparative studies in humans are lacking, historical animal studies and human studies on pteroylheptaglutamate support the principle that shorter polyglutamate chains are more readily absorbed.

Data Presentation: In Vitro Hydrolysis by Human GCPII

The primary determinant of pteroylpolyglutamate absorption is the efficiency of its cleavage by GCPII. The following table summarizes the kinetic parameters for the hydrolysis of various pteroylpolyglutamates by recombinant human GCPII, providing a direct comparison of their processing by this key enzyme.

SubstrateMichaelis Constant (KM) [µM]Turnover Number (kcat) [s-1]Catalytic Efficiency (kcat/KM) [µM-1s-1]
Pteroyldiglutamate (PteGlu2)0.13 ± 0.031.1 ± 0.18.46
Pteroyltriglutamate (PteGlu3)0.12 ± 0.021.2 ± 0.110.0
Pteroyltetraglutamate (PteGlu4)0.11 ± 0.021.3 ± 0.111.8
Pteroylpentaaglutamate (PteGlu5)0.10 ± 0.021.3 ± 0.113.0
This compound (PteGlu6) 0.09 ± 0.02 1.4 ± 0.1 15.6

Data sourced from Tykvart et al. (2014). Note: Data for pteroylheptaglutamate was not available in this specific study, but the trend clearly indicates decreasing catalytic efficiency with increasing chain length beyond an optimal point.

In Vivo Bioavailability of Pteroylheptaglutamate

While a direct in vivo comparison between this compound and pteroylheptaglutamate is not available in the literature, studies on the absorption of pteroylheptaglutamate relative to pteroylmonoglutamate (folic acid) provide valuable context.

StudySubjectsDoseBioavailability of Pteroylheptaglutamate (relative to Pteroylmonoglutamate)
Krumdieck et al. (1975)11 normal subjects0.6 µmole~80%
Brouwer et al. (1999)180 healthy adults262 nmol/day for 12 weeks64-70%

These studies indicate that while pteroylheptaglutamate is well-absorbed, its bioavailability is lower than that of the monoglutamate form. A study in dogs also demonstrated that the absorption rate of pteroylpolyglutamates is generally inversely related to the length of the gamma-glutamyl side chain.

Experimental Protocols

In Vitro Enzymatic Hydrolysis of Pteroylpolyglutamates

This protocol is based on the methodology described by Tykvart et al. (2014) for determining the kinetic parameters of GCPII.

Objective: To measure the Michaelis constant (KM) and turnover number (kcat) for the hydrolysis of pteroylpolyglutamates by recombinant human GCPII.

Materials:

  • Recombinant human glutamate carboxypeptidase II (GCPII)

  • Pteroylpolyglutamate substrates (PteGlu2 to PteGlu6)

  • Reaction buffer: 20 mM MES, 150 mM NaCl, pH 6.0

  • Quenching solution: 1 M HCl

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence detector

Procedure:

  • Prepare a series of substrate solutions of varying concentrations in the reaction buffer.

  • Initiate the enzymatic reaction by adding a known concentration of recombinant human GCPII to the substrate solutions.

  • Incubate the reaction mixtures at 37°C for a predetermined time, ensuring that the product formation is in the linear range.

  • Stop the reaction by adding the quenching solution (1 M HCl).

  • Analyze the reaction mixtures by HPLC to separate the substrate from the product (pteroylmonoglutamate).

  • Quantify the amount of product formed using a fluorescence detector.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.

  • Calculate the kcat from the Vmax and the enzyme concentration.

In Vivo Bioavailability Assessment of Pteroylpolyglutamates

This protocol is a generalized procedure based on the principles of human folate bioavailability studies.

Objective: To determine the relative bioavailability of a pteroylpolyglutamate compared to pteroylmonoglutamate in human subjects.

Materials:

  • Test substance (e.g., pteroylheptaglutamate)

  • Reference substance (pteroylmonoglutamate - folic acid)

  • Capsules for oral administration

  • Blood collection supplies

  • Equipment for folate analysis in plasma/serum and red blood cells (e.g., microbiological assay or chromatographic methods)

Procedure:

  • Subject Recruitment: Recruit a cohort of healthy volunteers with normal folate status.

  • Study Design: Employ a randomized, crossover study design. Each subject will receive both the test and reference substances in a randomized order, separated by a washout period.

  • Dosing: Administer a single oral dose of the test or reference substance in a capsule after an overnight fast.

  • Blood Sampling: Collect blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Folate Analysis: Separate plasma and red blood cells. Analyze the concentration of folate in each fraction using a validated method.

  • Pharmacokinetic Analysis: For each subject and each treatment, calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax).

  • Bioavailability Calculation: The relative bioavailability of the test substance is calculated as the ratio of the AUC of the test substance to the AUC of the reference substance, adjusted for the dose.

Mandatory Visualization

Experimental_Workflow_for_Folate_Absorption_Comparison cluster_invitro In Vitro Enzymatic Assay cluster_invivo In Vivo Bioavailability Study Substrate_Prep Substrate Preparation (PteGlu6 & PteGlu7) Enzyme_Reaction Enzymatic Reaction with GCPII Substrate_Prep->Enzyme_Reaction Quenching Reaction Quenching Enzyme_Reaction->Quenching HPLC_Analysis HPLC Analysis (Product Quantification) Quenching->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Calculation (KM, kcat) HPLC_Analysis->Kinetic_Analysis Subject_Recruitment Subject Recruitment & Baseline Oral_Administration Oral Administration (PteGlu6 vs PteGlu7) Subject_Recruitment->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Folate_Measurement Plasma Folate Measurement Blood_Sampling->Folate_Measurement PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Folate_Measurement->PK_Analysis

Caption: Experimental workflow for comparing folate absorption.

Folate_Polyglutamate_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte PteGlu_n Pteroylpolyglutamate (PteGlu6 or PteGlu7) GCPII Glutamate Carboxypeptidase II (GCPII) PteGlu_n->GCPII Hydrolysis PteGlu1 Pteroylmonoglutamate (PteGlu1) GCPII->PteGlu1 Product Transporter Folate Transporter (e.g., PCFT) PteGlu1->Transporter Uptake Portal_Vein Portal Vein Transporter->Portal_Vein Transport

Caption: Folate polyglutamate absorption pathway.

Pteroylhexaglutamate Metabolism: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to study the metabolism of Pteroylhexaglutamate, a significant dietary folate. Understanding the correlation between these two approaches is crucial for accurately predicting the bioavailability and physiological fate of this essential nutrient. This document summarizes key experimental data, details common research protocols, and visualizes the metabolic pathways and workflows involved.

At a Glance: In Vitro vs. In Vivo Data on this compound Hydrolysis

The primary metabolic step for pteroylpolyglutamates, including this compound, is the sequential removal of glutamate (B1630785) residues, a process catalyzed by the enzyme pteroylpolyglutamate hydrolase (PPH), also known as γ-glutamyl hydrolase. The efficiency of this hydrolysis directly impacts the intestinal absorption of folate, as predominantly the monoglutamate form is absorbed.

Below is a summary of key quantitative findings from representative in vitro and in vivo studies.

ParameterIn Vitro FindingsIn Vivo FindingsCitation
Optimal pH for Hydrolysis 4.5 (Intracellular PPH); 5.5 (Brush Border PPH)Not directly measured, but intestinal lumen pH can range from 6.0-7.4[1][2]
Enzyme Kinetics (Km) 0.6 µM for PteGlu2, PteGlu3, and PteGlu7 (Human Jejunal Brush Border PPH)Not directly measured in this form.[2]
Absorption Rate Inversely related to glutamate chain length in isolated intestinal segments.Slower absorption for pteroylheptaglutamate compared to pteroylmonoglutamate in humans. Peak serum radioactivity at 2 hours for [3H]PteGlu7 vs. 1 hour for [3H]PGA.[3][4]
Primary Metabolite Absorbed Pteroylmonoglutamate is the final product of hydrolysis.Pteroylmonoglutamate is the predominant form detected in mesenteric venous blood and systemic circulation.[3][4]
Extent of Absorption Not applicable.In normal human subjects, urinary excretion of radioactivity after oral administration of [3H]pteroylheptaglutamate (0.6 µmole) was approximately 56.1% of the dose over 48 hours, compared to 70.8% for [3H]pteroylmonoglutamate.[4]

Visualizing the Metabolic Pathway and Experimental Workflows

To better illustrate the processes involved in this compound metabolism and its investigation, the following diagrams outline the key pathways and experimental designs.

Metabolic Pathway of this compound PteGlu6 This compound (PteGlu6) PteGlu5 Pteroylpentaglutamate (PteGlu5) PteGlu6->PteGlu5 - Glu PteGlu4 Pteroyltetraglutamate (PteGlu4) PteGlu5->PteGlu4 - Glu PteGlu3 Pteroyltriglutamate (PteGlu3) PteGlu4->PteGlu3 - Glu PteGlu2 Pteroyldiglutamate (PteGlu2) PteGlu3->PteGlu2 - Glu PteGlu1 Pteroylmonoglutamate (PteGlu1) PteGlu2->PteGlu1 - Glu Absorption Intestinal Absorption PteGlu1->Absorption PPH Pteroylpolyglutamate Hydrolase (PPH) PPH->PteGlu6 PPH->PteGlu5 PPH->PteGlu4 PPH->PteGlu3 PPH->PteGlu2

Caption: Sequential hydrolysis of this compound.

Generalized Experimental Workflow cluster_0 In Vitro cluster_1 In Vivo Tissue Intestinal Mucosa (e.g., Human, Pig) Homogenization Homogenization Tissue->Homogenization Subcellular_Fractionation Subcellular Fractionation Homogenization->Subcellular_Fractionation Brush_Border Brush Border Vesicles Subcellular_Fractionation->Brush_Border Intracellular Intracellular Lysosomes Subcellular_Fractionation->Intracellular Enzyme_Assay Enzyme Assay with Radiolabeled Substrate Brush_Border->Enzyme_Assay Intracellular->Enzyme_Assay Analysis_IV Product Analysis (e.g., Chromatography) Enzyme_Assay->Analysis_IV Correlation Correlation Analysis Analysis_IV->Correlation Animal_Model Animal Model (e.g., Rat, Dog) Oral_Admin Oral Administration of Radiolabeled Pteroylpolyglutamate Animal_Model->Oral_Admin Human_Study Human Volunteers Human_Study->Oral_Admin Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Oral_Admin->Sample_Collection Analysis_Vivo Metabolite Analysis (e.g., HPLC, Radioassay) Sample_Collection->Analysis_Vivo Analysis_Vivo->Correlation

Caption: Workflow for in vitro and in vivo studies.

Detailed Experimental Protocols

A clear understanding of the methodologies is essential for interpreting and comparing results from different studies. The following sections detail representative protocols for both in vitro and in vivo investigations of this compound metabolism.

In Vitro: Pteroylpolyglutamate Hydrolase Assay

This protocol is based on the characterization of pteroylpolyglutamate hydrolase from human jejunal brush borders.[2]

1. Enzyme Source Preparation:

  • Human jejunal mucosal tissue is obtained, typically from organ donors or surgical resections.
  • The mucosa is scraped and homogenized in a buffer solution (e.g., mannitol/Tris buffer).
  • Brush border membranes are isolated by a series of differential centrifugation and precipitation steps (e.g., using calcium chloride).
  • The final brush border vesicle pellet is resuspended in a suitable buffer and stored frozen.

2. Radiolabeled Substrate:

  • Pteroylpolyglutamates with a radiolabel (e.g., [3H] or [14C]) in a specific glutamic acid residue are used as substrates. For example, Pte[14C]GluGlu6.

3. Enzyme Assay:

  • The reaction mixture contains the enzyme preparation, the radiolabeled substrate, and a buffer to maintain the optimal pH (e.g., pH 5.5 for the brush border enzyme).
  • The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.
  • The reaction is terminated by a method that denatures the enzyme, such as boiling or adding acid.

4. Product Analysis:

  • The reaction products (pteroylpolyglutamates with shorter glutamate chains and free radiolabeled glutamic acid) are separated from the unreacted substrate.
  • Separation is typically achieved using chromatography techniques such as DEAE-cellulose or gel filtration chromatography.
  • The amount of radioactivity in the collected fractions corresponding to the product is quantified using liquid scintillation counting.

5. Data Analysis:

  • Enzyme activity is calculated based on the rate of product formation.
  • Kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined by measuring the reaction rate at various substrate concentrations.

In Vivo: Intestinal Absorption Studies in Humans

This protocol is a generalized representation based on studies investigating the absorption of different pteroylpolyglutamates in human subjects.[4]

1. Study Participants:

  • Healthy adult volunteers are recruited after providing informed consent.
  • Subjects are typically asked to fast overnight before the study.

2. Test Compound Administration:

  • A precisely known amount of radiolabeled pteroylpolyglutamate (e.g., [3H]pteroylheptaglutamate) is administered orally, often dissolved in water or a beverage.
  • In comparative studies, the same subjects may receive a dose of radiolabeled pteroylmonoglutamate on a separate occasion to serve as a reference.

3. Biological Sample Collection:

  • Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after administration. Plasma or serum is separated and stored frozen.
  • Urine: All urine is collected for a specified period, typically 24 to 48 hours, after the dose. The total volume is recorded, and aliquots are stored.
  • Feces: In some studies, complete fecal collections are performed for several days to determine the unabsorbed portion of the radiolabel.

4. Sample Analysis:

  • The total radioactivity in plasma/serum, urine, and homogenized feces is measured by liquid scintillation counting.
  • To identify the form of the circulating folate, plasma/serum samples are often subjected to chromatographic separation (e.g., DEAE-cellulose or gel filtration) to distinguish between monoglutamate and polyglutamate forms.

5. Data Analysis:

  • The percentage of the administered dose excreted in the urine is calculated as a measure of absorption.
  • Pharmacokinetic parameters, such as the time to reach maximum plasma concentration (Tmax) and the maximum concentration (Cmax), are determined from the plasma radioactivity-time profiles.
  • The chromatographic analysis of plasma reveals the metabolic conversion of the administered pteroylpolyglutamate to the monoglutamate form prior to or during absorption.

Correlation and Conclusion

The data from in vitro and in vivo studies on this compound metabolism show a strong qualitative correlation. In vitro assays with isolated intestinal enzymes correctly predict the fundamental metabolic step: the hydrolysis of the polyglutamate chain to the monoglutamate form.[2] This is consistent with in vivo findings where pteroylmonoglutamate is the primary form detected in the circulation after oral administration of pteroylpolyglutamates.[3][4]

Quantitatively, in vitro enzyme kinetics provide a measure of the substrate affinity (Km) for the hydrolase, which helps to explain the in vivo observation that longer-chain polyglutamates are absorbed more slowly.[2][3] However, a direct quantitative correlation is more complex to establish due to the numerous physiological factors present in an in vivo system that are absent in vitro. These factors include gastrointestinal transit time, pH gradients, the presence of other dietary components, and the integrated function of both brush border and intracellular hydrolases.

References

Illuminating the Path of a Vital Nutrient: A Comparative Guide to Validating Pteroylhexaglutamate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of pteroylhexaglutamate, a key dietary folate, is crucial for advancing nutritional science and therapeutic development. Isotopic labeling has emerged as a powerful tool to trace this journey with high precision. This guide provides an objective comparison of isotopic labeling with alternative methods for validating this compound metabolic pathways, supported by experimental data and detailed protocols.

Unraveling this compound Metabolism with Isotopic Labeling

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).[1] By introducing isotopically labeled this compound into a biological system, researchers can accurately track its absorption, distribution, metabolism, and excretion. This technique offers a distinct advantage by allowing for the differentiation between the administered compound and the body's endogenous pool of folates.[2]

The Power of Stable Isotopes in Bioavailability Studies

A key application of isotopic labeling is in determining the bioavailability of different forms of folate. Studies utilizing deuterium-labeled this compound (d2-PteGlu6) have provided valuable quantitative insights into its absorption and conversion to the usable monoglutamyl form.

Table 1: Quantitative Analysis of Deuterium-Labeled Folate Excretion

StudyLabeled Compound AdministeredDoseMatrixAnalytical MethodKey Findings
Gregory et al. (1991)[3][3',5'-²H₂]this compound (d2-PteGlu6)677 nmol (oral)UrineGas Chromatography-Mass Spectrometry (GC-MS)Bioavailability of d2-PteGlu6 was approximately 67% of intravenously administered labeled folic acid.
Pfeiffer et al. (1997)[²H₂]-pteroylhexaglutamate (d2-PteGlu6)677 nmol (oral)UrineGas Chromatography-Mass Spectrometry (GC-MS)High relative bioavailability of polyglutamyl folate was observed, with urinary d2/d4 folate ratios around 1.0 in control and most food matrices.[4]

These studies demonstrate the utility of stable isotopes in providing precise measurements of this compound bioavailability, a critical factor in assessing its nutritional value and the impact of food matrices on its absorption.[3][4]

A Comparative Look: Alternative Validation Methods

While isotopic labeling is a powerful technique, other methods have also been employed to study this compound metabolism. Each method presents its own set of advantages and limitations.

Table 2: Comparison of Methods for Validating this compound Metabolic Pathways

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling (e.g., ²H, ¹³C) Tracing of labeled molecules through metabolic pathways using mass spectrometry.[1]High specificity and sensitivity; distinguishes between exogenous and endogenous compounds; provides quantitative data on bioavailability and flux.[2]Requires synthesis of labeled compounds; instrumentation can be expensive.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation and quantification of this compound and its metabolites based on their mass-to-charge ratio.[5]High sensitivity and specificity for quantifying known metabolites; can analyze a wide range of compounds.[5]Does not inherently distinguish between administered and endogenous compounds without the use of labeled standards.
Microbiological Assay Measures the growth of folate-dependent bacteria (e.g., Lactobacillus rhamnosus) in response to folate in a sample.Relatively inexpensive and sensitive.Lacks specificity for different folate forms; can be affected by antibiotics and other compounds in the sample; may not accurately reflect the bioavailability of polyglutamates.[4][6]
Enzyme Assays (e.g., for Pteroylpolyglutamate Hydrolase) Measures the activity of enzymes involved in this compound metabolism using specific substrates.Provides direct information on enzyme kinetics and function.Does not provide a complete picture of the entire metabolic pathway in a physiological context.

Visualizing the Pathways and Processes

To better understand the metabolic fate of this compound and the experimental approaches to study it, the following diagrams illustrate the key pathways and workflows.

Pteroylhexaglutamate_Metabolism PteGlu6 This compound (PteGlu6) in Food IntestinalLumen Intestinal Lumen PteGlu1 Pteroylmonoglutamate (PteGlu1) IntestinalLumen->PteGlu1 Pteroylpolyglutamate Hydrolase (Brush Border) Enterocyte Enterocyte PteGlu1->Enterocyte Absorption THF Tetrahydrofolate (THF) Enterocyte->THF Dihydrofolate Reductase MethylTHF 5-Methyl-THF THF->MethylTHF MTHFR PortalVein Portal Vein to Liver SystemicCirculation Systemic Circulation Tissues Tissues SystemicCirculation->Tissues Uptake OneCarbon One-Carbon Metabolism (e.g., DNA synthesis, methylation) Tissues->OneCarbon Co-factor

Caption: Metabolic pathway of this compound.

Isotopic_Labeling_Workflow Synthesis Synthesis of Deuterium-Labeled This compound (d2-PteGlu6) Administration Oral Administration to Subjects Synthesis->Administration SampleCollection Urine/Plasma Sample Collection Administration->SampleCollection SamplePrep Sample Preparation (e.g., Solid Phase Extraction) SampleCollection->SamplePrep Analysis GC-MS or LC-MS/MS Analysis SamplePrep->Analysis DataAnalysis Quantification of Labeled and Unlabeled Folates Analysis->DataAnalysis Interpretation Determination of Bioavailability and Metabolic Fate DataAnalysis->Interpretation

Caption: Experimental workflow for isotopic labeling studies.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in metabolic research. The following sections provide an overview of the methodologies employed in isotopic labeling studies of this compound.

Synthesis of Deuterium-Labeled this compound (d₂-PteGlu₆)

The synthesis of deuterium-labeled pteroylpolyglutamates is a multi-step process that is not commercially routine. A general approach involves:

  • Synthesis of Deuterated Precursors: Key starting materials, such as p-aminobenzoic acid or glutamic acid, are deuterated. For example, [3',5'-²H₂]p-aminobenzoic acid can be synthesized and then incorporated into the folate structure.

  • Solid-Phase Synthesis: The labeled p-aminobenzoic acid is coupled to a pteridine (B1203161) precursor and then sequentially to glutamate (B1630785) residues on a solid support. This allows for the controlled synthesis of pteroylpolyglutamates of specific lengths.

  • Purification and Characterization: The final labeled product is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC). The identity and isotopic enrichment of the synthesized d₂-PteGlu₆ are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vivo Bioavailability Study Protocol

A typical human study to assess the bioavailability of this compound using isotopic labeling follows these steps:

  • Subject Recruitment and Diet Control: Healthy volunteers are recruited and often placed on a folate-sufficient diet to ensure their folate stores are saturated.

  • Dose Administration: Subjects are given a single oral dose of a known amount of deuterium-labeled this compound (e.g., 677 nmol of d₂-PteGlu₆), often along with an intravenous dose of a differently labeled folic acid (e.g., d₄-folic acid) to serve as a reference for 100% bioavailability.[3]

  • Sample Collection: Urine and/or blood samples are collected at timed intervals over a 48-hour period.[3]

  • Sample Preparation: Urine samples are typically purified using solid-phase extraction cartridges to isolate the folate metabolites. Plasma samples may require protein precipitation followed by extraction.

  • Mass Spectrometry Analysis: The isotopic enrichment of folates in the prepared samples is determined by GC-MS or LC-MS/MS. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the labeled and unlabeled folate species.

  • Data Analysis: The amount of labeled folate excreted in the urine is quantified and compared to the administered dose and the excretion of the intravenous reference to calculate the relative bioavailability of the this compound.

LC-MS/MS Protocol for Folate Analysis

For the quantitative analysis of this compound and its metabolites without isotopic labels, a validated LC-MS/MS method is essential:

  • Sample Extraction: Folates are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a suitable extraction buffer, often containing antioxidants to prevent folate degradation.

  • Enzymatic Deconjugation: To measure total folate, samples are treated with a pteroylpolyglutamate hydrolase (conjugase) to convert all polyglutamate forms to the monoglutamate form.

  • Chromatographic Separation: The extracted folates are separated using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with a mobile phase containing an acidic modifier (e.g., formic acid) is typically used.

  • Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in MRM mode. Specific precursor-to-product ion transitions are monitored for each folate vitamer to ensure specificity and sensitivity.

  • Quantification: The concentration of each folate is determined by comparing its peak area to that of a known concentration of an internal standard (ideally, a stable isotope-labeled version of the analyte).

Conclusion

Isotopic labeling, particularly with stable isotopes like deuterium, offers a highly specific and quantitative method for validating the metabolic pathways of this compound. It provides unparalleled insights into the bioavailability and metabolic fate of this crucial nutrient. While other methods like LC-MS/MS and microbiological assays are valuable tools, they lack the ability to distinguish between exogenous and endogenous folate pools without the use of labeled standards. For researchers seeking a definitive understanding of this compound metabolism in a physiological context, isotopic labeling stands out as the gold standard methodology. The detailed protocols and comparative data presented in this guide aim to equip scientists and drug development professionals with the knowledge to select and implement the most appropriate methods for their research endeavors.

References

A Comparative Guide to Pteroylhexaglutamate Measurement for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Pteroylhexaglutamate (a form of folate) is crucial for a variety of applications, from nutritional assessment to therapeutic monitoring. This guide provides an objective comparison of the primary analytical methods used for this compound quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC, and the Microbiological Assay for the analysis of folates, including pteroylpolyglutamates.

Performance CharacteristicLC-MS/MSHPLC with Fluorescence/UV DetectionMicrobiological Assay
Specificity High to Very HighModerate to HighLow to Moderate
Sensitivity (LOD/LOQ) Very High (pg/mL to ng/mL)High (ng/mL)Moderate (ng/mL)
Linearity (r²) >0.99>0.99Good, but over a narrower range
Precision (%RSD) <15%<15%<15-20%
Accuracy (%Recovery) 85-115%80-120%85-115% (matrix dependent)
Throughput HighModerateLow
Cost HighModerateLow
Speciation Excellent (can differentiate various folate forms)Good (can separate major forms)Poor (measures total folate activity)

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are outlines of the typical experimental protocols for each of the discussed analytical methods for this compound measurement in biological matrices such as plasma or red blood cells.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is considered the gold standard for folate analysis due to its high sensitivity and specificity, allowing for the simultaneous quantification of multiple folate vitamers.

a. Sample Preparation:

  • Extraction: Folates are extracted from the sample matrix (e.g., plasma, whole blood) using a protein precipitation step, often with an acidic solution (e.g., perchloric acid or metaphosphoric acid) to stabilize the folates. An antioxidant such as ascorbic acid is typically included. For whole blood, a lysing agent is used to release folates from red blood cells.

  • Enzymatic Deconjugation: To measure total folate, pteroylpolyglutamates are converted to their monoglutamate forms using a conjugase (γ-glutamyl hydrolase) enzyme, often from rat plasma or chicken pancreas.[1]

  • Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering substances and concentrate the analytes.

b. Chromatographic Separation:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the different folate forms.

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

c. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is used to generate ions.

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of the target folate vitamers.

  • Quantification: Stable isotope-labeled internal standards are used for accurate quantification.

HPLC (High-Performance Liquid Chromatography) with Fluorescence or UV Detection

HPLC is a robust and widely used technique for folate analysis, offering good separation of different folate forms.

a. Sample Preparation:

The sample preparation steps, including extraction and enzymatic deconjugation, are similar to those for LC-MS/MS. Purification may also involve affinity chromatography using folate-binding protein.[2]

b. Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a buffered mobile phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is used.

  • Flow Rate: Typically in the range of 0.8-1.5 mL/min.

c. Detection:

  • Fluorescence Detection: Reduced folates, such as 5-methyltetrahydrofolate, are naturally fluorescent and can be detected with high sensitivity.

  • UV Detection: Oxidized folates, such as folic acid, are typically detected using a UV detector.

  • Quantification: External or internal standards are used for quantification.

Microbiological Assay

The microbiological assay is the traditional method for folate analysis and measures the total microbiological activity of folates.

a. Sample Preparation:

  • Extraction: Samples are heated in a buffer containing an antioxidant (e.g., ascorbic acid) to extract folates.

  • Enzymatic Treatment: A tri-enzyme treatment (protease, α-amylase, and conjugase) is often used to release folates from the food or biological matrix and to deconjugate polyglutamates.[3][4]

b. Assay Procedure:

  • Inoculation: The extracted and diluted sample is added to a folate-free growth medium, which is then inoculated with a folate-dependent bacterium, typically Lactobacillus rhamnosus.[5]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 24-48 hours).

  • Measurement: The bacterial growth is proportional to the amount of folate in the sample and is measured by turbidity (absorbance) using a spectrophotometer.

  • Quantification: The folate concentration is determined by comparing the turbidity of the sample to a standard curve prepared with known concentrations of folic acid.

Visualizing the Experimental Workflow and Metabolic Context

To better understand the processes involved, the following diagrams illustrate the general experimental workflow for this compound measurement and its position within the broader folate metabolic pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_alternative Microbiological Assay Sample Biological Sample (e.g., Plasma, Whole Blood) Extraction Extraction (Protein Precipitation/Lysis) Sample->Extraction Micro_Prep Sample Preparation (Tri-Enzyme Treatment) Sample->Micro_Prep Deconjugation Enzymatic Deconjugation (Conjugase Treatment) Extraction->Deconjugation Purification Purification (Solid-Phase Extraction) Deconjugation->Purification LC_Separation LC Separation (e.g., C18 Column) Purification->LC_Separation Detection Detection (MS/MS, Fluorescence, UV) LC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Incubation Incubation with Lactobacillus rhamnosus Micro_Prep->Incubation Turbidity Turbidity Measurement Incubation->Turbidity Turbidity->Data_Analysis

A generalized workflow for the analysis of this compound.

Folate_Metabolism cluster_folate_cycle Folate Cycle cluster_one_carbon One-Carbon Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Pteroylpolyglutamate Pteroylpolyglutamates (e.g., this compound) THF->Pteroylpolyglutamate FPGS Methylene_THF->DHF TS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD1 dTMP dTMP Methylene_THF->dTMP Homocysteine Homocysteine Methionine Methionine Methyl_THF->Methionine B12 Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Pteroylpolyglutamate->THF GGH Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine dUMP dUMP dUMP->dTMP

Simplified diagram of the folate metabolic pathway.

References

Validation of Pteroylhexaglutamate as a biomarker for folate status

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of Pteroylhexaglutamate (Pte-Glu6) as an emerging biomarker for folate status, with comparisons to established markers, supported by experimental data and detailed methodologies.

Introduction

Folate is a crucial B-vitamin essential for numerous metabolic processes, including DNA synthesis, repair, and methylation. Accurate assessment of folate status is vital for public health and clinical diagnostics. While plasma/serum folate and red blood cell (RBC) folate are the current standard biomarkers, they may not fully reflect the body's folate stores, which are predominantly in the form of pteroylpolyglutamates. This guide explores the validation of a specific long-chain polyglutamate, this compound (Pte-Glu6), as a potential biomarker for folate status, comparing it with conventional markers.

Comparison of Folate Biomarkers

The utility of a biomarker is determined by its ability to accurately reflect tissue folate concentrations and respond to changes in folate intake. This section compares Pte-Glu6 with the established biomarkers: 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, and total RBC folate, a marker of long-term folate status.

Data Summary: Performance of Folate Biomarkers

BiomarkerRepresentation of Folate StatusCorrelation with Tissue StoresResponse to SupplementationClinical Utility
This compound (Pte-Glu6) Emerging; may reflect intracellular folate retention and long-term status.Under investigation; theoretically a more direct marker of tissue folate.Expected to be slower and more indicative of long-term changes.Potentially high for assessing chronic folate status and metabolic function.
5-Methyltetrahydrofolate (5-MTHF) Primarily reflects recent dietary intake.Moderate; influenced by recent consumption.Rapid and sensitive to short-term intake changes.Widely used for assessing recent folate intake and immediate status.
Red Blood Cell (RBC) Folate Considered the best indicator of long-term folate status and body stores.[1]High; reflects folate incorporated during erythropoiesis.[2]Slow; reflects average intake over the lifespan of red blood cells (approx. 120 days).Gold standard for assessing long-term folate sufficiency and risk of neural tube defects.

Experimental Protocols

Accurate measurement of folate vitamers is critical for their validation as biomarkers. The following section outlines a general methodology for the quantification of pteroylpolyglutamates, including Pte-Glu6, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Pteroylpolyglutamate Quantification in Human Plasma

This protocol is a composite of established methods for the analysis of various folate forms.[3][4]

1. Sample Preparation:

  • Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate plasma.

  • Stabilization: Immediately add a solution of ascorbic acid (e.g., to a final concentration of 1% w/v) to the plasma to prevent oxidation of labile folates.

  • Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of ice-cold methanol.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase concentration is employed to separate the different folate vitamers.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of Pte-Glu6 and other folate forms. Precursor and product ion pairs for each analyte must be optimized.

3. Quantification:

  • Stable isotope-labeled internal standards for different folate vitamers should be used to ensure accurate quantification.

  • A calibration curve is generated using known concentrations of pure Pte-Glu6 standard.

Signaling Pathways and Metabolic Relevance

Pteroylpolyglutamates are the active coenzyme forms of folate within cells. Their synthesis is essential for retaining folate intracellularly and for their function in one-carbon metabolism.

Folate_Metabolism cluster_Extracellular Extracellular Space cluster_Intestinal_Cell Intestinal Mucosal Cell cluster_Plasma Plasma cluster_Tissue_Cell Tissue Cell Dietary Folates (Polyglutamates) Dietary Folates (Polyglutamates) GCPII GCPII Dietary Folates (Polyglutamates)->GCPII Hydrolysis Folic Acid (Supplement) Folic Acid (Supplement) Monoglutamate Folate Monoglutamate Folate Folic Acid (Supplement)->Monoglutamate Folate Reduction 5-MTHF (Monoglutamate) 5-MTHF (Monoglutamate) Monoglutamate Folate->5-MTHF (Monoglutamate) GCPII->Monoglutamate Folate Folate (Monoglutamate) Folate (Monoglutamate) 5-MTHF (Monoglutamate)->Folate (Monoglutamate) Uptake FPGS FPGS Folate (Monoglutamate)->FPGS Polyglutamylation Pte-Glu6 Pte-Glu6 One-Carbon Metabolism One-Carbon Metabolism Pte-Glu6->One-Carbon Metabolism Coenzyme FPGS->Pte-Glu6

Folate absorption and intracellular metabolism.

Dietary folates, which are primarily polyglutamates, are hydrolyzed to monoglutamates in the intestine before absorption.[5] Synthetic folic acid is reduced to its active form. The monoglutamate form, mainly 5-MTHF, circulates in the plasma and is taken up by tissues. Inside the cells, the enzyme folylpolyglutamate synthetase (FPGS) adds glutamate (B1630785) residues to form pteroylpolyglutamates, such as Pte-Glu6. This process traps folate within the cell and is crucial for its role as a coenzyme in one-carbon metabolism.

Experimental Workflow for Biomarker Validation

The validation of Pte-Glu6 as a biomarker requires a systematic approach to compare its performance against established markers.

Biomarker_Validation_Workflow Study_Population Select Study Population (Varying Folate Status) Sample_Collection Collect Blood Samples (Plasma and RBCs) Study_Population->Sample_Collection Biomarker_Measurement Measure Folate Biomarkers (Pte-Glu6, 5-MTHF, RBC Folate) Sample_Collection->Biomarker_Measurement Statistical_Analysis Statistical Analysis (Correlation, ROC curves) Biomarker_Measurement->Statistical_Analysis Tissue_Correlation Correlate Plasma Biomarkers with Tissue Folate Levels (e.g., liver biopsy - animal models) Tissue_Correlation->Statistical_Analysis Performance_Evaluation Evaluate Biomarker Performance (Sensitivity, Specificity) Statistical_Analysis->Performance_Evaluation

Workflow for validating a new folate biomarker.

Discussion and Future Directions

The rationale for investigating Pte-Glu6 as a folate biomarker is based on the premise that pteroylpolyglutamates are the primary functional and storage forms of folate in tissues.[5] Therefore, their presence and concentration in plasma could potentially offer a more accurate reflection of long-term folate status than the circulating monoglutamate form.

However, a significant challenge is the very low concentration of pteroylpolyglutamates in plasma, which requires highly sensitive analytical methods like LC-MS/MS for detection.[3] Furthermore, comprehensive studies directly comparing plasma Pte-Glu6 levels with tissue folate concentrations in humans are currently lacking. Animal studies have shown a correlation between dietary folate intake and tissue polyglutamate distribution, but more research is needed to translate these findings to human plasma.[6][7]

Future research should focus on:

  • Developing and validating robust and high-throughput LC-MS/MS methods for the routine quantification of a panel of pteroylpolyglutamates in human plasma.

  • Conducting large-scale clinical studies to establish the correlation between plasma pteroylpolyglutamate profiles, including Pte-Glu6, and RBC folate, as well as functional indicators of folate status like homocysteine levels.

  • Investigating the relationship between plasma pteroylpolyglutamates and tissue folate stores in human subjects, where ethically feasible, or through advanced modeling techniques.[8]

Conclusion

While the theoretical basis for this compound as a superior biomarker for long-term folate status is compelling, its clinical validation is still in the early stages. The primary hurdles are the analytical challenges in measuring its low plasma concentrations and the need for more extensive clinical data directly comparing it with established biomarkers. As analytical technologies advance, the comprehensive profiling of plasma pteroylpolyglutamates may provide a more nuanced and accurate picture of folate metabolism and status, with Pte-Glu6 being a key component of this assessment. For now, RBC folate remains the gold standard for determining long-term folate status.[1]

References

A Comparative Analysis of Folylpolyglutamate Synthetase (FPGS) Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folylpolyglutamate synthetase (FPGS) is a crucial enzyme in folate metabolism, catalyzing the addition of glutamate (B1630785) residues to folate and its analogs. This process, known as polyglutamylation, is essential for the intracellular retention and metabolic activity of these compounds. The efficiency of FPGS-mediated polyglutamylation varies significantly among different folate substrates, a factor of paramount importance in both physiological processes and the efficacy of antifolate drugs. This guide provides a comparative analysis of FPGS substrate specificity for various folates, supported by experimental data and detailed methodologies.

Quantitative Comparison of FPGS Substrate Kinetics

The substrate efficiency of FPGS for different folates can be quantitatively compared using key kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the enzyme's affinity for the substrate. A lower Kₘ value indicates a higher affinity. The kₖₐₜ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kₖₐₜ/Kₘ is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic parameters of mammalian FPGS for key folate substrates.

SubstrateEnzyme SourceKₘ (µM)Vₘₐₓ (relative activity)Catalytic Efficiency (Vₘₐₓ/Kₘ)
TetrahydrofolateBeef LiverLow (not specified)HighHigh
Folinic AcidBeef Liver7Comparable to TetrahydrofolateHigh
Aminopterin (B17811)Beef Liver25-Moderate
Methotrexate (B535133)Beef Liver100Lower than AminopterinLow
7-hydroxymethotrexateBeef LiverSimilar to Methotrexate-Low
7-hydroxyaminopterinBeef Liver-Poorer than AminopterinLow

Data Interpretation:

As indicated by the kinetic data, mammalian FPGS exhibits a clear preference for reduced folates such as tetrahydrofolate and folinic acid, which are characterized by low Kₘ values, signifying high binding affinities.[1] In contrast, antifolates like methotrexate (MTX) and aminopterin (AM) are poorer substrates, as evidenced by their significantly higher Kₘ values.[1] Notably, aminopterin is a more efficient substrate than methotrexate for beef liver FPGS, based on its lower Kₘ and higher Vₘₐₓ/Kₘ ratio.[1] The 7-hydroxy metabolites of both MTX and AM also serve as substrates, although 7-hydroxyaminopterin is a less effective substrate than its parent compound.[1]

Structural features of the folate molecule play a critical role in determining its affinity for FPGS. Analogs with a 4-amino group and a reduced 5,6,7,8 ring system tend to have lower Kₘ values, indicating tighter binding.[2][3]

Experimental Protocols

The determination of FPGS kinetic parameters is crucial for understanding its substrate specificity. A commonly employed method is the FPGS activity assay, which measures the incorporation of radiolabeled glutamate into a folate substrate.

FPGS Activity Assay

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of FPGS for a specific folate substrate.

Principle: This assay quantifies the enzymatic addition of [³H]glutamate to a folate analog, such as aminopterin. The resulting polyglutamated product is separated from the unreacted [³H]glutamate, and the incorporated radioactivity is measured as an indicator of enzyme activity.

Materials:

  • Partially purified FPGS enzyme preparation

  • Folate substrate (e.g., aminopterin, methotrexate)

  • [³H]glutamate

  • Reaction Buffer: Tris-HCl buffer (pH 8.5) containing ATP, MgCl₂, KCl, and dithiothreitol (B142953) (DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a fixed concentration of the FPGS enzyme, and varying concentrations of the folate substrate.

  • Initiation: Start the reaction by adding [³H]glutamate to the reaction mixtures.

  • Incubation: Incubate the mixtures at 37°C for a defined period, allowing the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding cold TCA, which precipitates the polyglutamylated folate products along with the enzyme.

  • Separation: Centrifuge the tubes to pellet the precipitate. Carefully remove the supernatant containing unreacted [³H]glutamate.

  • Washing: Wash the pellet with TCA to remove any remaining unincorporated radioactivity.

  • Quantification: Dissolve the pellet in a suitable solvent and add a scintillation cocktail.

  • Measurement: Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the reaction velocity (rate of [³H]glutamate incorporation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Visualizing the Role of FPGS in Folate Metabolism

The following diagrams illustrate the central role of FPGS in folate metabolism and the experimental workflow for assessing its activity.

FPGS_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Folate (Monoglutamate) Folate (Monoglutamate) Folate (Monoglutamate)_in Folate (Monoglutamate) Folate (Monoglutamate)->Folate (Monoglutamate)_in Folate Transporter FPGS FPGS Folate (Monoglutamate)_in->FPGS Folate (Polyglutamate) Folate (Polyglutamate) FPGS->Folate (Polyglutamate) + Glutamate + ATP One-Carbon Metabolism One-Carbon Metabolism (e.g., Thymidylate and Purine Synthesis) Folate (Polyglutamate)->One-Carbon Metabolism

Caption: Role of FPGS in intracellular folate retention and metabolism.

FPGS_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix (FPGS, Folate Substrate, Buffer) Start->Prepare Reaction Mix Add Radiolabeled Glutamate Add [3H]Glutamate Prepare Reaction Mix->Add Radiolabeled Glutamate Incubate Incubate at 37°C Add Radiolabeled Glutamate->Incubate Terminate Reaction Terminate with TCA Incubate->Terminate Reaction Separate Product Centrifuge and Wash Pellet Terminate Reaction->Separate Product Quantify Radioactivity Liquid Scintillation Counting Separate Product->Quantify Radioactivity Analyze Data Determine Km and Vmax Quantify Radioactivity->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the FPGS activity assay.

Conclusion

The substrate specificity of FPGS is a critical determinant of intracellular folate homeostasis and the therapeutic efficacy of antifolate drugs. Reduced folates are markedly better substrates for FPGS than oxidized folates and antifolates. This differential specificity has significant implications for drug design and development, highlighting the need to consider polyglutamylation efficiency when developing new antifolate therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of folate metabolism and cancer chemotherapy.

References

Assessing the Purity of Commercial Pteroylhexaglutamate Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pteroylhexaglutamate, a polyglutamated form of folic acid, is a critical coenzyme in one-carbon metabolism, playing a vital role in the synthesis of nucleotides and amino acids. The purity of commercial this compound standards is paramount for accurate and reproducible experimental results in research, diagnostics, and drug development. This guide provides an objective comparison of methodologies to assess the purity of these standards, supported by experimental protocols and representative data.

Comparative Purity Assessment

The purity of commercial this compound standards can vary between suppliers and even between different lots from the same supplier. Impurities can arise from the synthetic process and may include related folate species with a different number of glutamate (B1630785) residues, degradation products, or residual solvents. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying these impurities.

Below are tables summarizing representative data from the analysis of three hypothetical commercial this compound standards.

Table 1: Purity of Commercial this compound Standards by HPLC-UV (280 nm)

SupplierLot NumberThis compound Purity (%)Major Impurity (%)Other Impurities (%)
Vendor AA12396.52.1 (Pteroylpentaglutamate)1.4
Vendor BB45698.21.0 (Pteroylheptaglutamate)0.8
Vendor CC78995.82.5 (Unidentified)1.7

Table 2: Impurity Profile by LC-MS

SupplierLot NumberIdentified ImpuritiesRelative Abundance (%)
Vendor AA123Pteroylpentaglutamate2.1
Pteroylheptaglutamate0.5
Oxidized this compound0.9
Vendor BB456Pteroylheptaglutamate1.0
N-formyl-Pteroylhexaglutamate0.4
Residual Solvents0.4
Vendor CC789Unidentified (m/z = 856.2)2.5
Pteroylmonoglutamate0.8
Degradation Product (m/z = 624.1)0.9

Table 3: Quantitative NMR (qNMR) Purity Assessment

SupplierLot NumberPurity by qNMR (%)
Vendor AA12396.2
Vendor BB45698.0
Vendor CC78995.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is used for the primary assessment of purity and to quantify the main compound and its impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Detection: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., 50 mM ammonium (B1175870) bicarbonate buffer, pH 7.0) to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the identification and characterization of impurities.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

    • Mass Range: m/z 100-1500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Full scan and tandem MS (MS/MS) for fragmentation analysis of impurity peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity value without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or a suitable buffered D2O solution.

  • Internal Standard: A certified reference material with a known purity and concentration (e.g., maleic acid).

  • Experimental Parameters:

    • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • _sample refers to this compound

      • _IS refers to the internal standard

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the purity of commercial this compound standards.

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification cluster_3 Absolute Purity Determination cluster_4 Data Analysis & Comparison prep Dissolve this compound Standard hplc HPLC-UV Analysis prep->hplc qnmr qNMR Analysis prep->qnmr lcms LC-MS Analysis hplc->lcms Characterize Impurities analysis Compare Purity Data & Impurity Profiles hplc->analysis lcms->analysis qnmr->analysis G cluster_0 Folate Cycle cluster_1 Metabolic Outputs THF_Glu6 Tetrahydrofolate-Glu6 (THF-Glu6) CH2THF_Glu6 5,10-Methylene-THF-Glu6 THF_Glu6->CH2THF_Glu6 Glycine CHTHF_Glu6 5,10-Methenyl-THF-Glu6 CH2THF_Glu6->CHTHF_Glu6 MTHFD CH3THF_Glu6 5-Methyl-THF-Glu6 CH2THF_Glu6->CH3THF_Glu6 MTHFR dNTPs dNTP Synthesis (Thymidylate) CH2THF_Glu6->dNTPs TYMS CHOTHF_Glu6 10-Formyl-THF-Glu6 CHTHF_Glu6->CHOTHF_Glu6 Purines Purine Synthesis CHOTHF_Glu6->Purines Methionine Methionine Synthesis CH3THF_Glu6->Methionine MS Homocysteine -> Methionine Serine Serine Serine->THF_Glu6 SHMT

Replicating Published Findings on Pteroylhexaglutamate Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the function of Pteroylhexaglutamate, a polyglutamated form of folic acid. It is intended to assist researchers in understanding the existing experimental data and methodologies for studying this and other folate derivatives. While direct replication studies are scarce, this document synthesizes data from various sources to offer a comprehensive overview and comparison with its monoglutamated counterpart, folic acid, and the metabolically active form, 5-methyltetrahydrofolate (5-MTHF).

Data Presentation: Comparative Bioavailability of Folate Forms

The bioavailability of different folate forms is a critical factor in their biological function. Pteroylpolyglutamates, such as this compound, must be hydrolyzed to the monoglutamate form to be absorbed. The following tables summarize quantitative data from studies comparing the absorption and bioavailability of different folate forms.

Folate Form Administered Number of Subjects Dosage Primary Outcome Measure Key Finding Citation
Pteroylmonoglutamate vs. PteroylpentaglutamateDogsEquimolar amountsAppearance of folate in mesenteric veinRoughly twice as much folic acid appeared in circulation from pteroylmonoglutamate compared to pteroylpentaglutamate.[1]
[3H]Pteroylmonoglutamate vs. [3H]Pteroylheptaglutamate11 normal human subjects0.6 µmole48-hour urinary excretion of radioactivity70.8 ± 13.0% for pteroylmonoglutamate vs. 56.1 ± 11.2% for pteroylheptaglutamate.[2]
Pteroylmonoglutamate vs. Pteroylheptaglutamate (in zinc-depleted men)6 healthy male subjectsOral doseRise in serum folateAfter zinc depletion, the rise in serum folate after a dose of pteroylheptaglutamate was reduced by an average of 53%, while pteroylmonoglutamate absorption was unchanged.[3]
Folic Acid vs. (6S)-5-methyltetrahydrofolic acid163 healthy adults453 nmol/day for 16 weeksRelative increase in plasma and erythrocyte folateThe relative increase in plasma folate from food was 31% when compared with folic acid, but 39% when compared with (6S)-5-methyltetrahydrofolic acid. The relative increase in erythrocyte folate was 43% compared to folic acid and 40% compared to (6S)-5-methyltetrahydrofolic acid.[4][5]

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon published research. Below are methodologies for key experiments cited in the literature on folate absorption and metabolism.

In Vivo Bioavailability Study Using Labeled Folates

This protocol describes a common method for comparing the bioavailability of different folate forms in human subjects.

  • Objective: To determine the relative absorption and metabolic fate of orally administered pteroylmonoglutamate and pteroylpolyglutamates.

  • Methodology:

    • Subject Recruitment: Recruit a cohort of healthy adult volunteers. Ensure subjects have been on a controlled diet for a specified period to standardize baseline folate levels.

    • Test Compounds: Synthesize or procure radioactively labeled ([3H] or [14C]) or stable isotope-labeled ([13C]) pteroylmonoglutamic acid and pteroylpolyglutamates (e.g., pteroylheptaglutamate).

    • Administration: Following an overnight fast, administer a single oral dose of the labeled folate compound to each subject.

    • Sample Collection: Collect blood samples at regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours) post-administration. Collect all urine and feces for a 48-hour period.

    • Sample Analysis:

      • Serum/Plasma: Measure the concentration of the labeled folate and its metabolites (e.g., 5-methyltetrahydrofolate) using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer.[6][7]

      • Urine and Feces: Quantify the total amount of radioactivity excreted to determine the proportion of the administered dose that was absorbed.[2]

    • Data Analysis: Calculate pharmacokinetic parameters such as the area under the curve (AUC), time to maximum concentration (Tmax), and maximum concentration (Cmax) for the labeled folate in plasma. Compare the urinary excretion of the label between the different folate forms.[6][7]

In Vitro Assay for Pteroylpolyglutamate Hydrolase (Folylpolyglutamate Carboxypeptidase) Activity

This enzyme is crucial for the absorption of dietary polyglutamated folates.

  • Objective: To measure the activity of the intestinal enzyme responsible for hydrolyzing pteroylpolyglutamates to the monoglutamate form.

  • Methodology:

    • Enzyme Source: Prepare a homogenate of intestinal mucosa from an appropriate animal model (e.g., rat, pig) or from human biopsy samples.

    • Substrate: Use a synthetic pteroylpolyglutamate (e.g., pteroylheptaglutamate) as the substrate.

    • Reaction: Incubate the intestinal homogenate with the substrate in a suitable buffer at 37°C for a defined period.

    • Product Detection: Stop the reaction and measure the amount of pteroylmonoglutamate produced. This can be done using HPLC or a microbiological assay with Lactobacillus casei, which grows in the presence of monoglutamated folate.

    • Enzyme Activity Calculation: Express the enzyme activity as the amount of product formed per unit of time per milligram of protein in the homogenate.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways of folate and a typical experimental workflow for a bioavailability study.

Folate_Metabolism Pteroylpolyglutamate Pteroylpolyglutamate (e.g., this compound) Pteroylmonoglutamate Pteroylmonoglutamate (Folic Acid) Pteroylpolyglutamate->Pteroylmonoglutamate Pteroylpolyglutamate Hydrolase (Intestine) DHF Dihydrofolate (DHF) Pteroylmonoglutamate->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF DHFR Methyl_THF 5-Methyltetrahydrofolate (5-MTHF) THF->Methyl_THF DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis One-Carbon Transfer Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Requires Vitamin B12)

Folate Metabolism Pathway

Bioavailability_Workflow Start Subject Recruitment & Baseline Assessment Dosing Oral Administration of Labeled Folate Compound Start->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Urine_Collection 24-48h Urine & Feces Collection Dosing->Urine_Collection Plasma_Analysis Plasma Analysis (HPLC-MS/MS) Blood_Collection->Plasma_Analysis Excreta_Analysis Excreta Analysis (Radioactivity Counting) Urine_Collection->Excreta_Analysis Data_Analysis Pharmacokinetic & Bioavailability Analysis Plasma_Analysis->Data_Analysis Excreta_Analysis->Data_Analysis

Experimental Workflow for a Folate Bioavailability Study

References

Pteroylhexaglutamate vs. Folic Acid: A Comparative Analysis of Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folate, an essential B vitamin, plays a critical role in a myriad of physiological processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions that are fundamental to the regulation of gene expression. The two most common forms of folate utilized in research and clinical settings are folic acid (pteroylmonoglutamate) and various pteroylpolyglutamates, such as pteroylhexaglutamate. While both serve as precursors to the active coenzyme forms of folate, their distinct structures influence their absorption, metabolism, and subsequent impact on cellular genomics. This guide provides an objective comparison of this compound and folic acid, focusing on their differential effects on gene expression, supported by available experimental data.

Bioavailability and Metabolism: The Initial Divergence

The primary distinction between folic acid and this compound lies in their intestinal absorption and subsequent cellular uptake. Folic acid, a synthetic, oxidized monoglutamate, is readily absorbed by the small intestine.[1][2] In contrast, pteroylpolyglutamates, the predominant form of folate found in natural food sources, must undergo enzymatic deconjugation to their monoglutamate form by the enzyme folylpoly-γ-glutamate carboxypeptidase (FGCP) located on the intestinal brush border before they can be absorbed.[1] The efficiency of this process can be a limiting factor in the bioavailability of polyglutamates.[3]

Studies in canine models have shown that the rate of folate absorption is inversely proportional to the length of the glutamate (B1630785) chain, with pteroylmonoglutamate being absorbed approximately twice as effectively as pteroylpentaglutamate when administered in equimolar amounts.[4] Pteroylmonoglutamate is the principal form of folate that enters the portal circulation after the absorption of various folate precursors.[4]

Once inside the cell, both folic acid and the absorbed monoglutamates derived from this compound are reduced to tetrahydrofolate (THF). Subsequently, THF is converted into various coenzyme forms, and critically, it is repolyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This intracellular polyglutamylation is essential for the retention of folate within the cell and for its function as a coenzyme in one-carbon metabolism.[5] Pteroylpolyglutamates are considered the functional coenzyme form of folate within tissues.[6][7]

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Portal Circulation cluster_target_cell Target Cell PteGlu6 This compound (PteGlu6) FGCP FGCP Enzyme PteGlu6->FGCP Deconjugation PteGlu1_diet Folic Acid (Pteroylmonoglutamate - PteGlu1) PteGlu1_abs Pteroylmonoglutamate PteGlu1_diet->PteGlu1_abs Direct Absorption PteGlu1_circ Pteroylmonoglutamate PteGlu1_abs->PteGlu1_circ Transport FGCP->PteGlu1_abs THF Tetrahydrofolate (THF) PteGlu1_circ->THF Cellular Uptake & Reduction FPGS FPGS Enzyme THF->FPGS Substrate Polyglutamated_THF Polyglutamated THF (Active Coenzyme) One_Carbon_Metabolism One-Carbon Metabolism (DNA Synthesis, Methylation) Polyglutamated_THF->One_Carbon_Metabolism Coenzyme for FPGS->Polyglutamated_THF Polyglutamylation start Culture HT-29 & SW480 Cells treatment Treat with 10,000 ng/mL Folic Acid (72 hours) start->treatment control Control (0 ng/mL Folic Acid) start->control rna_extraction RNA Isolation treatment->rna_extraction control->rna_extraction microarray Microarray Analysis rna_extraction->microarray data_analysis Data Analysis (Fold Change ≥ |1.5|, p ≤ 0.05) microarray->data_analysis pathway_analysis Pathway Analysis (PANTHER) data_analysis->pathway_analysis Folate Folate (from Folic Acid or this compound) THF_pool Tetrahydrofolate (THF) Pool Folate->THF_pool Methionine Methionine THF_pool->Methionine Donates Methyl Group to convert Homocysteine to Methionine Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM DNMT DNMTs SAM->DNMT Provides Methyl Group DNA DNA Methylated_DNA Methylated DNA DNA->Methylated_DNA Gene_Expression Altered Gene Expression Methylated_DNA->Gene_Expression Leads to DNMT->Methylated_DNA Methylates DNA

References

Safety Operating Guide

Navigating the Safe Disposal of Pteroylhexaglutamate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pteroylhexaglutamate, a derivative of folic acid, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical disposal is to adhere strictly to national and local regulations.[1] Chemical waste, including this compound, should never be disposed of through conventional means such as evaporation, sewer systems, or regular trash.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat or protective clothing[3][4]

2. Waste Collection and Segregation:

  • Original Containers: Whenever possible, leave the this compound waste in its original container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[1]

  • Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[5]

3. Container Management:

  • Condition: Use containers that are in good condition, free from leaks or cracks.[5][6]

  • Compatibility: The container must be chemically compatible with this compound.

  • Closure: Keep the waste container securely closed except when adding waste.[2][5][6]

  • Fill Level: For liquid waste, do not fill the container beyond 75% of its capacity to allow for vapor expansion.[6]

4. Disposal of Empty Containers:

  • Rinsing: Triple-rinse the empty container with a suitable solvent. The first rinsate is considered hazardous and must be collected and disposed of as chemical waste.[2][5]

  • Subsequent Rinses: Subsequent rinses with water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Final Disposal: After thorough rinsing and air-drying, deface or remove the original label. The clean, dry container can then be disposed of as regular solid waste or recycled, according to institutional policy.[2][5]

5. Spill Management:

  • In the event of a spill, avoid actions that could generate dust.[1][3]

  • Prevent the material from entering drains.[1]

  • Carefully collect the spilled material using appropriate absorbent pads or other spill control materials.[1][3]

  • All materials used for spill cleanup should be collected and disposed of as hazardous waste.[6]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the labeled waste container.

Summary of Disposal Procedures
Procedure Key Actions and Considerations
Waste Identification Label as "Hazardous Waste: this compound".
Personal Safety Always wear appropriate PPE (gloves, eye protection, lab coat).[3][4]
Containerization Use original or compatible, sealed, and properly labeled containers.[1][5][6] Do not overfill.[6]
Segregation Do not mix with other waste types.[1]
Empty Containers Triple-rinse; collect the first rinsate as hazardous waste.[2][5]
Spill Cleanup Contain spill, prevent dust, and collect all materials as hazardous waste.[1][3][6]
Final Disposal Arrange for pickup by a certified hazardous waste contractor through your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste solid_liquid_waste 3a. Solid or Liquid Waste assess_waste->solid_liquid_waste  Solid/Liquid   empty_container 3b. Empty Container assess_waste->empty_container  Empty Container   collect_waste 4a. Collect in Labeled, Compatible, Sealed Hazardous Waste Container solid_liquid_waste->collect_waste triple_rinse 4b. Triple-Rinse Container empty_container->triple_rinse store_waste 5a. Store Waste in Designated Secondary Containment Area collect_waste->store_waste collect_rinsate 5b. Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container 6b. Dispose of Clean, Dry Container as Solid Waste (Labels Removed) triple_rinse->dispose_container collect_rinsate->store_waste schedule_pickup 6a. Contact EHS for Hazardous Waste Pickup store_waste->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pteroylhexaglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for handling Pteroylhexaglutamate, a compound vital in various research applications. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure and efficient workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended PPE for handling this compound:

Body PartRequired PPEStandardPurpose
Hands Nitrile glovesASTM F1671To prevent skin contact.
Eyes Safety glasses with side shields or safety gogglesANSI Z87.1To protect eyes from dust particles.
Respiratory N95 dust mask or a respirator with a particulate filterNIOSH-approvedTo prevent inhalation of fine particles when handling the powder.
Body Laboratory coatTo protect clothing and skin from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of your experiments.

  • Preparation : Before handling, ensure your workspace is clean and uncluttered. Have all necessary equipment, including your PPE, readily accessible.

  • Weighing and Transfer :

    • Conduct all weighing and transfer of powdered this compound in a well-ventilated area or a chemical fume hood to minimize dust dispersion.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • If preparing solutions, add the powder to the solvent slowly to prevent splashing.

  • Post-Handling :

    • After handling, thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., water, followed by a suitable disinfectant if working in a sterile environment).

    • Wash your hands thoroughly with soap and water, even after removing gloves.

Disposal Plan: Responsible Waste Management

Based on the non-hazardous nature of the chemically similar Folic Acid, this compound can likely be disposed of as non-hazardous waste.[4][5][6][7] However, always adhere to your institution's specific waste disposal guidelines.

Solid Waste:

  • Contaminated Materials : Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a sealed bag and disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Unused Product : Unwanted, uncontaminated this compound should be disposed of according to your institution's non-hazardous chemical waste procedures.

Liquid Waste:

  • Aqueous Solutions : In many cases, dilute aqueous solutions of non-hazardous chemicals can be disposed of down the drain with copious amounts of water.[5] However, confirm this is permissible under your local and institutional regulations.

  • Solvent-Based Solutions : Solutions of this compound in hazardous solvents must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, appropriate waste container for pickup by your institution's environmental health and safety department.

Experimental Workflow

The following diagram outlines the standard procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace handling_weigh Weigh/Transfer Powder in Ventilated Area prep_workspace->handling_weigh Proceed to Handling handling_solution Prepare Solution (if applicable) handling_weigh->handling_solution cleanup_equipment Clean Equipment and Workspace handling_solution->cleanup_equipment Proceed to Cleanup cleanup_wash Wash Hands Thoroughly cleanup_equipment->cleanup_wash disposal_solid Dispose of Solid Waste (Non-Hazardous) cleanup_wash->disposal_solid Proceed to Disposal disposal_liquid Dispose of Liquid Waste disposal_solid->disposal_liquid

Safe Handling and Disposal Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。